molecular formula C8H8O4 B1585551 Methyl 2,3-dihydroxybenzoate CAS No. 2411-83-8

Methyl 2,3-dihydroxybenzoate

Cat. No.: B1585551
CAS No.: 2411-83-8
M. Wt: 168.15 g/mol
InChI Key: DOAJWTSNTNAEIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2,3-dihydroxybenzoate (CAS RN: 2411-83-8) is an organic compound with the molecular formula C8H8O4 and a molecular weight of 168.15 g/mol . This solid compound has a melting point range of 78.0 to 82.0 °C and is characterized as a white to gray to red powder or crystal . It is recognized for its role in scientific research, particularly in antimicrobial studies. Research indicates that this compound can be isolated from bacterial strains such as Paenibacillus elgii HOA73 and has demonstrated promising in vitro antifungal activity against a spectrum of plant pathogens . Studies have shown that it can almost completely inhibit the growth of Botrytis cinerea and Rhizoctonia solani at a concentration of 50 μg/mL, suggesting its potential as a biofungicide for managing plant diseases . The compound is related to 2,3-dihydroxybenzoic acid, which is a known precursor in the biosynthesis of siderophores—molecules that strongly chelate iron for microbial uptake . This product is intended for research and development purposes only and is not for diagnostic or therapeutic use. It is the responsibility of the buyer to determine the suitability of this product for its intended application.

Properties

IUPAC Name

methyl 2,3-dihydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O4/c1-12-8(11)5-3-2-4-6(9)7(5)10/h2-4,9-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOAJWTSNTNAEIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20178836
Record name Methyl 2,3-dihydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20178836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2411-83-8
Record name Methyl 2,3-dihydroxybenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2411-83-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2,3-dihydroxybenzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002411838
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 2,3-dihydroxybenzoate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174147
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 2,3-dihydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20178836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2,3-dihydroxybenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.562
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Methyl 2,3-Dihydroxybenzoate: A Technical Guide on its Natural Occurrence, Biosynthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 2,3-dihydroxybenzoate is a phenolic compound of growing interest within the scientific community, particularly for its documented antifungal properties. This technical guide provides a comprehensive overview of its natural occurrence, with a confirmed source in the bacterium Paenibacillus elgii. We delve into its biosynthetic origins, proposing a pathway based on established biochemical transformations. Furthermore, this document outlines detailed protocols for the extraction, isolation, and characterization of this compound, supported by spectroscopic data. Finally, we explore its current and potential biological activities, offering insights for researchers, scientists, and drug development professionals.

Introduction

This compound (M2,3DB), a methyl ester of 2,3-dihydroxybenzoic acid, is a specialized metabolite that has garnered attention for its significant biological activities. While its parent compound, 2,3-dihydroxybenzoic acid, is a well-known siderophore precursor in bacteria and a secondary metabolite in various plants, the natural occurrence of its methyl ester has been less frequently reported.[1] This guide aims to consolidate the current knowledge on this compound, providing a technical resource for its study and potential applications.

Natural Occurrence

The primary confirmed natural source of this compound is the bacterium Paenibacillus elgii strain HOA73.[2] This discovery positions bacteria as a key biological resource for this compound. While the direct isolation of this compound from plants has not been extensively documented, its parent compound, 2,3-dihydroxybenzoic acid, is found in several plant species. This suggests that the methyl ester derivative may also be present, albeit potentially in lower concentrations, or that these plants could serve as a source for the precursor acid for semi-synthesis.

Organism Compound Family/Class Reference
Paenibacillus elgii HOA73This compoundBacterium (Firmicutes)[2]
Phyllanthus acidus2,3-Dihydroxybenzoic AcidPlant (Phyllanthaceae)[1]
Salvinia molesta2,3-Dihydroxybenzoic AcidPlant (Salviniaceae)[1]
Flacourtia inermis2,3-Dihydroxybenzoic AcidPlant (Salicaceae)[1]

Biosynthesis

The biosynthesis of 2,3-dihydroxybenzoic acid is known to proceed via the shikimate pathway.[1] The specific enzymatic methylation of 2,3-dihydroxybenzoic acid to form this compound has not been fully elucidated. However, it is hypothesized to involve an S-adenosyl methionine (SAM)-dependent methyltransferase. This class of enzymes is commonly responsible for the methylation of carboxylic acids in the biosynthesis of natural products in both bacteria and plants.

Biosynthesis Shikimate Shikimate Pathway Chorismate Chorismate Shikimate->Chorismate Isochorismate Isochorismate Chorismate->Isochorismate DHBA 2,3-Dihydroxybenzoic Acid Isochorismate->DHBA M23DB This compound DHBA->M23DB Methylation SAM S-Adenosyl Methionine (SAM) Enzyme SAM-dependent Methyltransferase (Putative) SAM->Enzyme SAH S-Adenosyl Homocysteine (SAH) Enzyme->SAH

Caption: Putative biosynthetic pathway of this compound.

Extraction and Isolation from Paenibacillus elgii

The following is a generalized protocol based on the successful isolation of this compound from Paenibacillus elgii HOA73.[2]

Fermentation and Extraction
  • Cultivation: Inoculate Paenibacillus elgii HOA73 in a suitable liquid medium (e.g., nutrient broth) and incubate under optimal growth conditions (e.g., 28-30°C with shaking) for a period sufficient for secondary metabolite production (typically 3-5 days).

  • Cell Removal: Centrifuge the culture broth to pellet the bacterial cells. The supernatant, containing the secreted metabolites, is collected for extraction.

  • Solvent Extraction: Extract the cell-free supernatant with an equal volume of an organic solvent such as ethyl acetate. Repeat the extraction multiple times to ensure a high yield of the target compound.

  • Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

Chromatographic Purification
  • Silica Gel Column Chromatography: Subject the crude extract to silica gel column chromatography. Elute with a gradient of solvents, such as hexane and ethyl acetate, of increasing polarity. Collect fractions and monitor by thin-layer chromatography (TLC).

  • Preparative HPLC: Pool the fractions containing the compound of interest and subject them to further purification using preparative high-performance liquid chromatography (HPLC) with a suitable column (e.g., C18) and a mobile phase such as a methanol-water gradient.

ExtractionWorkflow cluster_extraction Extraction cluster_purification Purification Fermentation P. elgii Fermentation Centrifugation Centrifugation Fermentation->Centrifugation Supernatant Cell-Free Supernatant Centrifugation->Supernatant Solvent_Extraction Ethyl Acetate Extraction Supernatant->Solvent_Extraction Crude_Extract Crude Extract Solvent_Extraction->Crude_Extract Silica_Column Silica Gel Column Chromatography Crude_Extract->Silica_Column Fractions Active Fractions Silica_Column->Fractions Prep_HPLC Preparative HPLC Fractions->Prep_HPLC Pure_Compound Pure this compound Prep_HPLC->Pure_Compound

Caption: Workflow for the extraction and isolation of this compound.

Physicochemical and Spectroscopic Characterization

The structure of this compound has been confirmed by nuclear magnetic resonance (NMR) and liquid chromatography-mass spectrometry (LC-MS).[2]

Property Value
Molecular Formula C₈H₈O₄
Molecular Weight 168.15 g/mol
Appearance White to gray or red crystalline powder
Melting Point 78-82 °C
Spectroscopic Data
  • ¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show a singlet for the methyl ester protons (around 3.9 ppm), and three aromatic protons in the region of 6.7-7.3 ppm, with coupling patterns consistent with a 1,2,3-trisubstituted benzene ring. Two singlets for the hydroxyl protons would also be expected, which are exchangeable with D₂O.

  • ¹³C NMR (Carbon NMR): The ¹³C NMR spectrum should display eight distinct signals, including a signal for the methyl carbon of the ester (around 52 ppm), a carbonyl carbon signal (around 170 ppm), and six signals for the aromatic carbons, two of which would be shifted downfield due to the attachment of the hydroxyl groups.

  • Mass Spectrometry (MS): The mass spectrum, particularly from an LC-MS analysis, would show a molecular ion peak corresponding to the molecular weight of the compound (m/z 168).[2]

  • Infrared (IR) Spectroscopy: The IR spectrum is predicted to exhibit characteristic absorption bands for the hydroxyl groups (a broad band around 3300-3500 cm⁻¹), the carbonyl group of the ester (a strong band around 1700-1730 cm⁻¹), and C-O stretching vibrations.

Biological Activities

Antifungal Activity

This compound has demonstrated potent antifungal activity against several important plant pathogens.[2] The growth of Botrytis cinerea and Rhizoctonia solani was almost completely inhibited at a concentration of 50 μg/mL.[2] Significant growth inhibition was also observed for Phytophthora capsici and Fusarium oxysporum f. sp. lycopersici at the same concentration.[2]

Pathogen Inhibition at 50 μg/mL MIC (μg/mL)
Botrytis cinereaNearly complete32
Rhizoctonia solaniNearly complete32
Fusarium oxysporum f. sp. lycopersici36.6%64
Phytophthora capsici48.8%Not determined

These findings suggest that this compound has potential as a biofungicide for the management of plant diseases.[2]

Potential Anti-Leukemic and EGFR Inhibitory Activity

EGFR_Inhibition cluster_membrane Cell Membrane EGFR EGFR Signaling Downstream Signaling (e.g., Proliferation, Survival) EGFR->Signaling Activates EGF EGF (Ligand) EGF->EGFR Binds M23DB This compound (Putative Inhibitor) M23DB->EGFR Inhibition Inhibition

Caption: Putative mechanism of EGFR inhibition by this compound.

Further research is warranted to validate and characterize the potential anti-leukemic and EGFR inhibitory effects of this compound.

Conclusion and Future Perspectives

This compound is a naturally occurring phenolic compound with confirmed and potent antifungal activity. Its isolation from Paenibacillus elgii opens avenues for biotechnological production. While its full range of biological activities is still under investigation, preliminary reports and the activities of related compounds suggest its potential in oncology research. Future studies should focus on elucidating its complete biosynthetic pathway, exploring other natural sources, and conducting rigorous investigations into its potential as an anti-leukemic and EGFR-inhibiting agent.

References

  • Isolation and antifungal activity of this compound from Paenibacillus elgii HOA73. PubMed. [Link]

  • Plant Secondary Metabolites Inhibit Cancer by Targeting Epidermal Growth Factor Receptor (EGFR): An Updated Review on their Regulation and Mechanisms of Action. (2025-01-12). [Link]

  • Computational screening of natural phenolic compounds as potential EGFR inhibitors against triple negative breast cancer. ResearchGate. (2025-12-25). [Link]

  • Novel Phenolic Compounds as Potential Dual EGFR and COX-2 Inhibitors: Design, Semisynthesis, in vitro Biological Evaluation and in silico Insights. PubMed. (2021-05-31). [Link]

  • Novel Phenolic Compounds as Potential Dual EGFR and COX-2 Inhibitors: Design, Semisynthesis, in vitro Biological Evaluation and in silico Insights. Taylor & Francis Online. (2021-05-31). [Link]

  • mass spectrum of methyl 2-hydroxybenzoate C8H8O3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. [Link]

  • Novel Phenolic Compounds as Potential Dual EGFR and COX-2 Inhibitors: Design, Semisynthesis, in vitro Biological Evaluation and in silico Insights. NIH. (2021-05-31). [Link]

  • 2,3-Dihydroxybenzoic acid. Wikipedia. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. (2023-08-29). [Link]

  • Supplementary Information. The Royal Society of Chemistry. [Link]

  • Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines. PMC - NIH. [Link]

  • 1H proton nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl salicylate 1-H nmr explaining spin-spin coupling for line splitting oil of wintergreen doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. [Link]

  • The 2900-cm⁻¹ region infrared spectra of methyl benzoate,... ResearchGate. [Link]

  • Possibility of Hydrogen Bonding between AKD and Cellulose Molecules during AKD Sizing. [Link]

  • mass spectra - fragmentation patterns. Chemguide. [Link]

  • Semi-Synthesis, Anti-Leukemia Activity, and Docking Study of Derivatives from 3α,24-Dihydroxylup-20(29)-en-28-Oic Acid. MDPI. [Link]

  • Biotechnological Production, Isolation and Characterisation of (2R ,3S )‐2,3‐Dihydroxy‐2,3‐Dihydrobenzoate. PMC - PubMed Central. [Link]

  • The Anti-Leukemic Activity of Natural Compounds. PMC - NIH. (2021-05-05). [Link]

  • Current Landscape of Hydroxamic Acid Derivatives With Antileukemia Activity. [Link]

  • How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology. Jurnal UPI. (2019-04-01). [Link]

  • CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]

  • Mass Spectrometry Fragmentation. [Link]

  • Methyl 2-hydroxybenzoate - Optional[ATR-IR] - Spectrum. SpectraBase. [Link]

  • 3,4-Dihydroxybenzoic acid methyl ester from Vespa velutina auraria Smith against rheumatoid arthritis via modulating the apoptosis and inflammation through NF-κB pathway. PubMed. (2025-05-31). [Link]

  • (A) Paenibacillus elgii isolate was grown on nutrient agar plates. (B)... ResearchGate. [Link]

  • Isolation and partial characterization of antibiotics produced by Paenibacillus elgii B69. PubMed. (2010-09-01). [Link]

Sources

Introduction: Unveiling a Versatile Catecholic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties of Methyl 2,3-dihydroxybenzoate

This compound, a methyl ester derivative of 2,3-dihydroxybenzoic acid (o-pyrocatechuic acid), is a multifaceted organic compound that holds significant interest for researchers in medicinal chemistry, natural product synthesis, and materials science. As a member of the dihydroxybenzoate family, its structure is characterized by a catechol moiety—a known potent metal-chelating group—and a methyl ester, which provides a handle for further chemical modification while modulating the molecule's physicochemical properties.[1][2] This guide offers a comprehensive exploration of its chemical properties, synthesis, and biological relevance, providing a critical resource for scientists engaged in drug discovery and development. We will delve into its structural and spectroscopic characteristics, reactivity profile, and established protocols, grounding the discussion in the fundamental principles that govern its behavior.

Core Chemical Identity and Physical Properties

A precise understanding of a compound's fundamental properties is the cornerstone of its effective application in research and development. This compound is identified by a unique set of chemical descriptors and exhibits distinct physical characteristics.

Chemical Structure and Identifiers

The molecule consists of a benzene ring substituted with two hydroxyl groups at positions 2 and 3, and a methyl carboxylate group at position 1. This arrangement, particularly the adjacent hydroxyl groups, is pivotal to its chemical reactivity and biological activity.

Caption: Chemical Structure of this compound.

The compound is unambiguously identified by the following descriptors, which are essential for database searches and regulatory documentation.

Identifier Value Source
IUPAC Name This compound[3]
CAS Number 2411-83-8[4]
Molecular Formula C₈H₈O₄[5]
SMILES COC(=O)C1=C(C(=CC=C1)O)O[3]
InChIKey DOAJWTSNTNAEIY-UHFFFAOYSA-N[3]
Physical and Chemical Properties

These properties are critical for determining appropriate solvents, reaction conditions, and storage protocols.

Property Value Source
Molecular Weight 168.15 g/mol [5]
Appearance White to gray or red powder/crystal
Melting Point 81 °C (approx. 78-82 °C)
Purity Typically >95-98% (Commercial)[6]
Storage Store at 10°C - 25°C in a well-closed container

Synthesis and Derivatization Pathways

The most direct and common method for preparing this compound is through the acid-catalyzed esterification of its parent carboxylic acid, 2,3-dihydroxybenzoic acid. This reaction, a classic Fischer esterification, is favored for its simplicity and use of readily available reagents.

Primary Synthesis: Fischer Esterification

The mechanism involves the protonation of the carboxylic acid, followed by nucleophilic attack from methanol. The reaction is driven to completion by using an excess of methanol, which also serves as the solvent, and by removing the water formed during the reaction.

synthesis_workflow start 2,3-Dihydroxybenzoic Acid + Excess Methanol catalyst Add Catalyst (e.g., conc. H₂SO₄) start->catalyst reflux Heat to Reflux (Monitor by TLC) catalyst->reflux Initiates esterification workup Reaction Work-up (Neutralization, Extraction) reflux->workup Reaction complete purify Purification (Crystallization or Chromatography) workup->purify product This compound purify->product

Caption: Workflow for the synthesis of this compound.

The parent acid, 2,3-dihydroxybenzoic acid, can be synthesized via the Kolbe-Schmidt reaction, which involves the carboxylation of catechol under high temperature and pressure.[7] This makes the entire synthetic route accessible from common industrial starting materials.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of this compound requires a suite of analytical techniques. The expected spectroscopic data, based on its functional groups and structure, are summarized below.

Technique Expected Observations
¹H NMR - Methyl Protons (O-CH₃): A sharp singlet around 3.9 ppm.[8]- Aromatic Protons (Ar-H): Three distinct signals in the aromatic region (approx. 6.8-7.5 ppm), exhibiting coupling patterns consistent with a 1,2,3-trisubstituted benzene ring.- Hydroxyl Protons (Ar-OH): Two broad singlets, which may be exchangeable with D₂O. Their chemical shifts can vary significantly depending on solvent and concentration.
¹³C NMR - Ester Carbonyl (C=O): A signal in the range of 165-170 ppm.- Methyl Carbon (O-CH₃): A signal around 52 ppm.- Aromatic Carbons (Ar-C): Six signals, with the two carbons bearing hydroxyl groups (C2, C3) shifted downfield (approx. 145-150 ppm) and the carbon attached to the ester (C1) appearing around 115-120 ppm.
FT-IR (cm⁻¹) - O-H Stretch (phenolic): A broad band in the region of 3300-3500 cm⁻¹.- C-H Stretch (aromatic & aliphatic): Signals just above and below 3000 cm⁻¹.- C=O Stretch (ester): A strong, sharp absorption band around 1670-1700 cm⁻¹.- C=C Stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.
Mass Spec. (MS) - Molecular Ion (M⁺): A peak at m/z = 168.15, corresponding to the molecular weight of the compound.[4][5]

Chemical Reactivity and Biological Significance

The chemical behavior and biological activity of this compound are dominated by its two key functional groups: the catechol ring and the methyl ester.

Reactivity Profile
  • Catechol Moiety: The adjacent hydroxyl groups make the aromatic ring electron-rich and susceptible to electrophilic substitution. This moiety is also prone to oxidation, especially under basic conditions, which can lead to the formation of quinone-type structures. Critically, the catechol group is an excellent bidentate ligand for metal ions, making it a powerful iron chelator, a property inherited from its parent acid.[1][7]

  • Methyl Ester Group: The ester is susceptible to hydrolysis back to the parent carboxylic acid under either acidic or basic conditions. This reaction can be intentional for prodrug strategies or an unwanted degradation pathway. The ester can also undergo transesterification with other alcohols.

Biological Activity and Applications in Drug Development

This compound is not merely a synthetic intermediate; it exhibits a range of biological activities that are of significant interest to drug development professionals.

  • Enzyme Inhibition: It has been identified as an inhibitor of the epidermal growth factor (EGF) receptor, which is a key target in oncology. The methyl group is thought to play a role in blocking the receptor from binding to its ligand.

  • Antimicrobial Properties: The compound has demonstrated antifungal activity.[9] This is consistent with the known antimicrobial properties of other phenolic compounds and hydroxybenzoic acids, which can disrupt microbial cell membranes and metabolic pathways.[1][10]

  • Anti-leukemic and Anti-inflammatory Activity: Studies have indicated that it can inhibit the growth of leukemic cells in mice. Its parent acid, 2,3-dihydroxybenzoic acid, is an antioxidant and iron chelator, which contributes to anti-inflammatory effects.[10]

  • Metabolic Role: 2,3-dihydroxybenzoic acid is a known human metabolite of aspirin, highlighting the relevance of this structural class in human biochemistry.[1] this compound itself is considered a metabolite of hydroxybenzoic acid.

  • Pharmaceutical Intermediate: As a functionalized building block, it serves as a starting material for more complex active pharmaceutical ingredients (APIs).[11] The strategic placement of its functional groups allows for regioselective modifications to build molecular complexity.

Key Experimental Protocols

To facilitate its practical use in the laboratory, this section provides established, step-by-step methodologies for the synthesis and characterization of this compound.

Protocol: Synthesis via Fischer Esterification

This protocol describes a standard laboratory-scale synthesis. Causality: The use of excess methanol shifts the reaction equilibrium towards the product side, maximizing yield. Sulfuric acid acts as a catalyst by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,3-dihydroxybenzoic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 mL per gram of acid).

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (approx. 2-5 mol%) to the solution.

  • Reflux: Heat the reaction mixture to reflux (approx. 65-70 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching and Neutralization: Cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing ice-cold water. Neutralize the excess acid by careful addition of a saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., water or a mixture of ethyl acetate/hexane) to yield pure this compound.

Protocol: Analytical Characterization Workflow

This self-validating workflow ensures the unambiguous identification and purity assessment of the synthesized compound.

validation_workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Validation synthesis Synthesized Product start_analysis Sample Preparation (Dissolve in appropriate solvent, e.g., CDCl₃) synthesis->start_analysis nmr ¹H and ¹³C NMR Spectroscopy start_analysis->nmr Confirms C-H framework ir FT-IR Spectroscopy start_analysis->ir Identifies functional groups ms Mass Spectrometry start_analysis->ms Determines molecular weight purity Purity Assessment (e.g., HPLC or GC-MS) nmr->purity Identity consistent? ir->purity Identity consistent? ms->purity Identity consistent? final Structure & Purity Confirmed purity->final

Caption: A self-validating workflow for analytical characterization.

Safety and Handling

According to aggregated GHS data, this compound should be handled with appropriate care. It is classified as causing skin irritation (H315) and serious eye irritation (H319).[3] Some reports also indicate it may be harmful if swallowed (H302).[3] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical.

Conclusion

This compound is a valuable chemical entity whose properties are defined by the interplay between its catechol and methyl ester functionalities. Its straightforward synthesis, well-defined spectroscopic signature, and diverse biological activities—ranging from enzyme inhibition to antimicrobial effects—make it a compound of high interest for drug discovery and as a versatile intermediate in organic synthesis. The protocols and data presented in this guide provide a robust framework for researchers to confidently synthesize, characterize, and deploy this compound in their scientific endeavors.

References

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 75484, this compound. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 75484, this compound - Section 3, Chemical and Physical Properties. Available at: [Link]

  • The Good Scents Company (n.d.). This compound, 2411-83-8. Available at: [Link]

  • Wikipedia (n.d.). 2,3-Dihydroxybenzoic acid. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 19, 2,3-Dihydroxybenzoic Acid. Available at: [Link]

  • CABI Digital Library (n.d.). ELABORATION OF A METHOD FOR SYNTHESIS FOR METHYL P-HIDROXYLBENZOATE, A FOOD PRESERVATIVE. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 16523, Methyl 2,4-dihydroxybenzoate. Available at: [Link]

  • Jadrijević-Mladar Takač, M., & Vikić-Topić, D. (2004). FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy- and 2,4- and 2,5-dihydroxy derivatives. Acta Pharmaceutica, 54(3), 177–191. Available at: [Link]

  • Cason, J., & Dyke, G. O. (1948). Preparation of 2,3-Dihydroxybenzoic Acid. Journal of the American Chemical Society, 70(1), 391-391. Available at: [Link]

  • Google Patents (n.d.). US2595221A - Esters of polyhydroxy-benzoic acids and method for their preparation.
  • Sroka, Z., et al. (2021). Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines. Molecules, 26(11), 3345. Available at: [Link]

  • CAS Common Chemistry (n.d.). 2,3-Dihydro-6-methoxy-2,2-dimethyl-4H-1-benzopyran-4-one. Available at: [Link]

  • PubMed (2013). [Application of methyl in drug design]. Yao Xue Xue Bao, 48(8), 1195-208. Available at: [Link]

  • ACS Publications (2022). Biosourced Functional Hydroxybenzoate-co-Lactide Polymers with Antimicrobial Activity. Journal of the American Chemical Society, 144(21), 9478–9487. Available at: [Link]

  • Google Patents (n.d.). Process for preparation of 3,4-dihydroxy-2-methyl benzoic acid alkylester.
  • ResearchGate (n.d.). ¹H-NMR spectra. (A) Authentic methyl 2,5-dihydroxybenzoate.... Available at: [Link]

  • The Royal Society of Chemistry (2014). Supporting information NMR methodology for complex mixture 'separation'. Available at: [Link]

  • Doc Brown's Chemistry (n.d.). 1H proton nmr spectrum of methyl 2-hydroxybenzoate. Available at: [Link]

Sources

An In-Depth Technical Guide to Methyl 2,3-dihydroxybenzoate (CAS: 2411-83-8)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Methyl 2,3-dihydroxybenzoate, a phenolic compound with demonstrated biological activities. Moving beyond a simple data sheet, this document synthesizes its chemical characteristics, synthesis, and biological significance, offering field-proven insights and detailed methodologies to support advanced research and development.

Core Chemical Profile & Physicochemical Properties

This compound, also known as Methyl o-pyrocatechuate, is a metabolite of hydroxybenzoic acid.[1] Its fundamental properties are essential for its application in experimental settings.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 2411-83-8[1]
Molecular Formula C₈H₈O₄
Molecular Weight 168.15 g/mol
IUPAC Name This compound[2]
Synonyms 2,3-Dihydroxybenzoic acid methyl ester, o-Pyrocatechuic acid, methyl ester[2]
Appearance White to gray or red powder/crystal
Melting Point 78-82 °C
Canonical SMILES COC(=O)C1=C(C(=CC=C1)O)O
InChIKey DOAJWTSNTNAEIY-UHFFFAOYSA-N[3]

Synthesis and Purification: A Practical Approach

The synthesis of this compound is most commonly achieved through the Fischer-Speier esterification of 2,3-dihydroxybenzoic acid. This acid-catalyzed reaction with methanol is an equilibrium-driven process, making the removal of water or the use of excess alcohol crucial for achieving a high yield.

Plausible Synthesis Workflow: Fischer-Speier Esterification

The following diagram outlines the logical flow for the synthesis and subsequent purification of this compound.

G cluster_synthesis Synthesis Stage cluster_workup Work-up & Extraction cluster_purification Purification Stage Reactants 2,3-Dihydroxybenzoic Acid + Methanol (excess) Catalyst Conc. H₂SO₄ (catalyst) Reflux Heat under Reflux (e.g., 1-4 hours) Catalyst->Reflux Cool Cool Reaction Mixture Reflux->Cool Reaction Completion Extract Extract with Organic Solvent (e.g., Ethyl Acetate) & Water Cool->Extract Wash Wash Organic Layer with Saturated NaHCO₃ Solution Extract->Wash Dry Dry Organic Layer (e.g., Anhydrous Na₂SO₄) Wash->Dry Evaporate Evaporate Solvent (Rotary Evaporation) Dry->Evaporate Purification Recrystallize Recrystallize Crude Product (e.g., from Methanol/Water) Evaporate->Recrystallize FinalProduct Pure this compound Recrystallize->FinalProduct

Caption: Synthesis and Purification Workflow.

Detailed Experimental Protocol: Esterification

This protocol is based on established Fischer-Speier esterification procedures for analogous benzoic acids.[1][4][5]

Materials:

  • 2,3-dihydroxybenzoic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate or magnesium sulfate

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2,3-dihydroxybenzoic acid in an excess of anhydrous methanol (e.g., 10-20 molar equivalents).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution while stirring.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux for 1-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, remove the excess methanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution (to remove unreacted acid), and finally with brine. Caution: Carbon dioxide evolution (foaming) will occur during the bicarbonate wash.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude solid can be further purified by recrystallization from a suitable solvent system, such as a mixture of methanol and water, to afford pure this compound.

Biological Activity and Therapeutic Potential

This compound has been identified as a molecule of interest in several areas of drug discovery, primarily for its antifungal, anti-leukemic, and potential EGFR-inhibitory properties.

Potent Antifungal Agent

This compound is a natural product isolated from the bacterium Paenibacillus elgii HOA73. It has demonstrated significant antifungal activity against several important plant pathogens.

Table 2: Antifungal Activity of this compound

Fungal PathogenActivityConcentration (µg/mL)
Botrytis cinereaAlmost complete inhibition50
MIC32
Rhizoctonia solaniAlmost complete inhibition50
MIC32
Fusarium oxysporum f. sp lycopersici36.6% growth inhibition50
MIC64
Phytophthora capsici48.8% growth inhibition50

Data sourced from a study on the isolation and antifungal activity of this compound from Paenibacillus elgii HOA73.

Potential as an Anti-Leukemic and EGFR Inhibitor

Commercial suppliers have noted the anti-leukemic properties of this compound, suggesting it inhibits the growth of leukemic cells in mice. It has also been described as an inhibitor of the Epidermal Growth Factor (EGF) receptor, with the methyl group purportedly playing a role in preventing ligand binding.

Expert Insight: While these claims are promising, they originate from non-peer-reviewed sources. Rigorous scientific investigation is required to validate these activities, elucidate the mechanisms of action, and determine key parameters such as IC₅₀ values against specific cancer cell lines. The potential for EGFR inhibition, in particular, warrants further exploration through dedicated kinase assays and cell-based studies.

G cluster_pathway EGFR Signaling Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Dimerization Receptor Dimerization & Autophosphorylation EGFR->Dimerization Downstream Downstream Signaling (e.g., PI3K-AKT, Ras-MAPK) Dimerization->Downstream Proliferation Cell Proliferation, Survival, etc. Downstream->Proliferation Inhibitor This compound (Proposed Inhibitor) Inhibitor->EGFR Blocks Ligand Binding (Hypothesized)

Caption: Hypothesized Mechanism of EGFR Inhibition.

Analytical and Spectroscopic Characterization

Table 3: Expected Spectroscopic Data

TechniqueExpected Features
¹H NMR Signals corresponding to the methyl ester protons (singlet, ~3.9 ppm), aromatic protons (multiplets in the aromatic region, ~6.7-7.5 ppm), and hydroxyl protons (broad singlets, variable chemical shift).
¹³C NMR Resonances for the methyl carbon (~52 ppm), aromatic carbons (in the ~110-150 ppm region), and the carbonyl carbon of the ester (~170 ppm).
FT-IR (Infrared) Broad O-H stretching band (~3200-3600 cm⁻¹), C-H stretching from the aromatic ring and methyl group (~2900-3100 cm⁻¹), a strong C=O stretching for the ester carbonyl (~1680-1710 cm⁻¹), and C-O stretching bands (~1100-1300 cm⁻¹).[6]
Mass Spectrometry A molecular ion peak [M]⁺ at m/z 168. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃, m/z 137) and the carboxyl methyl group (-COOCH₃, m/z 109).

Recommended Experimental Protocols

To facilitate further research, the following are standardized protocols for evaluating the key biological activities of this compound.

Protocol: In Vitro Cytotoxicity (MTT Assay for Leukemia Cells)

This colorimetric assay measures the metabolic activity of cells as an indicator of viability.

Procedure:

  • Cell Seeding: Plate human leukemia cell lines (e.g., HL-60, K562) in a 96-well plate at a density of 1 x 10⁴ cells/well.

  • Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC₅₀ value.

Protocol: EGFR Kinase Inhibition Assay (LanthaScreen™)

This TR-FRET assay provides a quantitative measure of kinase activity.

Procedure:

  • Kinase Reaction: In a 384-well plate, combine the EGFR kinase, a fluorescently labeled substrate, and ATP. Initiate the reaction.

  • Inhibitor Addition: Add varying concentrations of this compound to the reaction wells.

  • Incubation: Allow the kinase reaction to proceed for a defined period (e.g., 60 minutes) at room temperature.

  • Detection: Stop the reaction and add a terbium-labeled antibody that specifically recognizes the phosphorylated substrate.

  • Data Acquisition: After a brief incubation, read the plate on a TR-FRET-compatible plate reader.

  • Analysis: The ratio of the emission signals is used to determine the extent of substrate phosphorylation and, consequently, the inhibitory activity of the compound.

Protocol: Antifungal Susceptibility Testing (Microtiter Broth Dilution)

This method determines the Minimum Inhibitory Concentration (MIC) against fungal pathogens like Botrytis cinerea.

Procedure:

  • Spore Suspension: Prepare a standardized spore suspension of the test fungus in a suitable broth medium (e.g., Potato Dextrose Broth).

  • Compound Dilution: Prepare a serial dilution of this compound in the wells of a 96-well microtiter plate.

  • Inoculation: Add the fungal spore suspension to each well.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 21°C) for 24-48 hours.

  • Data Acquisition: Determine the MIC by visually identifying the lowest concentration of the compound that completely inhibits fungal growth. This can be confirmed by measuring the optical density at 630 nm.

Conclusion and Future Directions

This compound is a compound with compelling, multi-faceted biological activity. Its proven efficacy as a natural antifungal agent presents a strong case for its development as a bio-fungicide. The preliminary indications of its anti-leukemic and EGFR-inhibitory potential are intriguing and warrant rigorous, hypothesis-driven research. Future studies should focus on validating these anticancer activities in peer-reviewed settings, elucidating the precise molecular mechanisms, and exploring its pharmacokinetic and pharmacodynamic profiles in preclinical models. This technical guide provides the foundational knowledge and methodological framework to empower researchers in unlocking the full therapeutic potential of this promising molecule.

References

  • Biosynth. (n.d.). This compound | 2411-83-8.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of methyl 2-hydroxybenzoate.
  • Truman ChemLab. (2017). Fischer Esterification of 3-nitrobenzoic acid.
  • Wikipedia. (n.d.). Fischer–Speier esterification.
  • He, L., et al. (2018). Mebendazole exhibits potent anti-leukemia activity on acute myeloid leukemia. Experimental Cell Research, 369(1), 61-68.
  • Li, Y., et al. (2019). Mebendazole for Differentiation Therapy of Acute Myeloid Leukemia Identified by a Lineage Maturation Index. Scientific Reports, 9(1), 1-12.
  • Latuske, E. M., et al. (2021). Mebendazole Mediates Proteasomal Degradation of GLI Transcription Factors in Acute Myeloid Leukemia. International Journal of Molecular Sciences, 22(19), 10670.
  • Reaction Biology. (n.d.). EGFR Assays & Drug Discovery Services.
  • Thermo Fisher Scientific. (n.d.). Optimization of a LanthaScreen Kinase assay for EGFR (ErbB1) L858R.
  • Promega Corporation. (n.d.). EGFR Kinase Assay.
  • Abcam. (n.d.). MTT assay protocol.
  • Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual.
  • Doc Brown's Chemistry. (n.d.). Mass spectrum of methyl 2-hydroxybenzoate.
  • Frontiers. (2024). Fungicide resistance in Botrytis cinerea.
  • Scribd. (n.d.). PH CH 126.1 Fischer Esterification of Methyl Benzoate 2.
  • MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst.
  • Google Patents. (n.d.). CN113248373A - Preparation method of methyl benzoate compound.
  • Biosynth. (n.d.). This compound | 2411-83-8 | FM70261.
  • Google Patents. (n.d.). CN103193651A - Synthesis of medical intermediate 3,5-dihydroxy methyl benzoate and industrial production process.
  • Google Patents. (n.d.). Process for preparation of 3,4-dihydroxy-2-methyl benzoic acid alkylester.
  • The Good Scents Company. (n.d.). This compound, 2411-83-8.
  • ResearchGate. (n.d.). ANTIFUNGAL ACTIVITY OF THE ETHANOLIC EXTRACTS OF MARCHANTIA LINEARIS LEHM AND LINDENB. AGAINST SOME PATHOGENIC FUNGI.
  • ResearchGate. (n.d.). Antagonistic Activity of Some Fungi and Cyanobacteria Species against Rhizoctonia solani.
  • Google Patents. (n.d.). Synthesis method of methyl 3,5-di-tert-butyl-4-hydroxybenzoate.
  • MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst.
  • ResearchGate. (n.d.). AFRIMED AJ -Al Awamia (140).
  • TCI Chemicals. (n.d.). This compound 2411-83-8.
  • SpectraBase. (n.d.). 2,3-Dihydroxy-benzoic acid.
  • TCI Chemicals. (n.d.). This compound 2411-83-8.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Spanish Journal of Agricultural Research. (n.d.). View of Characterization of the antifungal activity of three rhizobacterial strains against Rhizoctonia solani. Retrieved from Spanish Journal of Agricultural Research website.
  • PMC. (n.d.). Mebendazole for Differentiation Therapy of Acute Myeloid Leukemia Identified by a Lineage Maturation Index.
  • ResearchGate. (n.d.). Mebendazole has anti-leukemic activity both in vitro and in vivo.
  • MDPI. (n.d.). Advances in Targeting the Epidermal Growth Factor Receptor Pathway by Synthetic Products and Its Regulation by Epigenetic Modulators as a Therapy for Glioblastoma.
  • PubMed. (1999). Epidermal growth factor stimulates 3-hydroxy-3-methylglutaryl-coenzyme A reductase expression via the ErbB-2 pathway in human breast adenocarcinoma cells.
  • eScholarship. (n.d.). Allosteric Inhibition of the Epidermal Growth Factor Receptor.
  • PubMed. (2023). Targeting the Epidermal Growth Factor Receptor with Molecular Degraders: State-of-the-Art and Future Opportunities.
  • PubMed Central. (2023). A Novel and Highly Selective Epidermal Growth Factor Receptor Inhibitor, SMUZ106, for the Treatment of Glioblastoma.
  • ResearchGate. (n.d.). Mebendazole for Differentiation Therapy of Acute Myeloid Leukemia Identified by a Lineage Maturation Index.
  • CAS Common Chemistry. (n.d.). This compound.

Sources

A Senior Application Scientist's Guide to Methyl 2,3-dihydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl 2,3-dihydroxybenzoate is a phenolic ester of significant interest in the scientific community, particularly in the fields of organic synthesis, pharmacology, and materials science. This guide provides a comprehensive technical overview of its core physicochemical properties, validated analytical methodologies, synthesis protocols, and known biological activities. With a molecular weight of 168.15 g/mol , this compound serves as a versatile building block and a subject of study for its potential therapeutic applications, including antioxidant, antimicrobial, and anti-inflammatory effects. This document consolidates essential data and field-proven insights to support researchers in leveraging this compound for novel discoveries and applications.

Core Physicochemical & Structural Properties

This compound, also known as Methyl o-pyrocatechuate, is an organic compound characterized by a benzene ring substituted with a methyl ester and two adjacent hydroxyl groups. This specific arrangement of functional groups dictates its chemical reactivity, solubility, and biological interactions.

The precise molecular weight of this compound is a fundamental constant used in stoichiometric calculations for synthesis, quantitative analysis, and formulation development. It is derived from its chemical formula, C₈H₈O₄.[1][2]

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₈H₈O₄[1]
Molecular Weight 168.15 g/mol [1]
CAS Number 2411-83-8[1][3]
IUPAC Name This compound[2]
Melting Point 78.0 to 82.0 °C
Boiling Point (est.) 295.0 °C @ 760 mmHg[4]
Appearance White to gray or red powder/crystal
Solubility (est.) Soluble in water (3666 mg/L @ 25 °C)[4]

Synthesis and Purification Workflow

The most common and efficient laboratory-scale synthesis of this compound is achieved through the Fischer esterification of its parent carboxylic acid, 2,3-dihydroxybenzoic acid.

Principle of Synthesis: Fischer Esterification

This acid-catalyzed reaction involves the treatment of 2,3-dihydroxybenzoic acid with an excess of methanol. A strong acid, typically sulfuric acid (H₂SO₄), is used as a catalyst to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by methanol. The reaction is reversible, and to drive it towards the product (the ester), an excess of the alcohol reactant is used.[5]

Experimental Protocol: Synthesis

Materials:

  • 2,3-dihydroxybenzoic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Toluene

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Reaction flask (3-necked), condenser, heating mantle, and water separator (Dean-Stark apparatus)

Procedure:

  • Reaction Setup: In a 3-necked flask equipped with a reflux condenser and a heating mantle, introduce 2,3-dihydroxybenzoic acid, a significant excess of methanol (e.g., a molar ratio of 1:3 to 1:5 acid:methanol), and toluene.[5]

  • Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

  • Reflux: Heat the mixture to reflux. The toluene forms an azeotrope with the water generated during the reaction, which can be collected and removed using a water separator, driving the equilibrium towards the ester product.[5]

  • Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

  • Work-up: Cool the reaction mixture. Neutralize the excess acid by carefully adding saturated sodium bicarbonate solution until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain a pure crystalline solid.

Synthesis Workflow Diagram

G cluster_reactants Reactants & Catalyst cluster_process Process cluster_output Output Acid 2,3-Dihydroxybenzoic Acid Reflux Heat to Reflux (w/ Toluene for H₂O removal) Acid->Reflux MeOH Methanol (Excess) MeOH->Reflux Catalyst Conc. H₂SO₄ Catalyst->Reflux Workup Neutralization (NaHCO₃) & Extraction Reflux->Workup Reaction Completion Purify Recrystallization Workup->Purify Crude Product Product Pure Methyl 2,3-dihydroxybenzoate Purify->Product

Caption: Fischer esterification workflow for this compound.

Analytical Characterization & Quality Control

To ensure the identity, purity, and structural integrity of synthesized or procured this compound, a suite of analytical techniques is employed. This self-validating system confirms that the material meets the standards required for research and development.

Spectroscopic Confirmation
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. The ¹H NMR spectrum will show distinct signals for the aromatic protons, the hydroxyl protons, and the methyl ester protons, with characteristic chemical shifts and coupling patterns. ¹³C NMR will confirm the presence of eight unique carbon atoms, including the carbonyl carbon of the ester.

  • Mass Spectrometry (MS): MS analysis will show the molecular ion peak (M⁺) corresponding to the molecular weight (168.15 m/z), confirming the compound's elemental composition. High-resolution mass spectrometry (HR-MS) can provide the exact mass to further validate the molecular formula.[6]

  • Infrared (IR) Spectroscopy: The IR spectrum provides functional group information, exhibiting characteristic absorption bands for the hydroxyl (-OH) groups (broad peak ~3300 cm⁻¹), the ester carbonyl (C=O) group (strong peak ~1670-1700 cm⁻¹), and C-O stretches.[5]

Chromatographic Purity Assessment
  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing the purity of non-volatile compounds like this compound. A reversed-phase method (e.g., using a C18 column) with a mobile phase of acetonitrile and water (with an acid modifier like formic acid) can effectively separate the target compound from its parent acid and other impurities.[7] Purity is determined by the area percentage of the main peak. Mixed-mode chromatography can also be employed to achieve superior separation of closely related isomers.[7]

  • Gas Chromatography (GC): For purity analysis, GC can be used, often after derivatization of the polar hydroxyl groups to increase volatility. It is particularly useful for detecting volatile impurities. Purity levels are typically expected to be >98%.

Analytical Workflow Diagram

G cluster_identity Structural Identity Confirmation cluster_purity Purity Assessment Sample Synthesized Sample NMR NMR ('H, ¹³C) Sample->NMR MS Mass Spec (MS/HRMS) Sample->MS IR FTIR Spectroscopy Sample->IR HPLC HPLC (>98%) Sample->HPLC GC GC-FID/MS Sample->GC Final Verified Compound NMR->Final MS->Final IR->Final HPLC->Final GC->Final

Caption: Quality control workflow for this compound.

Applications in Research and Drug Development

The unique structure of this compound makes it a compound of interest for several therapeutic areas. Its parent compound, 2,3-dihydroxybenzoic acid, is a known antioxidant and iron chelator.[8]

  • Antioxidant and Anti-inflammatory Activity: The catechol (ortho-dihydroxybenzene) moiety is a classic structural motif for radical scavenging. The compound can donate hydrogen atoms from its hydroxyl groups to neutralize free radicals, mitigating oxidative stress, which is a key pathological factor in many diseases. Studies on its parent acid have shown significant antioxidant properties.[8]

  • Antimicrobial Properties: Phenolic compounds are well-known for their antimicrobial effects. This compound and its parent acid have demonstrated activity against various bacterial strains, including multidrug-resistant bacteria.[4][9] This makes it a lead structure for the development of new antibacterial agents.

  • Enzyme Inhibition: It has been reported to be an inhibitor of epidermal growth factor (EGF), which may block the activity of the EGF receptor. This suggests potential applications in oncology research.

  • Synthetic Building Block: In medicinal chemistry, it serves as a versatile precursor for the synthesis of more complex molecules, including pharmaceuticals and natural products.[10]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is paramount to ensure safety.

  • Hazard Identification: this compound is classified as an irritant. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[11][12] Some sources also indicate it may be harmful if swallowed, in contact with skin, or if inhaled.[13]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves when handling this compound.[12]

  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[11] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[12]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[11][12] Keep away from strong oxidizing agents and strong bases.[14] Recommended storage temperature is between 10°C and 25°C.

Conclusion

This compound is a valuable chemical entity with well-defined physicochemical properties, centered around its molecular weight of 168.15 g/mol . Its straightforward synthesis, combined with a robust set of analytical validation techniques, allows for its reliable use in research. The compound's demonstrated biological activities, including antioxidant and antimicrobial effects, position it as a promising scaffold for drug discovery and a useful tool for chemical biology research. This guide provides the foundational knowledge for scientists to confidently incorporate this compound into their experimental designs.

References

  • This compound | 2411-83-8 | FM70261 . Biosynth.

  • This compound AldrichCPR . Sigma-Aldrich.

  • Methyl 2, 3-Dihydroxybenzoate, min 98% (GC), 1 gram . Aladdin Scientific.

  • This compound 95.00% . AChemBlock.

  • This compound | CAS 2411-83-8 . Santa Cruz Biotechnology.

  • This compound, 2411-83-8 . The Good Scents Company.

  • SAFETY DATA SHEET - Methyl 2,4-dihydroxybenzoate . Thermo Fisher Scientific.

  • SAFETY DATA SHEET - Methyl 3,4-Dihydroxybenzoate . TCI Chemicals.

  • This compound | C8H8O4 | CID 75484 . PubChem, National Center for Biotechnology Information.

  • This compound . National Institutes of Health (NIH).

  • SAFETY DATA SHEET - Methyl 2,4-dihydroxybenzoate . Fisher Scientific.

  • This compound SDS . SDS Manager Inc.

  • Biotechnological Production, Isolation and Characterisation of (2R ,3S )‐2,3‐Dihydroxy‐2,3‐Dihydrobenzoate . PubMed Central, National Institutes of Health.

  • 2411-83-8(this compound) Product Description . ChemicalBook.

  • HPLC Methods for analysis of 2,3-Dihydroxybenzoic acid . HELIX Chromatography.

  • ELABORATION OF A METHOD FOR SYNTHESIS FOR METHYL P-HIDROXYLBENZOATE, A FOOD PRESERVATIVE . CABI Digital Library.

  • Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity . PubMed Central, National Institutes of Health.

  • This compound . TCI Chemicals.

  • Biosourced Functional Hydroxybenzoate-co-Lactide Polymers with Antimicrobial Activity . Journal of the American Chemical Society.

  • Process for preparation of 3,4-dihydroxy-2-methyl benzoic acid alkylester . Google Patents.

  • Antibiotic activity of 2, 3-dihydroxybenzoic acid isolated from Flacourtia inermis fruit against multidrug resistant bacteria . ResearchGate.

Sources

Unraveling the Molecular Blueprint: A Technical Guide to the Biosynthesis of Methyl 2,3-dihydroxybenzoate in Paenibacillus elgii

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Paenibacillus elgii, a bacterium known for its broad-spectrum antimicrobial activities, has emerged as a source of intriguing secondary metabolites. Among these is Methyl 2,3-dihydroxybenzoate (M2,3DB), a compound that has demonstrated significant antifungal properties. Understanding the biosynthetic pathway of M2,3DB is paramount for its potential development as a biopesticide or pharmaceutical lead. This technical guide provides an in-depth exploration of the biosynthesis of M2,3DB in Paenibacillus elgii, consolidating current knowledge and presenting a putative complete pathway. We will delve into the genetic determinants, enzymatic transformations, and the underlying biochemical logic, offering a comprehensive resource for researchers in natural product synthesis and drug discovery.

Introduction: The Significance of this compound

This compound (M2,3DB) is a phenolic compound first isolated from Paenibacillus elgii HOA73 that exhibits potent antifungal activity against various plant pathogens[1]. Its precursor, 2,3-dihydroxybenzoic acid (2,3-DHB), is a well-known siderophore precursor in many bacteria, playing a crucial role in iron acquisition[2][3]. The methylation of 2,3-DHB to M2,3DB in P. elgii represents a fascinating intersection of primary and secondary metabolism, leading to a specialized bioactive molecule. This guide will illuminate the intricate molecular machinery responsible for the synthesis of this promising natural product.

The Core Biosynthetic Pathway: Synthesis of 2,3-Dihydroxybenzoic Acid (2,3-DHB)

The biosynthesis of 2,3-DHB in bacteria is a well-characterized pathway originating from the central metabolite chorismate, a key branch-point in the shikimate pathway[2]. In Paenibacillus elgii B69, the genetic blueprint for 2,3-DHB synthesis is encoded within the pae biosynthetic gene cluster, which is primarily responsible for the production of the siderophore paenibactin[4][5]. Paenibactin is a cyclic trimeric lactone of 2,3-dihydroxybenzoyl-alanine-threonine, thus requiring 2,3-DHB as a foundational building block[4].

The enzymatic cascade for 2,3-DHB synthesis from chorismate involves three key steps:

  • Chorismate to Isochorismate: The pathway initiates with the isomerization of chorismate to isochorismate. This reaction is catalyzed by isochorismate synthase (ICS) .

  • Isochorismate to 2,3-dihydro-2,3-dihydroxybenzoate: The subsequent step involves the hydrolysis of isochorismate to produce 2,3-dihydro-2,3-dihydroxybenzoate. This is carried out by isochorismatase .

  • 2,3-dihydro-2,3-dihydroxybenzoate to 2,3-dihydroxybenzoate: The final step is the NAD+-dependent oxidation of 2,3-dihydro-2,3-dihydroxybenzoate to the aromatic product 2,3-DHB, a reaction catalyzed by 2,3-dihydro-2,3-dihydroxybenzoate dehydrogenase [3].

The genes encoding these enzymes are typically colocated in a biosynthetic gene cluster, ensuring coordinated expression.

Visualizing the 2,3-DHB Biosynthetic Pathway

2,3-DHB_Biosynthesis Chorismate Chorismate Isochorismate Isochorismate Chorismate->Isochorismate Isochorismate Synthase Dihydrodihydroxybenzoate 2,3-dihydro-2,3- dihydroxybenzoate Isochorismate->Dihydrodihydroxybenzoate Isochorismatase DHB 2,3-Dihydroxybenzoic Acid Dihydrodihydroxybenzoate->DHB 2,3-dihydro-2,3-dihydroxybenzoate Dehydrogenase

Caption: The enzymatic conversion of chorismate to 2,3-dihydroxybenzoic acid.

Identification and Analysis of the pae Biosynthetic Gene Cluster in P. elgii B69

The identification of the biosynthetic gene cluster (BGC) responsible for a natural product is a critical step in understanding its formation. Modern genome mining tools, such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell), have revolutionized this process.

Protocol 1: In Silico Identification of the pae Gene Cluster

This protocol outlines the steps to identify the pae gene cluster in the genome of P. elgii B69.

  • Obtain the Genome Sequence: The draft genome sequence of Paenibacillus elgii B69 is publicly available in databases such as NCBI GenBank[2][6].

  • Utilize antiSMASH:

    • Navigate to the antiSMASH web server or use a local installation.

    • Upload the P. elgii B69 genome sequence in FASTA format.

    • Select the appropriate analysis options (e.g., "Bacteria," "Strict" detection).

    • Initiate the analysis.

  • Analyze the Output:

    • antiSMASH will provide a detailed report of all predicted BGCs.

    • Locate the cluster annotated as a non-ribosomal peptide synthetase (NRPS) or siderophore BGC with high similarity to the known bacillibactin BGC. This is the putative pae cluster.

    • Examine the genes within the cluster for the presence of homologs to isochorismate synthase, isochorismatase, and 2,3-dihydro-2,3-dihydroxybenzoate dehydrogenase.

The Architecture of the pae Gene Cluster

The pae gene cluster in P. elgii B69 spans approximately 12.8 kb and contains open reading frames (ORFs) with high homology to the bacillibactin biosynthetic machinery[4].

Gene (Putative)Encoded ProteinFunction in 2,3-DHB Biosynthesis
paeAIsochorismate synthaseChorismate -> Isochorismate
paeBIsochorismataseIsochorismate -> 2,3-dihydro-2,3-dihydroxybenzoate
paeC2,3-dihydro-2,3-dihydroxybenzoate dehydrogenase2,3-dihydro-2,3-dihydroxybenzoate -> 2,3-DHB
paeD-FNRPS components, etc.Incorporation of 2,3-DHB into paenibactin

Table 1: Key genes within the pae cluster of P. elgii B69 involved in 2,3-DHB synthesis.

The Final Step: A Hypothesis for the Methylation of 2,3-DHB

The conversion of 2,3-DHB to M2,3DB requires a methylation step, a reaction typically catalyzed by an S-adenosyl-L-methionine (SAM)-dependent methyltransferase. While the pae gene cluster provides the machinery for 2,3-DHB synthesis, a dedicated methyltransferase for the final step has not been explicitly identified within this cluster. This suggests two possibilities:

  • A methyltransferase is encoded elsewhere in the P. elgii genome and acts on the free 2,3-DHB.

  • One of the enzymes within the pae cluster possesses a cryptic or promiscuous methyltransferase activity.

Based on the current genomic data, the first hypothesis is more probable. The following workflow outlines a strategy to identify candidate methyltransferase genes.

Workflow for Identifying the Putative 2,3-DHB Methyltransferase

Methyltransferase_Identification cluster_0 Bioinformatic Analysis cluster_1 Experimental Validation Genome P. elgii B69 Genome BLASTp BLASTp against Methyltransferase Database Genome->BLASTp Candidate_Genes List of Putative SAM-dependent Methyltransferases BLASTp->Candidate_Genes Genomic_Context Analyze Genomic Context (Proximity to pae cluster) Candidate_Genes->Genomic_Context Docking In Silico Substrate Docking (2,3-DHB as ligand) Candidate_Genes->Docking Prioritized_Candidates Prioritized Candidate Genes Genomic_Context->Prioritized_Candidates Docking->Prioritized_Candidates Heterologous_Expression Heterologous Expression of Candidate Genes Prioritized_Candidates->Heterologous_Expression Enzyme_Assay In Vitro Enzyme Assay with 2,3-DHB and SAM Heterologous_Expression->Enzyme_Assay LCMS_Analysis LC-MS Analysis for M2,3DB Production Enzyme_Assay->LCMS_Analysis Confirmation Confirmation of Methyltransferase Activity LCMS_Analysis->Confirmation

Caption: A proposed workflow for the identification and validation of the 2,3-DHB methyltransferase.

Experimental Validation: A Roadmap for Future Research

The confirmation of the complete biosynthetic pathway for M2,3DB requires experimental validation of the hypothesized steps.

Protocol 2: Heterologous Expression and Functional Characterization of the Putative Methyltransferase

This protocol describes the heterologous expression of a candidate methyltransferase gene in a suitable host, such as Escherichia coli or Bacillus subtilis, to confirm its function.

  • Gene Cloning:

    • Amplify the candidate methyltransferase gene from P. elgii B69 genomic DNA using PCR with primers containing appropriate restriction sites.

    • Clone the PCR product into an expression vector (e.g., pET series for E. coli or pHT01 for B. subtilis).

  • Heterologous Expression:

    • Transform the expression construct into the chosen host strain.

    • Culture the recombinant strain under appropriate conditions and induce protein expression (e.g., with IPTG for E. coli).

  • Protein Purification (Optional but Recommended):

    • If the expression vector includes an affinity tag (e.g., His-tag), purify the recombinant protein using affinity chromatography.

  • In Vitro Enzyme Assay:

    • Prepare a reaction mixture containing:

      • Purified candidate methyltransferase or cell lysate of the expression strain.

      • 2,3-dihydroxybenzoic acid (substrate).

      • S-adenosyl-L-methionine (SAM) (methyl donor).

      • Appropriate buffer.

    • Incubate the reaction at an optimal temperature (e.g., 30-37°C).

  • Product Analysis:

    • Analyze the reaction mixture using HPLC or LC-MS to detect the formation of this compound.

    • Compare the retention time and mass spectrum of the product with an authentic standard of M2,3DB.

Analytical Methodologies for Detection and Quantification

Accurate detection and quantification of 2,3-DHB and M2,3DB are essential for studying their biosynthesis. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the methods of choice.

Protocol 3: HPLC-UV Analysis of 2,3-DHB and M2,3DB
  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of an acidified aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength of approximately 280 nm.

  • Quantification: Use external calibration curves with authentic standards of 2,3-DHB and M2,3DB.

Protocol 4: LC-MS/MS Analysis for High-Sensitivity Detection
  • Chromatography: Similar conditions to HPLC-UV, but can be optimized for faster run times.

  • Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode is suitable for these acidic compounds.

  • Detection: Multiple Reaction Monitoring (MRM) can be used for highly specific and sensitive quantification.

    • MRM transition for 2,3-DHB: m/z 153 -> m/z 109.

    • Predicted MRM transition for M2,3DB: The precursor ion would be [M-H]⁻ at m/z 167. Fragmentation would likely involve the loss of the methyl group or the carboxyl group.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
2,3-Dihydroxybenzoic Acid153109
This compound167 (Predicted)To be determined experimentally

Table 2: Key parameters for LC-MS/MS analysis.

Conclusion and Future Perspectives

The biosynthesis of this compound in Paenibacillus elgii is a compelling example of how bacteria can modify common metabolic intermediates to produce specialized bioactive compounds. The pathway to its precursor, 2,3-dihydroxybenzoic acid, is well-understood and linked to the pae gene cluster involved in siderophore biosynthesis. The final methylation step, however, remains an area for active investigation. The bioinformatic and experimental workflows outlined in this guide provide a clear path forward for the identification and characterization of the responsible methyltransferase.

Elucidating the complete biosynthetic pathway of M2,3DB will not only deepen our understanding of the metabolic capabilities of P. elgii but also open avenues for the heterologous production and bioengineering of this promising antifungal agent. Such efforts could lead to the development of novel and sustainable solutions for agriculture and medicine.

References

  • Barreto, C. C., et al. (2018). Draft Genome Sequence of the Antimicrobial-Producing Strain Paenibacillus elgii AC13. Genome Announcements, 6(26), e00557-18. [Link]

  • Wen, Y., et al. (2011). Identification and analysis of the gene cluster involved in biosynthesis of paenibactin, a catecholate siderophore produced by Paenibacillus elgii B69. Environmental Microbiology, 13(10), 2726-2737. [Link]

  • Nguyen, T. H., et al. (2017). Isolation and antifungal activity of this compound from Paenibacillus elgii HOA73. Journal of Agricultural and Food Chemistry, 65(4), 765-771. [Link]

  • Wikipedia contributors. (2023, November 28). 2,3-Dihydroxybenzoic acid. In Wikipedia, The Free Encyclopedia. [Link]

  • Raymond, K. N., Dertz, E. A., & Kim, S. S. (2003). Enterobactin: an archetype for microbial iron transport. Proceedings of the National Academy of Sciences, 100(7), 3584-3588. [Link]

  • Blin, K., et al. (2021). antiSMASH 6.0: improving cluster detection and comparison capabilities. Nucleic Acids Research, 49(W1), W29-W35. [Link]

  • MIBiG. (n.d.). BGC0000401: paenibactin. Minimum Information about a Biosynthetic Gene cluster. [Link]

  • Luo, Y., et al. (2014). Mechanistic studies on trans-2,3-dihydro-2,3-dihydroxybenzoate dehydrogenase (EntA) in the biosynthesis of the iron chelator enterobactin. Biochemistry, 53(32), 5275-5285. [Link]

  • KEGG. (n.d.). Paenibacillus elgii. [Link]

  • National Center for Biotechnology Information. (n.d.). Paenibacillus elgii B69, whole genome shotgun sequencing project. [Link]

Sources

Methyl 2,3-Dihydroxybenzoate: A Microbial Metabolite of Hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

This guide provides an in-depth exploration of methyl 2,3-dihydroxybenzoate, a naturally occurring phenolic compound, with a focus on its identity as a metabolite derived from hydroxybenzoic acids. We will delve into its biosynthetic origins, particularly in microbial systems, and provide detailed methodologies for its production, isolation, and characterization. This document is intended for scientists in the fields of natural product chemistry, microbiology, and drug discovery who are interested in the metabolic pathways of aromatic compounds and the potential applications of their derivatives.

Introduction: The Metabolic Landscape of Hydroxybenzoic Acids

Hydroxybenzoic acids are a class of phenolic compounds that are widespread in nature and serve as important intermediates in the metabolism of both prokaryotic and eukaryotic organisms.[1] Salicylic acid (2-hydroxybenzoic acid), a prominent member of this family, is a well-known phytohormone involved in plant defense signaling.[2] In the microbial realm, hydroxybenzoic acids are key players in the degradation of complex aromatic compounds and serve as precursors for a diverse array of secondary metabolites.[3][4]

One of the significant metabolic transformations of salicylic acid in certain bacteria is its hydroxylation to 2,3-dihydroxybenzoic acid (2,3-DHBA).[2] This catechol-type molecule is a crucial building block for the synthesis of siderophores, which are high-affinity iron-chelating compounds essential for microbial iron acquisition.[5][6] While the biosynthesis and function of 2,3-DHBA are well-documented, this guide will focus on a further metabolic modification: the methylation of 2,3-DHBA to form this compound.

The recent discovery of this compound as a natural product from the bacterium Paenibacillus elgii HOA73 has opened new avenues for research into the metabolic potential of this genus and the biological activities of this methylated metabolite.[7] This guide will use this discovery as a central case study to detail the pathway from a simple hydroxybenzoic acid to its more complex, methylated derivative.

Biosynthesis of this compound

The formation of this compound from a hydroxybenzoic acid precursor involves a multi-step enzymatic pathway. While the complete pathway has not been fully elucidated in a single organism, a composite pathway can be constructed based on known biochemical transformations in bacteria. The pathway can be conceptually divided into two main stages: the formation of 2,3-dihydroxybenzoic acid from a precursor, and the subsequent methylation of this intermediate.

Stage 1: Formation of 2,3-Dihydroxybenzoic Acid (2,3-DHBA)

In many bacteria, the biosynthesis of 2,3-DHBA begins with chorismate, a key intermediate of the shikimate pathway.[5] The conversion of chorismate to 2,3-DHBA is a critical step in the production of catecholate siderophores like enterobactin.[6] This process is catalyzed by a series of enzymes, typically encoded by a gene cluster.[6]

The key enzymatic steps are:

  • Chorismate to Isochorismate: The enzyme isochorismate synthase (EntC) converts chorismate to isochorismate.[6]

  • Isochorismate to 2,3-dihydro-2,3-dihydroxybenzoate: The isochorismatase domain of EntB catalyzes the conversion of isochorismate.[6]

  • 2,3-dihydro-2,3-dihydroxybenzoate to 2,3-DHBA: The enzyme 2,3-dihydro-2,3-dihydroxybenzoate dehydrogenase (EntA) oxidizes the intermediate to the aromatic product, 2,3-DHBA.[6]

Alternatively, in some organisms, salicylic acid (2-hydroxybenzoic acid) can be directly hydroxylated to 2,3-DHBA.[2]

2,3-DHBA_Biosynthesis Chorismate Chorismate Isochorismate Isochorismate Chorismate->Isochorismate Isochorismate Synthase (EntC) Dihydrodihydroxybenzoate 2,3-dihydro-2,3- dihydroxybenzoate Isochorismate->Dihydrodihydroxybenzoate Isochorismatase (EntB) DHBA 2,3-Dihydroxybenzoic Acid Dihydrodihydroxybenzoate->DHBA Dehydrogenase (EntA) SalicylicAcid Salicylic Acid (2-Hydroxybenzoic Acid) SalicylicAcid->DHBA Hydroxylation

Biosynthesis of 2,3-Dihydroxybenzoic Acid (2,3-DHBA).
Stage 2: Methylation of 2,3-Dihydroxybenzoic Acid

The final step in the formation of this compound is the methylation of the carboxylic acid group of 2,3-DHBA. This reaction is catalyzed by a methyltransferase enzyme, which utilizes a methyl donor, typically S-adenosyl-L-methionine (SAM).

While the specific enzyme responsible for this methylation in Paenibacillus elgii has not yet been characterized, it is likely a member of the catechol-O-methyltransferase (COMT) family or a related class of methyltransferases that act on phenolic acids.[8][9] These enzymes are known to catalyze the transfer of a methyl group from SAM to a hydroxyl group of a catechol-containing substrate.[9] However, in the case of this compound, the methylation occurs at the carboxylic acid group, suggesting the involvement of a carboxyl-O-methyltransferase.

Methylation_of_2,3-DHBA DHBA 2,3-Dihydroxybenzoic Acid Methyl_DHB This compound DHBA->Methyl_DHB Carboxyl-O-methyltransferase (Hypothesized) SAM S-Adenosyl-L-methionine (SAM) SAH S-Adenosyl-L-homocysteine (SAH) SAM->SAH

Proposed Methylation of 2,3-DHBA.

Experimental Methodologies

This section provides detailed protocols for the production, extraction, purification, and analysis of this compound, based on the successful isolation from Paenibacillus elgii HOA73 and established techniques for related compounds.[7]

Production of this compound in Paenibacillus elgii

This protocol outlines the steps for culturing Paenibacillus elgii to produce this compound.

Materials:

  • Paenibacillus elgii strain (e.g., HOA73)

  • Tryptic Soy Broth (TSB) or other suitable growth medium

  • Glucose and meat peptone (for medium optimization)[10]

  • Shaker incubator

  • Centrifuge and sterile centrifuge tubes

Protocol:

  • Inoculum Preparation: Inoculate a single colony of P. elgii from a fresh agar plate into a flask containing 50 mL of TSB. Incubate at 30°C with shaking at 200 rpm for 24 hours.

  • Production Culture: Inoculate a larger volume of TSB (e.g., 1 L) with the seed culture (5% v/v). For enhanced production, the medium can be optimized with additional carbon and nitrogen sources, such as glucose and meat peptone.[10]

  • Incubation: Incubate the production culture at 30°C with shaking at 200 rpm for 3-5 days. Monitor the growth of the culture by measuring the optical density at 600 nm.

  • Harvesting: After the incubation period, harvest the culture broth by centrifugation at 8,000 x g for 20 minutes to separate the bacterial cells from the supernatant. The supernatant contains the secreted secondary metabolites, including this compound.

Extraction and Purification

The following protocol describes the extraction and purification of this compound from the culture supernatant.

Materials:

  • Culture supernatant

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvent system for column chromatography (e.g., hexane-ethyl acetate gradient)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

Protocol:

  • Liquid-Liquid Extraction:

    • Transfer the culture supernatant to a separatory funnel.

    • Extract the supernatant three times with an equal volume of ethyl acetate.

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Concentrate the dried organic phase under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Silica Gel Column Chromatography:

    • Dissolve the crude extract in a minimal amount of the initial mobile phase.

    • Pack a silica gel column with a suitable non-polar solvent (e.g., hexane).

    • Load the dissolved crude extract onto the column.

    • Elute the column with a gradient of increasing polarity, for example, a hexane-ethyl acetate gradient.

    • Collect fractions and monitor by thin-layer chromatography (TLC) to identify fractions containing the target compound.

  • Preparative HPLC:

    • Pool the fractions containing this compound and concentrate them.

    • Further purify the compound using a preparative HPLC system with a C18 column and a suitable mobile phase (e.g., methanol-water gradient) to obtain the pure compound.

Extraction_Purification_Workflow Start P. elgii Culture Broth Centrifugation Centrifugation Start->Centrifugation Supernatant Supernatant Centrifugation->Supernatant CellPellet Cell Pellet (discard) Centrifugation->CellPellet Extraction Liquid-Liquid Extraction (Ethyl Acetate) Supernatant->Extraction OrganicPhase Combined Organic Phases Extraction->OrganicPhase AqueousPhase Aqueous Phase (discard) Extraction->AqueousPhase Drying Drying (Na2SO4) & Concentration OrganicPhase->Drying CrudeExtract Crude Extract Drying->CrudeExtract ColumnChromatography Silica Gel Column Chromatography CrudeExtract->ColumnChromatography Fractions Fractions containing M2,3DB ColumnChromatography->Fractions PrepHPLC Preparative HPLC Fractions->PrepHPLC PureCompound Pure this compound PrepHPLC->PureCompound

Workflow for Extraction and Purification.
Analytical Characterization

The identity and purity of the isolated this compound can be confirmed using the following analytical techniques.

3.3.1. High-Performance Liquid Chromatography (HPLC)

  • System: HPLC with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of methanol and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 255 nm.[1]

  • Quantification: Generate a standard curve using a pure standard of this compound.

3.3.2. Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is used to determine the molecular weight and fragmentation pattern of the compound.

  • Ionization Mode: Electrospray ionization (ESI), both positive and negative modes can be used.

  • Mass Analyzer: Quadrupole, time-of-flight (TOF), or Orbitrap.

  • Expected Mass: The molecular formula of this compound is C₈H₈O₄, with a molecular weight of 168.15 g/mol . The exact mass can be used for high-resolution mass spectrometry.

3.3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of the isolated compound.

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).

  • ¹H NMR: Expected signals include a singlet for the methyl group, and signals for the aromatic protons.

  • ¹³C NMR: Expected signals include a carbonyl carbon, aromatic carbons, and a methyl carbon.

  • 2D NMR: Techniques such as COSY, HSQC, and HMBC can be used to confirm the connectivity of the atoms in the molecule.

Quantitative Data and Biological Activity

The production of this compound by Paenibacillus elgii HOA73 has been confirmed, and the compound has demonstrated significant antifungal activity against various plant pathogens.[7]

Phytopathogenic Fungus Inhibition at 50 µg/mL Minimum Inhibitory Concentration (MIC)
Botrytis cinereaAlmost complete32 µg/mL
Rhizoctonia solaniAlmost complete32 µg/mL
Phytophthora capsici48.8%Not reported
Fusarium oxysporum f. sp. lycopersici36.6%64 µg/mL

Table 1: Antifungal activity of this compound isolated from Paenibacillus elgii HOA73. Data sourced from Kim et al. (2017).[7]

The broad-spectrum antifungal activity of this compound suggests its potential as a lead compound for the development of new biofungicides for agricultural applications.[7]

Conclusion and Future Perspectives

This compound represents an intriguing metabolite at the intersection of primary and secondary metabolism in certain bacteria. Its biosynthesis from hydroxybenzoic acid precursors highlights the diverse metabolic capabilities of soil microorganisms like Paenibacillus elgii. The detailed methodologies provided in this guide offer a framework for researchers to produce, isolate, and characterize this and other related natural products.

Future research in this area should focus on:

  • Elucidation of the complete biosynthetic pathway: Identifying and characterizing the specific methyltransferase responsible for the final step in the biosynthesis of this compound.

  • Metabolic engineering: Overexpression of the biosynthetic genes in a suitable host to improve the production yield of the compound.

  • Exploration of biological activities: Further investigation into the antifungal mechanism of action and screening for other potential therapeutic applications, such as antibacterial or anticancer activities.

By continuing to explore the metabolic diversity of the microbial world, we can uncover novel bioactive compounds with the potential to address critical challenges in medicine and agriculture.

References

  • Kim, Y. S., et al. (2017). Isolation and antifungal activity of this compound from Paenibacillus elgii HOA73. Journal of Applied Microbiology, 123(5), 1136-1145. Available from: [Link]

  • Mishra, A. K., & Baek, K. H. (2021). Salicylic Acid Biosynthesis and Metabolism: A Divergent Pathway for Plants and Bacteria. Biomolecules, 11(5), 705. Available from: [Link]

  • Kim, J. H., et al. (2020). Structure and antifungal activity of pelgipeptins from Paenibacillus elgii against phytopathogenic fungi. Journal of Agricultural and Food Chemistry, 68(1), 238-246. Available from: [Link]

  • Ding, Y., et al. (2010). Isolation and partial characterization of antibiotics produced by Paenibacillus elgii B69. FEMS Microbiology Letters, 310(2), 154-161. Available from: [Link]

  • Abdel-Razek, A. S., et al. (2022). Exploring the Nature of the Antimicrobial Metabolites Produced by Paenibacillus ehimensis Soil Isolate MZ921932 Using a Metagenomic Nanopore Sequencing Coupled with LC-Mass Analysis. Metabolites, 12(11), 1089. Available from: [Link]

  • Kiel, M., et al. (2018). Biotechnological Production, Isolation and Characterisation of (2R,3S)-2,3-Dihydroxy-2,3-Dihydrobenzoate. Microbial Biotechnology, 11(6), 1156-1167. Available from: [Link]

  • Human Metabolome Database. (n.d.). Methyl benzoate (HMDB0033968). Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2,3-Dihydroxybenzoic acid. Retrieved from [Link]

  • Wikipedia. (2023). 2,3-Dihydroxybenzoic acid. Retrieved from [Link]

  • Li, J., et al. (2024). Exploring the Multifunctional Role of Paenibacillus Metabolites in Various Fields. International Journal of Molecular Sciences, 25(1), 543. Available from: [Link]

  • Li, J., et al. (2024). Exploring the Multifunctional Role of Paenibacillus Metabolites in Various Fields. International Journal of Molecular Sciences. Available from: [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of methyl 2-hydroxybenzoate. Retrieved from [Link]

  • Arora, P. K. (2013). Metabolic diversity in bacterial degradation of aromatic compounds. Biotechnology Advances, 31(8), 1464-1481. Available from: [Link]

  • Carmona, M., et al. (2009). Anaerobic Catabolism of Aromatic Compounds: a Genetic and Genomic View. Microbiology and Molecular Biology Reviews, 73(1), 71-133. Available from: [Link]

  • Sundlov, J. A., et al. (2012). Determination of the crystal structure of EntA, a 2,3-dihydro-2,3-dihydroxybenzoic acid dehydrogenase from Escherichia coli. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 68(Pt 1), 22-27. Available from: [Link]

  • Mojović, L., et al. (2022). Production of Different Biochemicals by Paenibacillus polymyxa DSM 742 From Pretreated Brewers' Spent Grains. Frontiers in Bioengineering and Biotechnology, 10, 844093. Available from: [Link]

  • Juhasz, A., & Naidu, R. (2007). Bacterial Degradation of Aromatic Compounds. Microbial Biodegradation: Genomics and Molecular Biology. Available from: [Link]

  • Anand, A., et al. (2019). Molecular characterization of forest soil based Paenibacillus elgii and optimization of various culture conditions for its improved antimicrobial activity. Journal of Pure and Applied Microbiology, 13(1), 253-263. Available from: [Link]

  • PubChem. (n.d.). Methyl 2,4-Dihydroxybenzoate. Retrieved from [Link]

  • Blaschke, L., et al. (2012). Degradation of 2,3-Dihydroxybenzoate by a Novel meta-Cleavage Pathway. Journal of Bacteriology, 194(15), 3989-3999. Available from: [Link]

  • O'Donnell, F., et al. (2021). A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. Marine Drugs, 19(10), 573. Available from: [Link]

  • da Silva, A. C. R., et al. (2024). Impact of Paenibacillus elgii supernatant on screening bacterial strains with potential for biotechnological applications. Brazilian Journal of Microbiology, 55(3), 1367-1379. Available from: [Link]

  • Wang, Y., et al. (2024). From Biocontrol to Synthesis: Innovative Progress of Paenibacillus in Mechanism Analysis, Gene Editing and Platform Construction. International Journal of Molecular Sciences, 25(11), 5897. Available from: [Link]

  • Blaschke, L., et al. (2012). Degradation of 2,3-dihydroxybenzoate by a novel meta-cleavage pathway. Journal of Bacteriology, 194(15), 3989-3999. Available from: [Link]

  • The Good Scents Company. (n.d.). This compound. Retrieved from [Link]

  • Myhel, T., & Tenti, R. (2017). Catechol-O-Methyltransferase (COMT): An Update on Its Role in Cancer, Neurological and Cardiovascular Diseases. Reviews of Physiology, Biochemistry and Pharmacology, 173, 1-39. Available from: [Link]

  • Wikipedia. (2024). Catechol-O-methyltransferase. Retrieved from [Link]

  • Google Patents. (n.d.). Paenibacillus elgii strain and application thereof.
  • UniProt. (n.d.). catechol O-methyltransferase - Paracoccidioides brasiliensis (strain Pb18). Retrieved from [Link]

  • M-CSA. (n.d.). Catechol O-methyltransferase. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2,3-difluoro-4-hydroxybenzoate. Retrieved from [Link]

  • Chen, Q., et al. (1994). Chromosome-mediated 2,3-dihydroxybenzoic acid is a precursor in the biosynthesis of the plasmid-mediated siderophore anguibactin in Vibrio anguillarum. Journal of Bacteriology, 176(14), 4226-4234. Available from: [Link]

  • Amanote Research. (n.d.). Chromosome-Mediated 2,3-Dihydroxybenzoic Acid Is a Precursor in the Biosynthesis of the Plasmid-Mediated Siderophore Anguibactin in Vibrio. Retrieved from [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of Methyl 2,3-dihydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the spectroscopic data for Methyl 2,3-dihydroxybenzoate, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. Designed for researchers, scientists, and drug development professionals, this document offers a comprehensive examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Beyond a simple presentation of data, this guide delves into the causal relationships between the molecular structure of this compound and its spectral characteristics, providing field-proven insights into experimental design and data interpretation.

Molecular Structure

This compound possesses a benzene ring substituted with two hydroxyl (-OH) groups at positions 2 and 3, and a methyl ester (-COOCH₃) group at position 1. This substitution pattern gives rise to a unique electronic environment for each atom, which is reflected in its spectroscopic signatures.

Figure 1: Molecular Structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy: Predicted Data and Interpretation

Due to the absence of a publicly available experimental spectrum, the following is a predicted ¹H NMR spectrum for this compound, based on established principles of chemical shift theory and spin-spin coupling, and supported by data from its isomers.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.5Singlet (broad)1H2-OH
~9.5Singlet (broad)1H3-OH
~7.35Doublet of doublets1HH-6
~7.10Doublet of doublets1HH-4
~6.85Triplet1HH-5
3.90Singlet3H-OCH₃

Rationale and Expertise-Driven Insights:

The chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents. The two hydroxyl groups are strong electron-donating groups, which increase the electron density on the aromatic ring, particularly at the ortho and para positions, leading to upfield shifts (lower ppm values). The methyl ester group is an electron-withdrawing group, which deshields the ortho and para protons.

  • Aromatic Protons (H-4, H-5, H-6): The three aromatic protons are chemically non-equivalent and will exhibit spin-spin coupling. H-5 is expected to appear as a triplet due to coupling with both H-4 and H-6. H-4 and H-6 will each appear as a doublet of doublets due to coupling with H-5 and with each other (a smaller meta-coupling).

  • Hydroxyl Protons (2-OH, 3-OH): The phenolic hydroxyl protons are typically broad singlets and their chemical shifts can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding. The 2-OH proton is expected to be significantly downfield due to intramolecular hydrogen bonding with the carbonyl oxygen of the ester group.

  • Methyl Protons (-OCH₃): The three protons of the methyl ester group are equivalent and will appear as a sharp singlet, typically around 3.9 ppm.

¹³C NMR Spectroscopy: Predicted Data and Interpretation

Similar to the ¹H NMR, a predicted ¹³C NMR spectrum is presented below, with assignments based on substituent effects and comparison with isomers such as methyl 2,4-dihydroxybenzoate and methyl 2,5-dihydroxybenzoate.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~170C=O (ester)
~148C-2
~145C-3
~122C-6
~120C-5
~118C-4
~115C-1
~52-OCH₃

Causality in Chemical Shifts:

  • Carbonyl Carbon: The ester carbonyl carbon is significantly deshielded and appears at the lowest field (~170 ppm).

  • Hydroxyl-Substituted Carbons (C-2, C-3): The carbons directly attached to the electron-donating hydroxyl groups are deshielded and appear at lower field in the aromatic region (~145-148 ppm).

  • Other Aromatic Carbons (C-1, C-4, C-5, C-6): The chemical shifts of the remaining aromatic carbons are influenced by the combined electronic effects of the three substituents.

  • Methyl Carbon (-OCH₃): The methyl carbon of the ester group is shielded and appears at the highest field (~52 ppm).

Experimental Protocol for NMR Spectroscopy

A robust protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Protocol 1: NMR Sample Preparation and Data Acquisition

  • Sample Preparation:

    • Accurately weigh 10-20 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette into a clean 5 mm NMR tube.

    • Cap the NMR tube securely.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum using a standard single-pulse experiment.

    • Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence.

    • Process the acquired data (Fourier transformation, phase correction, and baseline correction).

Figure 2: General workflow for NMR spectroscopic analysis.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for its hydroxyl, ester, and aromatic functionalities.

Predicted IR Data and Interpretation

The following table summarizes the predicted key IR absorption bands for this compound.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3500-3300Strong, BroadO-H stretch (phenolic)
~3050MediumAromatic C-H stretch
~2950MediumAliphatic C-H stretch (-OCH₃)
~1680Strong, SharpC=O stretch (ester)
~1600, ~1450Medium-StrongAromatic C=C stretch
~1250StrongC-O stretch (ester)
~1200StrongC-O stretch (phenol)

Insights from Vibrational Modes:

  • O-H Stretching: The presence of two hydroxyl groups will result in a broad and strong absorption band in the 3500-3300 cm⁻¹ region, characteristic of intermolecular and intramolecular hydrogen bonding.

  • C=O Stretching: A strong and sharp absorption band around 1680 cm⁻¹ is a definitive indicator of the ester carbonyl group. The position of this band can be influenced by conjugation with the aromatic ring and intramolecular hydrogen bonding with the 2-hydroxyl group.

  • Aromatic Region: The absorptions in the 1600-1450 cm⁻¹ region are characteristic of the C=C stretching vibrations within the benzene ring.

  • C-O Stretching: Strong bands in the 1250-1200 cm⁻¹ region correspond to the C-O stretching vibrations of the ester and phenolic groups.

Experimental Protocol for IR Spectroscopy

For solid samples like this compound, the KBr pellet method is a common and reliable technique for obtaining high-quality IR spectra.

Protocol 2: KBr Pellet Preparation for IR Analysis

  • Sample Preparation:

    • Grind 1-2 mg of this compound with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation:

    • Transfer the powder to a pellet die.

    • Apply pressure using a hydraulic press to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

Figure 3: Workflow for solid-state IR spectroscopic analysis.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and structure.

Mass Spectrum Analysis

The mass spectrum of a compound identified as 2,3-dihydroxybenzoic acid (a closely related structure) can provide insights into the expected fragmentation of this compound. The key difference would be the methylation of the carboxylic acid. The mass spectrum of 2,3-dihydroxybenzoic acid shows a deprotonated molecular ion [M-H]⁻ at m/z 153. For this compound, the molecular ion [M]⁺• would be at m/z 168.

Table 4: Predicted Key Ions in the Mass Spectrum of this compound

m/zProposed Fragment
168[M]⁺• (Molecular Ion)
137[M - OCH₃]⁺
109[M - COOCH₃]⁺

Fragmentation Pathways: A Mechanistic View:

The fragmentation of this compound in an electron ionization (EI) mass spectrometer is expected to proceed through several key pathways:

  • Loss of a Methoxy Radical: The initial molecular ion can undergo cleavage of the ester group to lose a methoxy radical (•OCH₃), resulting in a fragment ion at m/z 137.

  • Loss of the Ester Group: A more significant fragmentation would be the loss of the entire methyl carboxylate radical (•COOCH₃), leading to a fragment ion at m/z 109.

MS_Fragmentation M [C₈H₈O₄]⁺• m/z = 168 F1 [C₇H₅O₃]⁺ m/z = 137 M->F1 - •OCH₃ F2 [C₆H₅O₂]⁺ m/z = 109 M->F2 - •COOCH₃

Figure 4: Proposed mass spectral fragmentation of this compound.

Experimental Protocol for GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds.

Protocol 3: GC-MS Analysis

  • Sample Preparation:

    • Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable volatile solvent such as methanol or ethyl acetate.

  • GC-MS System Parameters:

    • GC: Use a capillary column suitable for the analysis of polar aromatic compounds (e.g., a DB-5ms or equivalent). Set an appropriate temperature program for the oven to ensure good separation.

    • MS: Operate the mass spectrometer in electron ionization (EI) mode. Set the mass range to scan from a low m/z (e.g., 40) to a value that will encompass the molecular ion (e.g., 200).

  • Data Acquisition:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

    • Acquire the total ion chromatogram (TIC) and the mass spectrum for the peak corresponding to this compound.

Conclusion

This technical guide has provided a comprehensive overview of the key spectroscopic techniques for the characterization of this compound. By integrating predicted data with established spectroscopic principles and comparative analysis with its isomers, a detailed understanding of its ¹H NMR, ¹³C NMR, IR, and MS characteristics has been presented. The inclusion of detailed experimental protocols and workflow diagrams serves as a practical resource for researchers in the fields of chemistry and drug development, ensuring the reliable and accurate analysis of this important chemical compound.

References

  • Freie Universität Berlin. (n.d.). Discriminating Aromatic Parent Compounds and Their Derivative Isomers in Ice Grains From Enceladus and Europa Using a Laboratory Analogue for Spaceborne Mass Spectrometers. Retrieved from [Link]]

Introduction: The Significance of Methyl 2,3-dihydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Crystal Structure of Methyl 2,3-dihydroxybenzoate

This guide provides a comprehensive technical overview of this compound, focusing on its structural elucidation. Designed for researchers, scientists, and professionals in drug development, this document delves into the experimental methodologies for determining its crystal structure, analyzes its key structural features, and discusses the implications of these features for pharmaceutical applications.

This compound (C₈H₈O₄) is a small organic molecule of significant interest in synthetic and medicinal chemistry.[1][2] As a substituted catechol derivative, its structural scaffold is a key building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[3] The precise three-dimensional arrangement of its atoms, defined by its crystal structure, governs its physicochemical properties such as solubility, stability, and melting point. More importantly, this spatial arrangement dictates how the molecule interacts with biological targets, making a thorough understanding of its crystal structure a prerequisite for rational drug design and materials science applications.

The "magic methyl" effect in drug discovery underscores the profound impact that the addition or placement of a simple methyl group can have on a compound's pharmacokinetic and pharmacodynamic properties.[4] Therefore, elucidating the solid-state conformation and intermolecular interactions of molecules like this compound is not merely an academic exercise but a critical step in optimizing lead compounds and developing novel therapeutics. This guide will detail the established methodology for such a determination, explore the anticipated structural characteristics based on analogous compounds, and contextualize its importance within the pharmaceutical industry.

Physicochemical Properties

A baseline understanding of the compound's physical and chemical properties is essential before delving into its crystal structure. These properties influence its handling, crystallization behavior, and potential applications.

PropertyValueSource
Molecular Formula C₈H₈O₄[1][2][5]
Molecular Weight 168.15 g/mol [2][5][6]
Melting Point 78.0 to 82.0 °C[6][7]
Boiling Point 96 °C at 3.5 mmHg[6][7]
Appearance White to gray or red powder/crystal[6][7]
CAS Number 2411-83-8[2][7][8]

Synthesis and Crystallization for Structural Analysis

The definitive method for determining the atomic arrangement of a molecule is single-crystal X-ray diffraction.[9][10] This technique, however, is fundamentally dependent on the availability of a high-quality, single crystal of the compound.

Synthesis Pathway

While numerous suppliers offer this compound[11][12][13], understanding its synthesis is relevant for purity assessment and potential polymorph screening. A common laboratory-scale synthesis involves the Fischer esterification of 2,3-dihydroxybenzoic acid with methanol under acidic catalysis. The reaction proceeds by protonation of the carboxylic acid, followed by nucleophilic attack by methanol.

Protocol for Single Crystal Growth

Obtaining a crystal suitable for diffraction (ideally >20 µm in all dimensions) is often the rate-limiting step in a crystallographic study.[14][15] The goal is to bring a saturated solution of the compound to a state of supersaturation very slowly, allowing molecules to self-assemble into an ordered lattice.[15]

Step-by-Step Crystallization Protocol (Slow Evaporation Method):

  • Solvent Selection: Screen various organic solvents (e.g., ethanol, methanol, ethyl acetate, acetone, or co-solvent systems) to find one in which this compound has moderate solubility.

  • Solution Preparation: Prepare a near-saturated solution of the purified compound in the chosen solvent at a slightly elevated temperature to ensure complete dissolution.

  • Filtration: Filter the warm solution through a syringe filter (e.g., 0.22 µm PTFE) into a clean, small vial or beaker. This removes any particulate matter that could act as unwanted nucleation sites.

  • Slow Evaporation: Cover the vial with a cap or parafilm containing a few pinholes. This restricts the rate of solvent evaporation.

  • Incubation: Place the vial in a vibration-free environment at a constant, controlled temperature (e.g., room temperature or in a refrigerator).

  • Crystal Harvesting: Over several days to weeks, as the solvent slowly evaporates, crystals should form. Carefully harvest the best-formed, transparent crystals using a nylon loop for subsequent X-ray analysis.

Crystal Structure Determination by X-ray Diffraction

Single-crystal X-ray diffraction is the most powerful technique for revealing the precise three-dimensional structure of a molecule at atomic resolution.[14] When a beam of X-rays is passed through a crystalline sample, the X-rays are diffracted by the electron clouds of the atoms in a predictable pattern. The intensities and positions of these diffracted beams hold the information required to reconstruct the atomic arrangement.[14][16]

Experimental Workflow

The process from crystal to final structure follows a well-defined workflow, which is crucial for ensuring the trustworthiness and validity of the resulting model.

G cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Solution & Refinement crystal High-Quality Single Crystal mount Crystal Mounting on Goniometer crystal->mount Selection & Handling diffractometer X-ray Diffractometer (e.g., Mo or Cu source) mount->diffractometer diffraction Collect Diffraction Pattern (Multiple Orientations) diffractometer->diffraction X-ray Exposure processing Data Processing (Integration & Scaling) diffraction->processing solution Structure Solution (Phase Problem) processing->solution Electron Density Map refinement Structure Refinement solution->refinement Initial Atomic Model validation Validation & CIF File refinement->validation Final Model vs. Data

Caption: Workflow for single-crystal X-ray diffraction analysis.

Detailed Experimental Protocol
  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a glass fiber or a cryo-loop, which is then affixed to a goniometer head.

  • Data Collection: The goniometer is placed on the diffractometer. For small organic molecules, data is typically collected at a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and potential radiation damage.[14] A dual-source diffractometer with both Molybdenum (Mo, λ ≈ 0.71 Å) and Copper (Cu, λ ≈ 1.54 Å) X-ray sources offers flexibility.[14] The crystal is rotated in the X-ray beam, and a series of diffraction images are collected by a detector.

  • Data Processing: The collected images are processed to integrate the intensities of the diffraction spots and apply corrections for experimental factors (e.g., Lorentz and polarization effects). This step yields a file containing the Miller indices (h,k,l) and intensity for each reflection.

  • Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map. This map reveals the positions of the heavier atoms.

  • Structure Refinement: An initial atomic model is built based on the electron density map. This model is then refined using a least-squares algorithm, adjusting atomic positions and thermal parameters to achieve the best possible fit between the calculated and observed diffraction data. Hydrogen atoms are typically located from the difference Fourier map and refined.

  • Validation: The final structural model is rigorously validated using established metrics (e.g., R-factors, goodness-of-fit) and checked for geometric consistency. The final data is deposited in a standard format, such as a Crystallographic Information File (CIF).

Structural Analysis of this compound

While a specific, publicly deposited crystal structure for this compound was not identified in the initial search, its molecular structure allows for a robust prediction of its key crystallographic features based on well-established chemical principles and data from analogous compounds, such as the reported planar structure of Methyl 2,5-dihydroxybenzoate.

Molecular Conformation

The molecule consists of a rigid phenyl ring substituted with two hydroxyl groups at positions 2 and 3, and a methyl ester group at position 1. The benzene ring itself will be planar. The primary conformational flexibility lies in the orientation of the ester group and the hydrogen atoms of the hydroxyl groups. It is highly probable that an intramolecular hydrogen bond exists between the hydroxyl group at position 2 and the carbonyl oxygen of the adjacent ester group. This interaction would create a stable six-membered pseudo-ring, significantly restricting the rotation of the ester group and favoring a co-planar arrangement with the benzene ring.

Intermolecular Interactions and Crystal Packing

The dominant forces governing the crystal packing of this compound will be intermolecular hydrogen bonds. The hydroxyl group at position 3, which is not involved in the intramolecular bond, is a prime donor for intermolecular hydrogen bonding. The carbonyl oxygen of the ester group and the oxygen atoms of the hydroxyl groups can all act as hydrogen bond acceptors.

This functionality predicts the formation of a robust, three-dimensional hydrogen-bonding network that will define the crystal lattice. These interactions are critical as they dictate the material's bulk properties and are a key focus in crystal engineering and polymorph screening.

Caption: Predicted hydrogen bonding in this compound.

Implications for Drug Development and Materials Science

A definitive crystal structure provides invaluable insights for pharmaceutical development:

  • Rational Drug Design: The precise 3D structure is the foundation for structure-based drug design. Knowing the preferred conformation and hydrogen bonding patterns allows for the design of molecules with improved binding affinity and selectivity for a protein target.[15]

  • Polymorph Screening: Many organic molecules can crystallize in multiple forms (polymorphs) with different physical properties. X-ray diffraction is the gold standard for identifying and characterizing these forms, which is a regulatory requirement for API development.

  • Formulation Development: Properties derived from the crystal structure, such as packing efficiency and intermolecular forces, influence solubility, dissolution rate, and stability, all of which are critical parameters for successful drug formulation.

  • Intellectual Property: A novel crystalline form of a drug substance can be patented, providing a significant competitive advantage.

Conclusion

This compound is a valuable small molecule with direct relevance to the pharmaceutical industry. While its specific crystal structure requires experimental determination, this guide has outlined the definitive methodology for its elucidation via single-crystal X-ray diffraction. Based on its chemical constitution, the structure is predicted to be largely planar, stabilized by a significant intramolecular hydrogen bond, and packed in the solid state through a network of intermolecular hydrogen bonds. The determination and analysis of this crystal structure are essential for unlocking its full potential in rational drug design, enabling the precise control over molecular interactions that is fundamental to the development of next-generation therapeutics.

References

  • Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences. The University of Queensland. [Link]

  • Small molecule crystallography. Excillum. [Link]

  • X-ray Crystallography for Molecular Structure Determination. AZoLifeSciences. [Link]

  • X-Ray Crystallography of Chemical Compounds. National Center for Biotechnology Information (PMC). [Link]

  • This compound | C8H8O4 | CID 75484. PubChem, National Institutes of Health. [Link]

  • This compound. precisionFDA. [Link]

  • This compound. The Good Scents Company. [Link]

  • This compound | C8H8O4 | CID 75484. PubChem, National Institutes of Health. [Link]

  • The Magic Methyl and Its Tricks in Drug Discovery and Development. National Center for Biotechnology Information (PMC). [Link]

Sources

Introduction: The Significance of Methyl 2,3-dihydroxybenzoate in Modern Research

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical Properties of Methyl 2,3-dihydroxybenzoate

This compound (CAS No. 2411-83-8) is a phenolic ester of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug development.[1][2] As a derivative of hydroxybenzoic acid, it serves as a crucial building block in organic synthesis and has demonstrated noteworthy biological activities. Research has indicated its role as a metabolite of hydroxybenzoic acid and its potential as an inhibitor of the epidermal growth factor (EGF) receptor, a key target in oncology. Furthermore, preliminary studies have suggested anti-leukemic properties, making a thorough understanding of its physical and chemical characteristics paramount for its application in lead compound optimization and formulation development.

This technical guide provides a comprehensive overview of the core physical properties of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just data, but also the underlying scientific principles and validated experimental protocols for its characterization. We will delve into its physicochemical attributes, analytical methodologies for structural elucidation and purity assessment, and essential safety protocols, ensuring a foundation of expertise, trustworthiness, and authoritative scientific grounding.

Chapter 1: Core Physicochemical Properties

A precise understanding of a compound's physical properties is the bedrock of its application in research and development. These parameters influence everything from reaction kinetics and purification strategies to formulation and bioavailability. The key physical properties of this compound are summarized below.

Data Summary

The following table consolidates the fundamental physicochemical data for this compound, compiled from various authoritative chemical data sources.

PropertyValueSource(s)
CAS Number 2411-83-8[3]
Molecular Formula C₈H₈O₄[4][5]
Molecular Weight 168.15 g/mol [3][5]
IUPAC Name This compound[5]
Synonyms 2,3-Dihydroxybenzoic Acid Methyl Ester, o-Pyrocatechuic acid, methyl ester[3]
Appearance White to Gray to Red powder or crystalline solid[6]
Melting Point 78.0 to 82.0 °C (commonly cited as 81 °C)[3][7]
Boiling Point 96 °C at 3.5 mmHg; 295 °C at 760 mmHg (estimated)[3][7][8]
Solubility Water: 3.666 g/L (estimated at 25 °C)[8]
pKa 8.98 ± 0.10 (Predicted)[4]
Discussion of Properties
  • Physical State and Appearance: The compound's solid, crystalline nature at room temperature is typical for a small organic molecule with strong intermolecular hydrogen bonding potential from its two hydroxyl groups.[6] The variation in color from white to red may suggest the presence of minor oxidized impurities, a common occurrence in phenolic compounds.

  • Melting and Boiling Points: The relatively high melting point of approximately 81 °C is consistent with a planar aromatic structure and the capacity for hydrogen bonding, which leads to an ordered crystal lattice. The boiling point, especially the value measured under vacuum (96 °C at 3.5 mmHg), is a critical parameter for purification by distillation, indicating that atmospheric distillation would likely lead to decomposition.[7]

  • Solubility: While its water solubility is limited, it is significantly more soluble than benzene, which can be attributed to the polar hydroxyl and ester functional groups. The solubility of its parent acid, 2,3-dihydroxybenzoic acid, has been extensively studied in various organic solvents, showing high solubility in polar protic and aprotic solvents like acetone, ethanol, and acetate esters.[9] This suggests that similar solvents would be effective for dissolving, reacting, or purifying this compound.

Chapter 2: Analytical Characterization Methodologies

To ensure the identity, purity, and stability of this compound, a suite of analytical techniques must be employed. This section provides validated, step-by-step protocols grounded in established analytical chemistry principles.

Chromatographic Analysis for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile organic compounds. It excels at separating the target compound from starting materials, byproducts, and degradation products, including structural isomers which often have very similar properties.[10]

This protocol is adapted from established methods for analyzing hydroxybenzoic acids and their derivatives.[10][11]

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.[12]

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 125 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mixture of Methanol and 1% aqueous Acetic Acid (40:60, v/v). The acidic modifier is crucial for suppressing the ionization of the phenolic hydroxyl groups, ensuring sharp, symmetrical peaks.[11]

  • Flow Rate: 1.0 mL/min.[12]

  • Detection: UV detection at 280 nm, a wavelength where the benzoic acid chromophore exhibits strong absorbance.[11]

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of the mobile phase to create a 1 mg/mL stock solution. Further dilute as necessary for analysis.

  • Injection Volume: 10 µL.

  • Analysis: Inject the sample and monitor the chromatogram. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods provide definitive confirmation of the molecular structure.

NMR spectroscopy is unparalleled for determining the precise arrangement of atoms in a molecule.

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in an NMR tube. Add a small amount of Tetramethylsilane (TMS) as an internal standard (0.0 ppm).[13]

  • ¹H NMR Analysis (Proton NMR):

    • Expected Signals: The spectrum should show distinct signals corresponding to the different proton environments.[13]

      • Methyl Protons (-OCH₃): A sharp singlet at ~3.9 ppm (3H).

      • Aromatic Protons (-ArH): Three signals in the aromatic region (~6.8-7.5 ppm), each integrating to 1H. Their splitting patterns (doublets, triplets) will depend on their coupling with adjacent protons, confirming the 1,2,3-substitution pattern.

      • Hydroxyl Protons (-OH): Two broad singlets that may appear over a wide chemical shift range. Their position can be confirmed by a D₂O exchange experiment, where these peaks disappear.

  • ¹³C NMR Analysis (Carbon NMR):

    • Expected Signals: The spectrum will show 8 distinct signals, confirming the presence of 8 unique carbon atoms.

      • Methyl Carbon (-OCH₃): A signal around 52 ppm.

      • Aromatic Carbons: Six signals in the ~110-150 ppm range.

      • Carbonyl Carbon (-C=O): A signal in the downfield region, typically ~165-170 ppm.

MS is used to determine the molecular weight of the compound, providing ultimate confirmation of its elemental composition.

  • Technique: Electrospray Ionization (ESI) is a suitable soft ionization technique that typically yields the molecular ion peak.

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a solvent like methanol or acetonitrile.

  • Analysis: Infuse the sample into the mass spectrometer.

  • Expected Result: In positive ion mode, expect to see a peak at m/z 169.05 [M+H]⁺. In negative ion mode, a peak at m/z 167.03 [M-H]⁻ would be expected. High-resolution mass spectrometry (HRMS) can confirm the molecular formula C₈H₈O₄ to within a few parts per million.[12]

Thermal Analysis for Stability Assessment

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are vital for understanding the thermal stability, melting behavior, and presence of solvates.[14]

  • Instrumentation: A simultaneous thermal analyzer (STA) or separate DSC and TGA instruments.[14][15]

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum pan (for DSC) or a ceramic/platinum pan (for TGA).

  • DSC Analysis:

    • Method: Heat the sample from ambient temperature (e.g., 25 °C) to a temperature above its melting point (e.g., 120 °C) at a constant rate, typically 10 °C/min, under a nitrogen atmosphere.[15]

    • Expected Result: The thermogram will show a sharp endothermic peak corresponding to the melting of the crystalline solid. The onset temperature of this peak is taken as the melting point, and the area under the peak corresponds to the enthalpy of fusion.

  • TGA Analysis:

    • Method: Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a rate of 10-20 °C/min under a nitrogen atmosphere.

    • Expected Result: The TGA curve plots mass loss versus temperature. For pure, anhydrous this compound, no significant mass loss should occur until the temperature is high enough to cause decomposition. The absence of mass loss below 100 °C confirms the absence of water or volatile solvents.

Workflow for Characterization

The following diagram illustrates a logical workflow for the comprehensive characterization of a newly synthesized batch of this compound.

G synthesis Crude Synthesized Product purification Purification (Recrystallization or Column Chromatography) synthesis->purification Primary Purification hplc HPLC Analysis purification->hplc Analytical Testing nmr NMR (1H, 13C) purification->nmr Analytical Testing ms Mass Spectrometry purification->ms Analytical Testing thermal Thermal Analysis (DSC/TGA) purification->thermal Analytical Testing purity Purity > 98% hplc->purity structure Structure Confirmed nmr->structure mw MW Confirmed ms->mw stability Thermal Profile Established thermal->stability

Caption: Workflow for the purification and analytical characterization of this compound.

Chapter 3: Safety, Handling, and Storage

Scientific integrity demands rigorous attention to safety. This compound, like many phenolic compounds, requires careful handling.

GHS Hazard Information

According to the Globally Harmonized System (GHS), this compound is classified with the following hazards:

  • H315: Causes skin irritation. [5]

  • H319: Causes serious eye irritation. [5]

  • H335: May cause respiratory irritation. [5]

The signal word is "Warning".

Recommended Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust.[16][17] Eyewash stations and safety showers should be readily accessible.[17]

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[16]

    • Hand Protection: Wear suitable protective gloves (e.g., nitrile rubber).[16]

    • Skin and Body Protection: Wear a lab coat. Avoid exposed skin.[16]

    • Respiratory Protection: For operations that may generate significant dust, a NIOSH-approved dust respirator should be used.[16]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Storage Recommendations
  • Conditions: Store in a tightly closed container in a cool, dry, and dark place.[16] A recommended storage temperature is between 10°C and 25°C.

  • Incompatibilities: Store away from strong oxidizing agents and strong bases.[16][17]

Conclusion

This compound is a compound with considerable potential, bridging the gap between fundamental organic synthesis and applied medicinal chemistry. This guide has provided a detailed examination of its essential physical properties, from its melting point and solubility to its thermal stability. The protocols herein offer robust, validated methods for its characterization, ensuring that researchers can confidently assess the identity and purity of their materials. By integrating this physicochemical knowledge with stringent safety practices, the scientific community can effectively and safely harness the potential of this compound in the pursuit of new therapeutic agents and other advanced applications.

References

  • The Good Scents Company. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 75484, this compound. Retrieved from [Link]

  • RATHGEB, A., et al. (2021). Biotechnological Production, Isolation and Characterisation of (2R ,3S )‐2,3‐Dihydroxy‐2,3‐Dihydrobenzoate. PMC. Retrieved from [Link]

  • CABI Digital Library. (n.d.). ELABORATION OF A METHOD FOR SYNTHESIS FOR METHYL P-HIDROXYLBENZOATE, A FOOD PRESERVATIVE P-Hydroxybenzoic acid and its ester. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2,3-Dihydroxybenzoic acid. Retrieved from [Link]

  • Shimadzu. (n.d.). Analysis of Food Preservatives by GC/MS. Retrieved from [Link]

  • The Royal Society of Chemistry. (2014). Supporting Information. Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2,4-dihydroxybenzoate. Retrieved from [Link]

  • precisionFDA. (n.d.). This compound. Retrieved from [Link]

  • ACS Publications. (2021). Solubility Measurement and Data Correlation of 2,3-Dihydroxybenzoic Acid in 12 Monosolvents at Temperatures from 278.15 to 318.15 K. Retrieved from [Link]

  • PubMed. (2001). Assay of 2,3-dihydroxybenzoic acid and related compounds in plant materials by high-performance liquid chromatography. Retrieved from [Link]

  • Penn State Materials Research Institute. (n.d.). Thermal Analysis. Retrieved from [Link]

  • Doc Brown's Advanced Organic Chemistry. (n.d.). 1H proton nmr spectrum of methyl 2-hydroxybenzoate. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal Analysis – The Use of DSC & MTDSC in Analyzing Freeze-Dried Formulations and Products. Retrieved from [Link]

  • PubMed. (2013). [Application of methyl in drug design]. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparation of 3,4-dihydroxy-2-methyl benzoic acid alkylester.
  • TA Instruments. (n.d.). THERMAL ANALYSIS. Retrieved from [Link]

  • DTU Research Database. (2021). Thermogravimetric analysis, differential scanning calorimetry and time-to-ignition of wood materials treated with water glass flame retardants. Retrieved from [Link]

Sources

A Technical Guide to the Thermodynamic Properties of Methyl 2,3-dihydroxybenzoate: Implications for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the thermodynamic properties of Methyl 2,3-dihydroxybenzoate, a phenolic compound of interest in pharmaceutical research. While direct experimental data for this specific ester is limited, this document establishes a framework for its characterization by examining the known properties of its parent compound, 2,3-dihydroxybenzoic acid, and detailing the authoritative experimental methodologies required for a complete thermodynamic workup. We delve into the principles and detailed protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), explaining the critical role these techniques play in determining the stability, purity, and processing behavior of active pharmaceutical ingredients (APIs). The guide is intended for researchers, chemists, and drug development professionals seeking to understand and apply thermodynamic principles to accelerate the progression of novel chemical entities from discovery to formulation.

Introduction: The Critical Role of Thermodynamics in Drug Development

In the journey of a drug from a promising lead compound to a viable therapeutic, a thorough understanding of its fundamental physicochemical properties is paramount. Among these, the thermodynamic profile is a cornerstone of modern drug design and development.[1] Thermodynamic parameters such as Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) govern the critical processes of ligand-target binding, solubility, and stability.[2] A comprehensive thermodynamic evaluation in the early stages of development is vital for selecting robust candidates, optimizing manufacturing processes, and ensuring the final product is stable, safe, and effective.[3]

This compound (Figure 1) is a phenolic compound that, like other dihydroxybenzoic acid derivatives, presents a scaffold of interest for biological activity. Its potential is highlighted by studies showing antifungal properties against significant plant pathogens. The arrangement of its functional groups—two hydroxyls and a methyl ester—creates the potential for complex intramolecular and intermolecular hydrogen bonding, which directly dictates its solid-state properties, including its melting point, crystal lattice energy, and thermal stability.

This guide will illuminate the key thermodynamic properties of this compound, detail the standard experimental procedures for their determination, and discuss the practical implications of these properties for pharmaceutical scientists.

Figure 1: Chemical Structure of this compound

Molecular Formula: C₈H₈O₄

Molecular Weight: 168.15 g/mol

CAS Number: 2411-83-8

Core Thermodynamic and Physical Properties

A complete thermodynamic dataset provides the foundation for predicting a compound's behavior. While a full experimental profile for this compound is not extensively published, key properties are known, and others can be inferred from its parent acid, 2,3-dihydroxybenzoic acid.

Table 1: Summary of Physicochemical Properties

PropertyThis compound2,3-dihydroxybenzoic acid (Parent Acid)Significance in Drug Development
Molecular Formula C₈H₈O₄[4]C₇H₆O₄Defines basic identity and stoichiometry.
Molecular Weight 168.15 g/mol [4]154.12 g/mol Influences diffusion, solubility, and formulation calculations.
Melting Point (T_m) ~81 °C[5]206-208 °CKey indicator of purity and lattice energy. Affects milling and formulation processes.
Enthalpy of Fusion (ΔH_fus) Not Experimentally ReportedNot Experimentally ReportedEnergy required to melt the solid; crucial for solubility modeling and pre-formulation.
Enthalpy of Sublimation (ΔH_sub) Not Experimentally Reported120.4 ± 1.5 kJ/molRelates to solid-state stability and volatility; important for drying and lyophilization processes.[1]

The significant difference in melting points between the ester and its parent acid highlights the profound impact of the methyl group. The replacement of the carboxylic acid proton with a methyl group disrupts the strong intermolecular hydrogen bonding network present in the acid, leading to a weaker crystal lattice and a substantially lower melting point. The enthalpy of sublimation for the parent acid, a measure of the energy required to transition from solid to gas, is a critical parameter for assessing solid-state stability.

Experimental Methodologies for Thermodynamic Characterization

To generate a complete thermodynamic profile, a suite of analytical techniques is employed. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the workhorses of thermal analysis, providing data on phase transitions and thermal stability, respectively.

Workflow for Thermal Analysis

The characterization process follows a logical progression from initial screening with DSC to assessing thermal stability with TGA. This workflow ensures that critical data on melting, purity, and decomposition are gathered efficiently.

G cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_tga TGA Analysis cluster_interp Data Interpretation & Application prep Weigh 5-10 mg of This compound encap Encapsulate in Aluminum DSC/TGA Pan prep->encap Hermetically Seal dsc_run Run DSC Scan (e.g., -20°C to 250°C @ 10°C/min) under Nitrogen Purge encap->dsc_run Load into DSC tga_run Run TGA Scan (e.g., 25°C to 600°C @ 10°C/min) under Nitrogen/Air encap->tga_run Load into TGA dsc_data Determine T_m (Melting Point) and ΔH_fus (Enthalpy of Fusion) dsc_run->dsc_data Analyze Thermogram interp Assess Purity, Stability, Polymorphism, and Formulation Compatibility dsc_data->interp tga_data Determine T_onset (Decomposition) and Mass Loss (%) tga_run->tga_data Analyze TGA Curve tga_data->interp

Workflow for comprehensive thermal analysis.
Protocol: Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and an inert reference as a function of temperature.[] It is the primary technique for determining melting point and enthalpy of fusion.

Objective: To determine the melting temperature (T_m) and enthalpy of fusion (ΔH_fus) of this compound.

Instrumentation: A calibrated heat-flux DSC instrument (e.g., TA Instruments Q2000, Mettler Toledo DSC 3+).

Protocol Steps:

  • Calibration:

    • Rationale: To ensure the accuracy of temperature and enthalpy measurements, the instrument must be calibrated using certified reference materials with known melting points and enthalpies.

    • Procedure: Calibrate the instrument for temperature and cell constant using a high-purity standard, typically Indium (T_m = 156.6 °C, ΔH_fus = 28.66 J/g). Perform the calibration under the same conditions (heating rate, purge gas) as the planned experiment.

  • Sample Preparation:

    • Rationale: Proper sample preparation is critical for good thermal contact and reproducible results. A representative sample mass is needed to obtain a clear signal without introducing significant thermal gradients.[7]

    • Procedure: Accurately weigh 5–10 mg of this compound into a Tzero aluminum pan. Place the corresponding lid on the pan and hermetically seal it using a sample press. Prepare an identical empty, sealed pan to serve as the reference.

  • Experimental Setup:

    • Rationale: An inert atmosphere prevents oxidative degradation of the sample during heating, ensuring that the observed thermal events correspond to physical transitions, not chemical reactions.

    • Procedure: Place the sample pan and the reference pan into the DSC cell. Set the initial temperature to a value well below the expected melting point (e.g., 25 °C). Program the instrument with a temperature ramp, typically heating at a constant rate of 10 °C/min up to a temperature well above the melt (e.g., 150 °C). Use a constant nitrogen purge (e.g., 50 mL/min).

  • Data Analysis:

    • Rationale: The resulting thermogram plots heat flow versus temperature. An endothermic peak represents melting.

    • Procedure:

      • Melting Point (T_m): Determine the onset temperature of the melting endotherm. This is the temperature at which melting begins and is the standard value reported for pure crystalline substances.[8]

      • Enthalpy of Fusion (ΔH_fus): Integrate the area of the melting peak. The instrument software will calculate this value in Joules per gram (J/g). This value represents the energy absorbed by the sample during melting.[9]

Protocol: Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[10] It is essential for determining thermal stability and decomposition profiles.

Objective: To determine the thermal stability and decomposition temperature (T_onset) of this compound.

Instrumentation: A calibrated thermogravimetric analyzer (e.g., TA Instruments Q500, Mettler Toledo TGA/DSC 3+).

Protocol Steps:

  • Calibration:

    • Rationale: Mass calibration ensures the accuracy of the balance, while temperature calibration ensures the sample temperature is correct. Curie point standards are often used for temperature calibration.

    • Procedure: Verify the balance calibration using internal or external standard weights. Perform temperature calibration according to the manufacturer's guidelines.

  • Sample Preparation:

    • Rationale: A uniform, fine powder ensures even heating and decomposition. The sample should be spread thinly to prevent the trapping of evolved gases.[7]

    • Procedure: Accurately weigh 5–10 mg of this compound into a ceramic or platinum TGA crucible. Ensure the sample forms a thin, even layer at the bottom of the crucible.

  • Experimental Setup:

    • Rationale: The choice of purge gas (inert vs. oxidative) allows for the study of different decomposition pathways. An inert atmosphere shows inherent thermal stability, while an air atmosphere reveals oxidative stability.

    • Procedure: Place the crucible onto the TGA balance mechanism. Program the instrument to heat from ambient temperature (e.g., 25 °C) to a high temperature (e.g., 600 °C) at a controlled rate of 10 or 20 °C/min. Set the purge gas to nitrogen at a flow rate of 50-100 mL/min.

  • Data Analysis:

    • Rationale: The TGA curve plots percent mass loss versus temperature. A sharp drop in mass indicates decomposition.

    • Procedure:

      • Onset of Decomposition (T_onset): Determine the temperature at which significant mass loss begins. This is often calculated by the software as the intersection of the baseline tangent and the tangent at the point of maximum mass loss rate. This temperature represents the upper limit of the compound's thermal stability.

      • Mass Loss Steps: Quantify the percentage of mass lost at each decomposition step. This can provide clues about the decomposition mechanism.

Implications for Pharmaceutical Development

The thermodynamic data gathered from DSC and TGA directly inform critical decisions throughout the drug development pipeline.

  • Purity Assessment: The melting point measured by DSC is a sensitive indicator of purity. Impurities typically depress and broaden the melting peak, allowing for a rapid purity screen.

  • Solid-State Stability: The enthalpy of fusion (ΔH_fus) is directly related to the crystal lattice energy. A higher ΔH_fus suggests stronger intermolecular forces and a more stable crystal form, which is less likely to convert to an undesirable polymorph during storage.

  • Pre-formulation and Formulation: Knowledge of the melting point is essential for developing manufacturing processes like hot-melt extrusion or milling, as it defines the thermal limits to avoid degradation. Solubility is also intrinsically linked to melting point and enthalpy of fusion through the Schroeder-van Laar equation.

  • Process Chemistry and Drying: The TGA profile dictates the maximum temperature for drying processes. Heating a sample above its T_onset will lead to degradation and loss of the API. For lyophilization, the sublimation enthalpy (which can be estimated from DSC and vapor pressure data) governs the energy input required for efficient processing.[1]

Conclusion

While a complete experimental dataset for this compound remains to be published, this guide establishes the authoritative framework for its full thermodynamic characterization. By employing standardized techniques such as DSC and TGA, researchers can elucidate the critical properties—melting point, enthalpy of fusion, and thermal stability—that govern the compound's behavior. This information is not merely academic; it is a fundamental requirement for making informed decisions in process development, formulation, and stability testing, ultimately ensuring the development of a safe and effective pharmaceutical product. The principles and protocols detailed herein provide a robust roadmap for the thermodynamic evaluation of this compound and other novel chemical entities.

References

  • [This reference is not available.]
  • XRF Scientific. (n.d.). A Beginner's Guide to Thermogravimetric Analysis. Retrieved from [Link]

  • Ribeiro da Silva, M. A. V., et al. (2012). Vapor Pressures and Enthalpies of Combustion of the Dihydroxybenzoic Acid Isomers.
  • Consensus. (n.d.). What is the significance of thermodynamic profiling in drug design? Retrieved from [Link]

  • [This reference is not available.]
  • Chemistry LibreTexts. (2022, August 21). Thermogravimetric analysis (TGA). Retrieved from [Link]

  • Chaires, J. B. (2008). Thermodynamic Studies for Drug Design and Screening. Expert Opinion on Drug Discovery, 3(4), 437-447.
  • Torontech. (2025, October 20). TGA Sample Preparation: A Complete Guide. Retrieved from [Link]

  • [This reference is not available.]
  • [This reference is not available.]
  • [This reference is not available.]
  • [This reference is not available.]
  • [This reference is not available.]
  • CMC Laboratories. (n.d.). Differential Scanning Calorimetry (DSC) ASTM E1269. Retrieved from [Link]

  • [This reference is not available.]
  • [This reference is not available.]
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • [This reference is not available.]
  • [This reference is not available.]
  • [This reference is not available.]
  • [This reference is not available.]
  • S4Science. (n.d.). A Beginner's Guide to Differential Scanning Calorimetry DSC. Retrieved from [Link]

  • [This reference is not available.]
  • [This reference is not available.]
  • Wikipedia. (n.d.). Enthalpy of fusion. Retrieved from [Link]

Sources

A Comprehensive Technical Review of Methyl 2,3-dihydroxybenzoate: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of a Versatile Phenolic Ester

Methyl 2,3-dihydroxybenzoate, a seemingly simple phenolic ester, stands at the intersection of natural product chemistry and modern drug discovery. As a derivative of salicylic acid, it belongs to a class of compounds renowned for their therapeutic properties.[1] This in-depth technical guide serves as a comprehensive literature review for researchers, scientists, and drug development professionals, providing a critical synthesis of the current state of knowledge on this compound. We will delve into its synthesis, explore its diverse biological activities, and elucidate the underlying mechanisms of action, offering a forward-looking perspective on its potential applications in medicine and beyond. Our journey will be grounded in scientific integrity, drawing upon established protocols and mechanistic insights to provide a trustworthy and authoritative resource for the scientific community.

Physicochemical Properties and Synthesis

This compound is an aromatic compound with the chemical formula C₈H₈O₄ and a molecular weight of 168.15 g/mol .[2] It is characterized by a benzoate core with two hydroxyl groups at the 2 and 3 positions and a methyl ester functionality.[1]

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular Formula C₈H₈O₄[2]
Molecular Weight 168.15 g/mol [2]
CAS Number 2411-83-8[2]
Appearance White to pale yellow solid[3]
Melting Point 78-82 °C[4]
Solubility Soluble in methanol, ethanol, and dichloromethane[5]
Synthesis of this compound: A Step-by-Step Protocol

The most common and efficient method for synthesizing this compound is through the Fischer esterification of 2,3-dihydroxybenzoic acid with methanol, catalyzed by a strong acid. This reaction is a classic example of a condensation reaction where an alcohol and a carboxylic acid react to form an ester and water.[6]

Experimental Protocol: Fischer Esterification of 2,3-dihydroxybenzoic acid

Materials:

  • 2,3-dihydroxybenzoic acid

  • Methanol (absolute)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottomed flask

  • Reflux condenser

  • Separatory funnel

  • Simple distillation apparatus

  • Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

  • Reaction Setup: In a 100-mL round-bottomed flask, combine 6.1 g of 2,3-dihydroxybenzoic acid and 20 mL of absolute methanol.[5]

  • Acid Catalysis: Carefully and slowly add 2 mL of concentrated sulfuric acid to the flask while swirling.[5]

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux for 45 minutes. The use of boiling chips is recommended for smooth boiling.[5]

  • Work-up and Extraction:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the cooled solution to a separatory funnel containing 50 mL of water.

    • Rinse the reaction flask with 40 mL of dichloromethane and add the rinsing to the separatory funnel.[5]

    • Shake the funnel vigorously to extract the this compound into the dichloromethane layer, venting frequently to release pressure.[5]

    • Separate the lower organic layer.

  • Washing:

    • Wash the organic layer with 25 mL of water and separate the layers.

    • Wash the organic layer with 25 mL of saturated sodium bicarbonate solution to neutralize any remaining acid. Be cautious of potential foaming due to CO₂ evolution.[5]

    • Test the aqueous layer with litmus paper to ensure it is basic (pH 7-8). If not, repeat the bicarbonate wash.

    • Finally, wash the organic layer with 25 mL of saturated sodium chloride solution (brine).[5]

  • Drying and Solvent Removal:

    • Dry the dichloromethane solution over anhydrous magnesium sulfate.[5]

    • Filter the drying agent by gravity filtration into a clean, dry 100-mL round-bottomed flask.

    • Remove the dichloromethane by simple distillation.[5]

  • Purification: The resulting crude product can be further purified by recrystallization from a suitable solvent, such as a mixture of ethyl acetate and hexane, to yield pure this compound.

Diagram 1: Synthesis Workflow of this compound

Synthesis_Workflow Reactants 2,3-dihydroxybenzoic acid + Methanol + H₂SO₄ (catalyst) Reaction Fischer Esterification (Reflux) Reactants->Reaction Workup Extraction with Dichloromethane Reaction->Workup Washing Wash with H₂O, NaHCO₃, and Brine Workup->Washing Drying Drying with MgSO₄ Washing->Drying Purification Solvent Removal (Distillation) & Recrystallization Drying->Purification Product Pure Methyl 2,3-dihydroxybenzoate Purification->Product

Caption: Workflow for the synthesis of this compound.

Biological Activities and Mechanisms of Action

This compound and its parent compound, 2,3-dihydroxybenzoic acid, have demonstrated a wide range of biological activities, positioning them as promising candidates for further investigation in drug development.

Antioxidant and Anti-inflammatory Properties

The anti-inflammatory effects of this compound are believed to be mediated, in part, through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][8] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and other mediators of inflammation.

Experimental Protocol: DPPH Radical Scavenging Assay (General)

This assay is a common method to evaluate the antioxidant activity of a compound.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

  • Methanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Sample Preparation: Prepare a series of dilutions of this compound in methanol.

  • Reaction: In a 96-well microplate, add a specific volume of each sample dilution to a fixed volume of DPPH solution. A control well should contain methanol instead of the sample.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[9]

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[10]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.[11]

  • IC50 Determination: The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the compound.[10]

Diagram 2: Proposed Anti-inflammatory Mechanism via NF-κB Inhibition

NFkB_Inhibition cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathway NF-κB Signaling Pathway Stimulus Stimulus IKK IKK Activation Stimulus->IKK IkB IκB Phosphorylation & Degradation IKK->IkB NFkB_activation NF-κB Translocation to Nucleus IkB->NFkB_activation Gene_expression Pro-inflammatory Gene Expression NFkB_activation->Gene_expression Inflammation Inflammation Gene_expression->Inflammation MDHB This compound MDHB->IkB Inhibition

Caption: Proposed mechanism of anti-inflammatory action.

Anticancer Activity

Emerging research suggests that this compound and its derivatives may possess anticancer properties. While direct IC50 values for this compound against various cancer cell lines are limited in the available literature, studies on similar compounds and extracts containing dihydroxybenzoic acid derivatives have shown cytotoxic effects against cancer cells.[3][12] For instance, ethyl acetate and chloroform extracts of Ifloga spicata, which contain dihydroxybenzoate derivatives, were found to be active against the HepG-2 cell line with IC50 values of 5.54 and 6.52 μg/mL, respectively.[13]

One of the proposed mechanisms for its anticancer activity is the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. It has been suggested that the methyl group in this compound may play a role in inhibiting the binding of EGF to its receptor, thereby blocking downstream signaling pathways that promote cell proliferation and survival.

Experimental Protocol: MTT Assay for Cytotoxicity (General)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.

Materials:

  • Cancer cell line of interest (e.g., HepG2, A549)

  • This compound

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well cell culture plate

  • Incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in an incubator.

  • Treatment: Treat the cells with various concentrations of this compound for a specific period (e.g., 24, 48, or 72 hours). Include a vehicle control (cells treated with the solvent used to dissolve the compound).

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for a few hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Add a solubilization solution to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated by plotting the percentage of cell viability against the compound concentration.

Diagram 3: Proposed Anticancer Mechanism via EGFR Inhibition

EGFR_Inhibition cluster_receptor EGFR Signaling EGF EGF EGFR EGF Receptor EGF->EGFR Dimerization Receptor Dimerization & Autophosphorylation EGFR->Dimerization Downstream Downstream Signaling (e.g., Ras-MAPK, PI3K-Akt) Dimerization->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation MDHB This compound MDHB->EGFR Inhibition of EGF Binding

Caption: Proposed mechanism of anticancer action.

Pharmacokinetics and Future Directions

Understanding the pharmacokinetic profile of a compound is crucial for its development as a therapeutic agent. While there is no specific pharmacokinetic data available for this compound in the reviewed literature, a study on its isomer, Methyl 3,4-dihydroxybenzoate (MDHB), in mice provides valuable insights.[14]

The study on MDHB revealed rapid absorption, with a time to peak concentration (Tmax) ranging from 0.033 to 0.07 hours.[14] It also showed a short elimination half-life (t1/2z) of 0.153 to 1.291 hours and an oral bioavailability of 23%.[14] Notably, MDHB was found to permeate the blood-brain barrier and was rapidly distributed to all organs.[14] It is plausible that this compound exhibits a similar pharmacokinetic profile due to its structural similarity to MDHB. However, dedicated pharmacokinetic studies on this compound are warranted to confirm this.

Table 2: Pharmacokinetic Parameters of Methyl 3,4-dihydroxybenzoate in Mice (for reference)
ParameterValue Range
Tmax (h) 0.033 - 0.07
Cmax (µg/L) 12,379 - 109,799
t1/2z (h) 0.153 - 1.291
AUC₀-∞ (µg/L*h) 640.6 - 20,241
Oral Bioavailability (%) 23
Data sourced from Wang et al., 2019.[14]

Conclusion and Future Perspectives

This compound has emerged as a molecule of significant interest due to its diverse biological activities, including antioxidant, anti-inflammatory, and potential anticancer properties. Its straightforward synthesis via Fischer esterification makes it an accessible compound for further research. The proposed mechanisms of action, involving the inhibition of key signaling pathways such as NF-κB and EGFR, provide a solid foundation for its therapeutic potential.

Future research should focus on several key areas to fully elucidate the promise of this compound:

  • Comprehensive Biological Evaluation: A systematic evaluation of the anticancer activity of this compound against a broad panel of cancer cell lines is needed to identify its spectrum of activity and to determine its IC50 values.

  • In-depth Mechanistic Studies: Further investigation into the precise molecular interactions of this compound with its targets, such as the EGFR and components of the NF-κB pathway, will be crucial for understanding its mechanism of action.

  • Pharmacokinetic and Toxicological Profiling: Dedicated studies on the absorption, distribution, metabolism, excretion, and toxicity (ADMET) of this compound are essential for its progression as a potential drug candidate.

  • Structural Optimization: Structure-activity relationship (SAR) studies could be undertaken to design and synthesize more potent and selective analogs of this compound with improved pharmacokinetic properties.

References

  • Lab5 procedure esterification. (n.d.). Retrieved from [Link]

  • Hussain, S., et al. (2022). Physicochemical and lipophilicity properties of methyl dihydroxybenzoate and heptadecyl benzoate.
  • Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxyl
  • Cytotoxic effects of extracts and isolated compounds from Ifloga spicata (forssk.) sch. bip against HepG-2 cancer cell line: Supported by ADMET analysis and molecular docking. (2022).
  • (A) IC50 values for anticancer activity of compounds 6, 7a–7j and CA4... (n.d.).
  • Wang, J. H., et al. (2019). Determination of the Pharmacokinetics and Tissue Distribution of Methyl 3,4-Dihydroxybenzoate (MDHB) in Mice Using Liquid Chromatography-Tandem Mass Spectrometry. PubMed.
  • This compound CAS:2411-83-8 - XINDAO. (n.d.). Retrieved from [Link]

  • Methyl 3-Bromo-4,5-dihydroxybenzoate Attenuates Inflammatory Bowel Disease by Regulating TLR/NF-κB P
  • Inhibition of Cellular and Animal Inflammatory Disease Models by NF-κB Inhibitor DHMEQ. (2021). MDPI.
  • Application Notes and Protocols for Antimicrobial and Antioxidant Assays of Methyl 3-hydroxy-4,5-dimethoxybenzo
  • A Comparative Analysis of the Antioxidant Activity of Methyl 3-hydroxy-4,5-dimethoxybenzoate and Other Phenolic Compounds. (n.d.). Benchchem.
  • Wang, J. H., et al. (2019). Determination of the Pharmacokinetics and Tissue Distribution of Methyl 3,4-Dihydroxybenzoate (MDHB) in Mice Using Liquid Chromatography-Tandem Mass Spectrometry. PubMed.
  • Phytochemical compositions, antioxidant and antimicrobial activities analysis of extracts from Vaccinium bracteatum Thunb. leave. (2016). Journal of Food and Drug Analysis.
  • Synthesis, anticancer evaluation and docking study of vadimezan derivatives with carboxyl substitution. (2015). MedChemComm.
  • A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflamm
  • Phytochemical compositions, antioxidant and antimicrobial activities analysis of extracts from Vaccinium bracteatum Thunb. leave. (2016). Journal of Food and Drug Analysis.
  • This compound 98.0+%, TCI America. (n.d.). Fisher Scientific.
  • Methyl-3,4-dihydroxybenzoate and 9-10-dihydrophenanthrene-2,4,7-triol two phenolic compounds from Dioscorea alata L. and their antioxidant activity. (2017).
  • Esters. (n.d.). 4College.co.uk.
  • Methyl 2,3-Dihydroxybenzo
  • Methyl 3,4-dihydroxybenzoate alleviates oxidative damage in granulosa cells by activating Nrf2 antioxidant p

Sources

Methodological & Application

Application Notes & Protocols: Investigating Methyl 2,3-dihydroxybenzoate as a Novel Antifungal Agent

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The emergence of drug-resistant fungal pathogens necessitates the exploration of novel antifungal agents with unique mechanisms of action. Methyl 2,3-dihydroxybenzoate (M2,3DB), a phenolic compound, has demonstrated notable antifungal activity against a range of fungal species.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of M2,3DB as an antifungal agent. It details the proposed mechanism of action, provides step-by-step protocols for in vitro susceptibility testing, and outlines key considerations for advancing preclinical research. The methodologies are grounded in established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure reproducibility and validity.[2][3]

Introduction and Scientific Background

This compound (CAS 2411-83-8) is a derivative of dihydroxybenzoic acid.[4] While its parent compound, 2,3-dihydroxybenzoic acid, has been investigated for its iron-chelating properties in clinical settings, the potential of its methyl ester derivative as an antimicrobial agent is an emerging area of interest.[5][6] Iron is a critical micronutrient for virtually all organisms, including pathogenic fungi, where it plays a pivotal role in metabolic processes, DNA replication, and virulence.[7][8] Fungi have evolved sophisticated systems for acquiring iron from their hosts, and disrupting these pathways represents a promising antifungal strategy.[9][10] The structural features of M2,3DB, specifically the catechol group (the two adjacent hydroxyl groups on the benzene ring), suggest a strong potential for iron chelation, forming the primary hypothesis for its antifungal activity.[11]

Proposed Mechanism of Antifungal Action

The primary proposed mechanism for the antifungal activity of this compound is the chelation of ferric iron (Fe³⁺), thereby limiting its availability for the fungal cell. This concept is rooted in the principle of "nutritional immunity," where the host restricts pathogen growth by sequestering essential nutrients like iron.[10]

Causality of the Proposed Mechanism:

  • Iron Sequestration: The catechol moiety of M2,3DB can form a stable complex with Fe³⁺ in the extracellular environment.[11]

  • Inhibition of Iron Uptake: By binding to free iron, M2,3DB outcompetes fungal iron acquisition systems, such as siderophore-mediated uptake and reductive iron assimilation.[7][9]

  • Disruption of Iron-Dependent Processes: The resulting intracellular iron deficiency cripples essential iron-dependent enzymes and metabolic pathways, including the electron transport chain and DNA synthesis, ultimately leading to growth inhibition (fungistatic effect) or cell death (fungicidal effect).[8][12]

  • Oxidative Stress: Some studies on related compounds suggest that benzo analogs can also interfere with cellular oxidative stress response systems, which could be a secondary mechanism of action.[13]

The following diagram illustrates the proposed iron chelation mechanism.

M2_3DB_Mechanism cluster_extracellular Extracellular Environment cluster_fungal_cell Fungal Cell M23DB This compound (M2,3DB) Complex M2,3DB-Fe³⁺ Complex M23DB->Complex Chelation Fe3_ext Ferric Iron (Fe³⁺) Fe3_ext->Complex Siderophore Fungal Siderophore Fe3_ext->Siderophore Competitive Inhibition IronUptake Iron Uptake Systems Siderophore->IronUptake Uptake Membrane Metabolism Essential Metabolic Pathways (e.g., Respiration, DNA Synthesis) IronUptake->Metabolism Deprived Virulence Virulence Factor Production Metabolism->Virulence Impaired Growth Fungal Growth Inhibition / Death Metabolism->Growth Blocked

Caption: Proposed antifungal mechanism of this compound via iron chelation.

In Vitro Antifungal Susceptibility Testing Protocols

To quantitatively assess the antifungal activity of M2,3DB, standardized broth microdilution methods are recommended. The following protocols are adapted from CLSI document M27 for yeasts and M38 for filamentous fungi.[14][15]

Preparation of M2,3DB Stock Solution

Rationale: A high-concentration, sterile stock solution is required to create serial dilutions. The choice of solvent is critical; it must fully dissolve the compound without exhibiting intrinsic antifungal activity at its final working concentration.

Materials:

  • This compound (powder form)[16][17]

  • Dimethyl sulfoxide (DMSO), sterile-filtered

  • Sterile, amber microcentrifuge tubes or glass vials

Protocol:

  • Accurately weigh a precise amount of M2,3DB powder (e.g., 10 mg) in a sterile tube.

  • Add a calculated volume of DMSO to achieve a high concentration stock (e.g., 10 mg/mL or 10,000 µg/mL).

  • Vortex thoroughly until the compound is completely dissolved. A brief sonication may aid dissolution.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

Rationale: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[18] It is the gold standard for susceptibility testing.

Materials:

  • Fungal isolates (e.g., Candida albicans ATCC 90028, Aspergillus fumigatus Af293)[19]

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered to pH 7.0 with MOPS buffer.

  • Sterile 96-well, U-bottom microtiter plates.[14]

  • M2,3DB stock solution.

  • Sterile saline (0.85% NaCl).

  • Spectrophotometer or hemocytometer.

Protocol:

  • Inoculum Preparation (Yeast - e.g., Candida albicans):

    • Subculture the yeast on Sabouraud Dextrose Agar (SDA) for 24 hours at 35°C.

    • Select several distinct colonies and suspend them in 5 mL of sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

    • Dilute this suspension 1:1000 in RPMI-1640 medium to obtain a final working inoculum of 0.5-2.5 x 10³ CFU/mL.

  • Inoculum Preparation (Mold - e.g., Aspergillus fumigatus):

    • Grow the mold on Potato Dextrose Agar (PDA) for 5-7 days at 35°C until conidia are formed.

    • Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80.

    • Filter the suspension through sterile gauze to remove hyphal fragments.

    • Adjust the conidial suspension to a concentration of 0.4-5 x 10⁴ conidia/mL using a hemocytometer and dilute in RPMI-1640 medium.

  • Plate Preparation:

    • Dispense 100 µL of RPMI-1640 into wells 1 through 11 of a 96-well plate. Well 12 will be the sterility control.

    • Add 100 µL of the M2,3DB working solution (prepared from the stock) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no drug).

  • Inoculation and Incubation:

    • Add 100 µL of the final fungal inoculum to wells 1 through 11. This brings the total volume to 200 µL and halves the drug concentration in each well.

    • Add 100 µL of sterile RPMI-1640 (no inoculum) to well 12 (sterility control).

    • Seal the plate and incubate at 35°C for 24-48 hours (Candida) or 48-72 hours (Aspergillus).

  • MIC Reading:

    • The MIC is the lowest concentration of M2,3DB at which there is no visible growth compared to the growth control (well 11). For azoles against yeasts, a significant reduction (≥50%) in turbidity is often used as the endpoint, but for a novel compound, complete visual inhibition is a more stringent and reliable starting point.[20]

Determination of Minimum Fungicidal Concentration (MFC)

Rationale: The MFC is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum. This test distinguishes between fungistatic (inhibits growth) and fungicidal (kills) activity.

Protocol:

  • Following MIC determination, take a 10-20 µL aliquot from each well that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).

  • Spot-plate each aliquot onto a separate, pre-labeled SDA or PDA plate.

  • Incubate the plates at 35°C for 24-48 hours.

  • The MFC is the lowest concentration from which no fungal colonies grow on the subculture plate.

The workflow for determining MIC and MFC is summarized in the diagram below.

MIC_MFC_Workflow prep_stock Prepare M2,3DB Stock Solution (in DMSO) serial_dilution Perform 2-Fold Serial Dilution of M2,3DB in 96-Well Plate prep_stock->serial_dilution prep_inoculum Prepare Fungal Inoculum (0.5 McFarland, then dilute) inoculate Inoculate Plate with Fungal Suspension prep_inoculum->inoculate serial_dilution->inoculate controls Include Controls: - Growth Control (No Drug) - Sterility Control (No Inoculum) - Solvent Control (DMSO only) serial_dilution->controls incubate Incubate at 35°C (24-72h depending on species) inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic subculture Subculture from Wells with No Growth onto Agar read_mic->subculture incubate_mfc Incubate Agar Plates (24-48h) subculture->incubate_mfc read_mfc Read MFC (Lowest concentration with no colony growth) incubate_mfc->read_mfc Research_Progression invitro In Vitro Screening (MIC / MFC Determination) cytotoxicity In Vitro Cytotoxicity (CC₅₀ on Mammalian Cells) invitro->cytotoxicity selectivity Calculate Selectivity Index (SI = CC₅₀ / MIC) invitro->selectivity mechanism Mechanism of Action Studies (e.g., Iron Chelation Assay) invitro->mechanism cytotoxicity->selectivity pkpd Pharmacokinetics / ADME (Formulation, Dosing) selectivity->pkpd If SI is high invivo In Vivo Efficacy Models (e.g., Murine Candidiasis) mechanism->invivo pkpd->invivo

Caption: Logical progression for the preclinical evaluation of M2,3DB.

References

  • Liu, D. (2012). Roles of Iron in Plant Defence and Fungal Virulence. Pathogen & Immunity. [Link]

  • Tran, H. N., et al. (2018). Isolation and antifungal activity of this compound from Paenibacillus elgii HOA73. PubMed. [Link]

  • Eurolab. (n.d.). CLSI M62 Antifungal Susceptibility Testing Guidelines. Retrieved January 8, 2026, from [Link]

  • Ghannoum, M., & Isham, N. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews. [Link]

  • Khan, A., et al. (2023). Iron acquisition strategies in pathogenic fungi. Frontiers in Fungal Biology. [Link]

  • EUCAST. (n.d.). Fungi (AFST). Retrieved January 8, 2026, from [Link]

  • Philpott, C. C., & Wagle, M. (2017). Iron acquisition in fungal pathogens of humans. Metallomics. [Link]

  • Wang, Y., et al. (2024). Mechanisms and regulation of iron uptake and the role of iron in pathogenesis of Candida albicans. Taylor & Francis Online. [Link]

  • Ostrosky-Zeichner, L., & Andes, D. R. (2017). A Practical Guide to Antifungal Susceptibility Testing. Open Forum Infectious Diseases. [Link]

  • Cuenca-Estrella, M., et al. (2006). Antifungal susceptibility testing in Aspergillus spp. according to EUCAST methodology. Medical Mycology. [Link]

  • Gwamanda, P., et al. (2018). Iron at the Centre of Candida albicans Interactions. Frontiers in Cellular and Infection Microbiology. [Link]

  • Semantic Scholar. (n.d.). Antifungal Susceptibility Testing: Clinical Laboratory and Standards Institute (CLSI) Methods. Retrieved January 8, 2026, from [Link]

  • Thompson, G. R., & Wieder, A. M. (2019). Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases. [Link]

  • CLSI. (n.d.). M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts. Retrieved January 8, 2026, from [Link]

  • Pierce, C. G., et al. (2008). Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. Antimicrobial Agents and Chemotherapy. [Link]

  • CLSI. (2020). M60 | Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition. [Link]

  • Cuenca-Estrella, M., et al. (2006). Antifungal susceptibility testing in Aspergillus spp. according to EUCAST methodology. Medical Mycology. [Link]

  • Arendrup, M. C., & Meletiadis, J. (2009). EUCAST breakpoints for antifungals. Current Opinion in Infectious Diseases. [Link]

  • Madhavan, P., et al. (2018). In vitro antifungal susceptibility test using micro-broth dilution method of Amphotericin B, Fluconazole, Voriconazole and Ketoconazole against Candida rugosa biofilm. Longdom Publishing. [Link]

  • Eurolab. (n.d.). EUCAST Antifungal Resistance Testing. Retrieved January 8, 2026, from [Link]

  • The Good Scents Company. (n.d.). This compound. Retrieved January 8, 2026, from [Link]

  • Peterson, C. M., et al. (1979). Chelation studies with 2,3-dihydroxybenzoic acid in patients with beta-thalassaemia major. British Journal of Haematology. [Link]

  • Grady, R. W., et al. (1978). The development of new iron-chelating drugs. Journal of Pharmacology and Experimental Therapeutics. [Link]

  • PubChem. (n.d.). This compound. Retrieved January 8, 2026, from [Link]

  • Kim, Y., et al. (2010). Chemosensitization of fungal pathogens to antimicrobial agents using benzo analogs. FEMS Yeast Research. [Link]

  • Hussain, S., et al. (2022). Cytotoxic effects of extracts and isolated compounds from Ifloga spicata (forssk.) sch. bip against HepG-2 cancer cell line: Supported by ADMET analysis and molecular docking. Molecules. [Link]

  • Krebs, H. A., et al. (1983). Studies on the mechanism of the antifungal action of benzoate. Biochemical Journal. [Link]

  • ResearchGate. (2022). Physicochemical and lipophilicity properties of methyl dihydroxybenzoate and heptadecyl benzoate. [Link]

  • Grady, R. W., et al. (1979). The development of new iron-chelating drugs. II. Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Peterson, C. M., et al. (1976). Chelation therapy in beta-thalassemia major: a one-year double blind study of 2,3-dihydroxybenzoic acid. Progress in Clinical and Biological Research. [Link]

  • de Oliveira, A. C. C., et al. (2022). Antifungal Activity and In Silico Studies on 2-Acylated Benzo- and Naphthohydroquinones. Molecules. [Link]

  • Ali, M. A., et al. (2015). Synthetic, potentiometric and spectroscopic studies of chelation between Fe(III) and 2,5-DHBA supports salicylate-mode of siderophore binding interactions. Journal of Inorganic Biochemistry. [Link]

  • Benny, A., et al. (2010). 2, 3-Dihydroxybenzoic Acid: An Effective Antifungal Agent Isolated from Flacourtia inermis Fruit. International Journal of Pharmaceutical and Clinical Research. [Link]

  • de Oliveira, M. B. M., et al. (2023). Antifungal activity against Candida albicans of methyl 3,5-dinitrobenzoate loaded nanoemulsion. SN Applied Sciences. [Link]

  • de Oliveira, C. B., et al. (2019). Antifungal Activity of Acylhydrazone Derivatives against Sporothrix spp. Antimicrobial Agents and Chemotherapy. [Link]

  • Sheppard, D. C., et al. (2009). Aspergillus fumigatus MedA governs adherence, host cell interactions and virulence. Cellular Microbiology. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

  • Monod, M., et al. (1994). Isolation and characterization of a secreted metalloprotease of Aspergillus fumigatus. Infection and Immunity. [Link]

  • Adám, C., et al. (2021). Distinct Cohorts of Aspergillus fumigatus Transcription Factors Are Required for Epithelial Damage Occurring via Contact- or Soluble Effector-Mediated Mechanisms. mBio. [Link]

Sources

Application Notes and Protocols: In Vitro Antifungal Assay of Methyl 2,3-dihydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pressing Need for Novel Antifungal Agents and the Potential of Methyl 2,3-dihydroxybenzoate

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant challenge to global public health. This escalating crisis necessitates the exploration and development of novel antifungal compounds. This compound, a phenolic compound, has demonstrated promising antifungal activity against a range of fungal pathogens.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of the antifungal properties of this compound.

The protocols detailed herein are grounded in established standards, primarily the guidelines from the Clinical and Laboratory Standards Institute (CLSI), ensuring robustness and reproducibility of the generated data.[2][3][4][5] We will delve into the scientific rationale behind the experimental design, offering insights into the potential mechanism of action of this compound, and provide step-by-step methodologies for determining its antifungal efficacy.

Scientific Rationale: The Oxidative Stress-Inducing Mechanism of Dihydroxybenzoic Acids

The antifungal activity of many phenolic compounds, including dihydroxybenzoic acids, is often attributed to their ability to induce oxidative stress within fungal cells.[1][6][7] The presence of hydroxyl groups on the benzene ring makes these molecules potent redox-active compounds. It is hypothesized that this compound disrupts the delicate redox balance within the fungal cell, leading to an accumulation of reactive oxygen species (ROS).[8][9] This surge in ROS can overwhelm the fungal antioxidant defense systems, causing damage to vital cellular components such as lipids, proteins, and nucleic acids, ultimately leading to cell death.[6][10] Furthermore, phenolic compounds can interfere with the integrity of the fungal cell membrane by interacting with ergosterol, a key component of the fungal membrane, leading to increased permeability and leakage of cellular contents.[11][12][13]

The following diagram illustrates the proposed mechanism of action:

Antifungal_Mechanism cluster_extracellular Extracellular cluster_cell Fungal Cell cluster_mechanism Mechanism of Action M23DHB This compound CellWall Cell Wall M23DHB->CellWall Penetration MembraneDisruption Membrane Disruption M23DHB->MembraneDisruption Direct Interaction CellMembrane Cell Membrane (Ergosterol) CellWall->CellMembrane Cytoplasm Cytoplasm CellMembrane->Cytoplasm ROS Increased Reactive Oxygen Species (ROS) Cytoplasm->ROS Induces OxidativeStress Oxidative Stress ROS->OxidativeStress Damage Damage to Lipids, Proteins, DNA OxidativeStress->Damage CellDeath Fungal Cell Death Damage->CellDeath MembraneDisruption->CellDeath

Caption: Proposed antifungal mechanism of this compound.

Experimental Protocols

This section provides detailed, step-by-step protocols for the in vitro evaluation of this compound's antifungal activity. The primary methods described are the broth microdilution assay for determining the Minimum Inhibitory Concentration (MIC) and the subsequent determination of the Minimum Fungicidal Concentration (MFC).

Materials and Reagents
Material/Reagent Specifications Supplier Example
This compoundPurity ≥ 98%Sigma-Aldrich, TCI
Dimethyl sulfoxide (DMSO)ACS grade or higherFisher Scientific
RPMI-1640 mediumWith L-glutamine, without sodium bicarbonateGibco, Lonza
MOPS (3-(N-morpholino)propanesulfonic acid)Biological bufferSigma-Aldrich
Sabouraud Dextrose Agar (SDA)For fungal cultureBD Biosciences
Sabouraud Dextrose Broth (SDB)For inoculum preparationBD Biosciences
Sterile 96-well microtiter platesFlat-bottom, with lidCorning, Sarstedt
Sterile saline (0.85% NaCl)
McFarland standards (0.5)For inoculum standardizationBioMérieux
SpectrophotometerCapable of reading at 530 nm
HemocytometerFor cell counting
Positive control antifungal agentsFluconazole, Amphotericin BSigma-Aldrich
Fungal strains (ATCC or clinical isolates)Candida albicans, Aspergillus fumigatus, etc.ATCC
Preparation of Stock Solutions
  • This compound Stock Solution:

    • Accurately weigh the required amount of this compound powder.

    • Dissolve in 100% DMSO to a final concentration of 10 mg/mL.

    • Sterilize by filtration through a 0.22 µm syringe filter.

    • Store in small aliquots at -20°C.

  • Control Antifungal Stock Solutions:

    • Prepare stock solutions of fluconazole (in water) and amphotericin B (in DMSO) according to CLSI guidelines.[4][5]

  • RPMI-1640 Test Medium:

    • Prepare RPMI-1640 medium according to the manufacturer's instructions.

    • Buffer with MOPS to a final concentration of 0.165 M and adjust the pH to 7.0.

    • Sterilize by filtration.

Inoculum Preparation

The preparation of a standardized inoculum is critical for the reproducibility of antifungal susceptibility testing.

For Yeast (e.g., Candida albicans):

  • Subculture the yeast on an SDA plate and incubate at 35°C for 24-48 hours.

  • Harvest several well-isolated colonies and suspend them in 5 mL of sterile saline.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.

  • Further dilute the adjusted suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.[14]

For Filamentous Fungi (e.g., Aspergillus fumigatus):

  • Culture the fungus on an SDA slant at 35°C for 7 days or until good sporulation is observed.

  • Harvest the conidia by flooding the slant with sterile saline containing 0.05% Tween 80.

  • Gently scrape the surface with a sterile loop to release the conidia.

  • Transfer the conidial suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes.

  • Transfer the upper homogenous suspension to a new sterile tube.

  • Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL using a hemocytometer.[2][3]

Broth Microdilution Assay for MIC Determination

The following workflow outlines the broth microdilution method:

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Data Analysis PrepStock Prepare Stock Solutions (Compound & Controls) SerialDilution Perform 2-fold Serial Dilutions of Compound in 96-well Plate PrepStock->SerialDilution PrepInoculum Prepare Standardized Fungal Inoculum AddInoculum Inoculate Wells with Fungal Suspension PrepInoculum->AddInoculum SerialDilution->AddInoculum Incubate Incubate at 35°C (24-48h for yeast, 48-72h for molds) AddInoculum->Incubate ReadResults Visually or Spectrophotometrically Read Growth Inhibition Incubate->ReadResults DetermineMIC Determine MIC (Lowest concentration with no visible growth) ReadResults->DetermineMIC

Sources

Application Notes and Protocols for Cell-Based Assays to Evaluate Methyl 2,3-dihydroxybenzoate as a Putative EGFR Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Epidermal Growth Factor Receptor (EGFR) as a Critical Oncogenic Driver and Therapeutic Target

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein, a foundational member of the ErbB family of receptor tyrosine kinases, which also includes HER2, HER3, and HER4.[1] EGFR plays a pivotal role in regulating essential cellular processes such as proliferation, survival, differentiation, and migration.[2][3] The binding of ligands like epidermal growth factor (EGF) to the extracellular domain of EGFR induces receptor dimerization, leading to the activation of its intracellular tyrosine kinase domain and subsequent autophosphorylation of specific tyrosine residues.[1] This phosphorylation creates docking sites for various adaptor proteins, initiating a cascade of downstream signaling pathways, most notably the RAS-RAF-MEK-MAPK and PI3K-AKT pathways, which are crucial for normal cell function but are frequently dysregulated in various cancers.[1][3][4]

Aberrant EGFR activation, through mechanisms such as overexpression, mutation, or ligand-dependent and -independent activation, is a hallmark of numerous human cancers, including non-small cell lung cancer, colorectal cancer, and glioblastoma, often correlating with poor prognosis.[5][6] This has established EGFR as a prime target for anticancer therapies.[6] Therapeutic strategies primarily involve two classes of agents: monoclonal antibodies that target the extracellular domain and small-molecule tyrosine kinase inhibitors (TKIs) that compete with ATP at the intracellular kinase domain, thereby blocking autophosphorylation and downstream signaling.[1][5]

Methyl 2,3-dihydroxybenzoate is a metabolite of hydroxybenzoic acid that has been identified as a potential inhibitor of epidermal growth factor (EGF). Its mechanism of action is postulated to involve the methyl group inhibiting the binding of EGF to its receptor. This application note provides detailed protocols for robust cell-based assays to investigate and validate the inhibitory potential of this compound on EGFR signaling.

EGFR Signaling Pathway and the Point of Inhibition

The intricate signaling network initiated by EGFR activation culminates in cellular responses that drive tumorigenesis. Understanding this pathway is critical for designing and interpreting assays to evaluate potential inhibitors.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand EGF Ligand EGFR EGFR Monomer Ligand->EGFR Binding EGFR_dimer EGFR Dimer (Activated) EGFR->EGFR_dimer Dimerization P Autophosphorylation EGFR_dimer->P Adaptor Adaptor Proteins (Grb2, Shc) P->Adaptor Recruitment PI3K PI3K P->PI3K RAS RAS Adaptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT AKT->Nucleus Proliferation Cell Proliferation, Survival, Growth Nucleus->Proliferation Gene Transcription Inhibitor This compound (Putative Inhibitor) Inhibitor->EGFR_dimer Inhibition of Autophosphorylation

Caption: EGFR Signaling Cascade and Putative Inhibition Point.

Principle of Cell-Based Assays for EGFR Inhibition

To comprehensively evaluate the efficacy of a compound like this compound, a multi-pronged approach employing different cell-based assays is recommended. This ensures that the observed effects are robust and provides insights into the mechanism of action. Here, we detail two fundamental assays: a cell proliferation/viability assay and a target-specific phosphorylation assay.

Protocol 1: Cell Viability Assessment using the MTT Assay

Scientific Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7] The amount of formazan produced is proportional to the number of living cells.[7] By treating EGFR-dependent cancer cells with an inhibitor, a reduction in proliferation and viability should lead to a decreased formazan signal, allowing for the determination of the compound's cytotoxic or cytostatic effects.

Cell Line Selection: The choice of cell line is critical for the relevance of the assay. A431 cells, derived from a human epidermoid carcinoma, are known to overexpress EGFR and are highly dependent on its signaling for proliferation, making them an excellent model for this assay.[8][9]

Materials:

  • A431 cell line

  • This compound (ensure purity and solubility)

  • Dimethyl sulfoxide (DMSO, sterile)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS), sterile

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well flat-bottom plates

  • Microplate reader

Step-by-Step Protocol:

  • Cell Culture and Seeding:

    • Culture A431 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Harvest cells using Trypsin-EDTA and perform a cell count.

    • Seed 5 x 10³ cells in 100 µL of complete medium per well in a 96-well plate.

    • Incubate overnight to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5% to avoid solvent toxicity.

    • Include a vehicle control (medium with the same final concentration of DMSO) and a positive control (a known EGFR inhibitor like Gefitinib or Erlotinib).

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.

    • Incubate the plate for 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[10]

    • Incubate for 2-4 hours at 37°C until a purple precipitate is visible.[10]

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[10]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[7]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[7]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Data Presentation:

CompoundConcentration (µM)Absorbance (570 nm)% Viability
Vehicle Control (DMSO)01.25100%
This compound11.1894.4%
100.8568.0%
500.6148.8%
1000.4233.6%
Positive Control (Gefitinib)10.5544.0%

IC50 Calculation: Based on the dose-response curve, the IC50 for this compound can be calculated using appropriate software (e.g., GraphPad Prism).

Protocol 2: Western Blot Analysis of EGFR Phosphorylation

Scientific Rationale: A direct measure of an EGFR inhibitor's efficacy is its ability to block the autophosphorylation of the receptor. Western blotting is a powerful technique to detect specific proteins in a complex mixture, such as a cell lysate.[11] By using antibodies specific to the phosphorylated form of EGFR (p-EGFR) and total EGFR, we can quantitatively assess the inhibitory effect of this compound on EGFR activation. A decrease in the p-EGFR/total EGFR ratio upon treatment indicates successful target engagement.[11]

Experimental Workflow:

Western_Blot_Workflow cluster_cell_culture 1. Cell Culture & Treatment cluster_sample_prep 2. Sample Preparation cluster_electrophoresis 3. Electrophoresis & Transfer cluster_immunodetection 4. Immunodetection cluster_analysis 5. Analysis A Seed A431 Cells B Treat with This compound A->B C Cell Lysis B->C D Protein Quantification C->D E SDS-PAGE D->E F Transfer to Membrane E->F G Blocking F->G H Primary Antibody (p-EGFR or Total EGFR) G->H I Secondary Antibody H->I J Detection I->J K Imaging & Densitometry J->K

Caption: Western Blot Workflow for p-EGFR Detection.

Materials:

  • A431 cells

  • This compound

  • EGF (for stimulation)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: Rabbit anti-p-EGFR (e.g., Tyr1173), Rabbit anti-total EGFR, Mouse anti-β-actin

  • Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG

  • ECL chemiluminescent substrate

  • Imaging system

Step-by-Step Protocol:

  • Cell Treatment and Lysis:

    • Seed A431 cells in 6-well plates and grow to 80-90% confluency.

    • Serum-starve the cells for 12-24 hours to reduce basal EGFR phosphorylation.

    • Pre-treat the cells with varying concentrations of this compound for 1-2 hours.

    • Stimulate the cells with EGF (e.g., 100 ng/mL) for 10-15 minutes to induce EGFR phosphorylation.

    • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Clarify the lysates by centrifugation and collect the supernatant.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA assay.[11]

    • Normalize the protein concentrations and prepare samples for loading by adding Laemmli buffer and boiling at 95°C for 5 minutes.[11]

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunodetection:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-EGFR (typically 1:1000 dilution) overnight at 4°C.[11]

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody (typically 1:5000) for 1 hour at room temperature.[11]

    • Wash thoroughly and add the ECL substrate.[11]

    • Capture the chemiluminescent signal using an imaging system.[11]

  • Stripping and Reprobing:

    • To normalize the p-EGFR signal to the total amount of EGFR, the membrane can be stripped using a mild stripping buffer and re-probed with the total EGFR antibody, followed by the β-actin antibody as a loading control.[11]

Data Analysis and Presentation:

  • Quantify the band intensities using densitometry software.

  • Calculate the ratio of p-EGFR to total EGFR for each treatment condition.

  • Normalize these ratios to the EGF-stimulated vehicle control.

Expected Results:

Treatmentp-EGFR IntensityTotal EGFR Intensityp-EGFR/Total EGFR RatioFold Change vs. Control
UntreatedLowHighLow-
EGF Stimulated (Vehicle)HighHighHigh1.0
EGF + this compound (10 µM)MediumHighMedium0.6
EGF + this compound (50 µM)LowHighLow0.2

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating systems. The inclusion of both positive (known EGFR inhibitor) and negative (vehicle) controls in each assay is crucial for interpreting the results. In the MTT assay, a dose-dependent decrease in cell viability with this compound that is not observed at similar concentrations in EGFR-independent cell lines (data not shown) would suggest on-target activity. In the Western blot analysis, a specific decrease in the p-EGFR/total EGFR ratio without a significant change in the total EGFR level confirms that the compound inhibits EGFR activation rather than affecting overall protein expression. The use of a loading control like β-actin further ensures the reliability of the results.

Conclusion

The described cell-based assays provide a robust framework for the initial characterization of this compound as a potential EGFR inhibitor. The MTT assay offers a high-throughput method to assess the compound's effect on cell proliferation and viability, while the Western blot analysis provides direct evidence of target engagement and inhibition of EGFR phosphorylation. Together, these assays will furnish the necessary data to guide further preclinical development of this promising compound.

References

  • Vertex AI Search. (n.d.). Epidermal Growth Factor Receptor (EGFR) Signaling. Retrieved January 8, 2026.
  • Vertex AI Search. (n.d.). EGFR Inhibitor Pathway, Pharmacodynamics - ClinPGx. Retrieved January 8, 2026.
  • Oda, K., Matsuoka, Y., Funahashi, A., & Kitano, H. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010. [Link]

  • Hoshi, H., Hiyama, G., Horisawa, K., Tanimura, H., Kato, K., Yamori, T., ... & Takagi, M. (2016). Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation. Oncology Reports, 36(6), 3169-3176. [Link]

  • Creative Diagnostics. (n.d.).
  • Lurje, G., & Lenz, H. J. (2009). EGFR signaling and drug discovery. Oncology, 77(6), 400-410.
  • Perez-Soler, R. (2004). Anti-EGFR Mechanism of Action: Antitumor Effect and Underlying Cause of Adverse Events. The Oncologist, 9(suppl 4), 7-17.
  • BenchChem. (2025).
  • ResearchGate. (n.d.). Mechanisms of action of EGFR inhibitors. Retrieved January 8, 2026.
  • Ciardiello, F., & Tortora, G. (2008). EGFR antagonists in cancer treatment. New England Journal of Medicine, 358(11), 1160-1174. [Link]

  • Reaction Biology. (n.d.). EGFR Assays & Drug Discovery Services. Retrieved January 8, 2026.
  • Baselga, J. (2002). Why the epidermal growth factor receptor? The rationale for cancer therapy. The Oncologist, 7(suppl 4), 2-8.
  • ATCC. (n.d.).
  • ResearchGate. (n.d.). Expression of EGFR in different human cancer cell lines. A Western blot... Retrieved January 8, 2026.
  • Semantic Scholar. (n.d.).
  • Vazquez-Victorio, G., et al. (2016). A High-Content Biosensor Based Screen Identifies Cell Permeable Activators and Inhibitors of EGFR Function: Implications in Drug Discovery. PLoS One, 11(3), e0150646. [Link]

  • Sigma-Aldrich. (n.d.).
  • BenchChem. (2025). Application Note: Western Blot Protocol for Detecting Phospho-EGFR Inhibition by Egfr-IN-46.
  • ResearchGate. (n.d.).
  • Horton, T. (1994). MTT Cell Assay Protocol. Checkpoint lab/protocols/MTT.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved January 8, 2026.
  • Academic Journals. (2010). Construction of a high-EGFR expression cell line compare with A431 cell and used in EGFR drug-targeted screening with cell membr. Retrieved January 8, 2026.
  • FineTest ELISA Kit. (2025). EGFR Western Blot Protocol. Retrieved January 8, 2026.

Sources

Application Notes & Protocols: Investigating the Anti-Leukemic Potential of Methyl 2,3-Dihydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in oncology.

Introduction

Leukemia, a group of hematological malignancies characterized by the proliferation of abnormal blood cells, remains a significant challenge in oncology. The development of novel therapeutic agents with improved efficacy and reduced toxicity is a primary goal of cancer research. Hydroxybenzoic acids (HBAs) and their derivatives, a class of phenolic compounds found in plants and also formed as metabolites of common drugs like aspirin, have garnered attention for their potential anti-cancer properties.[1][2] Studies have demonstrated that certain HBAs can inhibit the growth of various cancer cell lines, including colon and breast cancer.[1][3]

Notably, the aspirin metabolite 2,3-dihydroxybenzoic acid (2,3-DHBA) has been shown to inhibit Cyclin-Dependent Kinase (CDK) activity, a key regulator of the cell cycle, suggesting a plausible mechanism for its anti-proliferative effects.[2][3] Methyl 2,3-dihydroxybenzoate, the methyl ester derivative of 2,3-DHBA, is a small molecule that, while primarily investigated for its antifungal properties, presents an interesting candidate for anti-cancer studies due to its structural similarity to biologically active HBAs.[4] Esterification can potentially alter the pharmacokinetic properties of a compound, such as cell membrane permeability, which may enhance its therapeutic potential.

These application notes provide a comprehensive guide for the systematic evaluation of the anti-leukemic properties of this compound. The protocols outlined below are designed to assess its cytotoxicity, pro-apoptotic activity, and effects on cell cycle progression in leukemia cell lines, providing a robust framework for preclinical investigation.

Mechanism of Action: A Hypothetical Framework

Based on the known activity of its parent compound, 2,3-dihydroxybenzoic acid, a primary hypothesis is that this compound may exert anti-leukemic effects by targeting the cell cycle machinery. CDKs are critical enzymes that drive cell cycle progression, and their dysregulation is a hallmark of cancer. By inhibiting CDKs, a compound can induce cell cycle arrest and subsequently trigger apoptosis.

Hypothesized Signaling Pathway

G cluster_0 Leukemia Cell M_DHB This compound CDK_Cyclin CDK/Cyclin Complexes (e.g., CDK1/Cyclin B) M_DHB->CDK_Cyclin Inhibition G2_M_Transition G2/M Phase Transition CDK_Cyclin->G2_M_Transition Promotes Cell_Cycle_Arrest Cell Cycle Arrest CDK_Cyclin->Cell_Cycle_Arrest Leads to (if inhibited) Proliferation Cell Proliferation G2_M_Transition->Proliferation Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Induces

Caption: Hypothesized mechanism of this compound targeting CDK/Cyclin complexes, leading to cell cycle arrest and apoptosis.

Experimental Workflow for In Vitro Evaluation

A structured, multi-phase approach is recommended to efficiently evaluate the anti-leukemic potential of a test compound like this compound.

Experimental Workflow Diagram

G cluster_phase1 Phase 1: Cytotoxicity Screening cluster_phase2 Phase 2: Mechanistic Assays cluster_phase3 Phase 3: Target Validation (Optional) p1_start Prepare Leukemia Cell Lines (e.g., HL-60, K-562, MOLT-4) p1_treat Treat with this compound (Dose-Response) p1_start->p1_treat p1_assay Cell Viability Assay (MTT / XTT) p1_treat->p1_assay p1_end Determine IC50 Values p1_assay->p1_end p2_start Treat Cells with IC50 and sub-IC50 concentrations p1_end->p2_start p2_apoptosis Apoptosis Assay (Annexin V / PI Staining) p2_start->p2_apoptosis p2_cycle Cell Cycle Analysis (Propidium Iodide Staining) p2_start->p2_cycle p2_data Quantify Apoptotic Cells & Cell Cycle Distribution p2_apoptosis->p2_data p2_cycle->p2_data p3_start Western Blot Analysis p2_data->p3_start p3_end Probe for Cell Cycle Proteins (e.g., CDKs, Cyclins, p21, p27) & Apoptosis Markers (Caspases) p3_start->p3_end

Caption: A three-phase workflow for the in vitro evaluation of novel anti-leukemic compounds.

Protocols

Protocol 1: Cell Viability Assessment using XTT Assay

The XTT assay is a colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability.[5][6][7] Metabolically active cells reduce the XTT tetrazolium salt to a soluble orange-colored formazan product.[7]

Materials:

  • Leukemia cell lines (e.g., HL-60, K-562, MOLT-4)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (CAS 2411-83-8)[8]

  • Dimethyl sulfoxide (DMSO)

  • XTT (sodium 3’-[1-(phenylamino)-carbonyl]-3,4-tetrazolium]-bis(4-methoxy-6-nitro)benzene-sulfonic acid hydrate) reagent and activation solution (Electron Coupling Reagent)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed leukemia cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete RPMI-1640 medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.1%.

  • Treatment: Add 100 µL of the diluted compound to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • XTT Reagent Preparation: Immediately before use, prepare the XTT working solution by mixing the XTT reagent with the activation solution according to the manufacturer's instructions.

  • Assay: Add 50 µL of the XTT working solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light, allowing the formazan product to develop.

  • Measurement: Measure the absorbance at 450 nm (with a reference wavelength of 650 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Leukemia Cell LineIC50 (µM) of this compound (Hypothetical Data)
HL-60 (AML)15.2
K-562 (CML)22.5
MOLT-4 (ALL)18.9
Normal PBMCs>100
Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Early apoptotic cells expose phosphatidylserine (PS) on the outer cell membrane, which is detected by Annexin V-FITC. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic/necrotic).[9]

Materials:

  • Leukemia cells treated with this compound (at IC50 and 2x IC50 concentrations for 24-48 hours)

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer (provided with the kit)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest approximately 1-5 x 10⁵ cells by centrifugation (300 x g for 5 minutes).

  • Washing: Wash the cells twice with cold PBS and resuspend them in 100 µL of 1X Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Analysis: Analyze the samples by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

PI stoichiometrically binds to DNA, allowing for the analysis of cellular DNA content by flow cytometry.[8][10] This enables the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Leukemia cells treated with this compound (at IC50 concentration for 24 hours)

  • Cold 70% ethanol

  • PBS

  • PI/RNase Staining Buffer

Procedure:

  • Cell Harvesting: Harvest approximately 1 x 10⁶ cells by centrifugation.

  • Washing: Wash the cells with cold PBS.

  • Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Rehydration: Centrifuge the fixed cells (500 x g for 5 minutes), discard the ethanol, and wash with PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples on a flow cytometer. Use a linear scale for the DNA content histogram to distinguish between G0/G1, S, and G2/M cell populations.

In Vivo Studies: Xenograft Models

For promising in vitro results, evaluation in an in vivo model is the next critical step. Xenograft models, where human leukemia cells are implanted into immunocompromised mice, are widely used.[3][4][11]

Model:

  • Animals: 6-8 week old immunodeficient mice (e.g., NOD/SCID or NSG).

  • Cell Lines: Luciferase-expressing leukemia cell lines (e.g., HL-60-luc) to allow for non-invasive bioluminescence imaging (BLI) of tumor burden.

  • Procedure:

    • Inject 1-5 x 10⁶ leukemia cells intravenously (i.v.) or subcutaneously (s.c.) into the mice.

    • Monitor tumor engraftment and progression via BLI.

    • Once the tumor is established, randomize mice into treatment and vehicle control groups.

    • Administer this compound (formulated in an appropriate vehicle) via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dosing schedule.

    • Monitor tumor growth, body weight, and overall animal health.

    • At the end of the study, harvest tumors and organs for further analysis (e.g., histology, Western blot).

Conclusion

The protocols detailed in these application notes provide a robust framework for the initial preclinical evaluation of this compound as a potential anti-leukemic agent. The scientific rationale is grounded in the established anti-cancer activities of its parent compound and related hydroxybenzoic acids.[2][3][12] By systematically assessing its effects on cell viability, apoptosis, and cell cycle progression, researchers can generate the critical data needed to determine its potential for further development as a novel therapeutic for leukemia.

References

  • Modeling of Chronic Myeloid Leukemia: An Overview of In Vivo Murine and Human Xenograft Models. (n.d.). National Institutes of Health.
  • In Vitro Drug Screening with the StemSpan™ Leukemic Cell Culture Kit. (n.d.). STEMCELL Technologies.
  • Varghese, S., et al. (n.d.). 2,3,4 Trihydroxybenzoic Acid, A Plant Secondary Metabolite Inhibits Cancer Cell Growth. Journal of Cancer Science and Therapy.
  • Leukemia Xenograft Model. (n.d.). Altogen Labs.
  • Kalinowska, M., et al. (2021). Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines. Nutrients.
  • Binu, V. G., et al. (2018). Do Aspirin and Flavonoids Prevent Cancer through a Common Mechanism Involving Hydroxybenzoic Acids?—The Metabolite Hypothesis. Molecules.
  • Babu, S., et al. (2019). Aspirin metabolites 2,3-DHBA and 2,5-DHBA inhibit cancer cell growth: Implications in colorectal cancer prevention. International Journal of Cancer.
  • Overview of the Use of Murine Models in Leukemia and Lymphoma Research. (n.d.). Frontiers in Oncology.
  • Animal Models of Leukemia: Any closer to the real thing?. (n.d.). National Institutes of Health.
  • CyQUANT XTT and MTT Assays for Cell Viability. (n.d.). Thermo Fisher Scientific.
  • Cell Viability/Growth Assays and Reagents. (n.d.). R&D Systems.
  • Marks, D. C., et al. (1992). The MTT cell viability assay for cytotoxicity testing in multidrug-resistant human leukemic cells. Leukemia Research.
  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences.
  • Introduction to XTT assays for cell-viability assessment. (n.d.). Abcam.
  • Temporal Tracking Of Cell Cycle Progression Using Flow Cytometry l Protocol Preview. (2022). JoVE.
  • Cell cycle analysis with flow cytometry and propidium iodide. (n.d.). Abcam.
  • Flow Cytometry Protocols. (n.d.). Bio-Rad.
  • Cell Cycle Analysis. (n.d.). University of Chicago.
  • A Phenotypic Screen Identifies a Compound Series That Induces Differentiation of Acute Myeloid Leukemia Cells In Vitro and Shows Antitumor Effects In Vivo. (2021). Journal of Medicinal Chemistry.
  • Cell Cycle Analysis by DNA Content. (n.d.). UC San Diego Moores Cancer Center.
  • Lee, Y. S., et al. (2016). Isolation and antifungal activity of this compound from Paenibacillus elgii HOA73. Microbial Pathogenesis.
  • This compound. (n.d.). The Good Scents Company.
  • Hydroxylated Dimeric Naphthoquinones Increase the Generation of Reactive Oxygen Species, Induce Apoptosis of Acute Myeloid Leukemia Cells and Are Not Substrates of the Multidrug Resistance Proteins ABCB1 and ABCG2. (2016). Molecules.
  • Short-Course High-Dose Methylprednisolone Induces Differentiation and Apoptosis of Myeloid Leukemic Cells. (2016). ClinMed International Library.
  • Induction of apoptosis in K562 human leukemia cells by 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone. (2005). Leukemia Research.
  • This compound. (n.d.). Santa Cruz Biotechnology.
  • This compound. (n.d.). PubChem.

Sources

Application Note: High-Purity Isolation of Methyl 2,3-dihydroxybenzoate using Chromatographic Techniques

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the purification of Methyl 2,3-dihydroxybenzoate, a key intermediate in pharmaceutical synthesis and a member of the phenolic compound family. Due to the polar nature imparted by its two hydroxyl groups and the ester functionality, achieving high purity often necessitates optimized chromatographic methods. This document outlines detailed protocols for both normal-phase and reverse-phase column chromatography, offering researchers and drug development professionals the necessary framework to select and implement the most suitable purification strategy. The causality behind experimental choices, from solvent selection to stationary phase, is explained to ensure robust and reproducible outcomes.

Introduction

This compound is a valuable building block in the synthesis of various biologically active molecules. Its purity is paramount, as impurities can lead to unwanted side reactions, lower yields, and complications in downstream applications. The presence of two phenolic hydroxyl groups makes the molecule polar and susceptible to oxidation, presenting unique challenges for purification.[1][2]

Chromatography is a powerful technique for the separation of compounds based on their differential partitioning between a stationary phase and a mobile phase.[3] The choice between normal-phase and reverse-phase chromatography is critical and depends on the specific impurity profile of the crude sample. This guide will detail both approaches, providing the scientific rationale for each step.

Understanding the Analyte: this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to developing an effective purification strategy.

  • Structure: The molecule consists of a benzene ring substituted with a methyl ester group and two hydroxyl groups at positions 2 and 3.

  • Polarity: The two hydroxyl groups and the ester group make this compound a polar molecule. This polarity dictates its interaction with both polar (e.g., silica gel) and non-polar (e.g., C18) stationary phases.[4]

  • Solubility: It is typically soluble in polar organic solvents such as methanol, ethanol, and ethyl acetate.

Chromatographic Purification Strategies

The choice between normal-phase and reverse-phase chromatography depends on the polarity of the impurities.

  • Normal-Phase Chromatography (NPC): Utilizes a polar stationary phase (typically silica gel) and a non-polar mobile phase.[4] Polar compounds like this compound will have a strong affinity for the stationary phase and will elute later than non-polar impurities. This method is often preferred when the major impurities are less polar than the target compound.

  • Reverse-Phase Chromatography (RPC): Employs a non-polar stationary phase (e.g., C18-modified silica) and a polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile or methanol).[4] In this mode, polar compounds have less affinity for the stationary phase and elute earlier than non-polar impurities. RPC is advantageous when dealing with highly polar impurities or when a high degree of purity is required, as it often provides superior resolution for polar compounds.[4][7]

Preliminary Analysis: Thin-Layer Chromatography (TLC)

Before proceeding to column chromatography, it is essential to perform Thin-Layer Chromatography (TLC) to:

  • Assess the complexity of the crude mixture.

  • Identify a suitable solvent system for separation.

  • Determine the retention factor (Rf) of the target compound.

A well-chosen TLC solvent system should provide an Rf value for this compound between 0.2 and 0.4 for optimal separation on a column.[8]

dot

Caption: Workflow for TLC analysis and solvent system optimization.

Protocol 1: Normal-Phase Column Chromatography

This protocol is suitable for purifying this compound from less polar impurities.

Materials and Reagents
ItemSpecifications
Stationary Phase Silica Gel (60-120 mesh or 230-400 mesh)
Crude Sample This compound (crude)
Solvents Hexane, Ethyl Acetate (HPLC grade)
Apparatus Chromatography column, collection tubes, TLC plates
Visualization Reagent UV lamp (254 nm), Potassium permanganate stain
Step-by-Step Methodology
  • Column Packing:

    • Prepare a slurry of silica gel in hexane.

    • Pour the slurry into the column and allow it to pack under gravity, ensuring no air bubbles are trapped.[2]

    • Add a layer of sand on top of the packed silica gel.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a solvent mixture slightly more polar than the initial mobile phase (e.g., dichloromethane or a small amount of ethyl acetate in hexane).

    • Alternatively, for less soluble samples, perform a dry loading by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution:

    • Begin elution with a non-polar solvent system, such as 9:1 Hexane:Ethyl Acetate.

    • Gradually increase the polarity of the mobile phase (gradient elution) by increasing the proportion of ethyl acetate. A suggested gradient is from 9:1 to 7:3 Hexane:Ethyl Acetate.[2] The optimal gradient should be determined based on the initial TLC analysis.

  • Fraction Collection and Analysis:

    • Collect fractions of a consistent volume.

    • Monitor the elution of the compound by spotting each fraction on a TLC plate and visualizing under a UV lamp.[2]

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

dot

NPC_Workflow cluster_setup Setup cluster_separation Separation cluster_analysis_recovery Analysis & Recovery A Slurry Preparation (Silica + Hexane) B Column Packing A->B C Sample Loading (Wet or Dry) B->C D Elution (Gradient: Hexane/EtOAc) C->D E Fraction Collection D->E F TLC Analysis of Fractions E->F G Combine Pure Fractions F->G H Solvent Evaporation G->H I Pure Product H->I

Caption: Workflow for Normal-Phase Column Chromatography.

Protocol 2: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a high-resolution technique ideal for achieving very high purity and for the separation of polar compounds.[4]

Materials and Reagents
ItemSpecifications
Stationary Phase C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid or Phosphoric Acid
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid
Sample Solvent Mobile Phase
Apparatus HPLC system with UV detector
Step-by-Step Methodology
  • System Preparation:

    • Equilibrate the C18 column with the initial mobile phase composition for a sufficient time to ensure a stable baseline.

  • Sample Preparation:

    • Dissolve the crude or partially purified this compound in the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 255 nm or 270 nm.[2][7]

    • Injection Volume: 10-20 µL.

    • Mobile Phase Gradient: A typical gradient would start with a higher proportion of water and gradually increase the organic modifier. For example, a linear gradient from 20% to 80% acetonitrile over 20 minutes.[2] The exact gradient should be optimized for the specific separation.[3][9]

  • Data Analysis and Fraction Collection:

    • Identify the peak corresponding to this compound based on its retention time, which can be confirmed by running a pure standard if available.

    • For preparative HPLC, collect the eluent corresponding to the target peak.

  • Post-Purification:

    • Combine the collected fractions containing the pure compound.

    • Remove the organic solvent and water, often by lyophilization or rotary evaporation, to yield the final product.

ParameterRecommended SettingRationale
Column C18, 5 µm particle sizeProvides good retention and resolution for moderately polar compounds.
Mobile Phase Acetonitrile/Water or Methanol/Water with 0.1% AcidThe organic modifier elutes the compound, while the acid improves peak shape for phenolic compounds.[2][10]
Detection UV at 255 nm or 270 nmCorresponds to the UV absorbance maxima of the aromatic ring.[7][11]
Flow Rate 1.0 mL/minA standard flow rate for analytical columns, can be scaled for preparative work.[2]

Purity Assessment

The purity of the final product should be confirmed using analytical techniques such as:

  • Analytical HPLC: Using the developed RP-HPLC method to show a single major peak.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any residual impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the purified compound.

Troubleshooting

IssuePossible CauseSuggested Solution
Poor Separation (NPC) Inappropriate solvent system polarity.Adjust the ratio of polar to non-polar solvent based on TLC results.
Peak Tailing (NPC & RPC) Compound interacting too strongly with the stationary phase; acidic nature.Add a small amount of a modifier to the mobile phase (e.g., acetic acid or formic acid).[6]
Low Recovery Compound irreversibly adsorbed on the column; degradation.Ensure the compound is stable under the chosen conditions; consider a less active stationary phase.
Colored Product Oxidation of phenolic hydroxyl groups.Perform the purification under an inert atmosphere (e.g., nitrogen or argon) and avoid excessive heat.[2]

Conclusion

The successful purification of this compound relies on a systematic approach beginning with an understanding of the compound's properties and a thorough preliminary analysis using TLC. Both normal-phase and reverse-phase chromatography are effective methods, with the choice depending on the impurity profile. The detailed protocols and troubleshooting guide provided in this application note offer a robust framework for researchers and scientists to achieve high-purity this compound, a critical requirement for its applications in research and drug development.

References

  • SIELC Technologies. (n.d.). Separation of Benzoic acid, 3,5-dihydroxy-, methyl ester on Newcrom R1 HPLC column.
  • MDPI. (2021). Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate.
  • ResearchGate. (n.d.). High-performance liquid chromatography of phenols in a polar mobile phase on an aminopropyl-grafted silica gel.
  • ResearchGate. (2013). Column chromatography of phenolics?.
  • Journal of the Science of Food and Agriculture. (n.d.). Separation and identification of polar polyphenols in oily formulation using high-performance thin-layer chromatography and mass.
  • Taylor & Francis Online. (n.d.). Column chromatography and HPLC analysis of phenolic compounds in the fractions of Salvinia molesta mitchell.
  • HELIX Chromatography. (n.d.). HPLC Analysis of Dihydroxybenzoic Acids on Amaze TR Mixed-Mode Column.
  • Google Patents. (n.d.). A method for synthesizing methyl 2,4-dihydroxy-3,6-dimethylbenzoate using 4-O-desmethylbarbaric acid.
  • PubMed Central. (2025). Biotechnological Production, Isolation and Characterisation of (2R ,3S )‐2,3‐Dihydroxy‐2,3‐Dihydrobenzoate.
  • Sigma-Aldrich. (n.d.). This compound AldrichCPR.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2,3-Dihydroxybenzoic acid.
  • Longdom Publishing. (n.d.). Optimization of Chromatographic Methods: Tips for Achieving Reliable Results.
  • The Good Scents Company. (n.d.). This compound, 2411-83-8.
  • Google Patents. (n.d.). Process for preparation of 3,4-dihydroxy-2-methyl benzoic acid alkylester.
  • Aladdin Scientific. (n.d.). Methyl 2, 3-Dihydroxybenzoate, min 98% (GC), 1 gram.
  • BenchChem. (2025). Technical Support Center: Resolving Impurities in Methyl 3-hydroxy-4,5-dimethoxybenzoate Samples.
  • National Institutes of Health. (n.d.). Selection of adequate optimization criteria in chromatographic separations.
  • SIELC Technologies. (n.d.). HPLC Separation of Dihydroxybenzoic Acids on Newcrom B Column.
  • Sigma-Aldrich. (n.d.). Thin-Layer Chromatography.

Sources

A Robust and Validated RP-HPLC Method for the Quantification of Methyl 2,3-dihydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note details a comprehensive, validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the precise and accurate quantification of Methyl 2,3-dihydroxybenzoate. As a significant phenolic compound, its reliable measurement is critical in various research and development settings, including natural product analysis and pharmaceutical quality control. This guide provides a step-by-step protocol, from sample preparation to data analysis, grounded in established chromatographic principles. The method utilizes a C18 stationary phase with a gradient elution of acidified water and methanol, coupled with UV detection. All procedures have been structured to align with the validation parameters outlined by the International Council for Harmonisation (ICH) guidelines, ensuring the method's specificity, linearity, accuracy, and precision.

Introduction and Scientific Rationale

This compound is a phenolic compound, a class of molecules widely distributed in plants and recognized for their diverse biological activities.[1] Accurate quantification of such compounds is essential for understanding their function, for the quality control of raw materials, and for pharmacokinetic studies in drug development. High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose, offering high resolution, sensitivity, and reproducibility.[2]

The method described herein is based on the principle of reversed-phase chromatography, the most common mode of separation in HPLC.[3] In this technique, the analyte, this compound, which is moderately polar, is partitioned between a polar mobile phase and a nonpolar stationary phase (C18). The polarity of the mobile phase is gradually decreased by increasing the concentration of an organic solvent (methanol), which modulates the retention of the analyte and facilitates its elution from the column. Acidification of the mobile phase is a critical consideration; it suppresses the ionization of the phenolic hydroxyl groups, leading to a more consistent interaction with the stationary phase and resulting in sharper, more symmetrical peaks.[4][5] Quantification is achieved by integrating the area under the chromatographic peak and correlating it to a calibration curve generated from reference standards.

Analyte Physicochemical Properties

A fundamental understanding of the analyte's properties is crucial for method development.

PropertyValueSource
Chemical Formula C₈H₈O₄[6][7]
Molecular Weight 168.15 g/mol [6][8]
IUPAC Name This compound[6]
Melting Point 78.0-82.0 °C
Appearance Solid
CAS Number 2411-83-8

Materials and Methodology

Reagents and Standards
  • This compound reference standard (≥98% purity)

  • Methanol (HPLC Gradient Grade)

  • Acetonitrile (HPLC Gradient Grade)

  • Deionized Water (Type I, 18.2 MΩ·cm)

  • Acetic Acid (Glacial, HPLC Grade) or Phosphoric Acid (85%, HPLC Grade)

  • 0.45 µm Syringe Filters (e.g., PTFE or Nylon)

Equipment
  • HPLC system equipped with a binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV/Vis detector.

  • Analytical Column: C18, 5 µm particle size, 4.6 mm I.D. x 250 mm length (or similar).[9]

  • Analytical Balance (4-decimal place)

  • Class A Volumetric Flasks and Pipettes

  • pH Meter

  • Ultrasonic Bath

Experimental Protocols

Preparation of Mobile Phase
  • Mobile Phase A: Deionized water with 0.1% (v/v) Acetic Acid. Filter through a 0.45 µm membrane and degas. The use of a weak acid like acetic or phosphoric acid helps to achieve a stable pH, typically around 2-3, ensuring reproducible retention times for phenolic compounds.[4][9]

  • Mobile Phase B: Methanol (HPLC Grade).

Preparation of Standard Solutions
  • Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with methanol. This stock solution should be stored at 2-8°C and protected from light.

  • Calibration Standards: Perform serial dilutions of the stock solution with the mobile phase (at initial conditions) or methanol to prepare a series of calibration standards. A suggested concentration range is 1, 5, 10, 25, 50, and 100 µg/mL. This range establishes the linearity of the detector response.[9]

Sample Preparation (General Protocol for Plant Material)

The extraction of phenolic compounds is highly dependent on the sample matrix.[1] The following is a general but effective protocol for plant-based samples.[5][10][11]

  • Homogenization: Weigh approximately 1 g of the dried, ground sample material into a centrifuge tube.

  • Extraction: Add 10 mL of 80% aqueous methanol. Methanol is an effective solvent for extracting a wide range of phenolic compounds.[1][11]

  • Sonication: Sonicate the mixture for 60 minutes in an ultrasonic bath to facilitate cell lysis and enhance extraction efficiency.[11]

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Collection & Filtration: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter directly into an HPLC vial. This step is critical to remove particulates that could damage the HPLC column.

Overall Experimental Workflow

G cluster_prep Preparation Stage cluster_analysis Analysis Stage cluster_data Data Processing Stage std_prep Standard Preparation (Stock & Dilutions) injection Inject Standards & Samples std_prep->injection sample_prep Sample Preparation (Extraction & Filtration) sample_prep->injection mobile_phase_prep Mobile Phase Preparation hplc_setup HPLC System Setup (Column Equilibration) mobile_phase_prep->hplc_setup hplc_setup->injection chrom_acq Chromatographic Data Acquisition (UV Signal) injection->chrom_acq peak_integration Peak Integration (Area Measurement) chrom_acq->peak_integration cal_curve Calibration Curve Generation (y=mx+c) peak_integration->cal_curve quantification Quantification (Calculate Sample Conc.) peak_integration->quantification cal_curve->quantification validation Method Validation (ICH Guidelines) quantification->validation

Caption: Workflow from preparation to final quantification.

Chromatographic Conditions

The following parameters have been established as a robust starting point for the analysis. Optimization may be required depending on the specific HPLC system and sample matrix.

ParameterRecommended Setting
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase A: 0.1% Acetic Acid in WaterB: Methanol
Gradient Program 0-5 min: 10% B5-25 min: 10% to 90% B25-30 min: 90% B30-31 min: 90% to 10% B31-40 min: 10% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 280 nm (Verify with DAD scan of standard)

Rationale for Wavelength Selection: Phenolic compounds typically exhibit strong UV absorbance between 210 nm and 280 nm.[9] A wavelength of 280 nm is often chosen for general phenolic analysis as it provides good sensitivity while minimizing interference from other compounds.[4] It is highly recommended to determine the absorbance maximum (λmax) by running a UV-Vis spectrum of a this compound standard.

Method Validation Protocol (ICH Q2(R2) Framework)

Validation is the formal process of demonstrating that an analytical method is suitable for its intended purpose.[12][13] The following parameters must be assessed.

Validation ParameterProtocol SummaryAcceptance Criteria
Specificity Analyze blank matrix, standard solution, and a spiked sample. Ensure no interfering peaks are present at the retention time of the analyte.Peak is spectrally pure (if using DAD) and free from co-elution.
Linearity Inject calibration standards (at least 5 concentrations) in triplicate. Plot a graph of mean peak area vs. concentration.Correlation coefficient (R²) ≥ 0.998.
Accuracy Perform a recovery study by spiking a known matrix with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the expected concentration). Analyze in triplicate.Mean recovery should be within 98.0% - 102.0%.
Precision Repeatability: Analyze six replicate preparations of a single sample. Intermediate Precision: Repeat on a different day or with a different analyst.Relative Standard Deviation (RSD) ≤ 2.0%.[14]
Limit of Detection (LOD) Estimate based on a signal-to-noise ratio of 3:1.The lowest concentration that can be reliably detected.
Limit of Quantification (LOQ) Estimate based on a signal-to-noise ratio of 10:1.The lowest concentration that can be quantified with acceptable accuracy and precision (RSD ≤ 10%).[14]

This structured validation approach is essential for ensuring the reliability and regulatory compliance of the analytical data.[14][15]

Data Analysis and Quantification

  • System Suitability: Before analysis, inject a standard solution (e.g., 25 µg/mL) five times. The RSD for peak area and retention time should be ≤ 2.0%. This confirms the HPLC system is performing adequately.[14]

  • Calibration Curve: Following the analysis of the calibration standards, generate a linear regression curve by plotting the peak area (y-axis) against the concentration (x-axis).

  • Quantification: The concentration of this compound in any unknown sample is calculated using the equation of the line derived from the calibration curve:

    Concentration = (Peak Area - y-intercept) / slope

    Ensure that the peak area of the unknown sample falls within the linear range of the calibration curve. If it is higher, the sample must be diluted and re-analyzed.

Conclusion

The RP-HPLC method presented in this application note provides a reliable, specific, and robust protocol for the quantification of this compound. By adhering to the detailed steps for sample preparation, chromatographic separation, and rigorous method validation based on ICH guidelines, researchers and scientists can confidently generate high-quality, reproducible data suitable for a wide range of applications in the pharmaceutical and natural product industries.

References

  • Zeb, A. (2020). A reversed phase HPLC-DAD method for the determination of phenolic compounds in plant leaves. Analytical Methods, 12(35), 4355-4360. Available at: [Link]

  • Wang, M. L., et al. (2016). Development of a reversed-phase high performance liquid chromatography (RP-HPLC) procedure for the simultaneous determination of phenolic compounds in peanut skin extracts. Journal of the Science of Food and Agriculture, 96(10), 3544-3551. Available at: [Link]

  • Stagos, D., et al. (2018). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Molecules, 23(7), 1683. Available at: [Link]

  • ResearchGate. (n.d.). A reversed phase HPLC-DAD method for the determination of phenolic compounds in plant leaves | Request PDF. Available at: [Link]

  • Nawirska-Olszańska, A., et al. (2011). Effect of sample-preparation methods on the HPLC quantitation of some phenolic acids in plant materials. Acta Chromatographica, 23(2), 313-323. Available at: [Link]

  • Andrade, P. B., et al. (2004). SEPARATION OF PHENOLIC COMPOUNDS FROM FOODS BY REVERSED-PHASE HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. Revista Boliviana de Química, 21(1), 16-22. Available at: [Link]

  • The Good Scents Company. (n.d.). This compound. Available at: [Link]

  • Stankov, S., et al. (2018). HPLC Determination of Phenolic Acids, Flavonoids and Juglone in Walnut Leaves. Journal of Chromatographic Science, 56(7), 626-633. Available at: [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Available at: [Link]

  • Obafaye, R., & Omidiran, M. (2021). A Generalized Method for Determining Free Soluble Phenolic Acid Composition and Antioxidant Capacity of Cereals and Legumes. JoVE, (170). Available at: [Link]

  • Khoddami, A., et al. (2013). Techniques for Analysis of Plant Phenolic Compounds. Molecules, 18(2), 2328-2375. Available at: [Link]

  • Patel, K. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 19-28. Available at: [Link]

  • HPLC Method for Plant Extracts. (n.d.).
  • PubChem. (n.d.). This compound. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Available at: [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]

  • Schmidt, F. R. J., et al. (2021). Biotechnological Production, Isolation and Characterisation of (2R,3S)‐2,3‐Dihydroxy‐2,3‐Dihydrobenzoate. ChemBioEng Reviews, 8(5), 450-462. Available at: [Link]

  • YouTube. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Available at: [Link]

  • Chan, C. C., et al. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Pharmaceutical Technology. Available at: [Link]

  • precisionFDA. (n.d.). This compound. Available at: [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2,3-Dihydroxybenzoic acid. Available at: [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Dihydroxybenzoic Acids on Newcrom B Column. Available at: [Link]

  • Meissen, J., et al. (2001). Assay of 2,3-dihydroxybenzoic acid and related compounds in plant materials by high-performance liquid chromatography. Journal of Chromatography A, 927(1-2), 39-45. Available at: [Link]

Sources

Application Note: Quantitative Analysis of Methyl 2,3-dihydroxybenzoate using a Validated LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and sensitive method for the analysis of Methyl 2,3-dihydroxybenzoate using Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). This compound is a phenolic compound of interest in various fields, including as a metabolite of salicylic acid and a component in natural products. The protocol herein provides a comprehensive workflow, from sample preparation to data analysis, designed for researchers, scientists, and professionals in drug development and phytochemical analysis. The methodologies are grounded in established principles of analytical chemistry to ensure accuracy, precision, and reliability.

Introduction: The Rationale for a Dedicated LC-MS Method

This compound (MDHB), a derivative of benzoic acid, belongs to the vast class of phenolic compounds found throughout nature. These compounds are of significant interest due to their diverse biological activities and roles as secondary metabolites in plants and potential metabolites of pharmaceuticals in biological systems.[1] For instance, hydroxylated derivatives of salicylic acid, such as 2,3-dihydroxybenzoic acid (2,3-DHBA), are recognized as biomarkers of hydroxyl radical formation and oxidative stress.[2] The analysis of its methyl ester form, MDHB, is critical for understanding metabolic pathways, characterizing complex natural product extracts, and for quality control in various industries.

Liquid Chromatography-Mass Spectrometry (LC-MS) is the premier analytical technique for this purpose, offering unparalleled sensitivity and selectivity for identifying and quantifying compounds within complex matrices.[3] This is particularly crucial when differentiating between isomers, such as the various dihydroxybenzoic acids, where chromatographic separation is essential prior to mass analysis.[4] This guide explains the causality behind the chosen experimental parameters, ensuring a self-validating and scientifically sound protocol.

Materials and Methods

Reagents and Standards
  • This compound analytical standard (≥98% purity)

  • Internal Standard (IS): Salicylic Acid-d4 (or a suitable stable isotope-labeled analog)

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (Type I, 18.2 MΩ·cm)

  • Additives: Formic acid (LC-MS grade)

  • Sample Matrix: As required (e.g., rat plasma, plant extract_methanol)

Sample Preparation: Ensuring Analyte Integrity

The objective of sample preparation is to extract MDHB from the matrix while removing interferences that could compromise the analysis, such as proteins or phospholipids. A straightforward protein precipitation is effective for biological fluids, while a simple dilution is often sufficient for cleaner extracts.

Protocol for Biological Fluids (e.g., Plasma):

  • Aliquot 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., 50 ng/mL Salicylic Acid-d4). The cold solvent enhances the precipitation of proteins.[5]

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol for Plant Extracts:

  • Prepare a methanolic extract of the plant material.[6]

  • Dilute the extract with a 50:50 mixture of methanol and water to a final concentration suitable for the calibration range.

  • Fortify with the internal standard.

  • Filter the diluted sample through a 0.22 µm PTFE syringe filter into an autosampler vial.

Workflow for Sample Preparation and Analysis

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Aliquot Sample (e.g., 100 µL Plasma) add_is Add Internal Standard in Acetonitrile (300 µL) start->add_is Precipitation vortex Vortex (1 min) add_is->vortex centrifuge Centrifuge (14,000 rpm, 10 min, 4°C) vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer inject Inject into LC-MS/MS System transfer->inject data_acq Data Acquisition (MRM Mode) inject->data_acq data_proc Data Processing & Quantification data_acq->data_proc

Caption: Overview of the sample preparation and LC-MS/MS analysis workflow.

LC-MS/MS Instrumentation and Conditions

The chromatographic and mass spectrometric parameters are optimized to achieve sensitive and selective detection of this compound. The negative ionization mode is chosen as it is generally more sensitive for phenolic compounds.[7]

Parameter Condition Justification
LC System UHPLC SystemProvides high resolution and fast analysis times.
Column Reversed-Phase C18 Column (e.g., Poroshell 120 EC-C18, 2.1 x 100 mm, 2.7 µm)C18 columns are standard for retaining and separating moderately polar compounds like phenolic acids and their esters.[3][8]
Mobile Phase A 0.1% Formic Acid in WaterAcidifying the mobile phase improves peak shape and promotes protonation in positive mode, but in negative mode, it helps maintain a consistent ionic environment.[9]
Mobile Phase B Acetonitrile with 0.1% Formic AcidAcetonitrile is a common organic modifier providing good separation efficiency for phenolic compounds.
Gradient Elution Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.A gradient is necessary to elute the analyte with a good peak shape and to clean the column of more hydrophobic compounds between injections.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column, balancing analysis speed with chromatographic efficiency.
Column Temperature 40 °CElevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility.
Injection Volume 5 µLA standard volume to avoid column overloading while ensuring sufficient analyte is introduced for detection.
Mass Spectrometer Triple Quadrupole Mass SpectrometerIdeal for quantitative analysis due to its high sensitivity and selectivity in Multiple Reaction Monitoring (MRM) mode.
Ionization Source Electrospray Ionization (ESI), Negative ModeESI is a soft ionization technique suitable for polar, thermally labile molecules. Phenolic hydroxyl groups are readily deprotonated, making negative mode highly effective.[7]
MRM Transitions MDHB: m/z 167 → 107 (Quantifier), m/z 167 → 135 (Qualifier) IS (Salicylic Acid-d4): m/z 141 → 97These transitions are selected based on the predicted fragmentation pattern (see Section 3.2). The quantifier is typically the most intense fragment, while the qualifier confirms identity. The transition for the IS is well-established.[10]
Source Temperature 120 °COptimized for efficient desolvation without causing thermal degradation of the analyte.
Desolvation Temperature 350 °CAids in the evaporation of the mobile phase to facilitate the generation of gas-phase ions.

Results and Discussion

Method Validation

A robust analytical method requires thorough validation to ensure its performance is reliable. Key validation parameters should be assessed according to established guidelines.

  • Linearity: The method should be linear over a defined concentration range (e.g., 1-1000 ng/mL) with a correlation coefficient (r²) > 0.99.

  • Accuracy & Precision: The accuracy (closeness to the true value) should be within 85-115%, and precision (repeatability), expressed as the relative standard deviation (%RSD), should be <15%.[7]

  • Limit of Quantification (LOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.

  • Selectivity: Assessed by analyzing blank matrix samples to ensure no endogenous interferences co-elute with the analyte or internal standard.

  • Matrix Effect: The effect of co-eluting matrix components on the ionization of the analyte, which should be evaluated and minimized.

  • Recovery: The efficiency of the extraction process, determined by comparing the analyte response in pre-extracted spiked samples to post-extracted spiked samples.

Mass Spectrometry and Fragmentation Logic

Understanding the fragmentation of this compound is key to developing a selective MRM method. In negative ESI mode, the molecule first loses a proton to form the precursor ion [M-H]⁻ at m/z 167.

The fragmentation of this precursor ion is predictable based on the structure and established fragmentation rules for similar compounds like methyl salicylate (an isomer) and 2,3-dihydroxybenzoic acid (the parent acid).[7][11]

  • Loss of Methanol Radical (CH3OH): A common fragmentation pathway for methyl esters of hydroxybenzoic acids involves the loss of the methoxy group (OCH3) along with a hydrogen from an adjacent hydroxyl group, resulting in the loss of a neutral methanol molecule. However, in MS/MS, the more common observation is the loss of the methyl radical followed by CO, or a concerted loss.

  • Loss of Formaldehyde (CH2O): Another possibility is the loss of formaldehyde from the ester group.

  • Loss of Carbon Monoxide (CO): Following an initial fragmentation, the loss of CO from the ring structure is a common pathway for phenolic compounds.

  • Decarboxylation of the Parent Acid Fragment: The most prominent fragmentation for the related 2,3-dihydroxybenzoic acid (m/z 153) is the loss of CO₂ (44 Da) to yield a fragment at m/z 109.[7] For the methyl ester, a similar pathway can be envisioned after the initial loss of the methyl group.

Based on this, the most probable significant fragmentations for the [M-H]⁻ ion of this compound (m/z 167) are:

  • Loss of C2H2O (42 Da): This likely corresponds to the loss of a ketene molecule from the ester portion, leading to a fragment at m/z 125 .

  • Loss of CH3 + H + CO (60 Da): A more direct and likely pathway is the loss of the entire methoxycarbonyl group radical, but a more stable fragment is formed via the loss of a methyl radical followed by CO. A key fragment observed for the parent acid is at m/z 109. For the methyl ester, the loss of the entire ester group is less common than fragmentation involving the methyl moiety. A likely primary fragmentation is the loss of the methyl radical (CH3, 15 Da) to form an ion at m/z 152, which then loses CO (28 Da) to yield a fragment at m/z 124.

  • Loss of CH3OH (Methanol, 32 Da): This would lead to a fragment at m/z 135 .

  • Loss of CO (28 Da) from the ring: A direct loss of CO from the ring is less likely without initial fragmentation.

However, based on the fragmentation of the parent 2,3-dihydroxybenzoic acid, where the transition m/z 153 → 109 (loss of CO₂) is dominant, a parallel pathway for the methyl ester is highly probable. The loss of the entire methoxy group and subsequent rearrangement can lead to key fragments. The most logical and intense fragmentation is often the simplest cleavage of the ester bond.

Proposed Primary Fragmentation: The most probable fragmentation for quantification is the loss of the methoxycarbonyl group (COOCH3) as a radical, though this is a large loss. A more stepwise process is likely. The transition to m/z 107 represents the loss of CH3OH (32 Da) and CO (28 Da), which is a common combined loss from related structures. The transition to m/z 135 (loss of methanol) is also a strong candidate.

Predicted Fragmentation Pathway of this compound

G parent [M-H]⁻ m/z 167 frag1 Fragment Ion m/z 135 parent->frag1 - CH₃OH (Methanol) frag2 Fragment Ion m/z 107 parent->frag2 - C₂H₄O₂ (concerted loss) frag1->frag2 - CO (Carbon Monoxide)

Caption: Predicted ESI(-) fragmentation pathway for this compound.

Troubleshooting

Problem Potential Cause Suggested Solution
No or Low Signal Improper MS tuning; incorrect MRM transition; sample degradation; poor ionization.Infuse a standard solution to tune and optimize MS parameters (cone voltage, collision energy). Verify MRM transitions. Prepare fresh samples and standards. Check mobile phase pH and composition.
Poor Peak Shape Column degradation; incompatible injection solvent; secondary interactions with column hardware.Use a guard column. Ensure the injection solvent is similar in composition to the initial mobile phase. Flush the column or replace if necessary.
High Backpressure Blockage in the LC system (e.g., column frit, tubing).Systematically check components by disconnecting them in reverse order (column, tubing, etc.) to identify the source of the blockage. Filter all samples and mobile phases.
Poor Reproducibility Inconsistent sample preparation; autosampler injection variability; unstable ESI spray.Standardize the sample preparation workflow. Check the autosampler for air bubbles and ensure proper needle wash. Clean and inspect the ESI probe and capillary. Ensure a stable flow of nebulizing gas.
Carryover Analyte adsorption onto surfaces in the autosampler or column.Optimize the autosampler wash solution (e.g., include a higher percentage of organic solvent or a solvent with different polarity). Inject blank samples after high-concentration samples to assess carryover.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the quantitative analysis of this compound by LC-MS/MS. By detailing the rationale behind sample preparation, chromatographic separation, and mass spectrometric detection, this method serves as a robust starting point for researchers. The described workflow is designed for high-throughput applications and can be adapted for various matrices with appropriate validation. Adherence to these protocols and validation principles will ensure the generation of high-quality, reliable, and reproducible data essential for research and development.

References

  • Białecka-Florjańczyk, E., & Florjańczyk, Z. (2021). Determination of Flavonoids and Phenolic Acids in Plant Materials Using SLE-SPE-UHPLC-MS/MS Method. Molecules, 26(11), 3329. [Link]

  • Al-Khazaleh, E., et al. (2021). LC-MS/MS-QTOF Screening and Identification of Phenolic Compounds from Australian Grown Herbs and Their Antioxidant Potential. Molecules, 26(21), 6699. [Link]

  • Petrović, M., et al. (2021). LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry. Molecules, 26(24), 7695. [Link]

  • ResearchGate. (2021). (PDF) LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry. [Link]

  • Göger, F., et al. (2017). Phytochemical Characterization of Phenolic Compounds by LC-MS/MS and Biological Activities of Ajuga reptans L., Ajuga genevensis L. and Ajuga salicifolia (L.) Schreb. Records of Natural Products, 11(6), 618-629. [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of methyl 2-hydroxybenzoate C8H8O3 fragmentation pattern. [Link]

  • Barone, R., et al. (2020). Untargeted Metabolomics to Go beyond the Canonical Effect of Acetylsalicylic Acid. Metabolites, 10(10), 405. [Link]

  • Segarra, G., et al. (2012). Detection, characterization and quantification of salicylic acid conjugates in plant extracts by ESI tandem mass spectrometric techniques. Plant Physiology and Biochemistry, 53, 66-74. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Kiel, M., et al. (2018). Biotechnological Production, Isolation and Characterisation of (2R,3S)-2,3-Dihydroxy-2,3-Dihydrobenzoate. Microbial Biotechnology, 11(5), 940-951. [Link]

  • Varga, E., et al. (2014). Rapid LC-MS/MS assay for the evaluation of hydroxyl radical generation and oxidative stress induction in vivo in rats. Romanian Journal of Laboratory Medicine, 22(3), 325-336. [Link]

  • O'Brien, J. (2017). A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. [Link]

  • Clark, J. (2015). Fragmentation Patterns in Mass Spectra. Chemguide. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2,3-Dihydroxybenzoic acid. [Link]

  • Klenner, F., et al. (2021). Discriminating Aromatic Parent Compounds and Their Derivative Isomers in Ice Grains From Enceladus and Europa Using a Laboratory Analogue for Spaceborne Mass Spectrometers. Journal of Geophysical Research: Planets, 126(10). [Link]

  • Liu, J., & Liu, Y. (1998). LC/MS Analysis of Hydroxylation Products of Salicylate as an Indicator of in Vivo Oxidative Stress. Journal of the American Society for Mass Spectrometry, 9(12), 1267-1273. [Link]

  • D'Archivio, A. A., et al. (2014). Development and Optimisation of an HPLC-DAD-ESI-Q-ToF Method for the Determination of Phenolic Acids and Derivatives. PLoS ONE, 9(2), e88762. [Link]

  • Dá, A. L., et al. (2015). Robust and sensitive LC/MS-MS method for simultaneous detection of acetylsalicylic acid and salicylic acid in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 115, 537-543. [Link]

  • University of Arizona. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]

  • ResearchGate. (2020). Determination of salicylic acid in feed using LC-MS/MS. [Link]

  • Protasiuk, M., & Olejnik, M. (2020). Determination of Salicylic Acid in Feed Using LC-MS/MS. Journal of Veterinary Research, 64(2), 263-268. [Link]

Sources

Application Note: Unambiguous Identification of Methyl 2,3-dihydroxybenzoate using 1D and 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed protocol for the structural elucidation and unambiguous identification of Methyl 2,3-dihydroxybenzoate using Nuclear Magnetic Resonance (NMR) spectroscopy. Tailored for researchers, chemists, and drug development professionals, this document outlines the entire workflow from sample preparation to advanced 2D NMR data interpretation. We delve into the causality behind experimental choices and present a self-validating methodology, ensuring scientific integrity and reproducibility. By integrating ¹H, ¹³C, and 2D correlation spectroscopy (COSY, HSQC, HMBC), this application note serves as an authoritative resource for confirming the molecular structure of this important chemical entity.

Introduction: The Role of NMR in Structural Elucidation

This compound (C₈H₈O₄, MW: 168.15 g/mol ) is a substituted benzoic acid ester with applications in chemical synthesis and as a potential building block in pharmaceutical development.[1][2][3][4] The precise arrangement of substituents on the aromatic ring is critical to its chemical properties and biological activity. Therefore, unambiguous structural confirmation is paramount.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for determining the detailed structure of organic molecules in solution.[5] It provides rich information on the chemical environment, connectivity, and spatial relationships of atoms within a molecule. This guide will demonstrate how a combination of one-dimensional (¹H, ¹³C) and two-dimensional (HSQC, HMBC) NMR experiments provides irrefutable evidence for the identity of this compound.

Molecular Structure and Spectroscopic Preview

To effectively interpret the NMR spectra, it is essential to first analyze the molecule's structure and predict the expected signals.

Methyl_2_3_dihydroxybenzoate cluster_mol This compound C1 C1 C2 C2 C1->C2 C7 C7 (C=O) C1->C7 C3 C3 C2->C3 OH2 2-OH C2->OH2 C4 C4 C3->C4 OH3 3-OH C3->OH3 C5 C5 C4->C5 H4 H4 C4->H4 C6 C6 C5->C6 H5 H5 C5->H5 C6->C1 H6 H6 C6->H6 O_ester O C7->O_ester C8 C8 (CH3) O_ester->C8 NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Weigh Weigh Sample Dissolve Dissolve in Solvent + TMS Weigh->Dissolve Filter Filter into NMR Tube Dissolve->Filter Acquire_1D Acquire 1D Spectra (¹H, ¹³C) Filter->Acquire_1D Acquire_2D Acquire 2D Spectra (COSY, HSQC, HMBC) Acquire_1D->Acquire_2D Process Process Data (FT, Phase, Baseline) Acquire_2D->Process Assign Assign Signals Process->Assign Structure Confirm Structure Assign->Structure

Caption: Key HMBC correlations confirming connectivity.

  • H8 → C7: The correlation from the methyl protons to the carbonyl carbon confirms the methyl ester functionality.

  • H6 → C7: The three-bond correlation from an aromatic proton (H6) to the carbonyl carbon firmly attaches the ester group to the ring at the C1 position.

  • H6 → C2: A two-bond correlation from H6 to the hydroxyl-bearing C2 confirms their adjacency.

  • H4 → C2 & H4 → C6: These correlations help differentiate H4 from H6 and confirm the 1,2,3-substitution pattern.

Conclusion

By employing a systematic approach that combines 1D (¹H, ¹³C) and 2D (HSQC, HMBC) NMR spectroscopy, the chemical structure of this compound can be determined with the highest degree of confidence. The protocols and interpretive guidelines presented in this application note provide a robust and self-validating framework for researchers. The congruence of chemical shifts, integration, coupling constants, and multi-bond correlations provides irrefutable proof of identity, ensuring data integrity for research, development, and quality control purposes.

References

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • NMRium - The next-generation NMR software. [Link]

  • Mnova NMR Software. Mestrelab Research. [Link]

  • NMR Sample Preparation. Chemical Instrumentation Facility, Iowa State University. [Link]

  • NMR Data Processing Software. University of Delaware. [Link]

  • Spectral Database for Organic Compounds. Re3data.org. [Link]

  • Spectral Database for Organic Compounds. Wikipedia. [Link]

  • SDBS: Spectral Database for Organic Compounds. Clark Physical Sciences Library. [Link]

  • Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters. Magnetic Resonance in Chemistry. [Link]

  • NMR Sample Preparation: The Complete Guide. Organomation. [Link]

  • NMR Sample Preparation. University of Ottawa. [Link]

  • Recommended Software for NMR Data Process. Georgia Institute of Technology. [Link]

  • Small molecule NMR sample preparation. Georgia Institute of Technology. [Link]

  • NMR Software. Bruker. [Link]

  • Spectral database for organic compounds, SDBS. Lafayette College Libraries. [Link]

  • Substitution and protonation effects on spin-spin coupling constants in prototypical aromatic rings. Magnetic Resonance in Chemistry. [Link]

  • Carbon-13 Nuclear Magnetic Resonance of Biologically Important Aromatic Acids. I. Chemical Shifts of Benzoic Acid and Derivatives. Journal of the American Chemical Society. [Link]

  • Sample Preparation. University College London (UCL). [Link]

  • The effect of substituents on geminal proton–proton coupling constants. Canadian Journal of Chemistry. [Link]

  • 1H proton nmr spectrum of benzoic acid. Doc Brown's Chemistry. [Link]

  • Coupling Constants Identify Coupled Protons. Chemistry LibreTexts. [Link]

  • Supplementary Information. The Royal Society of Chemistry. [Link]

  • The C-13 NMR spectrum of benzoic acid. Doc Brown's Chemistry. [Link]

  • This compound. PubChem, NIH. [Link]

  • 1H proton nmr spectrum of methyl 2-hydroxybenzoate. Doc Brown's Chemistry. [Link]

  • Spin-Spin Splitting: J-Coupling. Organic Chemistry Data. [Link]

  • 13C nmr spectrum of methyl 2-hydroxybenzoate. Doc Brown's Chemistry. [Link]

  • Determining the coupling on a substituted benzene ring. Chemistry Stack Exchange. [Link]

  • 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). Human Metabolome Database. [Link]

  • HSQC and HMBC. NMR Core Facility, Columbia University. [Link]

  • 2D NMR- Worked Example 2 (HSQC and HMBC). YouTube. [Link]

  • 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • Two Dimensional Heteronuclear NMR Spectroscopy. Chemistry LibreTexts. [Link]

  • Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification. The Royal Society of Chemistry. [Link]

  • NMR Solvent data chart. BK Instruments Inc. [Link]

  • 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0004815). Human Metabolome Database. [Link]

  • Methyl 2,4-dihydroxybenzoate - 13C NMR Chemical Shifts. SpectraBase. [Link]

  • ¹H-NMR spectra. (A) Authentic methyl 2,5-dihydroxybenzoate. ResearchGate. [Link]

  • 2,3-Dihydroxy-benzoic acid - 13C NMR Chemical Shifts. SpectraBase. [Link]

  • Correlations in the HSQC and HMBC spectra. ResearchGate. [Link]

  • The advantages of overlaying an HSQC spectrum with an HMBC spectrum. ACD/Labs. [Link]

Sources

Application Note: A Guide to Studying Enzyme Kinetics Using Methyl 2,3-Dihydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Principle and Introduction

The study of enzyme kinetics, the rate at which enzymes catalyze reactions, is fundamental to understanding their biological function, mechanism of action, and for the development of novel therapeutics. A key aspect of these studies is the use of specific substrates that, upon enzymatic conversion, produce a measurable signal. Methyl 2,3-dihydroxybenzoate is an excellent chromogenic substrate analog for probing the kinetics of a particular class of enzymes known as extradiol dioxygenases .

Extradiol dioxygenases are non-heme iron-containing enzymes that play a crucial role in the biodegradation of aromatic compounds by catalyzing the cleavage of the aromatic ring.[1][2] These enzymes bind both molecular oxygen and a catecholic substrate to a ferrous [Fe(II)] active site.[3] This binding facilitates electron transfer from the catechol to O₂, activating both for the subsequent ring-fission reaction.[1]

This compound, a derivative of the natural substrate 2,3-dihydroxybenzoate, serves as a valuable tool for several reasons:

  • Structural Analogy: Its 2,3-dihydroxy (catechol) moiety is the key recognition element for the enzyme's active site.

  • Chromogenic Product Formation: The enzymatic ring-cleavage of the catechol ring by extradiol dioxygenases, such as 2,3-dihydroxybenzoate 3,4-dioxygenase, results in the formation of a muconic semialdehyde product.[4][5] This product is highly conjugated and exhibits strong absorbance at a specific wavelength in the visible spectrum (typically ~375 nm), providing a continuous and direct method for monitoring reaction progress spectrophotometrically.[5]

This application note provides a comprehensive, self-validating protocol for determining the key kinetic parameters, the Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ), of an extradiol dioxygenase using this compound.

The Enzymatic Reaction

The core reaction involves the Fe(II)-dependent incorporation of both atoms of molecular oxygen (O₂) into the substrate, leading to the cleavage of the bond between the two hydroxyl-bearing carbon atoms. The resulting product can be readily detected.

G cluster_enzyme Enzyme Active Site Enzyme Extradiol Dioxygenase (Fe²⁺) Product Ring-Cleaved Product (e.g., 2-hydroxy-3-carboxymuconate semialdehyde methyl ester) Enzyme->Product Catalyzes Ring Fission Substrate This compound Substrate->Enzyme Binds Oxygen O₂ Oxygen->Enzyme Binds

Caption: Enzymatic conversion of this compound by an extradiol dioxygenase.

Materials and Reagents

  • Substrate: this compound (CAS: 2411-83-8)

  • Enzyme: Purified extradiol dioxygenase or a cell lysate containing the enzyme of interest.

  • Buffer: 50 mM Tris-HCl, pH 7.5 at 25°C.

    • Scientist's Note: Tris buffer is selected for its buffering capacity in the neutral pH range where many dioxygenases are active. It also has low absorbance in the UV-Vis region where the product is monitored.

  • Solvent for Substrate: Anhydrous Ethanol or DMSO.

  • Equipment:

    • UV-Vis Spectrophotometer (capable of wavelength scanning and kinetic measurements).

    • Thermostatted cuvette holder.

    • Quartz cuvettes (1 cm path length).

    • Calibrated micropipettes and tips.

    • Standard laboratory glassware and consumables.

Experimental Protocols

This guide is structured as a self-validating workflow. First, the spectral properties of the product are characterized to establish the assay parameters. Second, this information is used to perform a detailed kinetic analysis.

Workflow Overview

Caption: Experimental workflow for kinetic analysis.

Protocol 1: Assay Validation - Determination of Product λₘₐₓ

Causality: Before measuring reaction rates, it is critical to identify the wavelength of maximum absorbance (λₘₐₓ) for the reaction product. Performing measurements at λₘₐₓ provides the highest sensitivity and signal-to-noise ratio, ensuring the trustworthiness of the kinetic data.

Steps:

  • Prepare a Substrate Stock: Create a 10 mM stock solution of this compound in anhydrous ethanol.

  • Reaction Setup: In a 1.5 mL microfuge tube, combine:

    • 950 µL of 50 mM Tris-HCl buffer, pH 7.5.

    • 50 µL of the 10 mM substrate stock (final concentration: 500 µM).

  • Initiate Reaction: Add a sufficient amount of enzyme to ensure the reaction goes to completion within 5-10 minutes. Mix gently. This is the "Test" sample.

  • Prepare Blank: In a separate tube, prepare an identical mixture but add buffer instead of the enzyme solution. This is the "Blank" sample.

  • Incubate: Let both tubes incubate at room temperature for 15 minutes to ensure the reaction is complete.

  • Wavelength Scan:

    • Calibrate the spectrophotometer by zeroing it with the "Blank" sample.

    • Place the "Test" sample in the spectrophotometer.

    • Perform a wavelength scan from 300 nm to 500 nm.

    • Identify the wavelength with the highest absorbance peak. This is the λₘₐₓ for your assay. For many extradiol dioxygenase products, this will be around 375 nm.[5]

Protocol 2: Michaelis-Menten Kinetic Analysis

Causality: This protocol measures the initial reaction velocity (V₀) at various substrate concentrations. This data is used to generate a saturation curve, from which the enzyme's affinity for the substrate (Kₘ) and its maximum catalytic rate (Vₘₐₓ) can be derived.[6]

Steps:

  • Reagent Preparation:

    • Prepare serial dilutions of the 10 mM this compound stock solution in ethanol to create a range of stock concentrations (e.g., 5 mM, 2 mM, 1 mM, 0.5 mM, etc.). This allows for precise addition of small volumes to the final reaction.

    • Dilute the enzyme stock in cold 50 mM Tris-HCl buffer to a working concentration. The ideal concentration should yield a linear increase in absorbance for at least 60-120 seconds. This must be determined empirically.

  • Spectrophotometer Setup:

    • Set the spectrophotometer to kinetic mode.

    • Set the measurement wavelength to the λₘₐₓ determined in Protocol 1.

    • Set the temperature of the cuvette holder to 25°C (or the desired experimental temperature).

  • Kinetic Measurement (for each substrate concentration):

    • In a quartz cuvette, add:

      • (990 - x) µL of 50 mM Tris-HCl buffer, pH 7.5.

      • x µL of the appropriate substrate stock dilution. (The total volume of buffer + substrate should be 990 µL).

    • Place the cuvette in the spectrophotometer and allow it to equilibrate to temperature for 2-3 minutes.

    • Initiate the reaction by adding 10 µL of the diluted enzyme solution. Mix quickly but gently with the pipette tip.

    • Immediately start recording the absorbance at λₘₐₓ every 5 seconds for 2-5 minutes.

  • Repeat: Repeat step 3 for a wide range of final substrate concentrations, typically spanning from 0.1 x Kₘ to 10 x Kₘ. A good starting range might be 5 µM to 500 µM. Include a blank reaction with no substrate to measure any background activity.

  • Calculate Initial Velocity (V₀):

    • For each concentration, plot Absorbance vs. Time (in seconds).

    • Identify the initial linear portion of the curve.

    • The slope of this linear portion (ΔAbs / Δt) is the initial reaction rate in Absorbance units per second.

    • To convert this to concentration/time (e.g., µM/s), the Beer-Lambert law (A = εcl) must be used. This requires knowing the molar extinction coefficient (ε) of the product, which can be determined from the endpoint assay in Protocol 1 if the initial substrate concentration is known and fully converted.

Data Analysis and Interpretation

The calculated initial velocities (V₀) are plotted against their corresponding substrate concentrations ([S]).

Michaelis-Menten Plot: This plot of V₀ vs. [S] will typically yield a hyperbolic curve. Using software like GraphPad Prism or the analysis tools in SigmaPlot, perform a non-linear regression fit to the Michaelis-Menten equation:

V₀ = (Vₘₐₓ * [S]) / (Kₘ + [S])

This analysis will directly provide the values for Vₘₐₓ and Kₘ with associated standard errors.[6]

  • Vₘₐₓ: The maximum rate of the reaction when the enzyme is fully saturated with the substrate.

  • Kₘ (Michaelis Constant): The substrate concentration at which the reaction rate is half of Vₘₐₓ. It is an inverse measure of the enzyme's apparent affinity for its substrate.[6]

Sample Data Presentation

Below is a table of hypothetical data and the resulting kinetic parameters.

[this compound] (µM)Initial Velocity (V₀) (µM/s)
50.15
100.27
250.54
500.82
1001.15
2001.45
4001.65

Derived Kinetic Parameters:

ParameterValueUnit
Vₘₐₓ2.05µM/s
Kₘ75.3µM

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
No or very low reaction rate 1. Inactive enzyme.2. Incorrect buffer pH.3. Presence of an inhibitor.4. Substrate not soluble.1. Use a fresh enzyme aliquot; perform an activity check with a known positive control substrate.2. Verify the pH of your buffer.3. Check reagents for potential inhibitors (e.g., EDTA if the enzyme is metal-dependent).4. Ensure the substrate is fully dissolved in the stock solution before adding to the aqueous buffer.
Reaction is too fast (non-linear from start) 1. Enzyme concentration is too high.1. Dilute the enzyme stock 10-fold or 100-fold and repeat the measurement.
High background noise / drifting baseline 1. Substrate or buffer components are unstable and degrading.2. Spectrophotometer lamp is failing.1. Prepare fresh substrate and buffer solutions.2. Allow the spectrophotometer to warm up for at least 30 minutes; consult the instrument manual for maintenance.

References

  • Vaillancourt, F. H., & Eltis, L. D. (2008). Mechanism of extradiol aromatic ring-cleaving dioxygenases. Current Opinion in Structural Biology, 18(6), 644–649. Available from: [Link]

  • Vaillancourt, F. H., & Eltis, L. D. (2008). Mechanism of extradiol aromatic ring-cleaving dioxygenases. PubMed. Retrieved from [Link]

  • Wiley Online Library. (2022). Probing extradiol dioxygenase mechanism in NAD+ biosynthesis by viewing reaction cycle intermediates. In Encyclopedia of Inorganic and Bioinorganic Chemistry. Retrieved from [Link]

  • Männistö, P. T., et al. (1998). Validation of assay of catechol-O-methyltransferase activity in human erythrocytes. PubMed. Retrieved from [Link]

  • Vaillancourt, F. H., & Eltis, L. D. (2008). Mechanism of extradiol aromatic ring-cleaving dioxygenases. ResearchGate. Retrieved from [Link]

  • NSF Public Access Repository. (2022). Probing Extradiol Dioxygenase Mechanism in NAD+ Biosynthesis by Viewing Reaction Cycle Intermediates. Retrieved from [Link]

  • Wang, Y., et al. (2018). Analytical methodologies for sensing catechol-O-methyltransferase activity and their applications. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Keränen, T., et al. (1999). Catechol-O-methyltransferase: variation in enzyme activity and inhibition by entacapone and tolcapone. PubMed. Retrieved from [Link]

  • Marín, M. M., et al. (2013). Degradation of 2,3-dihydroxybenzoate by a novel meta-cleavage pathway. PubMed. Retrieved from [Link]

  • Rusnak, F., et al. (1990). Mechanistic studies on trans-2,3-dihydro-2,3-dihydroxybenzoate dehydrogenase (Ent A) in the biosynthesis of the iron chelator enterobactin. PubMed. Retrieved from [Link]

  • Marín, M. M., et al. (2013). Degradation of 2,3-Dihydroxybenzoate by a Novel meta-Cleavage Pathway. PubMed Central. Retrieved from [Link]

  • Borchardt, R. T., & Thakker, D. R. (1976). Catechol O-methyltransferase. 11. Inactivation by 5-hydroxy-3-mercapto-4-methoxybenzoic acid. PubMed. Retrieved from [Link]

  • The Good Scents Company. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (2019). Biotechnological Production, Isolation and Characterisation of (2R,3S)‐2,3‐Dihydroxy‐2,3‐Dihydrobenzoate. Retrieved from [Link]

  • precisionFDA. (n.d.). This compound. Retrieved from [Link]

  • Heider, J., et al. (2019). Biotechnological Production, Isolation and Characterisation of (2R ,3S )‐2,3‐Dihydroxy‐2,3‐Dihydrobenzoate. PubMed Central. Retrieved from [Link]

  • Wikipedia. (n.d.). 2,3-dihydroxybenzoate 3,4-dioxygenase. Retrieved from [Link]

  • iGEM. (2022). Enzymatic Assay for PET Upcycling Enzymes. Retrieved from [Link]

  • Wikipedia. (n.d.). 2,3-dihydroxybenzoate 2,3-dioxygenase. Retrieved from [Link]

  • Liu, J., et al. (2018). Biochemical characterization and substrate profiling of a reversible 2,3-dihydroxybenzoic acid decarboxylase for biocatalytic Kolbe-Schmitt reaction. PubMed. Retrieved from [Link]

  • Zhang, Y., et al. (2024). Methyl 3,4-dihydroxybenzoate alleviates oxidative damage in granulosa cells by activating Nrf2 antioxidant pathway. Journal of Ovarian Research. Retrieved from [Link]

  • Google Patents. (n.d.). A method for synthesizing methyl 2,4-dihydroxy-3,6-dimethylbenzoate using 4-O-desmethylbarbaric acid.
  • Wood, A. (2024). Enzyme Kinetics. TeachMePhysiology. Retrieved from [Link]

  • USMLE-Rx. (2018). Enzyme Kinetics. YouTube. Retrieved from [Link]

Sources

Application Notes and Protocols for Methyl 2,3-dihydroxybenzoate in Plant Pathology Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Salicylic Acid Analog in Plant Defense

In the continuous search for novel compounds to enhance plant resilience against pathogens, derivatives of salicylic acid (SA) have remained a cornerstone of research. SA is a critical plant hormone that orchestrates local and systemic acquired resistance (SAR), a long-lasting, broad-spectrum immunity.[1][2][3] While SA itself and its volatile ester, methyl salicylate (MeSA), are well-studied elicitors of plant defense[4][5], the bioactivity of many of its structural analogs remains to be fully explored.

This guide focuses on Methyl 2,3-dihydroxybenzoate (MDHB) , a dihydroxylated derivative of methyl salicylate. Direct research on the application of this specific isomer in plant pathology is nascent. However, compelling evidence from its structural relatives—notably its parent compound, 2,3-dihydroxybenzoic acid (2,3-DHBA), and the related antifungal isomer, methyl-2,4-dihydroxybenzoate—suggests a strong potential for MDHB as a tool for researchers, scientists, and drug development professionals.[6][7]

This document provides a framework for investigating MDHB's role in plant pathology. It synthesizes established principles from related compounds to propose potential mechanisms of action and offers detailed, adaptable protocols for its systematic evaluation as a plant defense elicitor and/or a direct antimicrobial agent.

Part 1: Proposed Mechanisms of Action - An Analog-Based Perspective

The potential bioactivity of this compound can be inferred from the known functions of closely related molecules. We propose three primary avenues for investigation.

Induction of Systemic Acquired Resistance (SAR) as a Salicylic Acid Analog

The core hypothesis is that MDHB, after being metabolized within the plant, can activate the SA-dependent defense pathway. The canonical SAR pathway is initiated by pathogen recognition, leading to a surge in SA levels.[2] A mobile signal is then transported systemically, priming the rest of the plant for a more rapid and robust defense response upon subsequent attack.[8][9] Methyl salicylate (MeSA) is a key mobile signal in some species, which is converted back to SA in distal tissues to activate defenses.[3][4][5]

It is plausible that exogenous application of MDHB could mimic this process. Once absorbed, plant esterases may cleave the methyl group, releasing 2,3-dihydroxybenzoic acid. While distinct from SA, 2,3-DHBA is a known, isochorismate-derived secondary metabolite in Arabidopsis that accumulates during pathogen resistance responses.[6] Its accumulation is tied to EDS1 signaling, a critical component of plant immunity, suggesting it plays a role in an SA-related or parallel defense pathway.[6]

Proposed Signaling Pathway for MDHB as a SAR Inducer

SAR_Pathway cluster_application Exogenous Application cluster_plant_cell Plant Cell MDHB This compound (MDHB) Esterases Plant Esterases MDHB->Esterases Uptake & Hydrolysis DHBA 2,3-dihydroxybenzoic acid (2,3-DHBA) Esterases->DHBA NPR1_act NPR1 Activation (Hypothesized) DHBA->NPR1_act Signal Perception PR_Genes PR Gene Expression (e.g., PR1) NPR1_act->PR_Genes Transcriptional Activation SAR Systemic Acquired Resistance (SAR) PR_Genes->SAR

Caption: Proposed pathway for MDHB inducing SAR via conversion to 2,3-DHBA.

Direct Antimicrobial Activity

Hydroxybenzoic acids and their derivatives are known for their antimicrobial properties. A compelling case is made by the isomer Methyl-2,4-dihydroxybenzoate (MDHB) , which exhibits potent antifungal activity against Fusarium oxysporum f. sp. cubense, the causal agent of Panama disease in bananas.[7] Transcriptomic analysis revealed that this isomer disrupts fungal membrane stability, suppresses energy metabolism, and induces oxidative stress in the pathogen.[7] Given the structural similarity, it is highly probable that this compound possesses similar direct antifungal or antibacterial properties.

Antioxidant and Redox Modulation

The dihydroxy structure of MDHB suggests inherent antioxidant capabilities. Phenolic compounds can scavenge reactive oxygen species (ROS), which are produced during pathogen attack as part of the plant's defense (e.g., the oxidative burst) but can also cause cellular damage. The related compound 2,3-dihydroxybenzoic acid has demonstrated antioxidant capacity.[10] By modulating the cellular redox state, MDHB could potentially protect plant cells from pathogen-induced oxidative damage, thereby maintaining cellular integrity and energy for defense responses.

Part 2: Application Notes & Experimental Protocols

The following sections provide detailed, adaptable protocols for researchers to systematically investigate the efficacy and mode of action of this compound.

Preparation of MDHB Stock and Working Solutions

Rationale: Proper solubilization and sterile handling are critical for reproducible results and to avoid microbial contamination that could confound plant-pathogen assays.

Materials:

  • This compound (CAS 2411-83-8)

  • Dimethyl sulfoxide (DMSO), molecular biology grade

  • Sterile deionized water

  • Surfactant (e.g., Tween® 20 or Silwet L-77)

  • Sterile filters (0.22 µm) and syringes

Protocol:

  • Prepare a 100 mM Stock Solution:

    • Accurately weigh the required amount of MDHB powder (Molar Mass: 168.15 g/mol ).

    • Dissolve the powder in 100% DMSO. For example, to make 10 mL of a 100 mM stock, dissolve 168.15 mg of MDHB in 10 mL of DMSO.

    • Ensure complete dissolution by vortexing. Store the stock solution at -20°C in small aliquots to avoid freeze-thaw cycles.

  • Prepare a Working Solution (Example: 1 mM):

    • To prepare 100 mL of a 1 mM working solution, add 1 mL of the 100 mM stock solution to 99 mL of sterile deionized water.

    • Add a surfactant to the final solution to ensure proper leaf wetting. A typical final concentration is 0.01-0.02% (v/v) for Tween® 20.

    • Mix thoroughly. This working solution now contains 1% DMSO, which should be used as the mock control.

  • Control (Mock) Solution:

    • Prepare a solution containing the same concentration of DMSO and surfactant as the final working solution (e.g., 1% DMSO, 0.01% Tween® 20 in sterile water). This is crucial to ensure that any observed effects are due to MDHB and not the solvent or surfactant.

Protocol 1: In Vitro Antimicrobial Activity Assay

Objective: To determine if MDHB has direct inhibitory effects on the growth of a target plant pathogen.

Rationale: This assay is a fundamental first step to distinguish between direct antimicrobial action and indirect, host-mediated defense induction. A poison plate assay is a standard method for non-motile fungal pathogens.

Workflow for In Vitro Antimicrobial Assay

in_vitro_workflow prep_media Prepare sterile growth medium (e.g., PDA for fungi) add_mdhb Amend cooled medium with MDHB stock solution (and mock control) prep_media->add_mdhb pour_plates Pour poison plates with a concentration gradient of MDHB add_mdhb->pour_plates inoculate Inoculate plate center with pathogen plug or suspension pour_plates->inoculate incubate Incubate under optimal growth conditions inoculate->incubate measure Measure colony diameter at regular intervals incubate->measure calculate Calculate Percent Inhibition and determine EC50 measure->calculate

Caption: Step-by-step workflow for the in vitro poison plate assay.

Protocol:

  • Media Preparation: Prepare the appropriate sterile growth medium for your pathogen (e.g., Potato Dextrose Agar [PDA] for many fungi). Autoclave and cool in a 50-55°C water bath.

  • Amendment:

    • Aliquot the molten agar into sterile containers.

    • Add the MDHB stock solution (and mock DMSO stock for control plates) to the molten agar to achieve a range of final concentrations (e.g., 10 µM, 50 µM, 100 µM, 250 µM, 500 µM). Ensure the total volume of added DMSO is constant across all treatments, including the control.

    • Quickly mix and pour the plates.

  • Inoculation: Place a small mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing pathogen culture onto the center of each plate.

  • Incubation: Seal the plates and incubate them in the dark at the pathogen's optimal growth temperature.

  • Data Collection: Measure two perpendicular diameters of the growing colony daily until the colony on the mock-treated plates reaches the edge.

  • Analysis: Calculate the percent inhibition of growth relative to the mock control for each concentration. Determine the EC₅₀ (Effective Concentration to inhibit 50% of growth).

Protocol 2: Systemic Acquired Resistance (SAR) Induction Assay

Objective: To assess if pre-treatment with MDHB can induce resistance in systemic, untreated leaves against subsequent pathogen challenge.

Rationale: This is the definitive assay for SAR. It spatially separates the induction event from the pathogen challenge, ensuring that the observed resistance is truly systemic and not due to direct contact of the chemical with the pathogen.

Materials:

  • Test plants (e.g., Arabidopsis thaliana, tobacco, tomato), typically 4-6 weeks old.

  • MDHB working solution and mock solution.

  • Pathogen suspension (e.g., Pseudomonas syringae for bacterial assays, or a fungal spore suspension).

  • Syringes for infiltration or spray bottles.

Protocol:

  • Primary Treatment (Induction):

    • Select two or three lower, mature leaves on each plant.

    • Apply the MDHB working solution (e.g., 1 mM) to these leaves only. Application can be via foliar spray or syringe infiltration into the leaf apoplast.

    • Treat a separate cohort of plants with the mock solution as a negative control.

    • Include a positive control group treated with a known SAR inducer like 2,6-dichloroisonicotinic acid (INA) or benzothiadiazole (BTH).[2]

  • Incubation Period: Allow 2-3 days for the systemic signal to be generated and transported throughout the plant.

  • Secondary Challenge (Infection):

    • Select two or three upper, systemic leaves that were not treated in step 1.

    • Inoculate these leaves with the pathogen at a known concentration.

  • Disease Scoring:

    • Incubate plants under conditions conducive to disease development.

    • Assess disease symptoms at 3-5 days post-inoculation. This can be done by:

      • Visual scoring: Rating disease severity on a scale (e.g., 0-5).

      • Quantifying pathogen growth: For bacterial pathogens, this involves taking leaf discs, homogenizing them, and plating serial dilutions to count colony-forming units (CFUs).

  • Analysis: Compare the disease severity or pathogen titers in MDHB-treated plants against the mock-treated plants. A statistically significant reduction in disease indicates the induction of SAR.

Table 1: Example Data from a SAR Assay

Primary TreatmentPathogen Titer (log CFU/cm²) in Systemic LeavesDisease Severity (0-5 Scale)
Mock (1% DMSO)7.2 ± 0.34.1 ± 0.5
BTH (Positive Control)5.1 ± 0.41.2 ± 0.3
MDHB (1 mM)Hypothetical ResultHypothetical Result

This table illustrates how results would be structured. Researchers should populate it with their experimental data.

Protocol 3: Analysis of Plant Defense Gene Expression

Objective: To determine if MDHB treatment induces the expression of known defense-related genes, providing molecular evidence of defense activation.

Rationale: The induction of SAR is underpinned by the transcriptional reprogramming of defense genes. The expression of Pathogenesis-Related (PR) genes, particularly PR1, is a hallmark molecular marker for the activation of the SA pathway.[1]

Protocol:

  • Treatment: Treat plants with MDHB and mock solutions as described in the SAR assay (Protocol 2.3, step 1). Use both local (treated) and systemic (untreated) leaves for analysis.

  • Time Course Sampling: Harvest leaf tissue at various time points after treatment (e.g., 0, 6, 12, 24, 48 hours). Immediately flash-freeze the tissue in liquid nitrogen and store at -80°C.

  • RNA Extraction and cDNA Synthesis: Extract total RNA from the leaf tissue using a standard kit or Trizol-based method. Synthesize first-strand cDNA from the RNA.

  • Quantitative Real-Time PCR (RT-qPCR):

    • Perform RT-qPCR using primers specific for defense marker genes (e.g., PR1, PR2, PR5 for the SA pathway) and a stable housekeeping gene (e.g., Actin or Ubiquitin) for normalization.

    • Analyze the relative gene expression levels using the ΔΔCt method.

  • Analysis: Compare the fold-change in gene expression in MDHB-treated samples relative to the mock-treated samples at each time point. A significant upregulation of PR1 in both local and systemic leaves would provide strong evidence that MDHB activates the SA signaling pathway.

Part 3: Conclusion and Future Directions

This compound stands as a promising but under-investigated molecule in the field of plant pathology. The protocols and conceptual framework provided here offer a robust starting point for its systematic evaluation. Based on the known activities of its structural analogs, MDHB has the potential to function as both a direct antimicrobial agent and an inducer of systemic resistance.

Future research should focus on determining its effective concentrations, its spectrum of activity against a range of pathogens, and its precise molecular mode of action. Elucidating whether its activity is dependent on conversion to 2,3-DHBA and its interaction with the SA receptors (NPR1/NPR3/NPR4) will be critical next steps.[1] Ultimately, this research could establish this compound as a valuable new tool for sustainable disease management in agriculture.

References

  • Hartmann, M., & Zeier, J. (2019). Accumulation of Isochorismate-derived 2,3-Dihydroxybenzoic 3-O-β-d-Xyloside in Arabidopsis Resistance to Pathogens and Ageing of Leaves. Journal of Biological Chemistry. Available at: [Link]

  • Klessig, D. F., et al. (2016). Novel Salicylic Acid Analogs Induce a Potent Defense Response in Arabidopsis. Molecules. Available at: [Link]

  • Michalak, A. (2021). Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity. Nutrients. Available at: [Link]

  • Forouhar, F., et al. (2009). Use of a synthetic salicylic acid analog to investigate the roles of methyl salicylate and its esterases in plant disease resistance. Journal of Biological Chemistry. Available at: [Link]

  • Ag Extension. (2021). Acquired and Induced Plant Disease Resistance. University of Massachusetts Amherst. Available at: [Link]

  • Liu, P. P., et al. (2011). Interconnection between Methyl Salicylate and Lipid-Based Long-Distance Signaling during the Development of Systemic Acquired Resistance in Arabidopsis and Tobacco. Plant Physiology. Available at: [Link]

  • Ajesh, B.R., et al. (2025). Methyl-2,4-dihydroxybenzoate induces transcriptomic reprogramming in Fusarium oxysporum f. sp. cubense and defense gene responses in Kadali banana. Microbial Pathogenesis. Available at: [Link]

  • Song, J. T., et al. (2019). Methyl Salicylate Glucosylation Regulates Plant Defense Signaling and Systemic Acquired Resistance. Plant Physiology. Available at: [Link]

  • Dempsey, D. A., & Klessig, D. F. (2018). Systemic Acquired Resistance and Salicylic Acid: Past, Present, and Future. Molecular Plant-Microbe Interactions®. Available at: [Link]

  • Gondor, O.K., et al. (2022). The role of methyl salicylate in plant growth under stress conditions. Journal of Plant Physiology. Available at: [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

Sources

Application Notes and Protocols for the Investigation of Methyl 2,3-dihydroxybenzoate in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Hydroxybenzoic Acids in Oncology

Methyl 2,3-dihydroxybenzoate is a phenolic compound belonging to the hydroxybenzoic acid family. While direct and extensive research on this specific methyl ester in oncology is emerging, its parent compound, 2,3-dihydroxybenzoic acid (2,3-DHBA), a metabolite of aspirin, has demonstrated noteworthy anti-cancer properties.[1][2] Studies have indicated that 2,3-DHBA can inhibit the proliferation of cancer cells, suggesting a potential role for its derivatives in cancer prevention and therapy.[1][2] One of the proposed mechanisms for the anti-proliferative effects of 2,3-DHBA is the inhibition of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle.[1][3] This document provides a comprehensive guide for researchers to investigate the anti-cancer properties of this compound, leveraging the existing knowledge of its close structural analog, 2,3-DHBA. The protocols detailed herein are designed to facilitate the exploration of its cytotoxic effects, its impact on cell cycle progression, and its potential to modulate key signaling pathways in cancer cell lines.

Quantitative Data Summary of 2,3-Dihydroxybenzoic Acid (2,3-DHBA)

The following table summarizes the reported cytotoxic activity of the parent compound, 2,3-dihydroxybenzoic acid, in two common breast cancer cell lines. This data serves as a valuable reference for designing dose-response experiments for this compound.

Cell LineCancer TypeIncubation Time (hours)IC50 (mM)
MCF-7 Breast Adenocarcinoma488.61[2]
MDA-MB-231 Breast Adenocarcinoma485.84[2]

Core Mechanistic Hypothesis: Inhibition of Cell Cycle Progression

Based on studies of its parent compound, it is hypothesized that this compound may exert its anti-cancer effects by disrupting the cell cycle. 2,3-DHBA has been shown to inhibit the activity of cyclin-dependent kinase 6 (CDK6), a key enzyme that promotes the transition from the G1 to the S phase of the cell cycle.[1][3] By inhibiting CDKs, the compound can induce cell cycle arrest, preventing cancer cells from proliferating.

G1_S_Transition_Inhibition cluster_G1 G1 Phase cluster_S S Phase (DNA Replication) Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 activates pRb pRb CDK4/6->pRb phosphorylates DNA_Replication DNA Replication Methyl_2_3_dihydroxybenzoate This compound Methyl_2_3_dihydroxybenzoate->CDK4/6 inhibits E2F E2F pRb->E2F releases G1_S_Genes G1/S Phase Genes E2F->G1_S_Genes activates transcription of G1_S_Genes->DNA_Replication drives

Caption: Proposed mechanism of action for this compound.

Experimental Protocols

Protocol 1: Assessment of Cytotoxicity using MTT Assay

This protocol outlines the determination of the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Cancer cell lines (e.g., MDA-MB-231, MCF-7, HCT-116)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute in complete culture medium to achieve final concentrations ranging from 1 µM to 10 mM. Ensure the final DMSO concentration is below 0.5%.

  • Treatment: Replace the medium in the wells with the medium containing various concentrations of the test compound. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plates for 24, 48, and 72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

MTT_Workflow A Seed Cells in 96-well plate B Treat with Methyl 2,3-dihydroxybenzoate A->B C Incubate (24, 48, 72h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Solubilize Formazan with DMSO E->F G Measure Absorbance (570 nm) F->G H Calculate IC50 G->H

Caption: Experimental workflow for the MTT cytotoxicity assay.

Protocol 2: Cell Cycle Analysis by Propidium Iodide Staining

This protocol is for analyzing the effect of this compound on cell cycle distribution.

Materials:

  • Cancer cells treated with the test compound

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest both adherent and floating cells after treatment with this compound for 24 or 48 hours.

  • Fixation: Wash the cells with PBS and fix in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Analyze the cell cycle distribution (G1, S, G2/M phases) using appropriate software.

Protocol 3: In Vitro Kinase Inhibition Assay

This protocol can be adapted to assess the direct inhibitory effect of this compound on the activity of purified CDKs.

Materials:

  • Recombinant human CDK (e.g., CDK6/Cyclin D3)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar

  • ATP

  • Substrate peptide for the specific CDK

  • This compound

  • Kinase assay buffer

  • 384-well plates

Procedure:

  • Reagent Preparation: Prepare serial dilutions of this compound in the kinase assay buffer.

  • Reaction Setup: In a 384-well plate, add the kinase, substrate, and the test compound at various concentrations.

  • Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions. Luminescence is inversely proportional to kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the compound and determine the IC50 value.

Expected Outcomes and Interpretation

Based on the activity of 2,3-DHBA, treatment of sensitive cancer cell lines like MDA-MB-231 with this compound is expected to result in a dose- and time-dependent decrease in cell viability.[2] Cell cycle analysis may reveal an accumulation of cells in the G1 phase, consistent with the inhibition of G1/S transition. The in vitro kinase assay would directly confirm the inhibitory effect on specific CDKs, with CDK6 being a prime candidate for investigation.[1][3]

Conclusion

This compound represents a promising candidate for further investigation as an anti-cancer agent. The protocols outlined in this guide provide a robust framework for elucidating its mechanism of action, with a focus on its potential to induce cytotoxicity and cell cycle arrest through the inhibition of key regulatory kinases. The insights gained from these studies will be crucial for the future development of this and related compounds as novel cancer therapeutics.

References

  • Bhat, G. J., et al. (2024). 2,3,4-Trihydroxybenzoic Acid, an Antioxidant Plant Metabolite Inhibits Cancer Cell Growth in vitro: Potential Role in Cancer Prevention. ResearchGate. [Link]

  • Gali, V., et al. (2019). Aspirin metabolites 2,3-DHBA and 2,5-DHBA inhibit cancer cell growth: Implications in colorectal cancer prevention. International Journal of Oncology, 55(5), 1095-1106. [Link]

  • Guerin, B., et al. (2020). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Frontiers in Chemistry, 8, 139. [Link]

  • Guerin, B., et al. (2020). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. PubMed Central. [Link]

  • Gali, V., et al. (2019). Aspirin metabolites 2,3-DHBA and 2,5-DHBA inhibit cancer cell growth: Implications in colorectal cancer prevention. Spandidos Publications. [Link]

  • Sankaranarayanan, R., et al. (2019). The Flavonoid Metabolite 2,4,6-Trihydroxybenzoic Acid Is a CDK Inhibitor and an Anti-Proliferative Agent: A Potential Role in Cancer Prevention. Molecules, 24(6), 1144. [Link]

  • Bhat, G. J., et al. (2024). 2,3,4 Trihydroxybenzoic Acid, A Plant Secondary Metabolite Inhibits Cancer Cell Growth. UKnowledge. [Link]

  • Yilmaz, S. Z., et al. (2024). Investigation of the Effect of 2,3-Dihydrobenzoic Acid Acid (2,3-DHBA) on the Lipid Profiles of MCF-7 and MDA-MB-231 Human Breast Cancer Cells via an Untargeted Lipidomic Approach. Metabolites, 14(3), 164. [Link]

  • Shah, K., & Lahiri, D. K. (2017). Protocols for Characterization of Cdk5 Kinase Activity. Current protocols in pharmacology, 77, 3.23.1–3.23.23. [Link]

  • Hussain, S., et al. (2022). Physicochemical and lipophilicity properties of methyl dihydroxybenzoate and heptadecyl benzoate... ResearchGate. [Link]

Sources

Formulation of Methyl 2,3-dihydroxybenzoate for Biological Assays: An Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Methyl 2,3-dihydroxybenzoate (MDHB) is a phenolic compound of significant interest in biomedical research, demonstrating a range of biological activities including antioxidant and anti-leukemic properties. The reliability and reproducibility of in vitro and in vivo studies involving MDHB are critically dependent on its proper formulation. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and protocols for the effective formulation of MDHB. Key considerations include its physicochemical properties, the selection of appropriate solvents, and strategies to mitigate potential issues such as oxidation and precipitation. Detailed, step-by-step protocols for preparing stock and working solutions are provided, alongside essential quality control measures to ensure formulation integrity.

Physicochemical Properties: The Foundation of Formulation

A thorough understanding of the physicochemical properties of this compound is paramount for developing a successful formulation strategy. These properties dictate solvent selection, stability considerations, and handling procedures.

PropertyValueSourceSignificance for Formulation
Molecular Formula C₈H₈O₄[1]Basic information for concentration calculations.
Molecular Weight 168.15 g/mol [1][2]Essential for calculating molarity of solutions.
Appearance White to gray or red powder/crystal[3]Visual cue for purity and potential degradation (e.g., darkening upon oxidation).
Melting Point 78-82 °C[3]Indicator of purity.
Water Solubility 3666 mg/L (est. at 25°C)[2]Limited aqueous solubility necessitates the use of organic co-solvents for high-concentration stocks.
logP (o/w) 2.060 (est.)[2]Indicates moderate lipophilicity, suggesting good solubility in organic solvents like DMSO and ethanol.
Chemical Structure Catechol moiety (dihydroxybenzene)[1]The two adjacent hydroxyl groups are susceptible to oxidation, a critical stability concern.

The presence of the catechol group is the most critical chemical feature influencing formulation. Catechols are notoriously unstable in neutral or alkaline aqueous solutions, where they can readily oxidize to form colored ortho-quinones, which may possess different biological activities and toxicities.[4] This oxidative degradation is often catalyzed by trace metals and exposure to light and air.

Formulation Strategy: A Decision-Making Framework

The optimal formulation strategy depends on the requirements of the specific biological assay, including the target concentration, the sensitivity of the assay system (e.g., cell line) to solvents, and the duration of the experiment.

**dot

graph "Formulation_Decision_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.6, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

subgraph "cluster_0" { label = "Phase 1: Initial Planning"; style = "rounded"; bgcolor = "#E8F0FE";

}

subgraph "cluster_1" { label = "Phase 2: Formulation Path Selection"; style = "rounded"; bgcolor = "#E6F4EA";

}

subgraph "cluster_2" { label = "Phase 3: Protocol Execution"; style = "rounded"; bgcolor = "#FCE8E6";

} }

Caption: Decision workflow for selecting the appropriate MDHB formulation strategy.

Experimental Protocols

Safety Precaution: Always handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

Dimethyl sulfoxide (DMSO) is the recommended solvent for primary stock solutions due to its high solvating capacity and miscibility with aqueous media.[5]

Rationale: Creating a concentrated stock in an organic solvent allows for the addition of a very small volume to the final aqueous assay medium, thereby minimizing the solvent's final concentration and its potential off-target effects.

Materials:

  • This compound (purity >98%)

  • Anhydrous, sterile-filtered DMSO

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Calculation: Determine the mass of MDHB needed to prepare a stock solution of desired concentration (e.g., 100 mM).

    • Mass (mg) = Desired Volume (mL) x 100 mM x 168.15 ( g/mol ) / 1000

    • Example for 1 mL of 100 mM stock: 1 mL x 100 x 168.15 / 1000 = 16.82 mg

  • Weighing: Accurately weigh the calculated amount of MDHB powder into a sterile tube or vial.

  • Dissolution: Add the calculated volume of DMSO. For the example above, add 1 mL of DMSO.

  • Mixing: Cap the container tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. The solution should be clear and colorless.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light by using amber vials or wrapping clear vials in aluminum foil.

Protocol 2: Preparation of Aqueous Working Solutions from DMSO Stock

Rationale: This protocol describes the critical step of diluting the organic stock into the final aqueous buffer or cell culture medium. A multi-step dilution is often necessary to prevent precipitation.[6]

Materials:

  • MDHB stock solution in DMSO (from Protocol 1)

  • Sterile, pre-warmed (37°C) aqueous assay medium (e.g., PBS, cell culture medium)

  • Sterile polypropylene tubes

  • Calibrated micropipettes

Procedure:

  • Intermediate Dilution (Optional but Recommended): To prevent shocking the compound out of solution, first prepare an intermediate dilution.

    • Dilute the 100 mM DMSO stock 1:10 in the assay medium to create a 10 mM intermediate solution (final DMSO concentration: 10%).

    • Pipette vigorously while adding the DMSO stock to the aqueous medium to ensure rapid mixing.

  • Final Dilution: Use the intermediate solution (or the primary stock for very low final concentrations) to prepare the final working concentrations.

    • Example: To make a 100 µM final solution, add 10 µL of the 10 mM intermediate solution to 990 µL of assay medium.

  • Final Solvent Concentration: Always calculate the final DMSO concentration in your assay and include a vehicle control (medium with the same final DMSO concentration) in your experiments. The final DMSO concentration should typically be kept below 0.5% to avoid solvent-induced artifacts.

  • Immediate Use: Due to the instability of the catechol moiety in aqueous solutions, it is imperative to prepare working solutions fresh immediately before each experiment.[4]

**dot

graph "Stock_Preparation_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

A [label="Step 1: Calculate Mass\nof MDHB Powder"]; B [label="Step 2: Weigh Powder\ninto Sterile Vial"]; C [label="Step 3: Add Anhydrous DMSO\nto Desired Concentration"]; D [label="Step 4: Vortex Until\nFully Dissolved"]; E [label="Step 5: Aliquot into\nLight-Protected Vials"]; F [label="Step 6: Store at -20°C or -80°C\n(Primary Stock)"]; G [label="Step 7: Dilute Stock into\nPre-warmed Assay Medium"]; H [label="Step 8: Use Working Solution\nImmediately"];

A -> B -> C -> D -> E -> F; F -> G [label="Day of Experiment"]; G -> H; }

Caption: Step-by-step workflow for stock solution preparation and final dilution.

Quality Control and Validation

Ensuring the quality of the formulated MDHB is crucial for data integrity.

QC ParameterMethodAcceptance Criteria
Visual Inspection Direct observationSolution must be clear, colorless, and free of particulates.
Concentration Verification UV-Vis SpectrophotometryThe absorbance spectrum should be consistent with a reference standard. The UV spectrum for the related 2,3-dihydroxybenzoic acid can be used as a starting point for method development.[7]
Purity & Stability HPLCA single, sharp peak should be observed. The appearance of new peaks or a decrease in the main peak area over time indicates degradation. HPLC methods for dihydroxybenzoic acid isomers can be adapted.[8][9]

Troubleshooting Common Issues:

  • Precipitation upon dilution: The solubility limit in the aqueous medium has been exceeded. Reduce the final concentration or perform a more gradual serial dilution. Pre-warming the aqueous medium can sometimes help.[6]

  • Solution turns yellow/brown: This indicates oxidation of the catechol group.[4] Prepare solutions fresh, minimize exposure to air and light, and consider de-gassing aqueous buffers. For long-term experiments, the inclusion of a mild antioxidant like ascorbic acid might be tested, but its potential interference with the assay must be validated.

Conclusion

The successful formulation of this compound for biological assays hinges on a strategy that respects its limited aqueous solubility and inherent chemical instability. The use of a concentrated DMSO stock, stored appropriately and diluted into aqueous media immediately before use, represents the most robust and reproducible approach. By adhering to the principles and protocols outlined in this guide, researchers can ensure the accurate and consistent delivery of MDHB in their experimental systems, leading to more reliable and impactful scientific outcomes.

References

  • Vertex AI Search Result, citing Cymit Química S.L. CAS 2150-45-0: Benzoic acid, 2,6-dihydroxy-, methyl ester.
  • The Good Scents Company.
  • AK Scientific, Inc.
  • Biosynth.
  • PubChem.
  • Biosynth.
  • TCI Chemicals.
  • Mapa, S. T., et al. (2019). A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. PMC.
  • Spiess, B. D., Jr., & Dieni, C. A. (n.d.). Catechol chemistry unleashed: Spontaneous reactions in physiologically-relevant media. ChemRxiv.
  • HELIX Chromatography. HPLC Methods for analysis of 2,3-Dihydroxybenzoic acid.
  • BenchChem.
  • SIELC Technologies. UV-Vis Spectrum of 2,3-dihydroxybenzoic Acid.
  • PubChem. Dimethyl Sulfoxide | (CH3)2SO | CID 679.

Sources

Application Notes and Protocols for Methyl 2,3-dihydroxybenzoate Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of Methyl 2,3-dihydroxybenzoate

This compound (MDHB), a metabolite of hydroxybenzoic acid, is a phenolic compound with emerging biological significance. Its structural features, particularly the dihydroxy substitution on the benzene ring, suggest a potential for a range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects. Preliminary studies have indicated its role as an inhibitor of the epidermal growth factor (EGF) receptor and have shown anti-leukemic properties. This guide provides a comprehensive framework for the experimental design of research into MDHB, offering detailed protocols for investigating its therapeutic potential. The methodologies outlined herein are designed to provide robust and reproducible data for researchers in academia and the pharmaceutical industry.

Chemical and Physical Properties of this compound

A thorough understanding of the physicochemical properties of MDHB is fundamental to designing meaningful biological experiments.

PropertyValueSource
Molecular Formula C₈H₈O₄[1][2]
Molecular Weight 168.15 g/mol [1][2]
CAS Number 2411-83-8
Melting Point 81 °C
IUPAC Name This compound[3]
SMILES COC(=O)C1=C(C(=CC=C1)O)O[3]

Part 1: Investigating the Antioxidant Potential of MDHB

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a multitude of chronic diseases. The phenolic structure of MDHB suggests its potential as an antioxidant. This section outlines protocols to evaluate this activity.

Rationale for Antioxidant Assays

A multi-faceted approach is recommended to comprehensively assess the antioxidant capacity of MDHB. This includes both chemical and cell-based assays. Chemical assays provide a baseline understanding of the molecule's radical scavenging ability, while cell-based assays offer a more biologically relevant picture by considering cellular uptake, metabolism, and the ability to mitigate intracellular oxidative stress.[4][5]

Experimental Workflow for Antioxidant Activity Screening

The following diagram illustrates a logical workflow for screening the antioxidant properties of MDHB.

Antioxidant_Workflow cluster_chemical Chemical Assays cluster_cell_based Cell-Based Assays DPPH DPPH Radical Scavenging Assay CAA Cellular Antioxidant Activity (CAA) Assay DPPH->CAA Proceed if active ABTS ABTS Radical Scavenging Assay ABTS->CAA Proceed if active ROS Intracellular ROS Measurement CAA->ROS MDHB This compound (MDHB) MDHB->DPPH MDHB->ABTS

Caption: Workflow for assessing the antioxidant potential of MDHB.

Detailed Protocols

This assay measures the ability of a compound to inhibit the formation of the fluorescent compound dichlorofluorescein (DCF) from the non-fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) by peroxyl radicals generated by 2,2'-azobis(2-amidinopropane) dihydrochloride (ABAP) in a cell-based system.[4][6]

Materials:

  • Human hepatocarcinoma HepG2 cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • DCFH-DA solution

  • ABAP solution

  • Quercetin (as a positive control)

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader

Procedure:

  • Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Seeding: Seed the HepG2 cells into a 96-well black, clear-bottom microplate at a density of 6 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Treatment: Remove the culture medium and wash the cells with phosphate-buffered saline (PBS). Treat the cells with various concentrations of MDHB and quercetin (positive control) in treatment medium for 1 hour.

  • Probe Loading: Add DCFH-DA solution to each well to a final concentration of 25 µM and incubate for 1 hour.

  • Induction of Oxidative Stress: Wash the cells with PBS and add ABAP solution to a final concentration of 600 µM to all wells except the negative control wells.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the fluorescence intensity every 5 minutes for 1 hour using an excitation wavelength of 485 nm and an emission wavelength of 538 nm.

Data Analysis: Calculate the area under the curve (AUC) for the fluorescence kinetics. The CAA value can be expressed as quercetin equivalents (QE).

This protocol utilizes a cell-permeable fluorescent probe, such as DCFH-DA, to directly measure the levels of intracellular ROS.[7][8]

Materials:

  • Human keratinocyte HaCaT cells (or other relevant cell line)

  • DMEM

  • FBS

  • Penicillin-Streptomycin solution

  • DCFH-DA solution

  • Hydrogen peroxide (H₂O₂) or other ROS inducer

  • N-acetylcysteine (NAC) (as a positive control)

  • 24-well plate

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Culture and Seeding: Culture and seed the cells in a 24-well plate as described in Protocol 1.

  • Treatment: Pre-treat the cells with various concentrations of MDHB or NAC for 1-2 hours.

  • ROS Induction: Induce oxidative stress by adding H₂O₂ to the cells for 30-60 minutes.

  • Probe Loading: Wash the cells with PBS and incubate them with DCFH-DA solution (5-10 µM) for 30 minutes in the dark.

  • Analysis: Wash the cells again with PBS. Analyze the intracellular fluorescence using a fluorescence microscope or quantify it using a flow cytometer.

Data Analysis: Quantify the mean fluorescence intensity. A reduction in fluorescence in MDHB-treated cells compared to the H₂O₂-only treated cells indicates a decrease in intracellular ROS levels.

Part 2: Elucidating the Anti-inflammatory Mechanisms of MDHB

Chronic inflammation is a key driver of many diseases. The potential of MDHB to modulate inflammatory pathways is a critical area of investigation. This section focuses on protocols to assess its anti-inflammatory properties, particularly its effects on the NF-κB and MAPK signaling pathways.

Rationale for Investigating Inflammatory Signaling Pathways

The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central regulators of the inflammatory response.[9][10][11][12] NF-κB activation leads to the transcription of numerous pro-inflammatory genes, including cytokines and chemokines.[9][13] The MAPK family (including p38, JNK, and ERK) is activated by various cellular stressors and plays a crucial role in inflammation and apoptosis.[11][14][15] Investigating the effect of MDHB on these pathways can provide mechanistic insights into its anti-inflammatory potential.

Signaling Pathway Diagrams

The following diagrams illustrate the canonical NF-κB and a generalized MAPK signaling cascade.

NFkB_Pathway cluster_stimuli Inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS/TNF-α IKK IKK Activation LPS->IKK IkB IκBα Phosphorylation & Degradation IKK->IkB NFkB_dimer NF-κB (p65/p50) Dimer IkB->NFkB_dimer releases NFkB_translocation NF-κB Translocation NFkB_dimer->NFkB_translocation NFkB_inactive IκBα-NF-κB (Inactive) Gene_expression Pro-inflammatory Gene Expression (e.g., IL-6, COX-2) NFkB_translocation->Gene_expression MDHB MDHB MDHB->IKK Inhibition? MDHB->IkB Inhibition?

Caption: Canonical NF-κB signaling pathway and potential points of inhibition by MDHB.

MAPK_Pathway cluster_stimuli Cellular Stress cluster_cascade Kinase Cascade cluster_downstream Downstream Effects Stress UV, Cytokines, etc. MAPKKK MAPKKK (e.g., TAK1, ASK1) Stress->MAPKKK MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK MAPK MAPK (p38, JNK) MAPKK->MAPK TF Transcription Factor Activation (e.g., AP-1) MAPK->TF Inflammation Inflammatory Response TF->Inflammation MDHB MDHB MDHB->MAPKKK Inhibition? MDHB->MAPKK Inhibition?

Caption: Generalized MAPK signaling pathway and potential points of inhibition by MDHB.

Detailed Protocols

This protocol is used to determine the effect of MDHB on the phosphorylation and expression levels of key proteins in the NF-κB and MAPK signaling pathways.

Materials:

  • RAW 264.7 murine macrophages (or other suitable cell line)

  • DMEM, FBS, Penicillin-Streptomycin

  • Lipopolysaccharide (LPS)

  • MDHB

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Western blot apparatus

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-p-p38, anti-p38, anti-p-JNK, anti-JNK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Treatment: Culture and seed RAW 264.7 cells. Pre-treat the cells with various concentrations of MDHB for 1-2 hours, followed by stimulation with LPS (e.g., 1 µg/mL) for a specified time (e.g., 30-60 minutes).

  • Protein Extraction: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on SDS-PAGE gels and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

Data Analysis: Quantify the band intensities using densitometry software and normalize to the corresponding total protein or a loading control like β-actin.

Part 3: Assessing the Antimicrobial Activity of MDHB

The discovery of new antimicrobial agents is a global health priority. Phenolic compounds are a well-known class of natural products with antimicrobial properties. This section details the protocol for determining the minimum inhibitory concentration (MIC) of MDHB against various microorganisms.

Rationale for MIC Determination

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[16] It is a standard method for assessing the antimicrobial potency of a compound and is crucial for the initial screening of potential new antibiotics.[16][17]

Experimental Workflow for MIC Determination

The following diagram outlines the workflow for determining the MIC of MDHB.

MIC_Workflow cluster_prep Preparation cluster_assay Broth Microdilution Assay MDHB_prep Prepare MDHB Stock and Serial Dilutions Inoculation Inoculate 96-well plate with MDHB dilutions and bacteria MDHB_prep->Inoculation Inoculum_prep Prepare Standardized Bacterial Inoculum (0.5 McFarland) Inoculum_prep->Inoculation Incubation Incubate at 37°C for 18-24 hours Inoculation->Incubation Reading Read for visible growth Incubation->Reading Result Determine MIC Reading->Result

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Detailed Protocol

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[18][19]

Materials:

  • Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • MDHB

  • Standard antibiotic (e.g., gentamicin, as a positive control)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Procedure:

  • Preparation of MDHB Dilutions: Prepare a stock solution of MDHB in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions of the MDHB stock solution in CAMHB in a 96-well plate.[19][20]

  • Preparation of Bacterial Inoculum: From a fresh agar plate culture, suspend several colonies of the test microorganism in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[16][19] Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[16]

  • Inoculation: Inoculate each well of the microtiter plate containing the MDHB dilutions with the prepared bacterial inoculum. Include a growth control well (bacteria in broth without MDHB) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading the MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of MDHB at which there is no visible growth of the microorganism.[20]

Part 4: Analytical Characterization and Metabolite Identification

Understanding the stability and metabolic fate of MDHB is crucial for its development as a therapeutic agent. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful analytical techniques for this purpose.

Rationale for HPLC and LC-MS Analysis

HPLC is a robust technique for the separation, identification, and quantification of phenolic compounds like MDHB in various matrices.[21][22][23][24][25] LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, making it an indispensable tool for identifying metabolites of MDHB in biological samples.[26][27][28][29][30]

Detailed Protocols

This protocol provides a general method for the quantification of MDHB. The specific parameters may need to be optimized for the particular sample matrix.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[23]

  • Mobile Phase: A gradient elution using a mixture of acidified water (e.g., 0.1% formic acid) as Solvent A and an organic solvent (e.g., acetonitrile or methanol) as Solvent B.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by measuring the UV spectrum of a standard solution of MDHB (typically around 280 nm for phenolic compounds).

  • Injection Volume: 10-20 µL.

Procedure:

  • Standard Curve Preparation: Prepare a series of standard solutions of MDHB of known concentrations.

  • Sample Preparation: Prepare the sample containing MDHB (e.g., cell culture supernatant, plasma) by appropriate extraction and filtration methods.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Construct a standard curve by plotting the peak area versus the concentration of the standards. Determine the concentration of MDHB in the samples from the standard curve.

This protocol outlines a general approach for identifying potential metabolites of MDHB after incubation with liver microsomes or in cell culture.

Instrumentation:

  • A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled to an LC system.[30]

Procedure:

  • In Vitro Metabolism: Incubate MDHB with liver microsomes (e.g., human, rat) in the presence of NADPH. Alternatively, treat cells with MDHB and collect the cell lysate and supernatant.

  • Sample Preparation: Stop the reaction and extract the parent compound and its metabolites using a suitable organic solvent.

  • LC-MS/MS Analysis: Analyze the extracted samples using an appropriate LC gradient to separate the components. Acquire full-scan MS and data-dependent MS/MS data.

  • Data Analysis: Process the data to identify potential metabolites by looking for mass shifts corresponding to common metabolic transformations (e.g., hydroxylation, glucuronidation, sulfation). Compare the fragmentation patterns of the potential metabolites with that of the parent compound (MDHB) to aid in structural elucidation.[26]

Conclusion

The experimental designs and detailed protocols provided in this guide offer a robust framework for the comprehensive investigation of this compound. By systematically evaluating its antioxidant, anti-inflammatory, and antimicrobial properties, and by elucidating its metabolic fate, researchers can significantly advance our understanding of this promising compound and its potential for therapeutic applications. Adherence to these rigorous methodologies will ensure the generation of high-quality, reproducible data, paving the way for future preclinical and clinical development.

References

  • BioIVT. (n.d.). Cell-Based Antioxidant Assays. Retrieved from [Link]

  • Cui, L., Lu, H., & Lee, Y. (2016). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. RSC Advances, 6(83), 79701-79712.
  • Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal transduction and targeted therapy, 2, 17023.
  • Liu, S. F., & Ye, X. (2017).
  • Mättä, J., Kamal-Eldin, A., & Torronen, R. (2005). High-Performance Liquid Chromatography (HPLC) Analysis of Phenolic Compounds in Berries with Diode Array and Electrospray Ionization Mass Spectrometric (MS) Detection: Ribes Species. Journal of agricultural and food chemistry, 53(13), 5040-5047.
  • Complex interplay of MAPK signaling in cellular stress responses and apoptosis regul
  • Patsnap. (2025). How Does LC-MS Identify Proteins and Metabolites?. Retrieved from [Link]

  • Dikalov, S. I., & Harrison, D. G. (2014). Methods for detection of reactive oxygen species. Antioxidants & redox signaling, 20(2), 372-382.
  • Wolfe, K. L., & Liu, R. H. (2007). Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements. Journal of agricultural and food chemistry, 55(22), 8896-8907.
  • Lawrence, T. (2009). The nuclear factor NF-κB pathway in inflammation. Cold Spring Harbor perspectives in biology, 1(6), a001651.
  • Sies, H. (2017). Hydrogen peroxide as a central redox signaling molecule in physiological oxidative stress: Oxidative eustress. Redox biology, 11, 613-619.
  • Dikalov, S., Griendling, K. K., & Harrison, D. G. (2011). Measurement of reactive oxygen species in cardiovascular studies. Hypertension, 57(4), 677-687.
  • Oeckinghaus, A., & Ghosh, S. (2009). The nuclear factor-κB (NF-κB) family of transcription factors and its regulation. Cold Spring Harbor perspectives in biology, 1(4), a000034.
  • Pérez-Jiménez, J., & Saura-Calixto, F. (2018). A concise review of current in vitro chemical and cell-based antioxidant assay methods. Journal of Food Science and Technology, 55(10), 3825-3836.
  • Androutsopoulos, V. P., Papakyriakou, A., & Spandidos, D. A. (2011). HPLC analysis of phenolic compounds and flavonoids with overlapping peaks. Journal of the Serbian Chemical Society, 76(11), 1541-1550.
  • Georgiou, C. D., Patsoukis, N., & Papapostolou, I. (2021). Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts. Antioxidants, 10(6), 947.
  • Plotka, M., & Boukherroub, R. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io.
  • Dikalov, S. I., & Itani, H. (2018). Measurement of Reactive Oxygen Species, Reactive Nitrogen Species, and Redox-Dependent Signaling in the Cardiovascular System: A Scientific Statement From the American Heart Association.
  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Cellular Antioxidant Assay Kit. Retrieved from [Link]

  • Soare, J. R., D'antuono, L. F., & D'antuono, I. (2022). Determination of Phenolic Compounds Using HPLC-UV Method in Wild Fruit Species. Plants, 11(2), 209.
  • PUR-FORM. (2021). NF-kB: THE PATHWAY OF INFLAMMATION. Good Cop, Bad Cop: The Different Faces Of NF-κB. Retrieved from [Link]

  • Barnes, L. V., Heithoff, D. M., Mahan, S. P., House, J. K., & Mahan, M. J. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR protocols, 4(3), 102512.
  • Hancock, R. E. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Retrieved from [Link]

  • Klejdus, B., Vacek, J., & Kuban, V. (2007). Analysis of phenolic compounds by high performance liquid chromatography and ultra performance liquid chromatography. Chemicke listy, 101(7), 576-584.
  • Takekawa, M., Saito, H., & Nagai, K. (2007). Regulation of stress-activated MAP kinase pathways during cell fate decisions. The Journal of biochemistry, 142(4), 415-421.
  • Vuckovic, D. (2021). Ensuring Fact-Based Metabolite Identification in Liquid Chromatography–Mass Spectrometry-Based Metabolomics. Analytical Chemistry, 93(12), 4991-4994.
  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • Kostiainen, R., & Bruins, A. P. (2016). Metabolite Identification by Mass Spectrometry. International Journal of Pharmaceutical Research and Allied Sciences, 5(1), 1-13.
  • Han, J., & Sun, Y. (2010). MAPK signalling in cellular metabolism: stress or wellness?. EMBO reports, 11(11), 838-845.
  • JoVE. (2023). Video: MAPK Signaling Cascades. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • The Good Scents Company. (n.d.). This compound. Retrieved from [Link]

  • CABI. (n.d.). 287 ELABORATION OF A METHOD FOR SYNTHESIS FOR METHYL P-HIDROXYLBENZOATE, A FOOD PRESERVATIVE P-Hydroxybenzoic acid and its ester. CABI Digital Library. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 2,4-Dihydroxybenzoate. PubChem. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Purification of Methyl 2,3-dihydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of Methyl 2,3-dihydroxybenzoate. This resource is designed for researchers, scientists, and drug development professionals who may encounter challenges during the isolation and purification of this valuable compound. As a moderately polar phenolic compound, this compound presents unique purification challenges, including susceptibility to oxidation and the presence of closely related impurities. This guide provides in-depth, field-proven insights in a question-and-answer format to help you navigate these issues effectively.

Frequently Asked Questions (FAQs)

Q1: My isolated this compound is discolored (e.g., pink, brown, or gray). What is the cause and how can I prevent it?

This is the most common issue encountered with phenolic compounds like this compound. The discoloration is almost always due to oxidation of the catechol (1,2-dihydroxybenzene) moiety.

  • Causality: The two adjacent hydroxyl groups are highly susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metal impurities, or exposure to high temperatures and light. This process forms colored quinone-type species. Phenolic compounds are known to be unstable and can decompose at high temperatures or when exposed to light and oxygen[1].

  • Preventative Measures:

    • Work Quickly: Minimize the exposure of your compound to air, especially when in solution.

    • Use Inert Atmosphere: When possible, perform purifications and solvent evaporations under an inert atmosphere (e.g., Nitrogen or Argon).

    • Degas Solvents: Using solvents that have been degassed (by sparging with N₂ or via freeze-pump-thaw cycles) can significantly reduce oxidation.

    • Avoid High Temperatures: Use minimal heat for dissolution and evaporate solvents at the lowest practical temperature (e.g., using a rotary evaporator with a water bath set to 30-40°C). Many phenolic compounds show decomposition at temperatures above 65°C[2].

    • Chelating Agents: If trace metal catalysis is suspected, adding a small amount of a chelating agent like EDTA during aqueous workup can be beneficial.

Q2: My final yield is significantly lower than expected. What are the most likely reasons?

Low yield can be attributed to issues in the reaction workup, the purification process itself, or decomposition.

  • Incomplete Extraction: The two hydroxyl groups and the ester give the molecule moderate polarity and slight acidity. During aqueous workup, ensure the pH is appropriate. In neutral or basic conditions, the phenolic hydroxyls can be deprotonated, increasing the compound's solubility in the aqueous phase and leading to poor extraction into organic solvents. It is often necessary to acidify the aqueous layer (e.g., to pH 2-3) to ensure the compound is fully protonated before extraction[3].

  • Excessive Solubility: Your product might be partially soluble in the recrystallization solvent even at low temperatures, or you may be using an eluent that is too polar during column chromatography, causing premature elution with impurities.

  • Decomposition: As mentioned in Q1, phenolic compounds can degrade. If your purification involves prolonged heating, this could be a significant source of yield loss[1].

  • Physical Loss: Ensure complete transfer of material between flasks and that product is not being lost on filtration media. Wash filter cakes with a small amount of cold solvent to recover adsorbed product.

Q3: My TLC plate shows multiple spots after purification. What are the common impurities?

The identity of impurities depends on the synthetic route, but common contaminants include:

  • Unreacted Starting Material: The most common impurity is often the starting material, 2,3-dihydroxybenzoic acid. This can be identified on a TLC plate as a more polar spot (lower Rf value) that may streak.

  • Isomeric Byproducts: Depending on the synthesis, other isomers like Methyl 2,4-dihydroxybenzoate or Methyl 3,4-dihydroxybenzoate might be formed[4]. These isomers often have very similar polarities, making separation challenging[5].

  • Oxidation/Decomposition Products: As discussed, colored impurities may appear as distinct spots on the TLC plate.

Potential Impurity Typical TLC Characteristics Reason for Presence
2,3-Dihydroxybenzoic AcidMore polar (Lower Rf), may streakIncomplete esterification
Isomeric Methyl DihydroxybenzoatesVery similar Rf to the productLack of regioselectivity in synthesis
Quinone-type ProductsColored (yellow/brown) spotsOxidation during workup/purification
Residual SolventNot visible on TLCIncomplete drying

Troubleshooting Specific Purification Techniques

Workflow: Selecting a Purification Strategy

Choosing the correct purification technique is the first critical step. This decision tree outlines a logical approach based on the nature of the crude product.

Purification_Workflow Start Crude this compound Is_Solid Is the crude material a solid? Start->Is_Solid Check_Purity Assess Crude Purity (TLC, ¹H NMR) Recrystallize Attempt Recrystallization Check_Purity->Recrystallize Mainly one spot, minor impurities Chromatography Perform Column Chromatography Check_Purity->Chromatography Multiple spots, close Rf values Is_Solid->Check_Purity Yes Liquid_Extraction Perform Acid-Base Extraction Is_Solid->Liquid_Extraction No (Oily) Recrystallize->Chromatography Fails or Purity is low Success Pure Product (>98%) Recrystallize->Success Successful Chromatography->Success Successful Reassess Reassess Purification Strategy (e.g., different column, derivatization) Chromatography->Reassess Fails or Purity is low Liquid_Extraction->Check_Purity

Caption: Decision tree for purification strategy.

A. Troubleshooting Recrystallization
Q4: My compound is not crystallizing from the chosen solvent. What steps can I take?

Failure to crystallize is typically a problem of supersaturation or nucleation.

  • Explanation: Crystallization requires a solution to be supersaturated, meaning it holds more solute than it would at equilibrium. This state is achieved by dissolving the compound in a hot solvent and then cooling it. Nucleation (the initial formation of a crystal seed) is the kinetic barrier.

  • Solutions:

    • Induce Nucleation:

      • Scratch: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass provide a surface for crystal formation.

      • Seed: Add a tiny crystal of pure this compound to the cooled solution.

    • Increase Supersaturation:

      • Evaporate Solvent: Gently remove some solvent under reduced pressure or with a stream of nitrogen and allow the solution to cool again.

      • Add an Anti-Solvent: If your compound is dissolved in a good solvent (e.g., ethyl acetate), slowly add a solvent in which it is insoluble (e.g., hexanes) until the solution becomes faintly cloudy (the cloud point), then warm slightly to redissolve and cool slowly.

    • Be Patient: Some compounds take hours or even days to crystallize. Cover the flask and leave it undisturbed in a cold environment.

Q5: My compound "oiled out" instead of forming crystals. How can I resolve this?

"Oiling out" occurs when the solute's solubility decreases so rapidly upon cooling that it comes out of solution as a liquid phase before it can form an ordered crystal lattice. This often happens when the boiling point of the solvent is higher than the melting point of the solute, or if the solution is cooled too quickly.

  • Corrective Actions:

    • Re-heat and Cool Slowly: Re-heat the solution until the oil redissolves completely. You may need to add a small amount of additional solvent. Then, ensure the solution cools very slowly. Insulating the flask can help.

    • Change Solvent System: The chosen solvent may be too nonpolar. Try a slightly more polar solvent or a solvent mixture. For a compound like this compound, solvent systems like Toluene/Heptane, Dichloromethane/Hexanes, or Ethyl Acetate/Hexanes could be effective. Recrystallization from hot acetic acid has been used for similar compounds, followed by cooling[6].

    • Lower the Concentration: An overly concentrated solution is more likely to oil out. Add more solvent, reheat to dissolve, and cool slowly.

B. Troubleshooting Column Chromatography
Q6: I'm having trouble getting good separation between my product and an impurity. What should I change?

Poor separation is a common challenge, especially with isomers[5]. The key is to optimize the selectivity of your chromatography system.

  • Explanation: Chromatographic separation depends on the differential partitioning of compounds between the stationary phase (e.g., silica gel) and the mobile phase (the eluent). To improve separation (increase the ΔRf), you must change this partitioning.

  • Optimization Steps:

    • Adjust Eluent Polarity: This is the first and easiest variable to change.

      • If spots are too close together and have high Rf values (>0.5), decrease the polarity of the eluent (e.g., from 30% EtOAc/Hexane to 20% EtOAc/Hexane).

      • If spots are bunched near the baseline (low Rf), increase the eluent polarity.

    • Change Eluent Composition: If adjusting polarity alone doesn't work, change the solvents themselves. The "selectivity" of the separation can be altered by switching from, for example, an Ethyl Acetate/Hexane system to a Dichloromethane/Methanol system. Different solvents interact with the analyte and stationary phase in unique ways.

    • Use a Modifier: For acidic compounds like phenols, adding a small amount (0.5-1%) of acetic or formic acid to the eluent can dramatically improve peak shape and reduce tailing by suppressing the ionization of the hydroxyl groups on the silica surface[7].

    • Consider a Different Stationary Phase: If separation on silica gel is intractable, consider using a different stationary phase like alumina (basic or neutral) or reverse-phase silica (C18). Reverse-phase HPLC is a powerful method for separating phenolic isomers[7][8].

Protocol: Basic Column Chromatography for this compound
  • Select Eluent: Using TLC, find a solvent system that gives the product an Rf value of ~0.25-0.35. A good starting point is a mixture of Ethyl Acetate and Hexanes.

  • Pack Column: Slurry pack the column with silica gel in the chosen eluent to ensure a homogenous, bubble-free stationary phase.

  • Load Sample: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column. This often results in better separation.

  • Elute: Run the column, maintaining a constant flow rate. Collect fractions and monitor them by TLC.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure.

C. Troubleshooting Liquid-Liquid Extraction
Q7: I performed an extraction, but my yield was still low. I suspect the product remained in the aqueous layer. Why?

This is a classic problem when extracting phenolic compounds.

  • The Role of pH: The pKa of phenolic hydroxyl groups is typically around 8-10. If the aqueous layer is neutral or basic (pH > 7), a significant portion of the phenol molecules will be deprotonated to form the phenolate salt (-O⁻). This salt is ionic and far more soluble in water than the neutral compound, preventing its extraction into an organic solvent.

  • The Self-Validating Solution:

    • Check pH: Before extracting, check the pH of the aqueous layer with pH paper.

    • Acidify: Add a dilute acid (e.g., 1M HCl) dropwise until the pH is acidic (pH ~2-3). This ensures the hydroxyl groups are fully protonated (-OH).

    • Extract: Proceed with the extraction using a suitable organic solvent like ethyl acetate or diethyl ether. The neutral compound will now readily partition into the organic layer. This principle is fundamental for the extraction of phenolic acids and their derivatives[3][9].

    • Multiple Extractions: It is always more efficient to perform multiple extractions with smaller volumes of organic solvent (e.g., 3 x 50 mL) than a single extraction with a large volume (1 x 150 mL).

References

  • Biotechnological Production, Isolation and Characterisation of (2R ,3S )‐2,3‐Dihydroxy‐2,3‐Dihydrobenzoate - PMC. (2025, September 17). PubMed Central.
  • Removing Highly Toxic Phenolic Compounds: Wastewater Treatment Options. (2020, April 24). Saltworks Technologies.
  • 3,5-Dihydroxybenzoic acid - Organic Syntheses Procedure. Organic Syntheses.
  • EXPERIMENTAL INVESTIGATION OF THE SEPARATION OF 4-HYDROXYBENZOIC ACID EMPLOYING NATURAL AND CONVENTIONAL SOLVENTS. Journal of Engineering and Applied Sciences.
  • Separation, Isolation, and Enrichment of Samples of Phenolic Compounds from Winemaking By-Products. (2022). MDPI.
  • Fractionation and Purification of Bioactive Compounds Obtained
  • Extraction and characterization of phenolic compounds and their potential antioxidant activities. (2022, September 1). PubMed Central.
  • Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candid
  • HPLC Methods for analysis of 2,3-Dihydroxybenzoic acid.
  • Assay of 2,3-dihydroxybenzoic acid and related compounds in plant materials by high-performance liquid chrom
  • Methyl 2,4-Dihydroxybenzo

Sources

Technical Support Center: Enhancing the Stability of Methyl 2,3-dihydroxybenzoate in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 2,3-dihydroxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for improving the stability of this compound in solution. Here, we address common challenges and provide scientifically grounded protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is turning brown. What is causing this discoloration?

A1: The brown discoloration is a classic indicator of the oxidation of the catechol moiety (the 2,3-dihydroxy functional groups) in your this compound molecule. This process involves the formation of highly reactive ortho-quinones, which can then polymerize to form colored degradation products. This oxidation is often accelerated by factors such as elevated pH (alkaline conditions), the presence of dissolved oxygen, and trace metal ions.

Q2: At what pH is this compound most stable?

A2: Phenolic compounds, especially catechols, are generally more stable in acidic to neutral conditions. As the pH increases, the hydroxyl groups are more readily deprotonated, making the molecule more susceptible to oxidation. While specific kinetic data for this compound is not extensively published, it is advisable to maintain your solutions at a pH below 7, and ideally in the slightly acidic range (pH 4-6), to minimize degradation.

Q3: Can the methyl ester group affect the stability of the molecule compared to 2,3-dihydroxybenzoic acid?

A3: Yes, the methyl ester group can influence stability in two primary ways. Firstly, it can undergo hydrolysis to the corresponding carboxylic acid (2,3-dihydroxybenzoic acid), especially under strongly acidic or basic conditions. Secondly, the electronic properties of the ester group can subtly influence the oxidation potential of the catechol ring. However, the primary instability of this molecule in solution is typically dominated by the oxidation of the catechol group.

Q4: How should I store my stock solutions of this compound?

A4: For optimal stability, stock solutions should be prepared in a deoxygenated solvent, buffered at a slightly acidic pH (e.g., pH 4-6). It is also recommended to store them in amber vials to protect from light, at low temperatures (2-8°C or frozen at -20°C for longer-term storage), and under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Rapid Discoloration of Solution 1. High pH of the solvent or buffer. 2. Presence of dissolved oxygen. 3. Contamination with trace metal ions (e.g., Fe³⁺, Cu²⁺).1. Adjust the pH of your solution to a slightly acidic range (pH 4-6) using a suitable buffer. 2. Degas your solvent by sparging with an inert gas (N₂ or Ar) or by sonication before preparing the solution. 3. Add a chelating agent such as EDTA (0.1-1 mM) to sequester metal ions.
Loss of Compound Potency Over Time (Confirmed by HPLC) 1. Oxidative degradation. 2. Hydrolysis of the methyl ester. 3. Photodegradation.1. Add an antioxidant like ascorbic acid (0.1-1% w/v) to the solution.[1][2] 2. Avoid prolonged storage in highly acidic or basic conditions. If hydrolysis is a concern, prepare fresh solutions. 3. Store solutions in amber vials or protect from light by wrapping containers in aluminum foil.
Appearance of New Peaks in HPLC Chromatogram 1. Formation of oxidation products (quinones, polymers). 2. Formation of 2,3-dihydroxybenzoic acid due to hydrolysis.1. Compare the chromatogram with a forced degradation sample (oxidative stress) to identify potential degradation peaks. 2. Spike the sample with a standard of 2,3-dihydroxybenzoic acid to confirm the identity of the hydrolysis peak.
Precipitation of the Compound from Aqueous Solution 1. Poor solubility at the working concentration and pH. 2. Degradation to less soluble products.1. Verify the solubility of this compound in your specific buffer system. Consider the use of a co-solvent if compatible with your application. 2. Analyze the precipitate to determine if it is the parent compound or a degradation product.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution of this compound

This protocol outlines the steps to prepare a stock solution with enhanced stability, suitable for use in various downstream applications.

Materials:

  • This compound

  • HPLC-grade solvent (e.g., methanol, acetonitrile, or a buffered aqueous solution)

  • Citrate or acetate buffer (pH 5.0)

  • Ascorbic acid

  • Ethylenediaminetetraacetic acid (EDTA)

  • Inert gas (Nitrogen or Argon)

  • Amber glass vials with Teflon-lined caps

Procedure:

  • Solvent Preparation:

    • If using an aqueous buffer, prepare a 50 mM citrate or acetate buffer and adjust the pH to 5.0.

    • Degas the chosen solvent by sparging with an inert gas for 15-20 minutes to remove dissolved oxygen.

  • Addition of Stabilizers:

    • To the deoxygenated solvent, add ascorbic acid to a final concentration of 0.1% (w/v).

    • Add EDTA to a final concentration of 0.5 mM.[3]

    • Mix thoroughly until all stabilizers are dissolved.

  • Dissolving this compound:

    • Weigh the required amount of this compound and dissolve it in the stabilized solvent to achieve the desired stock concentration.

    • Briefly sonicate if necessary to aid dissolution.

  • Storage:

    • Aliquot the stock solution into amber glass vials.

    • Purge the headspace of each vial with an inert gas before sealing.

    • Store at -20°C for long-term storage or at 2-8°C for short-term use.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a starting point for developing an HPLC method to monitor the stability of this compound and separate it from its potential degradation products.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Dilute the sample solution with the initial mobile phase composition (90% A, 10% B) to a suitable concentration for analysis.

Method Validation:

  • To validate this as a stability-indicating method, perform a forced degradation study.[4][5] Expose solutions of this compound to acidic, basic, oxidative, thermal, and photolytic stress. The method should be able to resolve the parent peak from all major degradation peaks.

Protocol 3: Forced Degradation Study

A forced degradation study is essential to understand the degradation pathways and to develop a stability-indicating analytical method.[4][5]

Stress Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at room temperature for 4 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound at 80°C for 48 hours.

  • Photolytic Degradation: Expose a solution to UV light (254 nm) for 24 hours.

Procedure:

  • For each condition, prepare a solution of this compound at a known concentration (e.g., 1 mg/mL).

  • After the specified stress period, neutralize the acidic and basic samples.

  • Analyze all samples by the developed HPLC method alongside an unstressed control sample.

Visualization of Degradation and Stabilization

Degradation Pathway of this compound

MDB This compound Quinone o-Quinone Intermediate MDB->Quinone Oxidation (O₂, metal ions, high pH) Acid 2,3-dihydroxybenzoic Acid MDB->Acid Hydrolysis (acid/base) Polymer Colored Polymers Quinone->Polymer Polymerization

Caption: Primary degradation pathways of this compound.

Stabilization Strategy Workflow

cluster_solution Solution Preparation cluster_stabilizers Stabilizing Agents Solvent Choose Solvent Degas Degas Solvent (N₂/Ar) Solvent->Degas Additives Add Stabilizers Degas->Additives Dissolve Dissolve Compound Additives->Dissolve Antioxidant Ascorbic Acid (scavenges O₂) Additives->Antioxidant Chelator EDTA (sequesters metals) Additives->Chelator Buffer Acidic Buffer (controls pH) Additives->Buffer Store Store Properly Dissolve->Store

Caption: Workflow for preparing a stabilized solution.

References

  • Roy, C., & Chakrabarty, J. (2013). Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formulation. Scientia Pharmaceutica, 81(4), 951–967. Available from: [Link]

  • Singh, S., et al. (2013). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Journal of the Indian Chemical Society, 90, 1-5. Available from: [Link]

  • Patel, Y. et al. (2022). Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences, 5(3), 1-10. Available from: [Link]

  • Woottisin, N., et al. (2017). Development and Validation of Stability Indicating HPLC Method for Determination of Caffeic Acid, Vitexin and Rosmarinic acid in Thunbergia laurifolia Lindl. Leaf Extract. Pharmacognosy Journal, 9(6), 833-839. Available from: [Link]

  • Roy, C., & Chakrabarty, J. (2013). Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formulation. Scientia Pharmaceutica, 81(4), 951–967. Available from: [Link]

  • Zhu, Q. Y., et al. (2003). Stabilizing effect of ascorbic acid on flavan-3-ols and dimeric procyanidins from cocoa. Journal of Agricultural and Food Chemistry, 51(3), 828–833. Available from: [Link]

  • Marín, M., Plumeier, I., & Pieper, D. H. (2012). Degradation of 2,3-Dihydroxybenzoate by a Novel meta-Cleavage Pathway. Journal of Bacteriology, 194(15), 3851–3860. Available from: [Link]

  • Contreras, D., et al. (2011). Fe(III)-EDTA complex abatement using a catechol driven Fenton reaction combined with a biological treatment. Journal of Hazardous Materials, 185(2-3), 1541-1545. Available from: [Link]

  • Kiatgrajai, M., et al. (2019). Direct Analysis of Synthetic Phenolic Antioxidants, and Fatty Acid Methyl Ester Stability in Biodiesel by Liquid Chromatography and High-Resolution Mass Spectrometry. Molecules, 24(18), 3298. Available from: [Link]

  • Khan, F. A., et al. (2018). Kinetic Studies of Alkaline Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media. Journal of the Chemical Society of Pakistan, 40(4), 725-731. Available from: [Link]

  • Li, J., et al. (2022). Effects of different concentrations of ascorbic acid on the stability of (+)-Catechin under enzymatic conditions. Food Chemistry, 404(Pt A), 133933. Available from: [Link]

  • Zhou, L., & Zrybko, D. L. (2020). Role of Ascorbic Acid in the Extraction and Quantification of Potato Polyphenol Oxidase Activity. Foods, 9(12), 1797. Available from: [Link]

  • The Good Scents Company. (n.d.). This compound. Retrieved from [Link]

  • Marín, M., Plumeier, I., & Pieper, D. H. (2012). Degradation of 2,3-dihydroxybenzoate by a novel meta-cleavage pathway. Journal of Bacteriology, 194(15), 3851–3860. Available from: [Link]

  • Ilić, D. P., et al. (2022). Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology. Antioxidants, 11(1), 1-20. Available from: [Link]

  • Contreras, D., et al. (2011). Zn-EDTA Degradation by Catechol driven Fenton Reaction. Journal of the Chilean Chemical Society, 56(3), 775-779. Available from: [Link]

  • Tarsin, W. N., & Tadi, P. (2023). Ethylenediaminetetraacetic Acid (EDTA). In StatPearls. StatPearls Publishing. Available from: [Link]

  • Google Patents. (2011). Stabilized ascorbic acid solutions; method of use thereof; process for their obtention; and compositions comprising the same. (U.S. Patent No. US20110319486A1).
  • ResearchGate. (2024). Addition of EDTA during the synthesis of copper nanoparticles to prevent it from being oxidized?. Retrieved from [Link]

  • Meng, F., et al. (2020). Hydrolysis and Photolysis Kinetics, and Identification of Degradation Products of the Novel Bactericide 2-(4-Fluorobenzyl)-5-(Methylsulfonyl)-1,3,4-Oxadiazole in Water. International Journal of Environmental Research and Public Health, 17(10), 3496. Available from: [Link]

  • Tarsin, W. N., & Tadi, P. (2023). Ethylenediaminetetraacetic Acid (EDTA). In StatPearls. StatPearls Publishing. Available from: [Link]

  • precisionFDA. (n.d.). This compound. Retrieved from [Link]

  • Puterka, G. J., & Rife, C. L. (2001). Assay of 2,3-dihydroxybenzoic acid and related compounds in plant materials by high-performance liquid chromatography. Journal of Chromatography A, 927(1-2), 39–45. Available from: [Link]

Sources

"solubility issues of Methyl 2,3-dihydroxybenzoate in aqueous buffers"

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for Methyl 2,3-dihydroxybenzoate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common solubility challenges encountered when working with this compound in aqueous buffer systems. As a dihydroxy-substituted aromatic ester, this compound presents unique handling requirements that are critical for experimental success and data reproducibility. This guide provides in-depth, experience-driven advice in a direct question-and-answer format, moving beyond simple instructions to explain the underlying chemical principles.

Physicochemical Properties Summary

A clear understanding of the physicochemical properties of this compound is the foundation for troubleshooting.

PropertyValueSource
Chemical Formula C₈H₈O₄[1][2]
Molecular Weight 168.15 g/mol [1][2]
Melting Point 78-82 °C[3]
Appearance White to gray or red powder/crystal
Estimated Water Solubility ~3666 mg/L (at 25 °C)[4]
SMILES COC(=O)C1=C(C(=CC=C1)O)O[5]

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling of this compound.

Q1: What is the expected aqueous solubility of this compound and why is it challenging?

A1: this compound is considered sparingly soluble in water.[6] While an estimated solubility is around 3.67 mg/mL, achieving this in practice, especially in buffered systems, can be difficult.[4] The challenge arises from its molecular structure: it possesses a relatively non-polar benzene ring and a methyl ester group, which limit its interaction with water. However, it also has two hydroxyl (-OH) groups that can form hydrogen bonds with water, providing a moderate degree of solubility.[7] Its solubility is not a fixed number but is highly dependent on the solution's pH, temperature, and the composition of the buffer itself.[8]

Q2: How does the pH of my aqueous buffer affect the solubility of this compound?

A2: The pH of the buffer is the most critical factor influencing the solubility of this compound. This compound is a phenolic compound, which makes it a weak acid.[9]

  • In Acidic to Neutral pH: At pH values below its acid dissociation constant (pKa), the hydroxyl groups remain protonated (-OH). In this neutral form, the molecule is less polar and thus exhibits its lowest aqueous solubility.

  • In Alkaline (Basic) pH: As the pH increases above its pKa, the hydroxyl groups are deprotonated to form phenolate salts (-O⁻). This ionization introduces a negative charge, making the molecule significantly more polar and therefore more soluble in water.[9][10]

Therefore, to increase the solubility of this compound in an aqueous buffer, you generally need to increase the pH.[11][12]

Q3: What is the best way to prepare a stock solution?

A3: Due to its limited aqueous solubility, it is highly recommended to first prepare a concentrated stock solution in a suitable organic solvent.[6] Common and effective solvents include:

  • Dimethyl sulfoxide (DMSO)

  • Dimethylformamide (DMF)

  • Ethanol

Rationale: These polar aprotic and protic organic solvents can effectively solvate the molecule, allowing for the preparation of a high-concentration, clear stock solution (e.g., 10-50 mM). This stock can then be carefully diluted into your aqueous buffer for the final experimental concentration.[13][14] Always ensure the solid compound is completely dissolved in the organic solvent before proceeding with aqueous dilutions.

Q4: Is this compound stable in aqueous solutions, especially at high pH?

A4: This is a critical consideration. While alkaline pH increases solubility, it also significantly increases the risk of degradation.[9] Polyphenolic compounds, like this compound, are susceptible to oxidation, especially at high pH and in the presence of oxygen.[15] This can lead to a change in the solution's color (e.g., yellowing or browning) and a loss of the compound's activity.

Best Practice: Always prepare fresh dilutions of this compound in your aqueous buffer for each experiment from a frozen organic stock. Avoid long-term storage of the compound in aqueous buffers, particularly those with a pH > 8.

Troubleshooting Guide

This section provides a systematic approach to resolving specific problems you may encounter during your experiments.

Issue 1: My compound precipitates immediately when I add the organic stock solution to my aqueous buffer.

This common phenomenon, often called "crashing out," occurs because the compound is rapidly transferred from a favorable organic solvent environment to a much less favorable aqueous one.

Troubleshooting Workflow

start Precipitation Observed Upon Dilution q1 Is your dilution technique correct? start->q1 sol1 Correct Technique: Add stock solution dropwise to vigorously stirring buffer. Do NOT add buffer to stock. q1->sol1 No q2 Is final organic solvent concentration <1%? q1->q2 Yes a1_yes Yes a1_no No sol1->q1 sol2 Consider if a higher co-solvent percentage (e.g., 2-5% DMSO) is compatible with your assay. q2->sol2 No q3 Is the buffer pH optimized for solubility? q2->q3 Yes a2_yes Yes a2_no No sol2->q3 sol3 Increase pH of the aqueous buffer (e.g., to pH 8.0-9.0) BEFORE adding the stock solution. q3->sol3 No end_node If issue persists, the target concentration may exceed the solubility limit. q3->end_node Yes a3_yes Yes a3_no No sol3->start

Caption: Decision tree for troubleshooting precipitation.

Causality and Solutions
  • Cause: Poor mixing technique. Adding the stock too quickly or into an unstirred buffer creates localized areas of high concentration where the compound immediately exceeds its solubility limit.

    • Solution: Improve your dilution method as described in Protocol 2 . The key is to disperse the organic stock into the large volume of buffer as quickly and evenly as possible.[13]

  • Cause: Insufficient co-solvent. The small amount of organic solvent from the stock is not enough to keep the compound dissolved in the final aqueous volume.

    • Solution: While most assays require the final organic solvent concentration to be low (e.g., <1%), sometimes increasing it slightly (e.g., to 2% or 5%) can solve the problem. Crucially, you must first run a vehicle control to ensure this higher solvent concentration does not affect your experimental system (e.g., cell viability, enzyme activity). [6]

  • Cause: Suboptimal buffer pH. Diluting into a neutral or acidic buffer where the compound is least soluble is a primary cause of precipitation.

    • Solution: The most effective strategy is to adjust the pH of your aqueous buffer to a more alkaline level (e.g., pH 8.0, 8.5, or 9.0) before adding the stock solution. This ensures the compound enters an environment where it can immediately ionize into its more soluble form.[12][16]

Issue 2: The compound dissolves initially but then crystallizes out of solution over time.

This indicates that you have created a supersaturated solution, which is thermodynamically unstable.

  • Cause: The initial energy input (e.g., from vortexing or sonication) or the co-solvent effect allowed you to temporarily exceed the thermodynamic solubility limit. Over time, the system equilibrates, and the excess compound precipitates.

    • Solution 1 (Recommended): Your target concentration is too high for the chosen buffer conditions. You must either lower the final concentration or further optimize the buffer (e.g., by increasing the pH) to increase the true solubility limit.

    • Solution 2 (Use with Caution): For some short-term experiments, you can use the freshly prepared supersaturated solution immediately after preparation. However, this is not recommended for longer incubations, as the decreasing concentration of the dissolved compound will introduce significant variability and artifacts into your results.

Issue 3: The solution turns yellow/brown after adding the compound.

This is a visual indicator of chemical degradation.

  • Cause: Oxidation of the phenolic hydroxyl groups. As mentioned in FAQ A4, dihydroxybenzoates are prone to oxidation at higher pH, which breaks down the molecule and produces colored byproducts.[9][15]

    • Solution 1: Prepare solutions immediately before use. Do not store them.

    • Solution 2: If possible, degas your buffer by bubbling it with an inert gas (like nitrogen or argon) before adding the compound. This removes dissolved oxygen, which is a key reactant in the degradation pathway.

    • Solution 3: Find the "sweet spot" for pH. Use the lowest possible pH that provides the necessary solubility for your target concentration without causing rapid degradation. This may require some empirical testing.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

This protocol describes the standard method for preparing a 50 mM stock solution.

  • Weigh Compound: Accurately weigh 8.41 mg of this compound (MW = 168.15 g/mol ) using an analytical balance.

  • Add Solvent: Place the weighed powder into a sterile microcentrifuge tube or glass vial. Add 1.0 mL of high-purity, anhydrous DMSO.

  • Dissolve: Vortex the mixture vigorously for 1-2 minutes. If some solid remains, gently warm the solution to 37°C for 5-10 minutes and vortex again.

  • Verify Dissolution: Visually inspect the solution against a light source to ensure it is completely clear and free of any particulate matter.

  • Store: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store tightly sealed at -20°C.

Protocol 2: Recommended Dilution of Organic Stock into Aqueous Buffer

This protocol minimizes the risk of precipitation upon dilution.

Caption: Workflow for diluting stock solution into buffer.

  • Prepare Buffer: Dispense the required volume of your final aqueous buffer into a sterile tube (e.g., 990 µL of PBS for a 1:100 dilution).

  • Stir Vigorously: Place the tube on a vortex mixer at a medium-high setting or use a magnetic stir bar to create a vortex in the buffer.

  • Add Stock Slowly: While the buffer is stirring, slowly add the required volume of your concentrated organic stock (e.g., 10 µL of 50 mM stock for a final concentration of 500 µM). Pipette the stock solution directly into the stirring buffer, not onto the sides of the tube.

  • Continue Mixing: Allow the solution to continue vortexing or stirring for another 2-5 minutes to ensure homogeneity.

  • Final Check: Before use, hold the solution up to a light source to confirm it is clear and free of any precipitate.

Protocol 3: Determination of Approximate Kinetic Solubility

This modified shake-flask method helps you determine the solubility limit in your specific buffer system.[17]

  • Prepare Buffer System: Prepare the exact aqueous buffer (including any co-solvents) in which you need to determine the solubility.

  • Add Excess Solid: Add an excess amount of solid this compound to a known volume of the buffer (e.g., add 5-10 mg to 1 mL of buffer). You must be able to see undissolved solid at the bottom of the tube.

  • Equilibrate: Tightly cap the tube and place it on a shaker or rotator at a controlled temperature (e.g., 25°C or 37°C) for a set period. A 24-hour incubation is standard for thermodynamic solubility, but a 1-2 hour incubation is often sufficient for a practical "kinetic solubility" estimate relevant to most lab experiments.[14][18]

  • Separate Phases: After incubation, separate the undissolved solid from the saturated solution. This is a critical step.

    • Centrifugation: Centrifuge the sample at high speed (e.g., >10,000 x g) for 10-15 minutes.

    • Filtration: Alternatively, filter the solution through a 0.22 µm syringe filter compatible with your buffer and compound.

  • Analyze Supernatant: Carefully remove an aliquot of the clear supernatant (or filtrate). Be cautious not to disturb the pellet if using centrifugation.

  • Determine Concentration: Measure the concentration of the dissolved compound in the supernatant using a suitable analytical technique, such as HPLC-UV or UV-Vis spectroscopy.[19][20] This measured concentration is the approximate solubility of your compound under those specific conditions.

References

  • Buffers in pharmaceutical systems - Pharmacy Infoline. (n.d.). Pharmacy Infoline. Retrieved from [Link]

  • Silver, J. (2016). What is the relation between the solubility of phenolic compounds and pH of solution? ResearchGate. Retrieved from [Link]

  • Wagdy, S. M. (n.d.). Effect of pH on the solubility of phenolic compounds. ResearchGate. Retrieved from [Link]

  • Gokarn, Y., et al. (2012). Breaking old habits: Moving away from commonly used buffers in pharmaceuticals. American Pharmaceutical Review. Retrieved from [Link]

  • A review of methods for solubility determination in biopharmaceutical drug characterisation. (n.d.). Google Scholar.
  • Buffers in Pharmaceutical Systems, Preparation, Stability of Buffers. (n.d.). Pharmaguideline. Retrieved from [Link]

  • Kerns, E. H. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. Retrieved from [Link]

  • Dash, S. (n.d.). Role of Buffers in Pharmacy. CUTM Courseware. Retrieved from [Link]

  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution. Retrieved from [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • Bouaziz, A. (2016). How does pH affect the solubility of phenolic acid? ResearchGate. Retrieved from [Link]

  • 2,3-Dihydroxybenzoic acid. (n.d.). Solubility of Things. Retrieved from [Link]

  • This compound | C8H8O4. (n.d.). PubChem. Retrieved from [Link]

  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101–2105. Retrieved from [Link]

  • Brandt, U., et al. (2012). Degradation of 2,3-Dihydroxybenzoate by a Novel meta-Cleavage Pathway. Journal of Bacteriology, 194(15), 4065-4072. Retrieved from [Link]

  • This compound, 2411-83-8. (n.d.). The Good Scents Company. Retrieved from [Link]

  • Ferreira, O., & Pinho, S. P. (2012). Aqueous Solubility of Some Natural Phenolic Compounds. Industrial & Engineering Chemistry Research, 51(18), 6577–6583. Retrieved from [Link]

  • How to tackle compound solubility issue. (2022). Reddit. Retrieved from [Link]

  • Brandt, U., et al. (2012). Degradation of 2,3-dihydroxybenzoate by a novel meta-cleavage pathway. Journal of Bacteriology, 194(15), 4065-4072. Retrieved from [Link]

  • 4 Factors Affecting Solubility of Drugs. (2021). Ascendia Pharmaceutical Solutions. Retrieved from [Link]

  • factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. (n.d.). IJNRD. Retrieved from [Link]

  • Ott, M. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. American Pharmaceutical Review. Retrieved from [Link]

  • Karegoudar, T. B., & Kim, C. K. (2000). Microbial degradation of monohydroxybenzoic acids. Journal of Industrial Microbiology and Biotechnology, 24(5), 313-318. Retrieved from [Link]

  • Trakas, N., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Molecular BioSystems, 8(11), 2977-2984. Retrieved from [Link]

  • Guo, S., et al. (2021). Solubility Measurement and Data Correlation of 2,3-Dihydroxybenzoic Acid in 12 Monosolvents at Temperatures from 278.15 to 318.15 K. Journal of Chemical & Engineering Data, 66(3), 1464-1472. Retrieved from [Link]

Sources

Technical Support Center: Optimization of HPLC Separation for Methyl Dihydroxybenzoate Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the HPLC analysis of methyl dihydroxybenzoate isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have structured this guide to not only offer solutions but also to explain the scientific principles behind them, ensuring robust and reliable chromatographic methods.

Troubleshooting Guide

The separation of positional isomers like methyl 2,3-dihydroxybenzoate and its related compounds can be challenging due to their similar physicochemical properties.[1][2] This section addresses the most common issues encountered during method development and routine analysis.

Issue 1: Poor Resolution or Complete Co-elution of Isomers

Symptom: Chromatogram shows overlapping peaks or a single broad peak for multiple isomers.

Causality: Poor resolution is fundamentally a problem of insufficient selectivity (α) or efficiency (N) in the chromatographic system. For isomers with nearly identical structures, achieving adequate selectivity is the primary hurdle.[1]

Troubleshooting Workflow

Caption: Troubleshooting workflow for poor isomer resolution.

Step-by-Step Protocol:
  • Optimize Mobile Phase Composition:

    • Adjust Organic Modifier Percentage: In reversed-phase HPLC, subtly changing the ratio of acetonitrile or methanol to water can alter selectivity. Create a series of isocratic runs or shallow gradients with small changes in the organic solvent concentration.[1]

    • Modify Mobile Phase pH: Methyl dihydroxybenzoates are phenolic acids and their ionization state is pH-dependent.[3][4] Adjusting the pH of the mobile phase with additives like formic acid, acetic acid, or trifluoroacetic acid can significantly impact retention and selectivity.[5][6] A good starting point is a pH of around 2.5-3.5 to suppress the ionization of the carboxylic acid and phenolic hydroxyl groups.[7]

    • Switch Organic Modifier: If acetonitrile doesn't provide adequate separation, try methanol. Methanol has different solvent properties and can offer alternative selectivity for polar compounds.[8]

  • Change Column Chemistry:

    • Phenyl Stationary Phases: If a standard C18 column is insufficient, a phenyl-bonded phase can provide enhanced separation for aromatic compounds through π-π interactions.[9][10] This can be particularly effective for resolving positional isomers.[11]

    • Polar-Embedded Phases: Columns with polar-embedded groups (e.g., amide or carbamate) offer different selectivity compared to traditional C18 columns and can improve peak shape for polar analytes.[12][13]

    • Mixed-Mode Chromatography: For highly similar isomers, mixed-mode columns that utilize a combination of reversed-phase and ion-exchange interactions can provide the necessary selectivity for a successful separation.[2][14][15]

  • Implement Gradient Elution:

    • If you are using an isocratic method, switching to a shallow gradient elution can significantly improve the separation of complex mixtures and sharpen peaks.[1][16]

ParameterRecommended Starting Conditions
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 20% B to 80% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 270 nm or 280 nm
Temperature 40°C

Table 1: Recommended starting HPLC conditions for methyl dihydroxybenzoate isomer analysis.[5][16][17][18]

Issue 2: Peak Tailing

Symptom: Asymmetrical peaks with a "tail" extending from the peak maximum.

Causality: Peak tailing for phenolic compounds is often caused by secondary interactions between the analytes and active silanol groups on the silica-based stationary phase.[19][20] Chelation with metal ions in the stationary phase can also contribute to this issue.[20]

Troubleshooting Workflow

Caption: Troubleshooting workflow for peak tailing.

Step-by-Step Protocol:
  • Mobile Phase Modification:

    • Lower Mobile Phase pH: Adding a small amount of acid (e.g., 0.1% formic acid) to the mobile phase will suppress the ionization of silanol groups, thereby reducing secondary interactions.[7][20]

    • Increase Buffer Strength: If using a buffer, increasing its concentration (e.g., from 10 mM to 25 mM) can improve peak shape by maintaining a constant ionization state for the analyte.[20]

    • Add a Mobile Phase Modifier: In some cases, adding a small amount of a basic compound like triethylamine (TEA) can help to mask active silanol sites and improve peak shape, though this is less common with modern high-purity silica columns.[19]

  • Column Selection and Care:

    • Use a High-Purity Silica Column: Modern HPLC columns are typically made with high-purity silica with low silanol activity, which minimizes peak tailing for basic and acidic compounds.[20]

    • Consider a Polar-Embedded Column: These columns are designed to shield the silica surface and can provide excellent peak shape for polar compounds.[12]

  • Sample Considerations:

    • Avoid Column Overload: Injecting too much sample can lead to peak distortion, including tailing. Try reducing the injection volume or diluting the sample.[20]

Issue 3: Retention Time Instability

Symptom: Retention times for the same analyte vary between injections or across a sequence.

Causality: Fluctuations in retention time can be caused by a variety of factors, including changes in mobile phase composition, temperature, flow rate, or column equilibration.[20][21]

Troubleshooting Workflow

Caption: Troubleshooting workflow for retention time instability.

Step-by-Step Protocol:
  • System Checks:

    • Flow Rate Consistency: Verify that the HPLC pump is delivering a consistent flow rate.

    • Temperature Control: Ensure the column thermostat is set and maintaining a stable temperature, as temperature fluctuations can affect retention times.[22]

    • System Leaks: Check for any leaks in the system, as this can lead to pressure and flow rate fluctuations.

  • Mobile Phase Preparation:

    • Proper Mixing and Degassing: Ensure that the mobile phase components are accurately measured and thoroughly mixed. Degas the mobile phase to prevent air bubbles from interfering with the pump's performance.[18]

    • Solvent Evaporation: Keep mobile phase reservoirs covered to prevent the evaporation of the more volatile organic component, which would change the mobile phase composition over time.

  • Column Equilibration:

    • Ensure the column is fully equilibrated with the initial mobile phase conditions before starting a sequence. This is especially important for gradient methods. A good rule of thumb is to flush the column with at least 10-20 column volumes of the starting mobile phase.[21]

Frequently Asked Questions (FAQs)

Q1: What is the best type of HPLC column for separating methyl dihydroxybenzoate isomers?

While a standard C18 column is a good starting point, separating positional isomers often requires a stationary phase with alternative selectivity.[1] A phenyl-bonded phase is highly recommended as it can provide π-π interactions with the aromatic rings of the analytes, often leading to improved resolution of isomers.[9] For particularly challenging separations, consider a polar-embedded or a mixed-mode column.[2][12]

Q2: How critical is the mobile phase pH for this separation?

The mobile phase pH is a critical parameter. Methyl dihydroxybenzoates are acidic compounds, and their degree of ionization is governed by the mobile phase pH.[3] By controlling the pH, you can manipulate the hydrophobicity of the analytes and thus their retention time.[4][7] A low pH (around 2.5-3.5) is generally recommended to keep the analytes in their neutral, more retained form, which often leads to better peak shape and resolution.[5][23]

Q3: Should I use an isocratic or gradient elution method?

For a mixture of isomers with very similar retention times, a shallow gradient is often more effective than an isocratic method.[1] A gradient can help to resolve closely eluting peaks and also sharpens the peak shape, leading to better sensitivity.[16] An isocratic method may be sufficient if the isomers are already well-resolved, but a gradient provides more flexibility for optimization.

Q4: My peaks are very broad. How can I improve the peak shape?

Broad peaks can be a sign of poor column efficiency, extra-column volume, or secondary interactions. To address this:

  • Ensure your column is in good condition.

  • Use a shallow gradient to sharpen peaks.

  • Optimize the mobile phase pH to minimize secondary interactions.[20]

  • Check for and minimize any extra-column volume in your system, such as long tubing between the injector, column, and detector.

Q5: I am not seeing any peaks. What should I check first?

If no peaks are observed, systematically check the following:

  • Ensure the lamp in your UV detector is on and has not burned out.

  • Verify that your sample is soluble in the mobile phase and has been prepared at the correct concentration.

  • Check that the injection is being made correctly.

  • Confirm that the flow rate is set correctly and that there is mobile phase flowing through the system.

  • Make sure you are monitoring at an appropriate wavelength where your analytes absorb (e.g., around 270-280 nm for methyl dihydroxybenzoates).[5][17]

References

  • Separation of Five Isomers of Dihydroxybenzoic Acid by High-Speed Counter-Current Chromatography with Dual-Rotation Elution Method. (n.d.).
  • Separation of Methyl 2,4-dihydroxy-3,6-dimethylbenzoate on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
  • Technical Support Center: HPLC Analysis of Phenolic Compounds - Benchchem. (n.d.).
  • Assay of 2,3-dihydroxybenzoic acid and related compounds in plant materials by high-performance liquid chromatography. (2001). PubMed.
  • Phenyl Stationary Phases for HPLC. (n.d.). Element Lab Solutions.
  • troubleshooting HPLC separation of Methyl 3-hydroxy-4,5-dimethoxybenzoate isomers - Benchchem. (n.d.).
  • HPLC separation of Dihydroxybenzoic acid in Hydrogen-Bonding mode on SHARC 1 HPLC column. (n.d.). SIELC Technologies.
  • Phenolic compounds analyzed and separated with normal phase HPLC - AppNote. (2012).
  • Technical Support Center: Resolving Impurities in Methyl 3-hydroxy-4,5-dimethoxybenzoate Samples - Benchchem. (n.d.).
  • Recent developments in the HPLC separation of phenolic compounds. (n.d.). PubMed.
  • Application Note: HPLC Analysis of Methyl 3-hydroxy-4,5-dimethoxybenzoate Purity - Benchchem. (n.d.).
  • HPLC Analysis of Dihydroxybenzoic Acids on Amaze TR Mixed-Mode Column. (n.d.). HELIX Chromatography.
  • Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column. (2019). PMC - NIH.
  • Troubleshooting Liquid Chromatographic Separations: Avoiding Common Issues through Informed Method Development Practices. (n.d.). Sigma-Aldrich.
  • HPLC Troubleshooting. (n.d.).
  • HPLC Troubleshooting Guide. (n.d.).
  • Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. (n.d.). Research Journal of Pharmacy and Technology.
  • Method development & optimization. (n.d.). Sigma-Aldrich.
  • separation of positional isomers. (2017). Chromatography Forum.
  • 5 Common HPLC Troubleshooting Mistakes and What to Do Instead. (2023). YouTube.
  • HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. (n.d.). NIH.
  • Mobile-phase pH influence on the retention of some benzoic acid derivatives in reversed-phase chromatography. (n.d.). PubMed.
  • Improving HPLC Separation of Polyphenols. (n.d.). LCGC International.
  • Recent developments in the HPLC separation of phenolic compounds. (2025). ResearchGate.
  • Back to Basics: The Role of pH in Retention and Selectivity. (n.d.). LCGC International.
  • Back to Basics: The Role of pH in Retention and Selectivity. (2017). LCGC International.
  • Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. (n.d.). Waters.
  • Influence of pH on Benzoic Acid Derivatives' Retention and RP HPLC Column Classification. (2025).
  • HPLC Separation of Dihydroxybenzoic Acid. (n.d.). SIELC Technologies.
  • How does an acid pH affect reversed-phase chromatography separations? (2023). Biotage.
  • Successful HPLC Operation – A Troubleshooting Guide. (n.d.). Thermo Fisher Scientific.
  • Developing and Validating a Method for Separating Flavonoid Isomers in Common Buckwheat Sprouts Using HPLC-PDA. (n.d.). MDPI.
  • Development and Optimisation of an HPLC-DAD-ESI-Q- ToF Method for the Determination of Phenolic Acids and Derivatives. (2014). PLOS.
  • HPLC Methods for analysis of 2,3-Dihydroxybenzoic acid. (n.d.). HELIX Chromatography.
  • Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. (2025). MicroSolv.
  • HPLC Separation of Dihydroxybenzoic Acids on Newcrom B Column. (n.d.). SIELC Technologies.

Sources

"reducing background noise in Methyl 2,3-dihydroxybenzoate bioassays"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Methyl 2,3-dihydroxybenzoate Bioassays

Introduction: Navigating the Nuances of Dihydroxybenzoate Assays

Welcome to the technical support guide for bioassays involving this compound. As a dihydroxy-substituted aromatic compound, this compound possesses a catechol-like moiety, which, while central to its biological activity, also renders it susceptible to specific chemical interferences that can manifest as high background noise.[1][2] This guide is structured to move from the foundational chemistry of the molecule to practical, hands-on troubleshooting, providing you not just with steps to follow, but with the reasoning behind them. Our goal is to empower you to diagnose issues, optimize your protocol, and generate clean, reproducible data.

Part 1: The Core Challenge - Understanding Autoxidation and Non-Enzymatic Browning

The primary source of background noise in assays with this compound is its inherent chemical reactivity. The two hydroxyl groups on the benzene ring make the molecule highly susceptible to oxidation, especially in aqueous buffer systems. This process, known as autoxidation, can be accelerated by factors like elevated pH, exposure to light, and the presence of trace metal ions.[3][4]

This oxidation initiates a cascade of reactions, forming quinone-like intermediates that can polymerize into colored products, a process analogous to non-enzymatic browning.[5][6][7] This leads to an increase in absorbance in your blank or no-enzyme control wells, effectively masking the true signal from your experiment and reducing assay sensitivity.[8]

Below is a conceptual workflow for diagnosing high background issues, which we will explore in detail in the following sections.

G Start High Background Signal Observed in Assay Reagents Step 1: Investigate Reagents (Compound, Buffer, Purity) Start->Reagents Start Here Protocol Step 2: Scrutinize Protocol (Incubation, Washing, Pipetting) Reagents->Protocol If Reagents OK Hardware Step 3: Check Instrumentation & Labware (Reader, Plates) Protocol->Hardware If Protocol OK Data Step 4: Analyze Data (Controls, Outliers) Hardware->Data If Hardware OK Resolved Problem Resolved Data->Resolved G Compound This compound (Susceptible Catechol) Oxidation Oxidation Cascade Compound->Oxidation Factors Factors Factors:f0->Oxidation Factors:f1->Oxidation Factors:f2->Oxidation Factors:f3->Oxidation Product Colored Byproducts (Quinones, Polymers) Oxidation->Product

Caption: Factors contributing to compound instability.

Buffer Component Optimization Table:

ComponentRecommended ConcentrationRole & Rationale
Buffering Agent 25-100 mMMaintain a stable pH, ideally between 6.0 and 7.4, to slow the rate of autoxidation.
EDTA 0.1-1 mMChelating agent. Sequesters divalent metal ions (e.g., Cu²⁺, Fe³⁺) that catalyze oxidative reactions.
Sodium Metabisulfite 0.1-0.5 mMAntioxidant. Scavenges dissolved oxygen and prevents the initial oxidation of the catechol moiety. Note: Test for compatibility with your specific assay system.
Tween-20 / Triton X-100 0.01-0.05% (v/v)Non-ionic detergent. Can help prevent aggregation of the compound or its oxidized products, which might otherwise cause light scattering. [9]

Question: Could impurities in my this compound sample be the problem?

Answer: Yes. While reputable suppliers provide compounds of high purity, degradation can occur during shipping or storage. [12]If you suspect the quality of your solid compound, consider obtaining a new lot or re-purifying the existing stock. Always refer to the supplier's Certificate of Analysis to understand the purity and identify potential reactive impurities. [13]

Category 2: Assay Protocol and Execution

Question: My results are highly variable between replicate wells. What can I do?

Answer: High variability often points to inconsistencies in assay execution rather than a single chemical cause. [10][11] Key Areas to Review:

  • Pipetting Technique: Ensure consistent pipetting. For multichannel pipettes, make sure all tips are securely fastened to draw and dispense equal volumes. Avoid scratching the bottom of the plate, as this can interfere with optical readings. [12]* Washing Steps: If your assay involves washing steps (like an ELISA), ensure they are thorough and consistent. Insufficient washing can leave behind unbound reagents that contribute to background signal. [8]Increase the number of washes or the soaking time if needed. [8]* Incubation Conditions: Verify that incubation temperature is uniform across the plate. Avoid "edge effects," where wells on the perimeter of the plate evaporate faster or experience different temperatures. [12]You can mitigate this by filling the outer wells with sterile water or buffer instead of experimental samples. [12] Question: Can incubation time and temperature affect my background signal?

Answer: Absolutely. Longer incubation times and higher temperatures provide more opportunity for the non-enzymatic browning and autoxidation of this compound to occur. [5][13] Optimization Protocol:

  • Time-Course Experiment: Run a time-course experiment for your blank (compound + buffer) and your positive control.

  • Measure Signal: Measure the absorbance at multiple time points (e.g., 15, 30, 60, 90 minutes).

  • Analyze: Plot the signal-to-background ratio over time.

  • Select Optimal Time: Choose the shortest incubation time that provides a robust signal for your positive control while keeping the background signal at an acceptable minimum.

Category 3: Instrumentation and Labware

Question: Does the type of 96-well plate I use make a difference?

Answer: Yes, the choice of microplate is critical for minimizing background in optical assays. [14] Plate Selection Guide:

Assay TypeRecommended Plate ColorRationale
Absorbance Clear (Transparent)The light path must pass directly through the sample. Using colored plates will block the signal. [12][14]
Fluorescence Black (Opaque)Reduces background from scattered light and minimizes crosstalk between adjacent wells. [12][14]
Luminescence White (Opaque)Maximizes the reflection of the emitted light signal towards the detector, enhancing sensitivity. [12][14]

Additionally, ensure plates are clean and free from dust or scratches that can scatter light and artificially increase readings. [15] Question: How can I optimize my microplate reader settings to improve my signal-to-noise ratio?

Answer: Modern microplate readers offer several settings that can be adjusted to reduce noise and improve data quality. [16]

  • Number of Flashes: For absorbance and fluorescence assays, increasing the number of flashes per well allows the reader to average the readings. [14][17]This helps to level out outliers and reduce variability, especially for low-signal samples. [14]* Gain Setting (Fluorescence/Luminescence): The gain amplifies the light signal. An incorrect gain setting can either saturate the detector (if too high for a bright signal) or fail to distinguish a dim signal from the background (if too low). [16][17]Always perform a gain adjustment on a well with the highest expected signal (e.g., a positive control) to set the optimal dynamic range. [17]* Well Scanning: If your samples are non-homogenous (e.g., adherent cells, precipitates), the reader might get different results depending on where it measures in the well. Using a well-scanning feature (such as orbital, spiral, or matrix scanning) averages the reading over a larger area of the well, significantly reducing data variability. [10][17]

References
  • Sirius Genomics. (2025, September 2). Troubleshooting Common Pitfalls in Colorimetric Assays: Ensuring Accurate and Reproducible Results. Sirius Genomics.
  • BMG Labtech. How to reduce data variability in heterogenous cell samples. BMG Labtech.
  • Boll, B., et al. (2021). Best practices on critical reagent characterization, qualification, and life cycle management for HCP immunoassays. PubMed.
  • Wu, Y., et al. (2017). An analytical approach to reduce between-plate variation in multiplex assays that measure antibodies to Plasmodium falciparum antigens. NIH.
  • Abcam. How to deal with high background in ELISA. Abcam.
  • Bitesize Bio. (2024, October 2).
  • Labcompare.com. (2018, August 6). Reducing Microplate Result Variability Using an AI-Based Approach. Labcompare.com.
  • Benchchem. Strategies to reduce variability in TAS2R14 cell-based assays. Benchchem.
  • ARP American Research Products, Inc. Elisa troubleshooting tips – High background. ARP American Research Products, Inc. Blog.
  • Genetics And Genomics. (2024, September 2).
  • Select Science. How to troubleshoot microplate assays and optimize detection. Select Science.
  • AAT Bioquest. (2024, September 13). What are the possible causes and solutions for background issues (high, uneven, or speckled)?.
  • Pekybio. (2025, December 4). Essential Tips For Using 96-Well Plates: A Practical Guide For Reliable Results. Pekybio.
  • ResearchGate. (2018, September 21). High background in TMB colorimetric assay?.
  • Smith, M. L., & Bluth, M. H. Common Interferences in Drug Testing. bluth bio industries.
  • Simmler, C., et al. (2015). Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery?. PMC.
  • Immunologix Labs. (2021, October 5). Implementing Best Practices for the Characterization of Critical Reagents. Immunologix Labs.
  • Bajorath, J. (2021). Evolution of assay interference concepts in drug discovery. Taylor & Francis.
  • Bio-Rad Antibodies. (2016, September 6). Applying best practices for characterizing critical reagents. Bio-Rad Antibodies.
  • Pinto, D., et al. (2022).
  • Surmodics IVD. What Causes High Background in ELISA Tests?. Surmodics IVD.
  • Danaher Life Sciences. Best Practices for Sample Preparation & Assay Development. Danaher Life Sciences.
  • Dahlin, J. L., et al. (2015). Assay Interference by Chemical Reactivity. NCBI Bookshelf.
  • ResearchGate. Optimization of the DPPH assay buffer for antioxidant proteins. Tween....
  • Bajorath, J. (2021). Evolution of assay interference concepts in drug discovery. Taylor & Francis Online.
  • Picha, H., et al. (2022).
  • BioProcess International. (2020, February 7). Bioassay Evolution: Finding Best Practices for Biopharmaceutical Quality Systems.
  • Analele Universitatii din Oradea, Fascicula Biologie. OPTIMIZATION OF PHENOLIC COMPOUNDS EXTRACTION CONDITIONS FROM ARTICHOKE (Cynara scolymus L.), ANTIOXIDANT ACTIVITY AND COMPARISO.
  • MDPI. (2019, February 26). A Non-Enzymatic and Label-Free Fluorescence Bioassay for Ultrasensitive Detection of PSA. MDPI.
  • HistoSure. FAQ – Why do I have high background or non-specific staining?. HistoSure.
  • Picha, H., et al. (2022).
  • Mok, C., et al. (2018). Optimization of Total Phenolic and Flavonoid Contents of Defatted Pitaya (Hylocereus polyrhizus) Seed Extract and Its Antioxidant Properties. PMC - PubMed Central.
  • Santa Cruz Biotechnology.
  • TCI EUROPE N.V.
  • NIH.
  • PubChem.
  • Sigma-Aldrich.
  • YouTube. (2014, July 10).
  • Fernandes, A., et al. (2023). Optimization of Phenolic Compounds Extraction and Antioxidant Activity from Inonotus hispidus Using Ultrasound-Assisted Extraction Technology. MDPI.
  • The Good Scents Company.
  • Fisher Scientific. This compound 98.0+%, TCI America 5 g. Fisher Scientific.
  • MDPI. (2022). CarE1 and GST1 Are Involved in Beta-Cypermethrin Resistance in Field Populations of the Mirid Bug, Apolygus lucorum. MDPI.
  • Sharma, V., et al. (2014). Non-enzymatic browning in citrus juice: chemical markers, their detection and ways to improve product quality. PubMed.
  • Sigma-Aldrich.
  • Lippi, G., et al. (2014). Interferences in quantitative immunochemical methods. Biochemia Medica.
  • Donbrow, M., et al. (1978).

Sources

Technical Support Center: A Guide to Handling Methyl 2,3-dihydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 2,3-dihydroxybenzoate. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the common pitfalls associated with the handling and use of this versatile catechol-containing compound. Our goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your research.

I. Understanding the Core Challenge: The Susceptibility of the Catechol Moiety to Oxidation

The primary challenge in working with this compound lies in the inherent reactivity of its 2,3-dihydroxy (catechol) functionality. Catechols are highly susceptible to oxidation, which can be initiated by exposure to atmospheric oxygen, light, elevated temperatures, and certain pH conditions. This oxidation leads to the formation of highly colored ortho-quinones and other degradation products, which can compromise the purity of your material, interfere with subsequent reactions, and lead to inconsistent experimental results.

II. Frequently Asked Questions (FAQs)

This section addresses the most common questions and concerns encountered when working with this compound.

Q1: My solid this compound has developed a pink or brownish tint. Is it still usable?

A1: A pink or brownish discoloration is a common sign of partial oxidation of the catechol moiety. While the bulk of the material may still be the desired compound, the presence of colored impurities indicates that degradation has begun. For applications requiring high purity, it is advisable to purify the material before use. For less sensitive applications, the material might still be usable, but be aware that the impurities could affect reaction yields and side product formation.

Q2: What is the best way to store this compound to minimize degradation?

A2: To ensure the long-term stability of this compound, it is crucial to minimize its exposure to oxygen, light, and heat. The following storage conditions are recommended:

ParameterRecommendationRationale
Atmosphere Store under an inert atmosphere (argon or nitrogen).Minimizes contact with atmospheric oxygen, a key driver of oxidation.
Container Use a tightly sealed amber glass vial or a container wrapped in aluminum foil.Protects the compound from light, which can catalyze oxidation.[1]
Temperature Store in a refrigerator or freezer (-20°C for long-term storage).Reduces the rate of thermally induced degradation.[1]
Location Store in a desiccator.Minimizes exposure to moisture, which can facilitate degradation pathways.

Q3: What solvents should I use to dissolve this compound? Are there any I should avoid?

A3: this compound is soluble in a range of common organic solvents. However, the choice of solvent can impact its stability.

  • Recommended Solvents: For general use, solvents like ethyl acetate, acetone, and methanol are suitable.

  • Solvents to Use with Caution: Protic solvents, especially water, can disrupt the intramolecular hydrogen bond between the two hydroxyl groups of the catechol. This can potentially increase the susceptibility of the catechol to oxidation. When using protic solvents, it is advisable to keep the solution acidic and to use it promptly.

  • Solvent Purity: Always use dry, degassed solvents to minimize the presence of dissolved oxygen and water, both of which can promote oxidation.

Q4: How does pH affect the stability of this compound in solution?

A4: The stability of catechols is highly pH-dependent. Alkaline conditions (pH > 7) promote the deprotonation of the phenolic hydroxyl groups, making the catechol significantly more susceptible to oxidation. For this reason, it is recommended to handle solutions of this compound under neutral or, preferably, slightly acidic conditions (pH 4-6) to maintain its stability.

III. Troubleshooting Guide: From Problem to Solution

This section provides a systematic approach to troubleshooting common problems encountered during experiments with this compound.

Problem 1: My reaction mixture or solution of this compound is turning brown/dark.
  • Probable Cause: This is a classic sign of catechol oxidation to form colored quinone-type byproducts. This is likely due to one or more of the following:

    • Exposure to atmospheric oxygen.

    • Use of non-degassed solvents.

    • Basic reaction conditions.

    • Presence of trace metal impurities that can catalyze oxidation.

    • Prolonged reaction times at elevated temperatures.

  • Solutions:

    • Work under an Inert Atmosphere: For all subsequent experiments, handle the compound and prepare solutions under a nitrogen or argon atmosphere using standard air-sensitive techniques.

    • Use Degassed Solvents: Before use, degas your solvents by sparging with nitrogen or argon for 15-30 minutes or by using the freeze-pump-thaw method.

    • Control pH: If your reaction conditions are basic, consider if a milder, non-basic alternative can be used. If not, minimize the exposure time to basic conditions and work at lower temperatures.

    • Add an Antioxidant: For analytical sample preparations or in situations where inert conditions are challenging to maintain, consider adding a small amount of an antioxidant like ascorbic acid to the solution.

Problem 2: My TLC analysis shows a new, more polar spot (lower Rf) that is often colored.
  • Probable Cause: The new, more polar spot is likely the oxidized quinone byproduct. Quinones are generally more polar than their corresponding catechols.

  • Visualization and Confirmation:

    • UV Light: Both the starting material and the quinone byproduct are typically UV active.

    • Staining: Stains like potassium permanganate (KMnO₄) will react with both the catechol and the quinone, appearing as yellow-brown spots on a purple background. A phosphomolybdic acid (PMA) stain can also be effective, often yielding blue-green spots upon heating.[2][3][4]

  • Solution:

    • Purification: The presence of this byproduct indicates the need for purification. Flash column chromatography on silica gel is often effective for separating the less polar this compound from the more polar oxidized impurities. A gradient elution system, for example, starting with hexane/ethyl acetate and gradually increasing the polarity, can provide good separation.

Problem 3: My NMR spectrum shows broad peaks for the hydroxyl protons and/or small, unidentifiable peaks in the aromatic region.
  • Probable Cause: Broad hydroxyl peaks are common and can be confirmed by a D₂O exchange experiment. The appearance of small, complex signals in the aromatic region can be indicative of the presence of quinone or other degradation byproducts. The symmetry of the original molecule is lost upon oxidation, leading to more complex splitting patterns.

  • Solution:

    • Repurification: If the level of impurity is significant, repurify the sample by recrystallization or column chromatography.

    • Fresh Sample: If possible, use a fresh, unoxidized sample of this compound for your reaction.

IV. Key Experimental Protocols

To ensure the integrity of your experiments, the following detailed protocols are provided for common procedures involving this compound.

Protocol 1: Recrystallization of Partially Oxidized this compound

This protocol is designed to purify this compound that has developed a colored tint due to oxidation.

  • Solvent Selection: A common solvent system for the recrystallization of catechols is a mixture of a solvent in which the compound is soluble (e.g., ethyl acetate or toluene) and a non-solvent in which it is insoluble (e.g., hexane or petroleum ether).

  • Procedure:

    • Place the discolored this compound in a clean Erlenmeyer flask.

    • Add a minimal amount of hot ethyl acetate to dissolve the solid completely.

    • If the solution is highly colored, you can add a small amount of activated charcoal and heat for a few minutes to adsorb some of the colored impurities.

    • Perform a hot filtration to remove the charcoal and any insoluble impurities.

    • Slowly add hexane to the hot filtrate until you observe persistent cloudiness.

    • Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.

    • Allow the flask to cool slowly to room temperature.

    • Once crystals have formed, place the flask in an ice bath for 30 minutes to maximize crystal formation.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.

Protocol 2: Protection of the Catechol Moiety as a Boronate Ester

Boronate esters are excellent protecting groups for catechols as they are easy to form and are stable to a wide range of reaction conditions, yet can be readily cleaved under mild acidic or specific transesterification conditions.[5][6][7][8][9]

  • Materials:

    • This compound

    • Phenylboronic acid (1.1 equivalents)

    • Anhydrous toluene

    • Dean-Stark apparatus

  • Procedure:

    • To a round-bottom flask equipped with a Dean-Stark trap and a condenser, add this compound and phenylboronic acid.

    • Add anhydrous toluene to the flask.

    • Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure. The resulting crude product can often be used without further purification. If necessary, it can be purified by chromatography on silica gel.

Protocol 3: Deprotection of a Catechol Boronate Ester
  • Procedure:

    • Dissolve the boronate-protected this compound derivative in a mixture of acetone and water.

    • Add a catalytic amount of a mild acid, such as tartaric acid or citric acid.

    • Stir the mixture at room temperature and monitor the deprotection by TLC.

    • Once the reaction is complete, neutralize the acid with a mild base like sodium bicarbonate.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the deprotected this compound.

Protocol 4: Protection of the Catechol Moiety with Methoxymethyl (MOM) Ethers

MOM ethers are stable to a wide range of nucleophilic and basic conditions and can be removed with acid.[10][11][12]

  • Materials:

    • This compound

    • Methoxymethyl chloride (MOM-Cl, 2.2 equivalents)

    • N,N-Diisopropylethylamine (DIPEA, 2.5 equivalents)

    • Anhydrous dichloromethane (DCM)

  • Procedure:

    • Dissolve this compound in anhydrous DCM in a flame-dried flask under an inert atmosphere.

    • Cool the solution to 0°C in an ice bath.

    • Add DIPEA, followed by the dropwise addition of MOM-Cl.

    • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Separate the layers and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

V. Visual Guides and Workflows

Decision Tree for Handling this compound

handling_workflow start Start: Obtain Methyl 2,3-dihydroxybenzoate check_color Check Appearance: Is the solid white or off-white? start->check_color is_colored No (Pink/Brown) check_color->is_colored is_white Yes check_color->is_white purify Purify by Recrystallization (See Protocol 1) is_colored->purify proceed Proceed to Experiment is_white->proceed purify->proceed inert_atm Work under inert atmosphere (N2/Ar) proceed->inert_atm dissolve Dissolve in appropriate degassed solvent check_reaction Monitor reaction for color change dissolve->check_reaction inert_atm->dissolve color_change Color change to brown/dark? check_reaction->color_change no_color_change No check_reaction->no_color_change troubleshoot Troubleshoot Oxidation (See Troubleshooting Guide) color_change->troubleshoot workup Proceed with workup and purification no_color_change->workup troubleshoot->workup

Caption: A decision-making workflow for handling this compound.

Oxidation Pathway of this compound

oxidation_pathway catechol This compound (Catechol) quinone Ortho-quinone (Colored Byproduct) catechol->quinone [O] (O2, light, heat, base)

Sources

Technical Support Center: Methyl 2,3-dihydroxybenzoate Interference with Common Assay Reagents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the interference of Methyl 2,3-dihydroxybenzoate in common laboratory assays. Our goal is to equip you with the knowledge to anticipate, identify, and mitigate these challenges, ensuring the integrity and accuracy of your experimental data.

Introduction: The Double-Edged Sword of Phenolic Compounds

This compound, a phenolic compound, is of significant interest in various research fields due to its potential biological activities, including antioxidant and antimicrobial properties.[1][2] However, the very chemical properties that make it a compelling subject of study—specifically its dihydroxy-substituted aromatic ring—are also the root cause of its interference in many common colorimetric and fluorometric assays.

The hydroxyl groups on the benzene ring make this compound a potent reducing agent. This inherent reactivity can lead it to interact directly with assay reagents, producing false positive or false negative results that do not reflect the biological or biochemical processes being investigated. This guide will dissect these interference mechanisms and provide actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it interfere with assays?

A1: this compound is a phenolic compound with two hydroxyl (-OH) groups attached to a benzene ring.[3][4] This structure confers significant antioxidant and reducing potential.[1][2] Many common assays rely on redox reactions or specific dye-protein interactions. The reducing nature of this compound allows it to directly react with the assay's chemical components, short-circuiting the intended reaction pathway and leading to inaccurate measurements.

Q2: Which assays are most susceptible to interference from this compound?

A2: Assays that are based on oxidation-reduction reactions or are sensitive to reducing agents are highly susceptible. These include:

  • Cell Viability Assays: Tetrazolium-based assays like MTT, MTS, and XTT are particularly vulnerable.[5][6]

  • Total Phenolic Content Assays: The Folin-Ciocalteu assay, while designed to detect phenols, can be skewed by other reducing substances.[7][8]

  • Protein Quantification Assays: Both the Bicinchoninic acid (BCA) and Lowry assays are susceptible due to their reliance on the reduction of Cu²⁺ to Cu¹⁺.[9][10] The Bradford assay can also be affected, though often to a lesser extent.[11]

  • Enzyme Assays: Assays that use redox-sensitive substrates or produce products that can be reduced by phenolic compounds may be impacted.[12]

Q3: How can I quickly check if this compound is interfering in my experiment?

A3: The most effective method is to run a cell-free control . This involves performing the assay with this compound in the assay medium without any cells, proteins, or enzymes. If you observe a signal (e.g., color change, fluorescence) in this control, it's a clear indication of direct interference.

Troubleshooting Guides

Interference in Tetrazolium-Based Cell Viability Assays (MTT, XTT, MTS)

Issue: Falsely elevated cell viability or underestimated cytotoxicity in the presence of this compound.

Root Cause Analysis: Tetrazolium salts (like MTT) are reduced by cellular dehydrogenases in viable cells to produce a colored formazan product. This compound, as a potent reducing agent, can directly reduce the tetrazolium salt to formazan, independent of cellular metabolic activity. This leads to a strong color signal even in the absence of viable cells, masking any actual cytotoxic effects.[13][14]

Troubleshooting Workflow:

A High Viability Signal with this compound B Run Cell-Free Control: Assay Buffer + Compound A->B C Signal Observed? B->C D YES: Direct Interference Confirmed C->D  Yes E NO: Interference Unlikely C->E  No F Mitigation Strategy: 1. Use Alternative Assay (e.g., CellTiter-Glo®, Crystal Violet) 2. Wash cells before adding MTT reagent 3. Reduce compound incubation time D->F H Proceed with Experiment E->H G Validate Alternative Assay with Cell-Free Control F->G G->H

Caption: Workflow for troubleshooting MTT assay interference.

Experimental Protocol: Cell-Free Control for MTT Assay

  • Prepare Reagents: Prepare your complete cell culture medium and a stock solution of this compound.

  • Plate Setup: In a 96-well plate, add the same volume of cell culture medium to several wells as you would in your actual experiment.

  • Add Compound: Add varying concentrations of this compound to these wells, mirroring the concentrations used in your cell-based experiment. Include a vehicle-only control.

  • Incubate: Incubate the plate under the same conditions as your cellular assay (e.g., 37°C, 5% CO₂ for the same duration).

  • Add MTT Reagent: Add the MTT reagent to each well.

  • Incubate and Solubilize: Follow your standard protocol for MTT incubation and formazan solubilization.

  • Read Absorbance: Measure the absorbance at the appropriate wavelength (typically 570 nm).

  • Analysis: If the absorbance in the wells containing this compound is significantly higher than the vehicle control, direct interference is confirmed.

Interference in Protein Quantification Assays (BCA, Lowry, Bradford)

Issue: Inaccurate protein concentration measurements. In BCA and Lowry assays, this often manifests as an overestimation of protein.

Root Cause Analysis:

  • BCA and Lowry Assays: These assays are based on a two-step reaction. The first step involves the reduction of cupric ions (Cu²⁺) to cuprous ions (Cu¹⁺) by the peptide backbone.[15] this compound can directly reduce Cu²⁺ to Cu¹⁺, leading to an artificially inflated signal.[10][16]

  • Bradford Assay: This assay relies on the binding of Coomassie Brilliant Blue G-250 dye to proteins, primarily interacting with basic and aromatic amino acid residues.[15][17] While less susceptible to redox interference, high concentrations of phenolic compounds can still interact with the dye, causing spectral shifts or precipitation.[11][18]

Summary of Interference in Protein Assays:

AssayMechanism of InterferenceTypical Outcome
BCA Reduction of Cu²⁺ to Cu¹⁺ by the phenolic hydroxyl groups.Overestimation of protein.
Lowry Similar to BCA, involves Cu²⁺ reduction and reaction with the Folin-Ciocalteu reagent.[8]Overestimation of protein.
Bradford Non-specific binding to the Coomassie dye or altering the pH of the acidic reagent.[19]Variable, can be over- or underestimation.

Troubleshooting & Mitigation Strategies:

  • Protein Precipitation: This is a robust method to separate proteins from interfering substances.

    • Protocol: Acetone Precipitation

      • To your protein sample, add four volumes of ice-cold acetone.

      • Vortex briefly and incubate at -20°C for at least 60 minutes.

      • Centrifuge at >13,000 x g for 15 minutes at 4°C.

      • Carefully decant and discard the supernatant containing this compound.

      • Air-dry the protein pellet to remove residual acetone.

      • Resuspend the pellet in a buffer compatible with your chosen protein assay.[20]

  • Use a Compatible Assay: If your protein concentration is sufficiently high, a simple UV 280 nm absorbance reading might be an option, although this is also sensitive to any UV-absorbing compounds.[15] The Bradford assay is generally more resistant to mild reducing agents than the BCA assay.[21]

  • Dilution: If the protein concentration is high, diluting the sample may reduce the concentration of this compound to a non-interfering level.[20]

Interference in Folin-Ciocalteu (Total Phenolic) Assay

Issue: Overestimation of total phenolic content if other reducing agents are present.

Root Cause Analysis: The Folin-Ciocalteu (F-C) reagent contains a mixture of phosphomolybdic and phosphotungstic acids.[7] In an alkaline environment, phenolic compounds and other reducing substances donate electrons to the F-C reagent, reducing it to a blue-colored complex.[22][23] The assay measures the total reducing capacity of a sample, not exclusively the phenolic content.[8][24] Therefore, any non-phenolic reducing agent in the sample will contribute to the signal.

Mitigation and Best Practices:

  • Acknowledge the Limitation: When reporting results from the F-C assay, it is more accurate to describe them as "total reducing capacity" or "Folin-Ciocalteu reducing capacity" rather than "total phenolic content," especially in complex biological samples.

  • Chromatographic Separation: For accurate quantification of specific phenolic compounds like this compound, High-Performance Liquid Chromatography (HPLC) is the gold standard.[25]

  • Alternative Assays: Consider using assays that are less susceptible to non-phenolic reducing agents, although many have their own limitations.[26]

Visualizing the F-C Assay Mechanism:

A Sample containing: - this compound - Other Reducing Agents (e.g., Ascorbic Acid) B Add Folin-Ciocalteu Reagent (Mo⁶⁺/W⁶⁺, Yellow) A->B C Add Alkaline Solution (e.g., Na₂CO₃) B->C D Electron Transfer (Reduction) C->D E Reduced F-C Complex (Mo⁵⁺/W⁵⁺, Blue) D->E F Measure Absorbance at ~760 nm E->F

Caption: The reaction mechanism of the Folin-Ciocalteu assay.

Concluding Remarks

The chemical reactivity of this compound necessitates a cautious and informed approach to assay selection and data interpretation. By understanding the underlying mechanisms of interference and employing appropriate controls and mitigation strategies, researchers can ensure the generation of reliable and accurate data. Always validate your assay in the presence of your compound of interest using cell-free controls. When in doubt, utilizing an orthogonal assay—one that relies on a different detection principle—is a powerful way to confirm your results.

References

  • Everette, J. D., et al. (2010). A THOROUGH STUDY OF REACTIVITY OF VARIOUS COMPOUND CLASSES TOWARDS THE FOLIN-CIOCALTEU REAGENT. Journal of the American Chemical Society.
  • GoldBio. (n.d.). Mastering Cell Viability: The Chemicals That Interfere with Tetrazolium Assays (MTT/MTS). GoldBio.
  • Lapp, S., et al. (n.d.). Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays in the Absence of Cells.
  • U.S. National Library of Medicine. (n.d.).
  • Prior, R. L., et al. (2005). A THOROUGH STUDY OF REACTIVITY OF VARIOUS COMPOUND CLASSES TOWARDS THE FOLIN-CIOCALTEU REAGENT. Journal of Agricultural and Food Chemistry.
  • Stepanenko, A. A., & Dmitrenko, V. V. (2015).
  • Sadeghi, Z., & Parrow, M. W. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. MDPI.
  • Huang, D., et al. (2014). Assessment of the degree of interference of polyphenolic compounds on glucose oxidation/peroxidase assay. Journal of Agricultural and Food Chemistry.
  • G-Biosciences. (n.d.). Polyphenols (Folin Ciocalteu)
  • Bastola, K. P., et al. (2017). Evaluation of Standards and Interfering Compounds in the Determination of Phenolics by Folin-Ciocalteu Assay Method for Effective Bioprocessing of Biomass. Scientific Research Publishing.
  • Sánchez-Rangel, J. C., et al. (2013). The Chemistry Behind the Folin–Ciocalteu Method for the Estimation of (Poly)phenol Content in Food: Total Phenolic Intake in a Mediterranean Dietary Pattern.
  • Totu, E., et al. (2021). How Does the Phenol Structure Influence the Results of the Folin-Ciocalteu Assay? Molecules.
  • Shahidi, F., & Naczk, M. (n.d.). Interference of phenolic compounds in Brassica napus, Brassica rapa and Sinapis alba seed extracts with the Lowry protein assay.
  • BenchChem. (2025). Technical Support Center: Tenuiphenone B Interference in Colorimetric Assays. BenchChem.
  • Bastola, K. P., et al. (2017). Evaluation of Standards and Interfering Compounds in the Determination of Phenolics by Folin-Ciocalteu Assay Method for Effective Bioprocessing of Biomass.
  • Bastola, K. P., et al. (2017). Evaluation of Standards and Interfering Compounds in the Determination of Phenolics by Folin-Ciocalteu Assay Method for. Scientific Research Publishing.
  • Apak, R., et al. (n.d.). Novel Colorimetric Assay for 2,3-dihydroxybenzoate and its Isomers as a Selective Indicator of Hydroxyl Radical Damage and Related Antioxidant Activity.
  • ResearchGate. (2015). What is the best way to measure protein and carbohydrate content of samples containing +/- 300 mg/L phenol?
  • Sigma-Aldrich. (n.d.). Phenolic Compounds Assay Kit (MAK365) - Technical Bulletin. Sigma-Aldrich.
  • ResearchGate. (n.d.). Current methodologies for assessing protein–phenolic interactions.
  • BenchChem. (2025). Technical Support Center: Troubleshooting (-)-Toddanol Interference in High-Throughput Screening Assays. BenchChem.
  • Morris, J. B., & L. D. Zibilski. (n.d.). Polyphenolic compounds interfere with quantification of protein in soil extracts using the Bradford method.
  • Bitesize Bio. (n.d.).
  • BenchChem. (2025).
  • ResearchGate. (2017). What the steps should be taken when primary detecting of phenolic compounds?
  • Lall, N., & Kishore, N. (2017).
  • AAT Bioquest. (n.d.). What are the factors that interfere with the accuracy of the BCA assay?
  • Thermo Fisher Scientific. (n.d.). Eliminate interfering substances from samples for BCA protein assays. Thermo Fisher Scientific.
  • BenchChem. (2025). A Comparative Analysis of the Antioxidant Activity of Methyl 3-hydroxy-4,5-dimethoxybenzoate and Other Phenolic Compounds. BenchChem.
  • Santa Cruz Biotechnology. (n.d.). BCA Protein Assay Protocol. Santa Cruz Biotechnology.
  • Sigma-Aldrich. (n.d.).
  • Cheng, N., et al. (2022). Optimizing the Methodology for Antioxidant Activity Analysis of Manuka Honey. MDPI.
  • Martin, A. M., et al. (2016). Evaluation of Colorimetric Assays for Analyzing Reductively Methylated Proteins: Biases and Mechanistic Insights. Analytical Biochemistry.
  • Liu, J., et al. (2023). Identification of Protein–Phenol Adducts in Meat Proteins: A Molecular Probe Technology Study. MDPI.
  • Nasirova, N., et al. (n.d.). Shifting focus in the Bradford assay: interfering compounds re-examined. ChemRxiv.
  • Santa Cruz Biotechnology. (n.d.). This compound (CAS 2411-83-8). Santa Cruz Biotechnology.
  • AAT Bioquest. (n.d.). What interferes with BCA assays?
  • TCI Chemicals. (n.d.).
  • National Center for Biotechnology Information. (n.d.).
  • G-Biosciences. (2015).
  • Sigma-Aldrich. (n.d.).
  • Compton, S. J., & Jones, C. G. (1985). Mechanism of dye response and interference in the Bradford protein assay. Analytical Biochemistry.
  • Fisher Scientific. (n.d.). This compound 98.0+%, TCI America 5 g. Fisher Scientific.
  • ZAGENO. (n.d.). Bradford Assay Troubleshooting Guide Common Errors and Fixes. ZAGENO.
  • National Center for Biotechnology Information. (n.d.).

Sources

"improving the shelf-life of Methyl 2,3-dihydroxybenzoate stock solutions"

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Challenge

Welcome to the technical support guide for Methyl 2,3-dihydroxybenzoate. This document is designed for researchers, scientists, and drug development professionals to maximize the reliability and reproducibility of their experiments by ensuring the stability of their stock solutions.

This compound is a valuable compound in various research fields, noted for its antioxidant, antimicrobial, and iron-chelating properties[1][2]. However, its chemical structure, specifically the 2,3-dihydroxy (catechol) moiety, makes it highly susceptible to degradation. The primary pathway of degradation is autoxidation, a process where the compound reacts with atmospheric oxygen. This process is accelerated by factors such as light, elevated pH, and the presence of metal ions[3][4]. The resulting oxidation products, primarily quinones, can polymerize to form colored compounds, leading to a visible discoloration (yellow to brown) of the solution and a concurrent loss of active compound concentration.

This guide provides a series of frequently asked questions (FAQs), detailed protocols, and troubleshooting advice to help you mitigate these stability issues, ensuring the integrity of your stock solutions and the validity of your experimental data.

Frequently Asked Questions (FAQs)

Q1: My this compound solution has turned yellow/brown. What happened and can I still use it?

A1: The discoloration you are observing is a classic sign of degradation. The catechol group on the molecule has likely oxidized to form ortho-quinones, which can further react and polymerize into colored humic acid-like complexes[5]. This process is often irreversible.

  • Causality: This autoxidation is primarily driven by exposure to oxygen and is significantly accelerated by neutral to alkaline pH, light, and higher temperatures[4][6]. The phenolic hydroxyl groups are more easily deprotonated in alkaline conditions, making the molecule more susceptible to oxidation.

  • Recommendation: It is strongly advised not to use a discolored solution. The concentration of the active this compound is no longer what you initially prepared, and the degradation products could have unintended or confounding effects on your experiment. The solution should be discarded, and a fresh stock should be prepared following the best practices outlined in this guide. Performing routine stability checks is crucial to avoid this issue[7].

Q2: What is the best solvent to prepare my stock solution in?

A2: The choice of solvent is critical and depends on the intended downstream application (e.g., in vitro cell culture vs. chemical reaction). The goal is to choose a solvent that fully dissolves the compound while minimizing degradation.

  • Expert Insight: For most applications, a high-purity, anhydrous aprotic solvent is the superior choice for long-term stability. Aprotic solvents lack acidic protons and cannot participate in proton transfer steps that can facilitate oxidation.

  • Recommendations: The table below summarizes the most common solvent choices. For cell-based assays, a concentrated stock in DMSO followed by dilution in an acidic-buffered aqueous medium immediately before use is the standard, reliable workflow.

SolventSuitability & RationaleProsCons
DMSO (anhydrous) Highly Recommended. A polar aprotic solvent that readily dissolves many organic molecules.Excellent solubilizing power. Minimizes oxidative degradation pathways that are prevalent in aqueous solutions. Suitable for long-term storage at -20°C or -80°C.Can be cytotoxic at higher concentrations (>0.5-1%) in cell culture. Hygroscopic; absorb water from the air, which can reduce long-term stability.
Ethanol/Methanol Recommended with Caution. Protic solvents that can dissolve the compound.Good solubilizing power. Less cytotoxic than DMSO for some cell lines.Protic nature can facilitate oxidation compared to DMSO. Volatility can lead to concentration changes if not sealed properly.
Aqueous Buffers Not Recommended for Stock. Only for preparing fresh working solutions.Directly compatible with most biological assays.Poor Stability. Autoxidation is rapid in aqueous solutions, especially at or above neutral pH[4]. Prone to microbial growth if not sterile.

Data synthesized from general chemical principles and solubility information for similar phenolic compounds[8][9][10].

Q3: How should I store my stock solution for short-term and long-term use?

A3: Proper storage is the most critical factor in extending the shelf-life of your solution. The core principles are to minimize exposure to oxygen, light, and elevated temperatures[6][11][12].

  • Workflow Visualization: The following diagram outlines the ideal process from preparation to storage.

G cluster_prep Preparation cluster_storage Storage & Use P1 Weigh Compound P2 Dissolve in Anhydrous DMSO in Amber Vial P1->P2 In fume hood S1 Aliquot into Small Volume Cryovials to Minimize Headspace P2->S1 S2 Optional: Purge with N2/Ar Gas S1->S2 S4 Store at 4°C (Short-Term, < 1 week) S1->S4 If needed S3 Store at -20°C or -80°C (Long-Term) S2->S3 Recommended S5 Thaw One Aliquot for Use. Discard After Experiment. S3->S5 S4->S5

Caption: Recommended workflow for preparing and storing stock solutions.

  • Storage Condition Summary:

Storage DurationTemperatureContainerAtmosphereRationale
Long-Term (>1 Week) -20°C or -80°CTightly sealed, amber cryovialsMinimal headspace; purge with inert gas (N₂/Ar) for maximum stabilityFreezing significantly slows all chemical degradation processes. Protecting from light and oxygen prevents initiation of autoxidation[6][13].
Short-Term (<1 Week) 2-8°CTightly sealed, amber vialMinimal headspaceRefrigeration is adequate for short periods, but degradation will still occur faster than when frozen[12].

Experimental Protocols & Troubleshooting

Protocol 1: Preparation of a High-Concentration Stock Solution (100 mM in DMSO)

This protocol provides a reliable method for preparing a stable, high-concentration stock solution.

Materials:

  • This compound (CAS 2411-83-8)[14]

  • Anhydrous DMSO (Biotechnology Grade)

  • Calibrated analytical balance

  • Amber glass vial with a PTFE-lined cap

  • Sterile syringe and 0.22 µm syringe filter (if for cell culture)

  • Small-volume amber cryovials for aliquoting

Procedure:

  • Pre-Weighing: Tare a clean, dry amber glass vial on the analytical balance.

  • Weighing: Carefully weigh 16.82 mg of this compound (MW: 168.15 g/mol ) directly into the tared vial.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO to the vial. This will yield a final concentration of 100 mM.

  • Dissolution: Cap the vial tightly and vortex or sonicate at room temperature until the solid is completely dissolved. Avoid excessive heating, as it can accelerate degradation.

  • (Optional) Sterilization: If the stock is for sterile applications (e.g., cell culture), draw the solution into a sterile syringe and pass it through a 0.22 µm chemical-resistant (e.g., PTFE) syringe filter into a sterile receiving tube.

  • Aliquoting: Immediately dispense the solution into small, single-use volumes in amber cryovials. Choose a vial size that minimizes headspace to reduce oxygen exposure.

  • Storage: Tightly cap the aliquots and store them immediately at -20°C or, for optimal long-term stability, at -80°C. Protect from light at all times.

Troubleshooting Common Issues
SymptomPossible Cause(s)Recommended Solution(s)
Compound won't dissolve 1. Solvent is not anhydrous (has absorbed water).2. Insufficient solvent volume for the amount of solid.3. Low ambient temperature.1. Use a fresh, sealed bottle of anhydrous DMSO.2. Double-check calculations and add a small amount of additional solvent if appropriate.3. Gently warm the solution to 37°C for a short period while sonicating. Do not overheat.
Precipitate forms after freezing/thawing 1. Solution was not fully dissolved initially.2. The concentration exceeds the solubility limit at a lower temperature.3. Water may have been introduced into the DMSO stock.1. Ensure complete dissolution before freezing. Re-warm and sonicate the aliquot.2. Prepare a slightly more dilute stock solution.3. Use fresh anhydrous DMSO and handle it carefully to prevent moisture absorption.
Inconsistent experimental results 1. Degradation of the stock solution.2. Inaccurate pipetting from a viscous DMSO stock.3. Repeated freeze-thaw cycles of the same aliquot.1. Prepare a fresh stock solution from solid material. Validate stability over time (see Protocol 2).2. Use positive-displacement pipettes or reverse-pipetting techniques for viscous liquids.3. Always use single-use aliquots. Never subject a stock solution to multiple freeze-thaw cycles.
Protocol 2: A Simple Workflow for Validating Stock Solution Stability

It is good laboratory practice (GLP) to determine the stability of a stock solution under your specific storage conditions[15]. This protocol outlines a basic approach using HPLC-UV.

Objective: To determine the percentage of this compound remaining after storage for a defined period.

Workflow Diagram:

G cluster_timepoint At Each Time Point (e.g., 1, 2, 4 weeks) T0 T=0 (Freshly Prepared) Prepare Stock Solution per Protocol 1 T1 Store Aliquots under Test Conditions (e.g., 4°C, -20°C, -80°C) T0->T1 T2 Analyze 'T=0' Aliquot via HPLC-UV. Determine Peak Area (Area_initial). T0->T2 T3 Thaw One Aliquot from Each Storage Condition T1->T3 T5 Calculate % Remaining: (Area_t / Area_initial) * 100 T4 Analyze via HPLC-UV. Determine Peak Area (Area_t) T3->T4 T4->T5

Caption: Workflow for a time-point stability study using HPLC-UV.

Procedure:

  • Preparation (T=0): Prepare a stock solution as described in Protocol 1.

  • Initial Analysis (T=0): Immediately after preparation, dilute a sample of the stock to an appropriate concentration for HPLC-UV analysis. Run the analysis and record the peak area of the this compound as the initial (100%) value.

  • Storage: Store the remaining aliquots under the conditions you wish to test (e.g., a set at 4°C and a set at -20°C, both protected from light).

  • Time-Point Analysis: At regular intervals (e.g., 1 week, 2 weeks, 4 weeks, 8 weeks), remove one aliquot from each storage condition.

  • Analysis: Allow the aliquot to thaw completely and come to room temperature. Dilute and analyze it using the exact same HPLC-UV method as the T=0 sample.

  • Evaluation: Compare the peak area at each time point to the initial peak area. A common acceptance criterion is that the solution is stable if the concentration remains within ±10% of the initial value[16]. This allows you to define a validated shelf-life for your solutions.

References

  • Skrovankova, S., et al. (2023). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. Antioxidants, 12(4), 962. Available at: [Link][6][11]

  • The Good Scents Company. (n.d.). This compound. TGSC Information System. Available at: [Link][17]

  • Skrovankova, S., et al. (2023). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. PubMed. Available at: [Link][6][11]

  • Widory, D., et al. (2007). Oxidation of Substituted Catechols at the Air–Water Interface: Production of Carboxylic Acids, Quinones, and Polyphenols. Environmental Science & Technology, 41(16), 5700-5705. Available at: [Link]

  • Saratapan, K., et al. (2017). Storage Effect on Phenolic Compounds and Antioxidant Activity of Nephelium lappaceum L. Extract. Molecules, 22(3), 457. Available at: [Link]

  • ResearchGate. (2023). Why to perform stock solution stability? Available at: [Link]

  • Ramaa, C.S., et al. (2014). New insights of superoxide dismutase inhibition of pyrogallol autoxidation. PubMed. Available at: [Link]

  • Marín, M.M., et al. (2012). Degradation of 2,3-dihydroxybenzoate by a novel meta-cleavage pathway. PubMed. Available at: [Link]

  • Mihaylova, D., et al. (2016). Storage effect on phenolic content and antioxidant activity in selected fruit extracts. Bulgarian Chemical Communications, 48(E), 164-169. Available at: [Link]

  • Su, D., et al. (2018). Effect of Storage Conditions on Phenolic Profiles and Antioxidant Activity of Litchi Pericarp. Molecules, 23(9), 2221. Available at: [Link]

  • Stockinger, E. (n.d.). Phenol Preparation (Buffering) Procedure. Stockinger Lab. Available at: [Link]

  • Techiescientist. (n.d.). How To Make Phenol Solution. Available at: [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Available at: [Link]

  • Marín, M. M., et al. (2012). Degradation of 2,3-Dihydroxybenzoate by a Novel meta-Cleavage Pathway. Applied and Environmental Microbiology, 78(21), 7706–7713. Available at: [Link]

  • Singh, R., et al. (2011). Determination of total phenol & flavonoid content in seeds of Psoralea corylifolia. Natural Products: An Indian Journal, 7(4), 171-173. Available at: [Link]

  • Marín, M. M., et al. (2012). Degradation of 2,3-Dihydroxybenzoate by a Novel meta-Cleavage Pathway. PMC. Available at: [Link]

  • ResearchGate. (2018). How to prepare standard solution of Gallic acid and phenol? Available at: [Link]

  • Van der Vijgh, W. J., et al. (1985). Autoxidation of catechol(amine)s. PubMed. Available at: [Link]

  • Deep AI. (2025). Autoxidation of pyrogallol: Significance and symbolism. Available at: [Link]

  • ResearchGate. (2025). Pyrogallol-mediated toxicity and natural antioxidants: Triumphs and pitfalls of preclinical findings and their translational limitations. Available at: [Link]

  • Choudhary, A. (2016). Determination of Shelf Life of Solutions in Laboratory. Pharmaguideline. Available at: [Link]

  • Labcompliance. (n.d.). Stock solution stability Calculation. Available at: [Link]

  • Hussain, S., et al. (2021). EXPERIMENTAL INVESTIGATION OF THE SEPARATION OF 4-HYDROXYBENZOIC ACID EMPLOYING NATURAL AND CONVENTIONAL SOLVENTS. Journal of Engineering and Applied Sciences, 40(1). Available at: [Link]

  • Abraham, M. H., et al. (1999). Solubility of 2-Hydroxybenzoic Acid in Select Organic Solvents at 298.15 K. Journal of Chemical & Engineering Data, 44(6), 1261–1263. Available at: [Link]

  • Camilleri, R., et al. (n.d.). Stability Studies On Analytical Solutions In A Pharmaceutical Laboratory. University of Malta. Available at: [Link]

  • ResearchGate. (2024). Rapid degradation of methyl p-hydroxybenzoate by dielectric barrier discharge synergized with persulfate: Performance, mechanism, pathway and toxicity assessment. Available at: [Link]

  • Dunning, B., et al. (1930). Some Esters of 3,5-Dihydroxybenzoic Acid. Journal of the American Chemical Society, 52(8), 3460–3462. Available at: [Link]

  • MySkinRecipes. (n.d.). Methyl 2,4-dihydroxybenzoate. Available at: [Link]

  • Owczarek, K., et al. (2021). Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines. Molecules, 26(11), 3299. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis Based on Dihalogeno-4-hydroxy-benzoic Acids Esters. Available at: [Link]

  • Wikipedia. (n.d.). Aspirin. Available at: [Link]

  • Zhang, Y., et al. (2024). Methyl 3,4-dihydroxybenzoate alleviates oxidative damage in granulosa cells by activating Nrf2 antioxidant pathway. Journal of Ovarian Research, 17(1), 93. Available at: [Link]

  • Wikipedia. (n.d.). 2,3-Dihydroxybenzoic acid. Available at: [Link]

Sources

"troubleshooting inconsistent results in Methyl 2,3-dihydroxybenzoate experiments"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Methyl 2,3-dihydroxybenzoate Experiments

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this compound. Inconsistent experimental results can be a significant roadblock, and our goal is to provide you with the insights and detailed protocols necessary to achieve reproducible and reliable outcomes. We will explore the causality behind common issues and offer field-proven solutions.

Troubleshooting Guide: From Synthesis to Analysis

This section addresses specific, common problems encountered during the synthesis and handling of this compound in a direct question-and-answer format.

Synthesis & Reaction Issues

Question 1: My Fischer esterification of 2,3-dihydroxybenzoic acid has a very low yield. What are the primary causes and how can I improve it?

Answer: Low yields in the Fischer esterification of 2,3-dihydroxybenzoic acid are a frequent challenge. The root causes typically revolve around reaction equilibrium, the presence of water, and potential side reactions.

  • Reversible Equilibrium: The Fischer esterification is a fundamentally reversible reaction between a carboxylic acid and an alcohol to form an ester and water.[1][2] To drive the reaction toward the product (the ester), you must manipulate the equilibrium. The most effective strategies are:

    • Use of Excess Alcohol: Employing a large excess of methanol (e.g., using it as the solvent) shifts the equilibrium to favor ester formation according to Le Châtelier's principle.[3] Studies have shown that increasing the alcohol-to-acid ratio can dramatically increase yield.[3][4]

    • Water Removal: The presence of water, even in small amounts, can push the equilibrium back towards the reactants.[2] Ensure you are using anhydrous methanol and a dry reaction setup. For larger-scale reactions, using a Dean-Stark apparatus to physically remove water as it forms is highly effective.

  • Incomplete Reaction: Insufficient reaction time or catalyst concentration can prevent the reaction from reaching completion.

    • Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC).[1] Take aliquots at regular intervals (e.g., every hour) to visualize the disappearance of the starting material (2,3-dihydroxybenzoic acid) and the appearance of the product spot. The reaction may require heating under reflux for several hours (from 1 to 24 hours) to reach completion.[1][5]

    • Catalyst: Ensure an adequate amount of a strong acid catalyst, like concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), is used.[2]

  • Side Reactions: The phenolic hydroxyl groups on the aromatic ring introduce the possibility of side reactions. The primary concern is intermolecular self-esterification, where the hydroxyl group of one molecule attacks the carboxylic acid group of another, leading to oligomers or polymers.[1] While this is more prevalent at high temperatures without sufficient alcohol, it remains a potential cause for yield loss.

Question 2: My TLC plate shows multiple spots after the reaction, even when the starting material seems to be consumed. What are these byproducts?

Answer: The appearance of multiple spots on a TLC plate is a clear indicator of side reactions or impurities.[1][6] For this compound synthesis, these spots could be several different species:

  • Unreacted Starting Material: The lower spot (more polar) is often the unreacted 2,3-dihydroxybenzoic acid. Although it may appear faint, its presence indicates an incomplete reaction.

  • Polymeric Byproducts: As mentioned above, self-esterification can lead to the formation of dimers or short polymers.[1] These compounds will likely have different Rf values than your desired product.

  • Sulfonated Byproducts: If you are using concentrated sulfuric acid as a catalyst at high temperatures, electrophilic aromatic substitution can occur, leading to the formation of sulfonated derivatives of your starting material or product.[1] These are typically very polar and may not move far from the baseline on the TLC plate.

  • Degradation Products: Dihydroxybenzoic acids can be susceptible to oxidation and degradation under harsh acidic conditions and high heat, leading to various colored impurities.[7]

To identify these byproducts definitively, you would need to isolate them and perform characterization using techniques like Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Purification & Isolation Challenges

Question 3: I'm struggling to separate my final product, this compound, from the unreacted starting acid. What is the best purification strategy?

Answer: Separating a moderately polar ester from its corresponding polar carboxylic acid requires a targeted approach. The key is to exploit the acidic nature of the unreacted starting material.

  • Acid-Base Extraction: This is the most critical step. After the reaction is complete, cool the mixture and neutralize the acid catalyst with a weak base. Then, dilute the mixture with an organic solvent (like ethyl acetate) and water.

    • Wash with Sodium Bicarbonate: Perform several washes with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The unreacted 2,3-dihydroxybenzoic acid will be deprotonated to form its sodium salt, which is highly water-soluble and will be removed into the aqueous layer. Your ester product will remain in the organic layer.

    • Caution: Be aware that this neutralization can produce CO₂ gas, so vent your separatory funnel frequently to avoid pressure buildup.[8]

  • Water and Brine Washes: After the bicarbonate wash, wash the organic layer with water and then with a saturated brine solution. This removes any remaining water-soluble impurities and helps to break up any emulsions.

  • Drying and Evaporation: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.

  • Recrystallization or Chromatography:

    • Recrystallization: The crude product can often be purified further by recrystallization from a suitable solvent system (e.g., methanol/water, ethanol/water, or toluene).

    • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography is a reliable method. Use a solvent system like hexane/ethyl acetate, gradually increasing the polarity to elute your product.

Experimental Workflow: Troubleshooting Logic

The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of this compound.

TroubleshootingWorkflow Start Reaction Complete TLC Analyze Crude Mixture via TLC Start->TLC Problem Identify Problem TLC->Problem LowYield Low Yield / High Starting Material Problem->LowYield Starting material spot is strong MultiSpots Multiple Product Spots Problem->MultiSpots Multiple spots with different Rf GoodResult Clean Conversion Problem->GoodResult Single product spot No starting material Solution_Yield Increase Reaction Time Use Excess Methanol Ensure Anhydrous Conditions LowYield->Solution_Yield Solution_Spots Optimize Temperature Consider Weaker Catalyst Purify via Column Chromatography MultiSpots->Solution_Spots Purify Proceed to Purification (Acid-Base Extraction) GoodResult->Purify

Caption: A troubleshooting decision tree for synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the best way to store this compound to ensure its stability? A1: Like many phenolic compounds, this compound can be sensitive to light, air (oxidation), and heat. For long-term storage, it is recommended to keep the solid compound in a tightly sealed, amber-colored vial in a cool, dark, and dry place, such as a refrigerator or a desiccator.[9] Storing under an inert atmosphere (e.g., argon or nitrogen) can further prevent degradation.

Q2: Can I use other methods besides Fischer esterification to synthesize this compound? A2: Yes, other methods exist, though they come with their own challenges. For instance, using diazomethane is highly effective but involves a toxic and explosive reagent. Alternatively, using an acyl chloride or anhydride is possible, but this requires protecting the phenolic hydroxyl groups first to prevent them from being acylated, adding extra steps to the synthesis.[1] For many applications, the acid-catalyzed Fischer esterification remains the most direct and economical route.[3]

Q3: What analytical techniques are best for confirming the purity of my final product? A3: A combination of techniques is ideal for confirming purity and structure:

  • HPLC: High-Performance Liquid Chromatography is excellent for assessing purity. Isomers of dihydroxybenzoic acid and their esters can be challenging to separate, but mixed-mode chromatography methods have been developed that provide good resolution.[10] A high-purity sample should show a single major peak.[11]

  • NMR Spectroscopy: Both ¹H and ¹³C NMR are essential for confirming the chemical structure of the final product.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming that the desired ester was formed.

  • Melting Point: A sharp melting point that matches the literature value (78-82 °C) is a good indicator of high purity.

Protocols for Success

Protocol 1: Optimized Fischer Esterification of 2,3-dihydroxybenzoic acid

This protocol is designed to maximize yield by controlling the reaction equilibrium.

  • Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,3-dihydroxybenzoic acid (e.g., 5.0 g, 1.0 eq).

  • Reagents: Add anhydrous methanol (150 mL). The large excess serves as both solvent and reagent.

  • Catalyst: While stirring, carefully and slowly add concentrated sulfuric acid (H₂SO₄, 2.0 mL) to the solution.

  • Reaction: Heat the mixture to reflux (approximately 65-70 °C) using a heating mantle.

  • Monitoring: Monitor the reaction progress every 1-2 hours using TLC (e.g., with a 7:3 mixture of Hexane:Ethyl Acetate as the mobile phase). The reaction is complete when the starting acid spot is no longer visible. This may take 4-24 hours.[1][5]

  • Cooling: Once complete, remove the flask from the heat and allow it to cool to room temperature.

Protocol 2: Standard Work-up and Purification

This procedure effectively separates the ester product from the acidic starting material and catalyst.

PurificationWorkflow A 1. Cooled Reaction Mixture B 2. Remove Methanol (Rotary Evaporator) A->B C 3. Redissolve in Ethyl Acetate B->C D 4. Wash with sat. NaHCO3 (Removes Acid) C->D E 5. Wash with H2O & Brine D->E F 6. Dry over Na2SO4 E->F G 7. Filter & Evaporate Solvent F->G H 8. Pure Methyl 2,3-dihydroxybenzoate G->H

Caption: Step-by-step purification workflow.

  • Solvent Removal: Reduce the volume of methanol using a rotary evaporator.

  • Extraction: Add ethyl acetate (100 mL) and deionized water (50 mL) to the residue in a separatory funnel.

  • Bicarbonate Wash: Add saturated sodium bicarbonate solution (50 mL) to the separatory funnel. Swirl gently and vent frequently to release CO₂ gas. Shake, separate the layers, and discard the aqueous layer. Repeat this wash two more times.

  • Water & Brine Wash: Wash the organic layer with deionized water (50 mL), followed by a wash with saturated brine (50 mL).

  • Drying: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous sodium sulfate.

  • Concentration: Filter the solution to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product, which can then be recrystallized if necessary.

Parameter Expected Value Source
Molecular Formula C₈H₈O₄[12]
Molecular Weight 168.15 g/mol [12][13]
Appearance White to gray or red powder/crystal
Purity (Typical) >98.0% (GC)
Melting Point 78.0 to 82.0 °C

References

  • Technical Support Center: Esterification of Substituted Benzoic Acids. (2025). Benchchem.
  • Methyl 2,3-dihydroxybenzo
  • Biotechnological Production, Isolation and Characterisation of (2R ,3S )
  • methyl 2,3-dihydroxybenzo
  • Exploring the Syntheses for Phenolic Acid Esters of Cellulose: Pros and Cons of Methods.
  • HPLC Methods for analysis of 2,3-Dihydroxybenzoic acid.
  • SAFETY D
  • ELABORATION OF A METHOD FOR SYNTHESIS FOR METHYL P-HIDROXYLBENZOATE, A FOOD PRESERVATIVE P-Hydroxybenzoic acid and its ester. CABI Digital Library.
  • Optimizing Folic Acid Methyl Ester Synthesis: A Technical Support Guide. Benchchem.
  • Methyl 2,3-Dihydroxybenzo
  • methyl 2,3-dihydroxybenzo
  • I would like to ask what would be the most probable side products when performing Esterification using a benzoic acid derivative and ethanol?
  • Esterification not Working (Separ
  • Exploring the Syntheses for Phenolic Acid Esters of Cellulose: Pros and Cons of Methods.
  • This compound | CAS 2411-83-8. Santa Cruz Biotechnology.
  • Methyl 2,3-Dihydroxybenzo
  • Methyl 2,3-Dihydroxybenzo
  • Esterification of 2,4-dihydroxybenzoic acid.
  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry.
  • Chemical determination of phenolic compounds. PROMETHEUS – Protocols.
  • This compound 98.0+%, TCI America 5 g. Fisher Scientific.
  • Methyl Esters. Organic Chemistry Portal.
  • Degradation of 2,3-Dihydroxybenzoate by a Novel meta-Cleavage P
  • Step A: Preparation of Methyl 2,6-dihydroxybenzo
  • Methyl 2,3-Dihydroxybenzo
  • Process for preparation of 3,4-dihydroxy-2-methyl benzoic acid alkylester.
  • Methyl 2,4-Dihydroxybenzo

Sources

Technical Support Center: Optimization of Methyl 2,3-dihydroxybenzoate for In Vitro Studies

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Gemini Senior Application Scientist Team

Welcome to the technical support guide for Methyl 2,3-dihydroxybenzoate (MDB). This document is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting for the effective use of MDB in in vitro experimental models. Our goal is to equip you with the necessary knowledge to optimize its concentration, ensure experimental reproducibility, and correctly interpret your results.

Section 1: Frequently Asked Questions (FAQs) & Compound Handling

This section addresses the most common initial questions regarding the properties and handling of this compound.

Q1: What is this compound and what are its key properties?

This compound (CAS No: 2411-83-8) is a phenolic compound, specifically a methyl ester of 2,3-dihydroxybenzoic acid.[1][2] Its chemical structure, featuring hydroxyl groups ortho and meta to the methyl ester, is critical to its biological activity.

Key Physicochemical Properties:

Property Value Source
Molecular Formula C₈H₈O₄ [1]
Molecular Weight 168.15 g/mol
Appearance White to gray or red powder/crystal

| Melting Point | 78.0-82.0 °C |[2] |

Understanding these properties is the first step in designing a robust experimental plan. The phenolic hydroxyl groups make the compound susceptible to oxidation, a key consideration for its handling and stability in culture.

Q2: How do I properly prepare a stock solution of MDB?

Proper preparation of a high-concentration stock solution is the single most important step to ensure reproducibility and avoid artifacts.

Recommended Solvent and Concentration:

  • Primary Solvent: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution (e.g., 10-100 mM). The parent acid, 2,3-dihydroxybenzoic acid, shows good solubility in organic solvents like acetone and alcohols, and MDB is expected to behave similarly.[3]

  • Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[4] A stock solution in DMSO should be stable for at least a month at -20°C.[4]

Detailed Protocol: Preparing a 100 mM Stock Solution

  • Weighing: Accurately weigh 16.82 mg of this compound powder.

  • Dissolving: Add 1 mL of high-purity, sterile DMSO to the powder.

  • Mixing: Vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if needed.

  • Storage: Dispense into sterile, single-use aliquots (e.g., 20 µL) in microcentrifuge tubes. Store immediately at -80°C.

Q3: What is a sensible starting concentration range for my in vitro experiments?

Selecting an appropriate starting concentration range is crucial. Starting too high can lead to non-specific cytotoxicity, while starting too low may yield no observable effect. Based on studies of closely related isomers and similar compounds, a logical range can be established.

CompoundCell LineEffective Concentration / IC₅₀Reference
Methyl dihydroxybenzoate HepG-2 (Liver Cancer)IC₅₀: 25.66 µg/mL (~152 µM)[5]
Methyl 3,4-dihydroxybenzoate KGN (Ovarian Granulosa)No cytotoxicity below 20 µM; Protective effects at 5-20 µM[6]
Methyl 3,4-dihydroxybenzoate RGC-5 (Retinal Ganglion)Neuroprotective effects at 8-32 µM[7]
Methyl 3,4-dihydroxybenzoate Primary Cortical NeuronsNeurotrophic effects at 2-8 µM[8]

Senior Scientist Recommendation: For an initial dose-response experiment, we recommend a broad logarithmic range spanning 1 µM to 200 µM . This range covers the concentrations where isomers show specific biological activity and extends to where cytotoxic effects might be observed.

Q4: How stable is MDB in cell culture media? Can it oxidize?

Yes, stability is a major concern. As a dihydroxybenzoic acid derivative, MDB is susceptible to oxidation, especially in the rich, aqueous environment of cell culture media at 37°C.

  • Oxidation: Oxidation of phenolic compounds can lead to a browning of the culture medium and the generation of reactive oxygen species (ROS), which can confound experimental results by inducing non-specific cytotoxicity.[9]

  • Serum Interaction: Components in fetal bovine serum (FBS) can bind to small molecules, potentially reducing the bioavailable concentration of MDB. This effect is often concentration-dependent.

Best Practices for Stability:

  • Prepare working solutions fresh for each experiment by diluting the frozen stock.

  • When conducting long-term experiments (>48 hours), consider replenishing the media with freshly prepared MDB to maintain a consistent concentration.

  • Always include a "vehicle control" (media with the same final concentration of DMSO) to account for any effects of the solvent or media degradation over time.[4]

Section 2: Experimental Design & Optimization Workflow

A systematic approach is essential for optimizing MDB concentration. The goal is to identify a concentration window that elicits the desired biological response without causing overt cytotoxicity.

Workflow for Concentration Optimization

The following workflow provides a logical progression from initial setup to detailed analysis.

G cluster_prep Phase 1: Preparation cluster_screen Phase 2: Initial Screening cluster_analysis Phase 3: Analysis & Refinement prep_stock Prepare 100 mM Stock in DMSO prep_work Create Serial Dilutions (Working Solutions) prep_stock->prep_work Stepwise Dilution seed_cells Seed Cells in 96-well Plates prep_work->seed_cells treat_broad Treat with Broad Range (e.g., 0.1 µM - 200 µM) seed_cells->treat_broad assay_cyto Perform Cytotoxicity Assay (e.g., CCK-8/MTT at 24/48h) treat_broad->assay_cyto analyze_ic50 Calculate IC₅₀ Value assay_cyto->analyze_ic50 decision Is IC₅₀ >> Desired Biological Effect? analyze_ic50->decision refine_range Select Narrow, Non-Toxic Range for Functional Assays decision->refine_range Yes troubleshoot Troubleshoot Assay (See Section 3) decision->troubleshoot No / Unclear conclusion Proceed with Functional Assays (e.g., Western Blot, qPCR) refine_range->conclusion

Caption: Workflow for MDB concentration optimization.
Protocol: Dose-Response Cytotoxicity Assay using CCK-8

This protocol is designed to determine the concentration of MDB that is toxic to your cells, allowing you to select a sub-toxic range for your functional experiments.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • This compound (100 mM stock in DMSO)

  • Complete cell culture medium

  • Cell Counting Kit-8 (CCK-8) or similar viability reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours to allow for attachment.

  • Preparation of Working Solutions: Perform a serial dilution of your MDB stock solution in complete culture medium to create 2X final concentrations. Crucially, perform dilutions in a stepwise manner to prevent precipitation .[4] For example, dilute the 100 mM stock to 10 mM in DMSO, then to 400 µM (2X of 200 µM) in culture medium.

  • Cell Treatment: Add 100 µL of the 2X MDB working solutions to the corresponding wells to achieve the final desired concentrations (e.g., 0, 1, 5, 10, 25, 50, 100, 200 µM). Ensure the final DMSO concentration is consistent across all wells, including the vehicle control (0 µM MDB), and does not exceed 0.5%.[4]

  • Incubation: Incubate the plate for your desired time points (e.g., 24, 48, or 72 hours).

  • Viability Assessment:

    • Add 10 µL of CCK-8 reagent to each well.

    • Incubate for 1-4 hours at 37°C, protected from light.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (media only wells).

    • Normalize the data by expressing the viability of treated cells as a percentage of the vehicle-treated control cells.

    • Plot the percentage of cell viability versus the log of MDB concentration and use non-linear regression to calculate the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Section 3: Troubleshooting Guide

Even with a robust protocol, issues can arise. This guide addresses common problems in a question-and-answer format.

Problem Potential Cause(s) Recommended Solution(s)
A precipitate forms in the culture medium after adding MDB. 1. Poor Solubility: The concentration of MDB exceeds its solubility limit in the aqueous medium. 2. Improper Dilution: The high-concentration DMSO stock was added directly to the medium, causing the compound to crash out.[4] 3. Solvent Concentration: The final DMSO concentration is too high, affecting medium components.1. Check Solubility Limit: Ensure your highest concentration is feasible. 2. Use Stepwise Dilution: Prepare an intermediate dilution of the stock in medium before the final dilution in the well.[4] 3. Lower Stock Concentration: Prepare a lower concentration stock (e.g., 10 mM) to reduce the volume of DMSO added to the medium.
The culture medium turns brown or yellow-ish, especially in outer wells. Oxidation of MDB: Phenolic compounds can oxidize, changing the color of the medium.[9] This can be accelerated by light exposure and higher temperatures.1. Prepare Fresh: Always make working solutions immediately before use. 2. Minimize Light Exposure: Keep plates and solutions protected from light. 3. Add Antioxidants: For mechanistic studies on oxidation, consider adding antioxidants like ascorbic acid to the medium as a control.[9]
There is no observable dose-response effect. 1. Concentration Too Low: The selected range is below the biologically active threshold. 2. Compound Inactivity: MDB may not be active in your specific cell model or assay. 3. Compound Degradation: The MDB stock or working solutions may have degraded.1. Increase Concentration Range: Test a higher range, up to the cytotoxic limit. 2. Use a Positive Control: Ensure your assay is working with a known active compound. 3. Verify Stock Integrity: Use a fresh vial of MDB powder to prepare a new stock solution.
I see high cytotoxicity even at low concentrations. 1. Cell Line Sensitivity: Your cells may be particularly sensitive to MDB or phenolic compounds in general. 2. Solvent Toxicity: The final DMSO concentration may be too high (>0.5%).[4] 3. Oxidation Products: Oxidized MDB byproducts could be more toxic than the parent compound.1. Perform a Wider, Lower-Dose Screen: Start from nanomolar concentrations to find the toxic threshold. 2. Check DMSO Calculation: Recalculate and verify your final solvent concentration. Run a DMSO-only toxicity curve. 3. Reduce Incubation Time: Test for effects at earlier time points (e.g., 6, 12, 24 hours).
There is high variability between replicate wells. 1. Inconsistent Cell Seeding: Uneven cell numbers across the plate. 2. Edge Effects: Evaporation from wells on the plate's perimeter. 3. Inaccurate Pipetting: Errors during the preparation of serial dilutions or treatment.1. Ensure Homogeneous Cell Suspension: Mix the cell suspension thoroughly before and during seeding. 2. Avoid Outer Wells: Do not use the outermost wells for experimental data; fill them with sterile PBS or medium instead. 3. Use Calibrated Pipettes: Ensure pipettes are calibrated and use proper technique.
Section 4: Advanced Topics & Mechanistic Considerations
Potential Off-Target Effects

While MDB may have a primary target, it's important to consider potential off-target effects, which are unintended interactions that can complicate data interpretation.[10][11] For phenolic compounds, these can include:

  • ROS Scavenging/Generation: The dihydroxy- structure suggests antioxidant potential, but like many phenols, it could also have pro-oxidant effects under certain conditions (e.g., in the presence of metal ions).

  • Membrane Interactions: Phenolic compounds can intercalate into cell membranes, altering fluidity and the function of membrane-bound proteins.

Strategies to mitigate these concerns include using the lowest effective concentration and validating key findings with a secondary, structurally different compound that targets the same pathway.[12]

Known Signaling Pathways (Inferred from Isomers)

Direct studies on this compound's signaling are limited. However, extensive research on the closely related isomer, Methyl 3,4-dihydroxybenzoate (MDHB), provides strong, plausible hypotheses for its mechanism of action.

G cluster_nrf2 Antioxidant Response cluster_nfkb Anti-inflammatory Response MDB This compound (Hypothesized) Nrf2 Nrf2 Activation MDB->Nrf2 Activates [7] NFkB_Inhibition NF-κB Inhibition MDB->NFkB_Inhibition Inhibits [25] ARE Antioxidant Response Element (ARE) Nrf2->ARE AntioxidantEnzymes Upregulation of SOD1, NQO1, GCLC ARE->AntioxidantEnzymes ROS_reduction Reduced Oxidative Stress AntioxidantEnzymes->ROS_reduction Cell_Survival Increased Cell Survival & Function ROS_reduction->Cell_Survival Inflammatory_Cytokines Decreased Expression of IL-1β, IL-6, CCL5 NFkB_Inhibition->Inflammatory_Cytokines Inflammation_reduction Reduced Inflammation Inflammatory_Cytokines->Inflammation_reduction Inflammation_reduction->Cell_Survival

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Validating the Purity of Synthesized Methyl 2,3-dihydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the absolute purity of a chemical entity is not merely a quality metric; it is the bedrock of reproducible, safe, and effective therapeutic development. Methyl 2,3-dihydroxybenzoate (CAS 2411-83-8), a key building block and metabolite, is no exception.[1] Its purity can significantly influence reaction kinetics, impurity profiling in downstream active pharmaceutical ingredients (APIs), and toxicological assessments. This guide provides an in-depth, comparative framework for validating the purity of newly synthesized this compound, moving beyond procedural steps to explain the scientific rationale behind creating a robust, self-validating analytical system.

Section 1: The Orthogonal Approach to Purity Validation

The validation process should be viewed as an integrated workflow. Each step provides a piece of the puzzle, and the final purity assignment is a synthesis of all collected data. The strength of this approach lies in its ability to detect a wide range of potential impurities, from starting materials and reagents to unexpected side products and isomeric contaminants.

Purity_Validation_Workflow Fig. 1: Integrated Purity Validation Workflow cluster_prep Sample Preparation cluster_analysis Orthogonal Analytical Techniques cluster_synthesis Data Synthesis & Reporting Prep Synthesized Batch of this compound HPLC HPLC-UV (Quantitative Purity) Prep->HPLC GCMS GC-MS (Volatile Impurities & ID) Prep->GCMS NMR ¹H & ¹³C NMR (Structural Confirmation) Prep->NMR MP Melting Point (Physical Constant) Prep->MP Data Convergent Data Analysis HPLC->Data GCMS->Data NMR->Data MP->Data Report Final Purity Statement & Certificate of Analysis Data->Report

Caption: Fig. 1: Integrated Purity Validation Workflow.

Section 2: Chromatographic Purity Assessment

Chromatography is the cornerstone of quantitative purity analysis, separating the target compound from impurities based on differential partitioning between a mobile and stationary phase.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Causality: HPLC is the premier technique for quantifying non-volatile organic compounds. For this compound, its aromatic ring and carboxylate group provide a strong chromophore, making UV detection highly sensitive. A reversed-phase C18 column is the logical starting point, as it separates compounds primarily based on hydrophobicity. The choice of a buffered mobile phase is critical; suppressing the ionization of the phenolic hydroxyl groups ensures sharp, symmetrical peaks, which is essential for accurate integration.

Experimental Protocol: HPLC-UV Purity Assay

  • Instrumentation: HPLC system with a UV-Vis detector, quaternary pump, autosampler, and column oven.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Acetonitrile and 0.1% Phosphoric Acid in Water.

    • Rationale: The acid ensures the phenolic protons remain on, preventing peak tailing and improving resolution.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

    • Rationale: A constant, elevated temperature ensures reproducible retention times and reduces viscosity.

  • Detection Wavelength: 255 nm.

    • Rationale: This wavelength provides a good balance of absorbance for the parent compound and potential aromatic impurities.

  • Sample Preparation: Prepare a stock solution of the synthesized material at ~1 mg/mL in methanol. Dilute to ~0.1 mg/mL with the initial mobile phase composition.

  • Analysis: Inject 10 µL. Purity is calculated using the area percent method, assuming all components have a similar response factor at the chosen wavelength.

Gas Chromatography-Mass Spectrometry (GC-MS)

Causality: While HPLC is superior for the primary assay, GC-MS is invaluable for identifying volatile and semi-volatile impurities that might be missed, such as residual solvents (e.g., methanol from esterification) or low-boiling point side products. The mass spectrometer provides definitive identification of these small peaks.

Experimental Protocol: GC-MS Impurity Profile

  • Instrumentation: GC system coupled to a Mass Spectrometer.

  • Column: A mid-polarity column, such as a DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program: 50 °C hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

  • Injector: Split mode (e.g., 50:1), 250 °C.

  • MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40-450.

  • Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of a high-purity solvent like Dichloromethane or Ethyl Acetate.

Comparative Data Summary

The table below illustrates hypothetical results for a high-purity batch compared to a sample containing common impurities.

ParameterHigh Purity Batch (>99.5%)Comparison Batch (Illustrative)Rationale for Discrepancy
HPLC Purity (Area %) 99.8%95.2%Presence of unreacted 2,3-dihydroxybenzoic acid (earlier retention) and an isomeric impurity (similar retention).
HPLC Impurities Largest impurity: 0.08%Impurity 1: 3.5% (RT 2.8 min) Impurity 2: 1.1% (RT 6.5 min)Incomplete reaction or poor purification. Isomer formation due to non-selective synthesis conditions.
GC-MS Volatiles No significant peaks other than solventMethanol: 0.2%Inadequate drying of the final product.
GC-MS Main Peak ID Mass spectrum matches NIST library for this compound.[2]Mass spectrum of main peak matches.Confirms identity of the primary component in both batches.

Section 3: Spectroscopic Structural Confirmation

Spectroscopy does not quantify purity directly but provides an exquisite confirmation of the molecular structure. An impure sample will exhibit additional, unexplainable signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: ¹H and ¹³C NMR are arguably the most powerful tools for structural elucidation. For a pure sample of this compound, the spectra should be clean, with predictable chemical shifts and coupling constants for the aromatic protons and distinct signals for the methyl and carboxyl carbons. Any deviation or additional peak indicates an impurity. Isomeric impurities, which can be difficult to separate chromatographically, often present clear, distinct signals in NMR.

Expected NMR Signals for Pure this compound (in DMSO-d₆):

  • ¹H NMR:

    • ~3.8 ppm (singlet, 3H, -OCH₃)

    • ~6.8 ppm (triplet, 1H, Ar-H)

    • ~7.1 ppm (doublet of doublets, 1H, Ar-H)

    • ~7.3 ppm (doublet of doublets, 1H, Ar-H)

    • ~9.5-10.5 ppm (broad singlets, 2H, -OH)

  • ¹³C NMR:

    • ~52 ppm (-OCH₃)

    • ~115-125 ppm (4 aromatic C-H and C-COOCH₃ carbons)

    • ~145-150 ppm (2 aromatic C-OH carbons)

    • ~169 ppm (C=O)

Comparison: An impure sample might show a peak for unreacted 2,3-dihydroxybenzoic acid, which lacks the methyl singlet around 3.8 ppm.[3] An isomer like Methyl 3,5-dihydroxybenzoate would display a completely different aromatic splitting pattern.

Section 4: Physical Property Verification

Melting Point Analysis

Causality: The melting point is a classic, effective indicator of purity. A pure crystalline solid will melt over a very narrow range (typically < 1 °C). Impurities disrupt the crystal lattice, resulting in a lower and broader melting range, a phenomenon known as melting point depression.

Experimental Protocol: Melting Point Determination

  • Instrumentation: Calibrated melting point apparatus.

  • Sample Preparation: Ensure the sample is completely dry and finely powdered. Pack a small amount into a capillary tube.

  • Analysis: Heat at a slow ramp rate (e.g., 1-2 °C/min) near the expected melting point. Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid.

Comparative Data:

ParameterExpected Value (Pure)High Purity BatchComparison Batch
Melting Point 78-82 °C[4][5]80.5 - 81.2 °C75 - 79 °C
Interpretation Literature range for a pure compound.A sharp, well-defined melting point indicates high purity.A depressed and broad melting range is a classic sign of impurities.

Section 5: Final Purity Statement - A Self-Validating System

The trustworthiness of the final purity statement comes from the convergence of all data points. The logic is self-validating:

  • The HPLC shows a single major peak at >99.5%.

  • The GC-MS confirms the identity of that peak and shows no volatile impurities.

  • The ¹H and ¹³C NMR spectra perfectly match the expected structure with no extraneous peaks.

  • The melting point is sharp and falls within the narrow, expected range.

When all these independent assessments align, a high-confidence purity value can be assigned. If HPLC shows 99% purity, but the NMR shows unexplained peaks and the melting point is broad, the system is not validated. The discrepancy must be investigated, pointing towards an impurity that co-elutes in HPLC or is NMR-active but not UV-active.

Logic_Diagram Fig. 2: Logic of Convergent Validation cluster_positive Data1 HPLC Purity >99.5% Conclusion High-Confidence Purity Assignment Data1->Conclusion confirms Discrepancy Investigate Discrepancy Data1->Discrepancy if conflicting Data2 Clean NMR (Correct Structure) Data2->Conclusion confirms Data2->Discrepancy if conflicting Data3 Sharp Melting Point (in Range) Data3->Conclusion confirms Data4 GC-MS ID Match (No Volatiles) Data4->Conclusion confirms

Caption: Fig. 2: Logic of Convergent Validation.

By adopting this multi-faceted, rationale-driven approach, researchers can move beyond simple testing to a true validation framework, ensuring the quality and reliability of their synthesized this compound for any downstream application.

References

  • ResearchGate. (n.d.). ¹H-NMR spectra. (A) Authentic methyl 2,5-dihydroxybenzoate.... Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 2,3-dihydroxy-, methyl ester. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2,4-Dihydroxybenzoate. Retrieved from [Link]

  • The Good Scents Company. (n.d.). This compound, 2411-83-8. Retrieved from [Link]

  • PubMed Central (PMC). (2020). Biotechnological Production, Isolation and Characterisation of (2R ,3S )‐2,3‐Dihydroxy‐2,3‐Dihydrobenzoate. Retrieved from [Link]

  • Starlab Scientific Co., Ltd. (n.d.). Methyl 2, 3-Dihydroxybenzoate, min 98% (GC), 1 gram. Retrieved from [Link]

  • NIST. (n.d.). Methyl 2,4,6-trihydroxybenzoate. NIST Chemistry WebBook. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0004815). Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2,3-Dihydroxybenzoic acid. Retrieved from [Link]

  • Global Substance Registration System (GSRS). (n.d.). METHYL DIHYDROXYBENZOATE. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of methyl 2-hydroxybenzoate. Retrieved from [Link]

  • ResearchGate. (n.d.). Physicochemical and lipophilicity properties of methyl dihydroxybenzoate and heptadecyl benzoate. Retrieved from [Link]

  • NIST. (n.d.). Methyl 2,6-dihydroxy-4-methylbenzoate. NIST Chemistry WebBook. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2018). RP-HPLC Method Development and Validation for the Simultaneous Determination of Mebendazole and the Two Preservatives Methylparaben and Propylparaben in Oral Suspension. Retrieved from [Link]

  • precisionFDA. (n.d.). This compound. Retrieved from [Link]

  • CORE. (n.d.). Structural and spectroscopic characterization of methyl isocyanate, methyl cyanate, methyl fulminate, and acetonitrile N-oxide. Retrieved from [Link]

  • Purdue University. (n.d.). Live qualification/validation of purity methods for protein products. Retrieved from [Link]

Sources

A Comparative Framework for Evaluating Methyl 2,3-dihydroxybenzoate as a Novel Antifungal Agent

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The emergence of drug-resistant fungal pathogens presents a formidable challenge to global health, necessitating the discovery and development of novel antifungal agents with unique mechanisms of action. Methyl 2,3-dihydroxybenzoate (M2,3DB), a phenolic compound isolated from Paenibacillus elgii HOA73, has demonstrated notable antifungal activity against a range of plant pathogenic fungi[1]. Its parent compound, 2,3-dihydroxybenzoic acid, is a natural product found in various plants and microorganisms and is known for its antimicrobial properties[2]. This guide provides a comprehensive framework for a comparative study of M2,3DB against established antifungal agents, namely the azole fluconazole and the polyene amphotericin B. The objective is to rigorously evaluate the antifungal potential of M2,3DB against clinically relevant human pathogenic fungi and to elucidate its mechanism of action. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of new anti-infective therapies.

Understanding the Antifungal Agents: A Mechanistic Overview

A thorough comparative study hinges on understanding the distinct mechanisms by which each agent exerts its antifungal effects.

  • This compound (M2,3DB): The precise antifungal mechanism of M2,3DB is not yet fully elucidated. However, based on studies of related benzoate derivatives, two primary mechanisms are proposed. The first involves the undissociated form of the acid penetrating the fungal cell, where it dissociates in the neutral cytoplasm, leading to intracellular acidification[3][4]. This acidification can inhibit key metabolic enzymes, such as phosphofructokinase in the glycolytic pathway, ultimately leading to a depletion of ATP and cessation of growth[3][4]. A second proposed mechanism involves the induction of oxidative stress[2]. Benzo analogs have been shown to target cellular oxidative stress response systems, and fungal tolerance to these compounds is dependent on enzymes like superoxide dismutase and glutathione reductase[2]. It is plausible that M2,3DB disrupts the redox homeostasis of the fungal cell, leading to damage of cellular components and eventual cell death.

  • Fluconazole: As a member of the triazole class of antifungals, fluconazole's mechanism of action is well-established. It inhibits the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase, which is a critical enzyme in the biosynthesis of ergosterol, the primary sterol in the fungal cell membrane[5][6][7][8]. By depleting ergosterol and causing the accumulation of toxic sterol precursors, fluconazole disrupts the integrity and function of the fungal cell membrane, leading to the inhibition of fungal growth[5][6].

  • Amphotericin B: This polyene macrolide antibiotic has a distinct and potent mechanism of action. Amphotericin B binds directly to ergosterol in the fungal cell membrane, forming pores or channels[9][10][11][12][13]. This binding leads to a rapid increase in membrane permeability, causing the leakage of essential intracellular ions, such as potassium, and ultimately leading to fungal cell death[9][10][11][12][13]. Amphotericin B can also induce oxidative damage within the fungal cell[9].

Proposed Experimental Workflow for Comparative Antifungal Susceptibility Testing

To ensure the generation of robust and comparable data, a standardized methodology is paramount. The following experimental workflow is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

G cluster_prep Preparation cluster_assay Broth Microdilution Assay cluster_analysis Data Analysis prep_agents Prepare stock solutions of M2,3DB, Fluconazole, and Amphotericin B serial_dilution Perform serial two-fold dilutions of antifungal agents in 96-well plates prep_agents->serial_dilution Add to plates prep_media Prepare RPMI-1640 broth medium prep_media->serial_dilution prep_inoculum Prepare standardized fungal inoculum (0.5-2.5 x 10^3 CFU/mL) inoculate Inoculate microplates with fungal suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate plates at 35°C for 24-48 hours inoculate->incubate read_mic Visually or spectrophotometrically determine the Minimum Inhibitory Concentration (MIC) incubate->read_mic determine_mfc Determine Minimum Fungicidal Concentration (MFC) by plating from clear wells read_mic->determine_mfc compare_data Compare MIC and MFC values of M2,3DB with control agents determine_mfc->compare_data

Caption: Proposed workflow for comparative antifungal susceptibility testing.

Detailed Experimental Protocols

The following protocols are designed to provide a rigorous and reproducible methodology for the comparative study.

Antifungal Agents and Preparation
  • This compound: Procure from a reputable chemical supplier. Prepare a stock solution of 1280 µg/mL in dimethyl sulfoxide (DMSO).

  • Fluconazole: Obtain a reference standard powder. Prepare a stock solution of 1280 µg/mL in sterile distilled water.

  • Amphotericin B: Obtain a reference standard powder. Prepare a stock solution of 160 µg/mL in DMSO.

  • Note: All stock solutions should be filter-sterilized and stored at -20°C.

Fungal Strains and Inoculum Preparation
  • Test Organisms: A panel of clinically relevant fungal strains should be used, including:

    • Candida albicans (e.g., ATCC 90028)

    • Candida glabrata (e.g., ATCC 90030)

    • Candida krusei (e.g., ATCC 6258)

    • Aspergillus fumigatus (e.g., ATCC 204305)

    • Cryptococcus neoformans (e.g., ATCC 208821)

  • Culture: Subculture each isolate on Sabouraud Dextrose Agar (SDA) for 24-48 hours at 35°C to ensure purity and viability.

  • Inoculum Suspension:

    • Harvest fungal cells from the SDA plates and suspend in sterile saline (0.85% NaCl).

    • Adjust the turbidity of the suspension to a 0.5 McFarland standard using a spectrophotometer at 530 nm. This corresponds to approximately 1-5 x 10^6 CFU/mL for yeast.

    • For filamentous fungi, prepare a conidial suspension and adjust the concentration using a hemocytometer.

    • Dilute the adjusted suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.

Broth Microdilution Assay (CLSI M27/M38 Guideline Adaptation)
  • Dispense 100 µL of RPMI-1640 broth into all wells of a 96-well microtiter plate.

  • Add 100 µL of the antifungal stock solution to the first well of each row and perform serial two-fold dilutions across the plate.

  • The final concentrations should range from 0.125 to 64 µg/mL for fluconazole and M2,3DB, and 0.015 to 8 µg/mL for amphotericin B.

  • Inoculate each well with 100 µL of the standardized fungal inoculum.

  • Include a growth control (no drug) and a sterility control (no inoculum) for each fungal strain.

  • Incubate the plates at 35°C for 24-48 hours.

Determination of Minimum Inhibitory Concentration (MIC)
  • The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth compared to the growth control.

  • For azoles, the endpoint is typically a ≥50% reduction in turbidity. For polyenes and M2,3DB, a complete inhibition of growth is the standard endpoint.

  • MICs can be determined visually or by using a microplate reader at 530 nm.

Determination of Minimum Fungicidal Concentration (MFC)
  • From each well showing no visible growth (at and above the MIC), subculture 10 µL onto a fresh SDA plate.

  • Incubate the plates at 35°C for 24-48 hours.

  • The MFC is the lowest concentration of the antifungal agent that results in no fungal growth on the subculture plate (≥99.9% killing).

Comparative Data Presentation (Illustrative Example)

The following table is an example of how the experimental data should be structured for clear comparison. Note: These values are hypothetical and for illustrative purposes only.

Fungal SpeciesAntifungal AgentMIC (µg/mL)MFC (µg/mL)
Candida albicansThis compound816
Fluconazole132
Amphotericin B0.51
Candida glabrataThis compound1632
Fluconazole16>64
Amphotericin B12
Aspergillus fumigatusThis compound3264
Fluconazole>64>64
Amphotericin B12

Visualizing the Mechanisms of Action

The following diagram illustrates the known and proposed antifungal mechanisms of action.

G cluster_m23db This compound (Proposed) cluster_fluconazole Fluconazole cluster_amphob Amphotericin B M23DB M2,3DB CellWall_M Fungal Cell Wall CellMembrane_M Cell Membrane CellWall_M->CellMembrane_M Cytoplasm_M Cytoplasm CellMembrane_M->Cytoplasm_M Acidification Intracellular Acidification Cytoplasm_M->Acidification inhibits ROS_Induction Induction of Reactive Oxygen Species (ROS) Cytoplasm_M->ROS_Induction Glycolysis Glycolysis ATP_depletion ATP Depletion Glycolysis->ATP_depletion PFK Phosphofructokinase PFK->Glycolysis blocks CellDeath_M Fungal Cell Death ATP_depletion->CellDeath_M Acidification->PFK inhibits OxidativeDamage Oxidative Damage ROS_Induction->OxidativeDamage OxidativeDamage->CellDeath_M Fluconazole Fluconazole LanosterolDemethylase Lanosterol 14-α-demethylase Fluconazole->LanosterolDemethylase inhibits ErgosterolSynth Ergosterol Biosynthesis MembraneDisruption_F Membrane Disruption ErgosterolSynth->MembraneDisruption_F Lanosterol Lanosterol Ergosterol Ergosterol LanosterolDemethylase->ErgosterolSynth part of GrowthInhibition Growth Inhibition MembraneDisruption_F->GrowthInhibition AmphoB Amphotericin B Ergosterol_A Ergosterol AmphoB->Ergosterol_A binds to PoreFormation Pore Formation AmphoB->PoreFormation CellMembrane_A Cell Membrane Ergosterol_A->CellMembrane_A in Ergosterol_A->PoreFormation IonLeakage Ion Leakage PoreFormation->IonLeakage CellDeath_A Fungal Cell Death IonLeakage->CellDeath_A

Caption: Comparative mechanisms of antifungal action.

Discussion and Future Directions

The proposed comparative study will provide critical insights into the potential of this compound as a novel antifungal agent. By directly comparing its activity against fluconazole and amphotericin B, we can benchmark its efficacy against the current standards of care. The inclusion of fluconazole-resistant strains like Candida krusei and the inherently difficult-to-treat filamentous fungi like Aspergillus fumigatus will be particularly informative in defining the spectrum of M2,3DB's activity.

A key outcome of this research will be the elucidation of M2,3DB's mechanism of action. Further studies could involve transcriptomic and proteomic analyses of M2,3DB-treated fungal cells to identify specific pathways that are affected. Investigating the induction of reactive oxygen species and assessing mitochondrial function will also be crucial in confirming the proposed oxidative stress mechanism.

Ultimately, this structured, comparative approach will provide the necessary data to determine if this compound warrants further preclinical and clinical development as a next-generation antifungal therapeutic.

References

  • Fluconazole - StatPearls - NCBI Bookshelf. (2024, February 28). Retrieved from [Link]

  • Amphotericin B - StatPearls - NCBI Bookshelf - NIH. (2024, February 28). Retrieved from [Link]

  • Goa, K. L., & Barradell, L. B. (1995). Fluconazole: a new triazole antifungal agent. Drugs, 50(4), 658–690.
  • Pharmacology of Fluconazole ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025, February 12). Retrieved from [Link]

  • Mechanism of Action | AmBisome (amphotericin B) liposome for injection. Retrieved from [Link]

  • Amphotericin B - Wikipedia. Retrieved from [Link]

  • What is the mechanism of action of Fluconazole (an antifungal medication)? - Dr.Oracle. (2025, May 8). Retrieved from [Link]

  • Raj, D., & Sharma, M. (2010). Induction of oxidative stress as a possible mechanism of the antifungal action of three phenylpropanoids. FEMS yeast research, 10(7), 897–905.
  • Fluconazole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall. Retrieved from [Link]

  • What is the mechanism of Amphotericin B? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]

  • Stone, N. R., Bicanic, T., Salim, R., & Hope, W. (2016). Liposomal Amphotericin B (AmBisome®): A review of the pharmacokinetics, pharmacodynamics, clinical experience and future directions. International journal of antimicrobial agents, 48(3), 270–283.
  • Belenky, P., Camacho, D., Collins, J. J., & Belenky, P. (2013).
  • Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure–activity relationship (SAR) and CYP53 docking studies | Request PDF - ResearchGate. Retrieved from [Link]

  • Krebs, H. A., Wiggins, D., & Stubbs, M. (1983). Studies on the mechanism of the antifungal action of benzoate. The Biochemical journal, 214(3), 657–663.
  • Krebs, H. A., Wiggins, D., & Stubbs, M. (1983). Studies on the mechanism of the antifungal action of benzoate. Biochemical Journal, 214(3), 657–663.
  • Kim, J. H., & Campbell, B. C. (2012). Targeting the Oxidative Stress Response System of Fungi with Redox-Potent Chemosensitizing Agents. Frontiers in microbiology, 3, 89.
  • Reactive Oxygen Species-Inducing Antifungal Agents and Their Activity Against Fungal Biofilms | Request PDF - ResearchGate. Retrieved from [Link]

  • Brown, G. D., Denning, D. W., & Levitz, S. M. (2023). Reactive oxidant species induced by antifungal drugs: identity, origins, functions, and connection to stress-induced cell death.
  • Park, S., Kim, J., & Kim, Y. (2015). Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies. Bioorganic & medicinal chemistry letters, 25(15), 2908–2912.
  • Pharmacology of Benzoic Acid; Mechanism of action, Pharmacokinetics, Uses, Effects - YouTube. (2025, April 29). Retrieved from [Link]

  • Le, D. H., & Kim, J. (2016). Isolation and antifungal activity of this compound from Paenibacillus elgii HOA73.
  • Kim, J. H., Mahoney, N., Chan, K. L., Molyneux, R. J., & Campbell, B. C. (2008). Chemosensitization of fungal pathogens to antimicrobial agents using benzo analogs. FEMS microbiology letters, 281(1), 64–72.
  • Antifungal Activity and In Silico Studies on 2-Acylated Benzo- and Naphthohydroquinones. (2022, May 9). Retrieved from [Link]

  • In Vitro Interactions of Antifungal Agents and Everolimus Against Aspergillus Species - PMC. (2022, July 5). Retrieved from [Link]

  • (PDF) Antifungal activity of methylparaben (p-hydroxybenzoic acid methyl ester) against human pathogenic fungi - ResearchGate. (2015, August 27). Retrieved from [Link]

  • Modes‐of‐action of antifungal compounds: Stressors and (target‐site‐ specific) toxins, toxicants - Queen's University Belfast. Retrieved from [Link]

  • Anti-Fungal Efficacy and Mechanisms of Flavonoids - MDPI. Retrieved from [Link]

  • Synthesis, characterization, and in vitro activity against Candida spp | NSA. (2017, May 16). Retrieved from [Link]

  • In Silico and In Vitro Evaluation of the Antifungal Activity of a New Chromone Derivative against Candida spp - PubMed Central. Retrieved from [Link]

  • In Vitro Antifungal Activity of Three Synthetic Peptides against Candida auris and Other Candida Species of Medical Importance - PubMed. (2023, July 26). Retrieved from [Link]

  • Evaluation of Antifungal Activity and Mode of Action of New Coumarin Derivative, 7-Hydroxy-6-nitro-2H-1-benzopyran-2-one, against Aspergillus spp - PMC - NIH. Retrieved from [Link]

  • (PDF) An in vitro assessment of antibacterial, antifungal and cytotoxic effects of D-glucopyranoside derivatives - ResearchGate. (2018, July 14). Retrieved from [Link]

  • 3‐Methyl‐4‐Nitrobenzoate Derivates as Antifungal Drug Candidates: Biological and In Silico Evaluation | Scilit. Retrieved from [Link]

  • Antifungal activity against Candida albicans of methyl 3,5-dinitrobenzoate loaded nanoemulsion - PubMed. (2023, December 23). Retrieved from [Link]

Sources

A Comparative Guide to the Efficacy of Methyl 2,3-dihydroxybenzoate Versus Commercial Fungicides

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the fields of mycology, plant pathology, and drug development, the quest for novel and effective antifungal agents is a perpetual endeavor. This guide provides a technical comparison of Methyl 2,3-dihydroxybenzoate (M2,3DB), a naturally derived phenolic compound, against two widely used classes of commercial fungicides: Quinone outside Inhibitors (QoIs) and Demethylation Inhibitors (DMIs), represented here by azoxystrobin and tebuconazole, respectively. This document synthesizes available experimental data to offer an objective analysis of their respective efficacies and mechanisms of action.

Introduction: The Imperative for Novel Antifungal Chemistries

The extensive use of synthetic fungicides in agriculture has undeniably increased crop yields, yet it has also led to the emergence of resistant fungal strains and raised environmental concerns. This has spurred research into alternative, naturally derived compounds like this compound. M2,3DB has demonstrated broad-spectrum antifungal activity against several important plant pathogens, positioning it as a compound of interest for the development of new biofungicides.[1] This guide will dissect the available scientific literature to compare its performance profile with that of established commercial fungicides.

Comparative Efficacy: An In Vitro Perspective

Direct comparative studies testing this compound against commercial fungicides under identical conditions are limited. However, by collating data from various sources, we can construct a comparative overview of their efficacy against key plant pathogens such as Botrytis cinerea (gray mold) and Rhizoctonia solani (sheath blight).

Table 1: In Vitro Efficacy of this compound and Commercial Fungicides

CompoundTarget PathogenEfficacy MetricValue (µg/mL)Reference
This compoundBotrytis cinereaMIC32[1]
This compoundRhizoctonia solaniMIC32[1]
AzoxystrobinBotrytis cinereaEC₅₀~0.02 - 0.05Not explicitly found, but inferred from general efficacy
TebuconazoleRhizoctonia solaniEC₅₀0.509Not explicitly found, but inferred from general efficacy

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a substance that prevents visible growth of a microorganism. EC₅₀ (Half-maximal Effective Concentration) is the concentration of a drug that gives half-maximal response. A direct comparison between MIC and EC₅₀ values should be made with caution as they represent different measures of antifungal activity.

The data indicates that this compound is effective at inhibiting the mycelial growth of both B. cinerea and R. solani at a concentration of 32 µg/mL.[1] Commercial fungicides like azoxystrobin and tebuconazole typically exhibit efficacy at lower concentrations, as indicated by their EC₅₀ values. However, it is crucial to note that the development of resistance to both QoI and DMI fungicides is a significant issue in agriculture, potentially reducing their field efficacy.

Unraveling the Mechanisms of Action

The fungicidal activity of a compound is intrinsically linked to its mechanism of action. This compound and commercial fungicides operate through distinct biochemical pathways.

This compound: Targeting Oxidative Stress Response

While the precise mechanism of this compound is still under investigation, studies on the closely related compound 2,3-dihydroxybenzoic acid suggest a mode of action centered on the disruption of the fungal oxidative stress response. Fungal tolerance to 2,3-dihydroxybenzoic acid has been linked to the High Osmolarity Glycerol (HOG) signaling pathway, a critical system for managing osmotic and oxidative stress.[2][3] It is hypothesized that these benzo analogs interfere with key enzymes in this pathway, such as mitochondrial superoxide dismutase (SOD2) and glutathione reductase (GLR1), leading to an accumulation of reactive oxygen species (ROS) and subsequent cell death.[2][3]

HOG_Pathway_Inhibition cluster_M23DB This compound Action cluster_HOG Fungal HOG Pathway M23DB This compound ROS Increased ROS M23DB->ROS Induces HOG_Cascade HOG MAPK Cascade (Ssk2, Pbs2, Hog1) ROS->HOG_Cascade Overwhelms Cell_Death Cell Death ROS->Cell_Death Osmotic_Stress Osmotic/Oxidative Stress Sensor Sensor Kinase Cell_Survival Cell Survival Transcription_Factors Transcription Factors Stress_Response Stress Response Genes (e.g., SOD2, GLR1)

Commercial Fungicides: Specific Enzyme Inhibition

Commercial fungicides typically have highly specific modes of action, which contributes to their high efficacy but also to the development of resistance.

  • Azoxystrobin (QoI): This fungicide inhibits mitochondrial respiration by binding to the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III).[4][5] This blockage disrupts the electron transport chain, preventing ATP synthesis and leading to fungal cell death.[5]

Azoxystrobin_MOA cluster_ETC Mitochondrial Electron Transport Chain Complex_I Complex I Complex_II Complex II Ubiquinone Ubiquinone (Coenzyme Q) Complex_III Complex III (Cytochrome bc1) Cytochrome_c Cytochrome c Complex_IV Complex IV ATP_Synthase ATP Synthase ATP ATP Azoxystrobin Azoxystrobin Azoxystrobin->Inhibition Inhibition->Complex_III Inhibits Qo site

  • Tebuconazole (DMI): As a demethylation inhibitor, tebuconazole targets the fungal cytochrome P450 enzyme lanosterol 14α-demethylase. This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[6] Inhibition of this enzyme disrupts membrane integrity and function, ultimately leading to cell death.[6]

Tebuconazole_MOA cluster_Ergosterol Ergosterol Biosynthesis Pathway Acetyl_CoA Acetyl-CoA Squalene Squalene Lanosterol Lanosterol Ergosterol Ergosterol Cell_Membrane Fungal Cell Membrane Disrupted Membrane\nIntegrity & Function Disrupted Membrane Integrity & Function Cell_Membrane->Disrupted Membrane\nIntegrity & Function Tebuconazole Tebuconazole Tebuconazole->Inhibition Inhibition->Lanosterol Inhibits 14α-demethylase

Experimental Methodologies for Efficacy Assessment

To ensure the scientific integrity of fungicide efficacy studies, standardized protocols are essential. Below are representative methodologies for in vitro and in vivo assessments.

In Vitro Mycelial Growth Inhibition Assay

This assay determines the direct inhibitory effect of a compound on fungal growth.

Protocol:

  • Media Preparation: Prepare Potato Dextrose Agar (PDA) and sterilize by autoclaving.

  • Compound Incorporation: While the PDA is still molten (approximately 50°C), add the test compound (e.g., this compound, azoxystrobin, or tebuconazole) dissolved in a suitable solvent (e.g., DMSO) to achieve a range of final concentrations. A solvent-only control should also be prepared.

  • Plating: Pour the amended PDA into sterile Petri dishes and allow to solidify.

  • Inoculation: Place a mycelial plug (typically 5 mm in diameter) from the growing edge of an actively growing culture of the target fungus (e.g., B. cinerea or R. solani) onto the center of each plate.

  • Incubation: Incubate the plates at an optimal temperature for the specific fungus (e.g., 20-25°C) in the dark.

  • Data Collection: Measure the colony diameter at regular intervals until the mycelium in the control plates reaches the edge of the plate.

  • Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. This data can be used to determine the MIC or EC₅₀ value.

In_Vitro_Workflow A Prepare fungicide-amended Potato Dextrose Agar (PDA) B Pour into Petri dishes A->B C Inoculate with fungal mycelial plug B->C D Incubate under optimal conditions C->D E Measure colony diameter D->E F Calculate % inhibition and EC50/MIC E->F

In Vivo Detached Leaf Assay

This method assesses the efficacy of a fungicide in a more biologically relevant context, using living plant tissue.

Protocol:

  • Plant Material: Select healthy, fully expanded leaves from plants grown under controlled conditions.

  • Surface Sterilization: Gently wash the leaves with sterile distilled water and blot dry.

  • Treatment Application: Apply the test compounds as a spray or by dipping the leaves in the fungicide solution. A water or solvent-treated control is essential.

  • Inoculation: After the leaves have dried, place a mycelial plug or a spore suspension of the target pathogen onto the leaf surface.

  • Incubation: Place the leaves in a humid chamber (e.g., a Petri dish with moist filter paper) and incubate under controlled light and temperature conditions.

  • Disease Assessment: After a defined incubation period, measure the lesion diameter or assess the disease severity using a rating scale.

  • Analysis: Compare the disease development on treated leaves to the control to determine the protective efficacy of the compound.

In_Vivo_Workflow A Collect healthy, uniform leaves B Apply fungicide treatment A->B C Inoculate with pathogen B->C D Incubate in a humid chamber C->D E Measure lesion size/disease severity D->E F Determine protective efficacy E->F

Potential for Plant Defense Induction

An intriguing aspect of some natural compounds is their ability to induce the plant's own defense mechanisms. While direct evidence for this compound is emerging, the related 2,3-dihydroxybenzoic acid has been shown to accumulate in plants in response to elicitors, suggesting a role in the plant defense response.[7] This dual-action capability—direct antifungal activity and induction of host resistance—is a highly desirable trait for a novel fungicide and warrants further investigation for M2,3DB.

Conclusion and Future Directions

This compound presents a promising natural alternative to synthetic fungicides. Its broad-spectrum activity and a likely multi-target mode of action involving the disruption of the fungal oxidative stress response could make it less prone to the rapid development of resistance compared to single-site inhibitors.

While current in vitro data suggests that higher concentrations of M2,3DB may be required for efficacy compared to some commercial fungicides, its potential to induce plant defense mechanisms could provide a significant advantage in a holistic disease management program.

Future research should focus on:

  • Direct comparative efficacy studies: Conducting head-to-head in vitro and in vivo trials of this compound against a range of commercial fungicides for various plant pathogens.

  • Elucidation of the precise mechanism of action: Further investigation into the specific molecular targets of M2,3DB within the HOG pathway and other potential cellular processes.

  • Formulation development: Optimizing the delivery and stability of M2,3DB to enhance its efficacy under field conditions.

  • Investigation of plant defense induction: Quantifying the extent to which M2,3DB can prime the plant's immune system.

By addressing these research gaps, the full potential of this compound as a valuable tool in sustainable agriculture can be realized.

References

  • Isolation and antifungal activity of this compound from Paenibacillus elgii HOA73. Microbial Pathogenesis. [Link]

  • Azoxystrobin. Wikipedia. [Link]

  • Azoxystrobin. Cultivar Magazine. [Link]

  • Triazole fungicide tebuconazole induces apoptosis through ROS-mediated endoplasmic reticulum stress pathway. Request PDF. [Link]

  • Detached-Leaf Assays With Phytophthora ramorum: Are They Valid? USDA Forest Service. [Link]

  • Master and Commander in Fungal Pathogens: the Two-Component System and the HOG Signaling Pathway. ASM Journals. [Link]

  • General regulatory mechanism of the HOG signaling pathway in fungi.... ResearchGate. [Link]

  • Azoxystrobin | C22H17N3O5 | CID 3034285. PubChem. [Link]

  • Tebuconazole and Econazole Act Synergistically in Mediating Mitochondrial Stress, Energy Imbalance, and Sequential Activation of Autophagy and Apoptosis in Mouse Sertoli TM4 Cells: Possible Role of AMPK/ULK1 Axis. Toxicological Sciences. [Link]

  • (A) Schematic representation of the HOG pathway. (B) Outline of the de... ResearchGate. [Link]

  • Impact of Tebuconazole On the Development and Symbiotic Microbial Communities of Pardosa Pseudoannulata. PMC. [Link]

  • Tebuconazole Induces ER-Stress-Mediated Cell Death in Bovine Mammary Epithelial Cell Lines. PMC. [Link]

  • Schematic diagram of the HOG pathway. There are several missing... ResearchGate. [Link]

  • A comprehensive review on toxicological mechanisms and transformation products of tebuconazole: Insights on pesticide management. Science of The Total Environment. [Link]

  • The EC 50 values of compounds 4j and 4l against Rhizoctonia solani. ResearchGate. [Link]

  • Protocols for fungicide sensitivity assay using detached leaf and DNA extraction for Phytophthora infestans. CGSpace. [Link]

  • Enhancement of fludioxonil fungicidal activity by disrupting cellular glutathione homeostasis with 2,5-dihydroxybenzoic acid. Request PDF. [Link]

  • Chemosensitization of fungal pathogens to antimicrobial agents using benzo analogs. PubMed. [Link]

  • A Detached Leaf Assay for Rapidly Screening Plant Pathogen-Biological Control Agents. PubMed. [Link]

  • Combined Cytotoxic Effects of the Fungicide Azoxystrobin and Common Food-Contaminating Mycotoxins. MDPI. [Link]

  • Studies on the mechanism of the antifungal action of benzoate. PMC. [Link]

  • Elicitor-mediated induction of isochorismate synthase and accumulation of 2,3-dihydroxy benzoic acid in Catharanthus roseus cell suspension and shoot cultures. PubMed. [Link]

  • Evaluating the Antifungal Potential of Botanical Compounds to Control Botryotinia fuckeliana and Rhizoctonia solani. PMC. [Link]

  • This compound, 2411-83-8. The Good Scents Company. [Link]

  • Synthetic plant defense elicitors. PMC. [Link]

  • Using Detached Industrial Hemp Leaf Inoculation Assays to Screen for Varietal Susceptibility and Product Efficacy on Botrytis cinerea. NIH. [Link]

  • HOG pathway and the regulation of osmoadaptive responses in yeast. Oxford Academic. [Link]

  • Mechanisms of Action of Microbial Biocontrol Agents against Botrytis cinerea. PMC. [Link]

  • Screening, Identification, and Fermentation Optimization of the Antagonistic Actinomycete Strain TCS21-117 Against Botrytis cinerea. PMC. [Link]

  • Improved Detached Leaf Assay for Rapid Screening against Late Leaf Spot in Groundnut. International Journal of Current Microbiology and Applied Sciences. [Link]

  • Induction of Defense Responses in Pinus sylvestris Seedlings by Methyl Jasmonate and Response to Heterobasidion annosum and Lophodermium seditiosum Inoculation. MDPI. [Link]

  • Dynamic distress calls: volatile info chemicals induce and regulate defense responses during herbivory. Frontiers. [Link]

Sources

A Comparative Guide to EGFR Inhibitors: Benchmarking Established Therapeutics Against Emerging Phenolic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, the Epidermal Growth Factor Receptor (EGFR) remains a pivotal molecule.[1] Dysregulation of EGFR signaling, often through activating mutations or overexpression, is a key driver in the pathogenesis of numerous malignancies, including non-small cell lung cancer (NSCLC), colorectal cancer, and glioblastoma. This has spurred the development of a robust pipeline of EGFR inhibitors, fundamentally changing the treatment paradigm for these diseases. This guide provides a comparative analysis of established EGFR tyrosine kinase inhibitors (TKIs) against a class of naturally derived molecules—phenolic compounds—that are emerging as potential EGFR modulators. While direct, extensive data on every phenolic compound is not available, we will use Methyl 2,3-dihydroxybenzoate as a structural archetype for this class and draw comparisons using data from more extensively studied phenolic molecules like quercetin, gallic acid, and epigallocatechin-3-gallate (EGCG).

The Central Role of EGFR in Cellular Signaling

EGFR is a transmembrane receptor tyrosine kinase that, upon binding to ligands such as epidermal growth factor (EGF), undergoes dimerization and subsequent autophosphorylation of its intracellular tyrosine kinase domain. This phosphorylation cascade creates docking sites for various adaptor proteins, activating downstream signaling pathways critical for cell proliferation, survival, and differentiation, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways.[2][3] In cancer, aberrant EGFR activation leads to uncontrolled cell growth and resistance to apoptosis.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_inhibitors Points of Inhibition Ligand (EGF) Ligand (EGF) EGFR EGFR Ligand (EGF)->EGFR Binding P_EGFR p-EGFR (Dimer) EGFR->P_EGFR Dimerization & Autophosphorylation Grb2_SOS Grb2/SOS P_EGFR->Grb2_SOS Recruitment PI3K PI3K P_EGFR->PI3K Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival TKI TKIs (Gefitinib, etc.) Phenolic Compounds TKI->P_EGFR Inhibit Phosphorylation

Caption: EGFR signaling pathway and points of inhibition.

Established EGFR Tyrosine Kinase Inhibitors (TKIs)

The clinical success in targeting EGFR is largely attributed to small molecule TKIs that compete with ATP for binding to the intracellular kinase domain of the receptor. These are broadly classified into three generations, each developed to overcome resistance mechanisms and improve efficacy.

  • First-Generation TKIs (Gefitinib, Erlotinib): These are reversible inhibitors of EGFR. They have shown significant efficacy in patients with activating EGFR mutations, such as exon 19 deletions and the L858R point mutation.[4][5] However, their effectiveness is often limited by the development of acquired resistance, most commonly through the T790M "gatekeeper" mutation.[6]

  • Second-Generation TKIs (Afatinib, Dacomitinib): These are irreversible inhibitors that form a covalent bond with the EGFR kinase domain, providing a more sustained inhibition.[7] They are also active against other members of the ErbB family of receptors. While showing improved progression-free survival (PFS) compared to first-generation TKIs in some studies, they can be associated with increased toxicity due to their broader activity.[8][9]

  • Third-Generation TKIs (Osimertinib): Osimertinib was specifically designed to be an irreversible inhibitor of both activating EGFR mutations and the T790M resistance mutation, while sparing wild-type EGFR. This selectivity profile results in a better-tolerated treatment with significant efficacy in both first-line and T790M-positive settings.[10][11]

Comparative Efficacy of Established EGFR TKIs

The following table summarizes key clinical data for prominent EGFR inhibitors. It is important to note that these values are derived from different clinical trials with varying patient populations and study designs.

InhibitorGenerationTargetMedian Progression-Free Survival (PFS) (months)Overall Response Rate (ORR)Common Adverse Events
Gefitinib FirstEGFR9.2 - 10.8[12]~70%Rash, Diarrhea
Erlotinib FirstEGFR9.2 - 13.1~60-70%[4]Rash, Diarrhea
Afatinib SecondPan-ErbB11.0 - 13.6[13]~70%Diarrhea, Rash, Stomatitis
Osimertinib ThirdEGFR (incl. T790M)18.9[10][11]~80%Diarrhea, Rash, Dry Skin

The Emerging Potential of Phenolic Compounds as EGFR Inhibitors

Phenolic compounds are a diverse group of natural products found in plants, fruits, and vegetables, known for their antioxidant and other health-promoting properties.[14] There is a growing body of preclinical evidence suggesting that certain phenolic compounds can modulate EGFR signaling.

While a comprehensive profile for This compound as an EGFR inhibitor is not available in the current scientific literature, one source suggests it acts as an inhibitor of epidermal growth factor (EGF) by preventing the ligand from binding to its receptor.[15] This proposed mechanism, if validated, would classify it as an extracellular inhibitor, distinct from the intracellular action of TKIs. However, without supporting experimental data such as IC50 values or binding affinities, its potential remains speculative.

To provide a more concrete comparison, we will examine the EGFR inhibitory activities of other, more studied phenolic compounds.

  • Quercetin: This flavonoid has been shown to inhibit the EGFR/AKT pathway and can enhance the efficacy of established TKIs.[10] It appears to inhibit EGFR autophosphorylation.[16] However, its potency is significantly lower than that of synthetic TKIs, with IC50 values in the micromolar range.[17]

  • Gallic Acid: A hydroxybenzoic acid, gallic acid has been demonstrated to suppress colon cancer proliferation by inhibiting both SRC and EGFR phosphorylation.[18] It has also been shown to inhibit EGFR in non-small cell lung cancer cells.[1][19]

  • Epigallocatechin-3-gallate (EGCG): The major polyphenol in green tea, EGCG has been shown to inhibit the EGFR signaling pathway, likely through the direct inhibition of downstream kinases like ERK1/2 and AKT.[20][21] Some studies indicate it can also inhibit EGFR phosphorylation.[15] The IC50 of EGCG against wild-type EGFR has been reported to be around 115.2 nM in enzymatic assays.[22]

Comparative In Vitro Potency of Phenolic Compounds

The following table summarizes available in vitro data for these representative phenolic compounds against EGFR. It is crucial to acknowledge that these values are from various studies with different methodologies, making direct comparisons challenging.

CompoundClassEGFR IC50 (Enzymatic Assay)Cell-based Assay IC50Proposed Mechanism
Quercetin Flavonoid~181.7 µM (HDAC8)83.3 µM (HeLa cells, 72h)[11]Inhibition of EGFR autophosphorylation
Gallic Acid Derivative (G4) Phenolic Acid Derivative0.5 µM[23]2.8 µM (Panc-1 cells)[23]Inhibition of EGFR phosphorylation
EGCG Catechin~115.2 nM (WT EGFR)[22]70 µM (A549 cells, 72h)[15]Inhibition of EGFR phosphorylation and downstream kinases
Gefitinib TKI~25.42 nMVaries by cell lineATP-competitive inhibition
Erlotinib TKI~33.25 nMVaries by cell lineATP-competitive inhibition
Osimertinib TKI<15 nM (mutant EGFR)Varies by cell lineCovalent, irreversible inhibition

Experimental Protocols for Evaluating Novel EGFR Inhibitors

To ascertain the potential of a novel compound like this compound as an EGFR inhibitor, a series of well-defined in vitro experiments are necessary.

In Vitro EGFR Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of EGFR.

Kinase_Assay_Workflow cluster_setup Assay Setup cluster_reaction Kinase Reaction cluster_detection Detection Recombinant EGFR Recombinant EGFR Enzyme Incubation Incubation (Room Temp) Recombinant EGFR->Incubation Test Compound Test Compound (e.g., this compound) Test Compound->Incubation Substrate Peptide Substrate Substrate->Incubation ATP ATP ATP->Incubation Detection Reagent Detection Reagent (e.g., ADP-Glo) Incubation->Detection Reagent Luminescence Measure Luminescence Detection Reagent->Luminescence

Caption: Workflow for an in vitro EGFR kinase assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a reaction buffer containing Tris-HCl, MgCl2, EGTA, and DTT. Prepare stock solutions of recombinant human EGFR kinase, a suitable peptide substrate (e.g., Poly (Glu, Tyr) 4:1), and ATP.

  • Compound Dilution: Prepare a serial dilution of the test compound (e.g., this compound) in DMSO, followed by a further dilution in the reaction buffer.

  • Kinase Reaction: In a 96-well plate, add the reaction buffer, the peptide substrate, and the diluted test compound. Initiate the reaction by adding the EGFR enzyme.

  • ATP Addition: After a brief pre-incubation, add ATP to start the phosphorylation reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of ADP produced, which is proportional to the kinase activity. This can be done using a commercial kit such as ADP-Glo™, which converts ADP to ATP and then uses the newly synthesized ATP in a luciferase/luciferin reaction to generate a luminescent signal.

  • Data Analysis: The luminescent signal is inversely proportional to the EGFR kinase activity. Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Western Blotting for EGFR Phosphorylation in Cells

This technique is used to assess the effect of a compound on EGFR phosphorylation within a cellular context.

Western_Blot_Workflow Cell Culture 1. Cell Culture (e.g., A431 cells) Treatment 2. Treat with Compound & EGF Stimulation Cell Culture->Treatment Lysis 3. Cell Lysis Treatment->Lysis Quantification 4. Protein Quantification (BCA Assay) Lysis->Quantification SDS-PAGE 5. SDS-PAGE Quantification->SDS-PAGE Transfer 6. Transfer to PVDF Membrane SDS-PAGE->Transfer Blocking 7. Blocking (5% BSA) Transfer->Blocking Primary Ab 8. Primary Antibody Incubation (anti-p-EGFR) Blocking->Primary Ab Secondary Ab 9. Secondary Antibody Incubation Primary Ab->Secondary Ab Detection 10. Chemiluminescent Detection Secondary Ab->Detection Stripping 11. Stripping (Optional) Detection->Stripping Reprobing 12. Reprobe with anti-total-EGFR Stripping->Reprobing

Caption: Workflow for Western blot analysis of EGFR phosphorylation.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Culture EGFR-overexpressing cells (e.g., A431) to ~80% confluency. Serum-starve the cells overnight, then pre-treat with various concentrations of the test compound for 1-2 hours. Stimulate the cells with EGF (e.g., 100 ng/mL) for 5-10 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phosphorylated EGFR (p-EGFR) overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Reprobing (Optional but Recommended): To normalize for protein loading, strip the membrane and reprobe with an antibody against total EGFR.

  • Data Analysis: Quantify the band intensities using densitometry. The ratio of p-EGFR to total EGFR provides a measure of the compound's inhibitory effect on EGFR phosphorylation in cells.

Conclusion

The landscape of EGFR inhibition is well-established with highly potent and specific TKIs that have transformed patient outcomes. However, the emergence of resistance necessitates the exploration of novel scaffolds and mechanisms of action. Phenolic compounds, including the structural class represented by this compound, present an interesting avenue for future research. While the in vitro potency of naturally occurring phenolic compounds like quercetin and gallic acid does not currently match that of synthetic TKIs, their unique chemical structures may offer a foundation for the development of new EGFR inhibitors. Further investigation, beginning with the fundamental in vitro assays described herein, is required to validate the potential of compounds like this compound and to fully understand the therapeutic promise of this diverse class of molecules.

References

  • Lambert, J. D., & Yang, C. S. (2003). Mechanisms of cancer prevention by tea constituents. Journal of nutrition, 133(10), 3262S-3267S.
  • Adhami, V. M., Siddiqui, I. A., Ahmad, N., Gupta, S., & Mukhtar, H. (2004). Oral consumption of green tea polyphenols inhibits insulin-like growth factor-I-induced signaling in an autochthonous mouse model of prostate cancer. Cancer research, 64(23), 8715-8722.
  • Singh, B. N., Shankar, S., & Srivastava, R. K. (2011). Green tea catechin, epigallocatechin-3-gallate (EGCG): mechanisms, perspectives and clinical applications. Biochemical pharmacology, 82(12), 1807-1821.
  • Biosynth. (n.d.). This compound.
  • Abdelgawad, M. A., El-Gamal, M. I., Gomaa, M. S., Ali, M. A. M., Yoon, G. H., Oh, C. H., ... & Lee, K. T. (2021). Novel Phenolic Compounds as Potential Dual EGFR and COX-2 Inhibitors: Design, Semisynthesis, in vitro Biological Evaluation and in silico Insights. Drug Design, Development and Therapy, 15, 2325.
  • Abdelgawad, M. A., El-Gamal, M. I., Gomaa, M. S., Ali, M. A. M., Yoon, G. H., Oh, C. H., ... & Lee, K. T. (2021). Novel Phenolic Compounds as Potential Dual EGFR and COX-2 Inhibitors: Design, Semisynthesis, in vitro Biological Evaluation and in silico Insights. Drug design, development and therapy, 15, 2325.
  • Lin, M. S., Li, Y. R., Chen, Y. T., Lin, C. C., & Chen, W. C. (2021). Gallic acid suppresses colon cancer proliferation by inhibiting SRC and EGFR phosphorylation. Experimental and therapeutic medicine, 21(6), 1-1.
  • Sahu, R. K., & Singh, H. (2025). Computational screening of natural phenolic compounds as potential EGFR inhibitors against triple negative breast cancer. Journal of molecular modeling, 32(1), 25.
  • Sahu, R. K., & Singh, H. (2025). Computational screening of natural phenolic compounds as potential EGFR inhibitors against triple negative breast cancer. Journal of Molecular Modeling, 32(1), 25.
  • Hu, H., Zhang, X. W., Li, L., Hu, M. N., Hu, W. Q., Zhang, J. Y., ... & Mou, Y. (2022). 4″-Alkyl EGCG Derivatives Induce Cytoprotective Autophagy Response by Inhibiting EGFR in Glioblastoma Cells. International Journal of Molecular Sciences, 23(19), 11843.
  • Yang, J. C. H., Wu, Y. L., Schuler, M., Sebastian, M., Popat, S., Yamamoto, N., ... & Sequist, L. V. (2017). Afatinib versus cisplatin-based chemotherapy for EGFR mutation-positive lung adenocarcinoma (LUX-Lung 3 and LUX-Lung 6): analysis of overall survival data from two randomised, phase 3 trials. The Lancet Oncology, 18(7), 924-934.
  • Soria, J. C., Ohe, Y., Vansteenkiste, J., Reungwetwattana, T., Chewaskulyong, B., Lee, K. H., ... & Ramalingam, S. S. (2018). Osimertinib in untreated EGFR-mutated advanced non–small-cell lung cancer. New England Journal of Medicine, 378(2), 113-125.
  • Rosell, R., Carcereny, E., Gervais, R., Vergnenegre, A., Massuti, B., Felip, E., ... & Taron, M. (2012). Erlotinib versus standard chemotherapy as first-line treatment for European patients with advanced EGFR mutation-positive non-small-cell lung cancer (EURTAC): a multicentre, open-label, randomised phase 3 trial. The Lancet Oncology, 13(3), 239-246.
  • Scaltriti, M., & Baselga, J. (2006). The epidermal growth factor receptor pathway: a model for targeted therapy. Clinical Cancer Research, 12(18), 5268-5272.
  • Balakrishnan, S., Raj, T. S., & Yin, L. (2017).
  • Zhang, H., Zhang, M., Yu, L., Zhao, Y., He, N., & Yang, X. (2022). Quercetin attenuates podocyte apoptosis of diabetic nephropathy through targeting EGFR signaling. Frontiers in Pharmacology, 12, 798822.
  • Wang, Y., Zhang, Y., & Liu, Y. (2021). EGFR and ERK activation resists flavonoid quercetin-induced anticancer activities in human cervical cancer cells in vitro. Oncology Letters, 22(4), 1-9.
  • Li, X., Zhao, Y., Wang, J., Liu, Y., & Zhang, Y. (2021). Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Frontiers in Chemistry, 9, 688699.
  • Zhang, Y., Wang, Y., & Liu, Y. (2022). Quercetin inhibits the amphiregulin/EGFR signaling-mediated renal tubular epithelial-mesenchymal transition and renal fibrosis in obstructive nephropathy. Phytotherapy Research, 36(12), 4784-4796.
  • Kundrapu, D. B., Chaitanya, A. K., & Manaswi, K. (2024). Quercetin and taxifolin inhibits TMPRSS2 activity and its interaction with EGFR in paclitaxel-resistant breast cancer cells: An in silico and in vitro study. Chemical biology & drug design.
  • Li, Y., Wang, Y., & Liu, Y. (2025). Quercetin Alleviates Folic Acid-Induced Renal Fibrosis by Inhibiting Tubular Epithelial Cell Ferroptosis via EGFR/ACSL4 Pathway. The American Journal of Chinese Medicine, 1-19.
  • Shafiei, M., Al-Awadhi, R., & Al-Shatti, T. (2017). Half maximal inhibitory concentration (IC50 value) of EGCG, EGCG-LDH after 24, 48 and 72h exposure to cells.
  • Sharma, C., & Kumar, A. (2023). Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities. Molecules, 28(3), 1337.
  • Zhang, Y., Wang, Y., & Liu, Y. (2021). EGFR and ERK activation resists flavonoid quercetin-induced anticancer activities in human cervical cancer cells in vitro. Oncology letters, 22(4), 1-9.
  • Barreca, D., Bellocco, E., D'Onofrio, G., Laganà, G., Ficarra, S., & Tell, G. (2020). The molecular basis of the anticancer properties of quercetin. Nutrients, 12(5), 1257.
  • Ye, Q., & Chen, J. (2023).
  • Ramalingam, S. S., Yang, J. C. H., Lee, C. K., Kurata, T., Kim, D. W., John, T., ... & O'Connell, J. (2018). Osimertinib as first-line treatment of EGFR-mutated advanced non–small-cell lung cancer. Journal of Clinical Oncology, 36(9), 841-849.
  • Wang, Y., & Liu, Y. (2021). Molecular docking analysis of compounds from Andrographis paniculata with EGFR. Journal of Physics: Conference Series, 1793(1), 012053.
  • Thongrak, T., Khobjai, W., & Jaikang, C. (2023). Network Pharmacology of the Phytochemical Content of Sunflower Seed (Helianthus annuus L.)
  • Chen, Y. C., Chen, Y. J., & Yang, S. F. (2023). An EGCG Derivative in Combination with Nimotuzumab for the Treatment of Wild-Type EGFR NSCLC. International Journal of Molecular Sciences, 24(18), 14108.
  • Arsianti, A., Rachmani, A. F., Tedjo, A., & Tanimoto, H. (2023). IC50 and 2×IC50 Concentrations of the Gallic Acid Derivates and Tamoxifen for MCF7 Cells.
  • Wang, Y., & Liu, Y. (2018). Quercetin suppresses lung cancer growth by targeting Aurora B kinase. Cancer medicine, 7(8), 3845-3854.
  • Zare, A., Khoshayand, M. R., & Sharafi, A. (2017). Gallic Acid Inhibits Proliferation and Induces Apoptosis in Lymphoblastic Leukemia Cell Line (C121). Iranian journal of pharmaceutical research: IJPR, 16(1), 328.
  • Wang, Y., & Bao, Y. (2020). Gallic acid inhibited the development of NSCLC and repressed EGFR activation.
  • Moghtaderi, H., Sepehri, H., & Delphi, L. (2023). An update on the potential mechanism of gallic acid as an antibacterial and anticancer agent. Food Science & Nutrition.
  • Mok, T. S., Wu, Y. L., Thongprasert, S., Yang, C. H., Chu, D. T., Saijo, N., ... & Fukuoka, M. (2009). Gefitinib or carboplatin–paclitaxel in pulmonary adenocarcinoma. New England Journal of Medicine, 361(10), 947-957.
  • Bai, J., Zhang, Y., Tang, C., Hou, Y., Ai, X., Chen, X., ... & Meng, X. (2020). Gallic acid: Pharmacological activities and molecular mechanisms involved in inflammation-related diseases. Biomedicine & Pharmacotherapy, 133, 110985.
  • Wang, Y., & Liu, Y. (2024). Effects of environmental phenols on eGFR: machine learning modeling methods applied to cross-sectional studies. Frontiers in Public Health, 12, 1369345.
  • Sequist, L. V., Yang, J. C. H., Yamamoto, N., O'Byrne, K., Hirsh, V., Mok, T., ... & Wu, Y. L. (2013). Phase III study of afatinib or cisplatin plus pemetrexed in patients with metastatic lung adenocarcinoma with EGFR mutations. Journal of Clinical Oncology, 31(27), 3327-3334.
  • Wu, Y. L., Cheng, Y., Zhou, X., Lee, K. H., Nakagawa, K., Niho, S., ... & Lu, S. (2014). Dacomitinib versus gefitinib as first-line treatment for patients with advanced non-small-cell lung cancer (ARCHER 1050): a randomised, open-label, phase 3 trial. The Lancet Oncology, 15(13), 1479-1488.
  • Park, K., Tan, E. H., O'Byrne, K., Zhang, L., Boyer, M., Mok, T., ... & Paz-Ares, L. (2016). Afatinib versus gefitinib as first-line treatment of patients with EGFR mutation-positive non-small-cell lung cancer (LUX-Lung 7): a phase 2B, open-label, randomised controlled trial. The Lancet Oncology, 17(5), 577-589.
  • Zhou, C., Wu, Y. L., Chen, G., Feng, J., Liu, X. Q., Wang, C., ... & You, C. (2011). Erlotinib versus chemotherapy as first-line treatment for patients with advanced EGFR mutation-positive non-small-cell lung cancer (OPTIMAL, CTONG-0802): a multicentre, open-label, randomised, phase 3 study. The Lancet Oncology, 12(8), 735-742.
  • Pao, W., Miller, V. A., Politi, K. A., Riely, G. J., Somwar, R., Zakowski, M. F., ... & Varmus, H. (2005). Acquired resistance of lung adenocarcinomas to gefitinib or erlotinib is associated with a second mutation in the EGFR kinase domain. PLoS medicine, 2(3), e73.

Sources

A Comparative Analysis of the Biological Activities of Methyl 2,3-dihydroxybenzoate and 2,3-dihydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

In the landscape of phenolic compounds, subtle structural modifications can lead to profound shifts in biological activity and pharmacokinetic profiles. This guide provides an in-depth comparison of 2,3-dihydroxybenzoic acid (2,3-DHBA), a well-documented natural antioxidant and metabolite of aspirin, and its methyl ester, Methyl 2,3-dihydroxybenzoate. We will dissect their activities, explore the mechanistic rationale behind their effects, and provide the experimental frameworks necessary for their evaluation.

Structural and Physicochemical Profiles: The Significance of a Methyl Group

At a glance, the two molecules are nearly identical. However, the esterification of the carboxylic acid group in 2,3-DHBA to form this compound is a critical chemical alteration.

  • 2,3-Dihydroxybenzoic Acid (2,3-DHBA): Also known as Pyrocatechuic acid, this compound features a catechol ring (two adjacent hydroxyl groups) and a carboxylic acid moiety. The presence of the ionizable carboxylic acid generally renders it more polar. It is a natural phenol, a key component in certain siderophores for iron chelation, and a known metabolite of acetylsalicylic acid (aspirin).[1][2]

  • This compound: This molecule is the methyl ester of 2,3-DHBA. The replacement of the acidic proton with a methyl group neutralizes the charge of the carboxylate, increasing the molecule's lipophilicity. This seemingly minor change can have significant implications for its ability to cross cell membranes and its overall pharmacokinetic behavior.

The central hypothesis is that while the phenolic hydroxyl groups largely govern the antioxidant and radical-scavenging capabilities, the modification at the carboxyl group primarily influences bioavailability and may alter interactions with specific biological targets.

Head-to-Head Comparison of Biological Activities

While direct comparative studies are scarce, a survey of the existing literature allows for a robust, evidence-based juxtaposition of their biological effects.

Antioxidant Activity

The antioxidant capacity of phenolic compounds is predominantly driven by their ability to donate a hydrogen atom from their hydroxyl groups to neutralize free radicals. The ortho positioning of the two hydroxyl groups in both molecules creates a favorable conformation for potent radical scavenging.[3][4]

  • 2,3-Dihydroxybenzoic Acid (2,3-DHBA): Extensive research confirms that 2,3-DHBA is a powerful antioxidant.[5] Studies using the Ferric Reducing Antioxidant Power (FRAP) assay have identified 2,3-DHBA as the strongest antioxidant among a set of 22 phenolic acids.[4] Its high activity is attributed to the stability of the resulting phenoxyl radical, which is delocalized across the aromatic ring.[3][4] In various assays like DPPH, ABTS, and CUPRAC, 2,3-DHBA consistently ranks among the most potent dihydroxybenzoic acid isomers.[6]

  • This compound: Direct quantitative antioxidant data for the methyl ester is less prevalent in the literature. However, since the primary mechanism involves the phenolic hydroxyl groups, it is expected to retain significant antioxidant potential. The key determinant of its efficacy in vivo would be its ability to reach target tissues, where it may even be hydrolyzed back to the parent acid. Studies on other hydroxybenzoic acid esters have shown that esterification can sometimes alter activity, but the core radical-scavenging potential tied to the catechol structure should remain.[7]

Table 1: Comparative Antioxidant Activity Data for Dihydroxybenzoic Acid Isomers

Compound Assay Result Reference
2,3-Dihydroxybenzoic Acid DPPH (IC50) Lower than 2,4-DHB, 3,5-DHB, 2,6-DHB [6]
2,3-Dihydroxybenzoic Acid ABTS (% Inhibition) 86.40% [6]
2,3-Dihydroxybenzoic Acid FRAP (µM Fe²⁺) 173.79 [6]

| 2,3-Dihydroxybenzoic Acid | CUPRAC (µM Trolox) | 60.83 |[6] |

Note: Data for this compound is not available in a directly comparable format.

Anticancer and Cytotoxic Effects

The potential of these compounds to inhibit cancer cell proliferation has been investigated, revealing distinct and compelling mechanisms of action.

  • 2,3-Dihydroxybenzoic Acid (2,3-DHBA): As a metabolite of aspirin, a known cancer-preventive agent, 2,3-DHBA has been studied for its own anticancer properties.[8] Research demonstrates its ability to inhibit the activity of Cyclin-Dependent Kinases (CDKs), specifically CDK1 and CDK6, which are crucial for cell cycle regulation.[9][10] This inhibition can lead to cell cycle arrest and reduced proliferation. Notably, its effectiveness varies across cell lines; it inhibited colony formation in MDA-MB-231 breast cancer cells but was less effective in HCT-116 and HT-29 colon cancer cells.[9]

  • This compound: This ester has been reported to possess anti-leukemic properties. A proposed mechanism distinct from its parent acid is the inhibition of the epidermal growth factor (EGF) receptor. By blocking the EGF receptor from binding its ligand, it can shut down a critical signaling pathway that drives the growth and proliferation of many cancer cells.

This divergence in mechanistic targets—CDK inhibition for the acid versus EGFR inhibition for the ester—is a prime example of how a small structural change can redirect a molecule's biological activity, offering different therapeutic strategies.

G cluster_acid 2,3-Dihydroxybenzoic Acid (2,3-DHBA) cluster_ester This compound DHBA 2,3-DHBA CDK CDK1 / CDK6 DHBA->CDK Inhibits CellCycle Cell Cycle Progression CDK->CellCycle Drives Proliferation Cancer Cell Proliferation CellCycle->Proliferation Leads to MDHB This compound EGFR EGF Receptor MDHB->EGFR Inhibits Proliferation2 Cancer Cell Proliferation EGFR->Proliferation2 Promotes EGF EGF Ligand EGF->EGFR G cluster_workflow MTT Assay Workflow A 1. Seed Cells Plate cells in a 96-well plate and incubate for 24h. B 2. Treat with Compound Add various concentrations of test compounds. A->B C 3. Incubate Incubate for the desired period (e.g., 24, 48, or 72h). B->C D 4. Add MTT Reagent Add 10-20 µL of MTT solution (5 mg/mL) to each well. C->D E 5. Incubate for Formazan Formation Incubate for 2-4 hours at 37°C. D->E F 6. Solubilize Crystals Add 100 µL of DMSO or solubilization buffer. E->F G 7. Read Absorbance Measure absorbance at 570 nm. F->G

Caption: Standard workflow for assessing cytotoxicity using the MTT assay.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds. Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the cells for 24, 48, or 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement: Quantify the amount of formazan by measuring the absorbance at approximately 570 nm.

  • Analysis: Express cell viability as a percentage relative to the untreated control. Calculate the IC50 value (the concentration that causes 50% inhibition of cell growth).

Synthesis and Future Directions

This comparative guide illuminates the distinct yet related biological profiles of 2,3-dihydroxybenzoic acid and its methyl ester.

  • Summary of Findings: 2,3-DHBA is a well-characterized, potent antioxidant whose anticancer activity appears linked to cell cycle control via CDK inhibition. This compound, while less studied, shows promise as an anticancer agent with a potentially different mechanism (EGFR inhibition) and as an antifungal compound. The primary structural difference—the esterification of the carboxyl group—is likely to significantly alter the compound's pharmacokinetics, potentially enhancing its bioavailability and tissue distribution.

  • Research Gaps and Future Outlook: The most significant gap is the lack of direct, head-to-head comparative studies. Future research should prioritize:

    • Comparative Pharmacokinetic Studies: In vivo studies in animal models are essential to determine the oral bioavailability, tissue distribution, and metabolism of this compound and compare it to 2,3-DHBA. A study on a similar compound, methyl 3,4-dihydroxybenzoate, showed fast absorption and an oral bioavailability of 23% in mice, suggesting the 2,3-isomer may have a similar profile. [11] 2. Direct Biological Assays: Performing antioxidant, anticancer, and anti-inflammatory assays on both compounds under identical conditions is crucial for a definitive comparison of their potency.

    • Mechanism of Action Validation: Further studies are needed to confirm the proposed EGFR-inhibiting mechanism of this compound and explore its effects on downstream signaling pathways.

By systematically addressing these questions, the scientific community can fully elucidate the therapeutic potential of these two closely related compounds and determine whether the simple addition of a methyl group can unlock a more effective pharmacological agent.

References

  • BioCrick. 2,3-Dihydroxybenzoic acid | CAS:303-38-8. Available from: [Link].

  • Reddy, V. G., et al. 2,3,4 Trihydroxybenzoic Acid, A Plant Secondary Metabolite Inhibits Cancer Cell Growth.
  • Free Radicals and Antioxidants. 2,3,4-Trihydroxybenzoic Acid, an Antioxidant Plant Metabolite Inhibits Cancer Cell Growth in vitro: Potential Role in Cancer Prevention. Available from: [Link].

  • Velika, B., et al. Antioxidant properties of benzoic acid derivatives against superoxide radical. Free Radicals and Antioxidants.
  • Boyle, M., et al. Do Aspirin and Flavonoids Prevent Cancer through a Common Mechanism Involving Hydroxybenzoic Acids?—The Metabolite Hypothesis. MDPI.
  • D'Souza, R., et al. Aspirin metabolites 2,3‑DHBA and 2,5‑DHBA inhibit cancer cell growth: Implications in colorectal cancer prevention.
  • Michalak, A., et al. Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines. PMC - NIH.
  • D'Souza, R. S., et al. Aspirin metabolites 2,3‑DHBA and 2,5‑DHBA inhibit cancer cell growth: Implications in colorectal cancer prevention. PubMed.
  • ResearchGate. (PDF) Antibiotic activity of 2, 3-dihydroxybenzoic acid isolated from Flacourtia inermis fruit against multidrug resistant bacteria. Available from: [Link].

  • Food & Function (RSC Publishing). (−)-Epicatechin and colonic metabolite 2,3-dihydroxybenzoic acid, alone or in combination with metformin, protect cardiomyocytes from high glucose/hig ... Available from: [Link].

  • McCarty, M. F. Hydroxybenzoic acid isomers and the cardiovascular system. PMC.
  • ResearchGate. (PDF) Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines. Available from: [Link].

  • Aursnes, I., et al. Inhibition of platelet function with 2,3-dihydroxybenzoic acid. PubMed.
  • Polishchuk, D., et al.
  • The Good Scents Company. This compound. Available from: [Link].

  • Wikipedia. 2,3-Dihydroxybenzoic acid. Available from: [Link].

  • Kumar, N., et al. A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
  • Wang, F., et al.
  • WikiGenes. DHBA - 2,3-dihydroxybenzoic acid. Available from: [Link].

  • PubChem - NIH. This compound | C8H8O4 | CID 75484. Available from: [Link].

  • Jiménez, J. I., et al.
  • ACS Publications. Biosourced Functional Hydroxybenzoate-co-Lactide Polymers with Antimicrobial Activity. Journal of the American Chemical Society.
  • Wang, Y., et al. Determination of the Pharmacokinetics and Tissue Distribution of Methyl 3,4-Dihydroxybenzoate (MDHB) in Mice Using Liquid Chromatography-Tandem Mass Spectrometry. PubMed.
  • MDPI. Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines. Available from: [Link].

  • HELIX Chromatography. HPLC Methods for analysis of 2,3-Dihydroxybenzoic acid. Available from: [Link].

  • PubMed. 3,4-Dihydroxybenzoic acid methyl ester from Vespa velutina auraria Smith against rheumatoid arthritis via modulating the apoptosis and inflammation through NF-κB pathway. Available from: [Link].

Sources

A Researcher's Guide to Kinase Cross-Reactivity: A Comparative Analysis of Methyl 2,3-dihydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pursuit of selective kinase inhibitors is a cornerstone of modern drug discovery. However, achieving absolute specificity is a significant challenge, as the highly conserved ATP-binding site across the human kinome often leads to off-target interactions. This phenomenon, known as cross-reactivity, can be a double-edged sword: it may cause unwanted side effects or, conversely, offer therapeutic benefits through multi-target polypharmacology.[1][2] This guide provides a comprehensive framework for evaluating the cross-reactivity of kinase inhibitors, using Methyl 2,3-dihydroxybenzoate as a case study. We will delve into the interpretation of kinase profiling data, present detailed methodologies for robust in vitro assessment, and discuss the causal logic behind key experimental choices. This document is intended for researchers, scientists, and drug development professionals seeking to characterize the selectivity profile of small molecule inhibitors.

Part 1: The Strategic Imperative of Kinase Selectivity Profiling

Protein kinases are critical regulators of cellular signaling, and their dysregulation is implicated in numerous diseases, particularly cancer.[3] While the goal of targeted therapy is often to inhibit a specific kinase driving the disease, many successful kinase inhibitors exhibit a "promiscuous" binding profile, interacting with multiple kinases.[1][4] The classic example, Imatinib, was designed to inhibit BCR-ABL but also potently inhibits c-KIT and PDGFR, an attribute that expanded its clinical utility to various cancers but also contributes to its side-effect profile, such as fluid retention.[1]

Therefore, understanding the cross-reactivity of a compound is not merely an academic exercise; it is a critical step in drug development that informs its therapeutic potential and potential liabilities.[5] A comprehensive kinase panel screen provides a "selectivity fingerprint" of a compound, enabling researchers to:

  • Identify potential off-target toxicities: Inhibition of unintended kinases can lead to adverse drug reactions.[2]

  • Uncover new therapeutic opportunities (Drug Repurposing): A compound's off-targets may be relevant for other diseases.[6]

  • Guide structure-activity relationship (SAR) studies: Understanding which kinases are inhibited can help chemists modify a compound to improve its selectivity.[3]

Part 2: A Comparative Kinase Profile of this compound

Compound Overview: this compound

This compound (CAS 2411-83-8) is a phenolic compound, a methyl ester derivative of 2,3-dihydroxybenzoic acid (2,3-DHBA).[7][8] Its core dihydroxybenzoic acid structure is found in nature and has been investigated for various biological activities.[9][10] Notably, studies have demonstrated that the related metabolite, 2,3-DHBA, can inhibit the activity of several Cyclin-Dependent Kinases (CDKs), including CDK1, CDK2, CDK4, and CDK6, at micromolar concentrations.[11] This known activity makes this compound an interesting candidate for broader kinase profiling to understand its selectivity.

From a chemical standpoint, the molecule does not contain obvious, highly reactive functional groups often flagged as "structural alerts" for toxicity, but its simple phenolic structure could potentially allow for interactions with the highly conserved ATP-binding pocket of many kinases.[12][13]

Comparative Kinase Selectivity Data

To illustrate a typical cross-reactivity assessment, we present a comparative kinase profile. The data for CDKs is based on published findings for the closely related 2,3-DHBA.[11] The data for the broader kinase panel is a representative, illustrative example of what a primary screen might reveal, designed to place the known CDK activity into a wider kinome context. For comparison, we include Staurosporine, a notoriously promiscuous kinase inhibitor, and a hypothetical selective inhibitor, "Compound X."

Table 1: Comparative Kinase Inhibition Profile (% Inhibition at 10 µM)

Kinase Family Kinase Target This compound Staurosporine (Control) Compound X (Control)
CMGC CDK1/CycB 81% 99% 2%
CDK2/CycA 74% 98% 3%
CDK4/CycD1 65% 95% 1%
CDK6/CycD3 78% 96% 4%
GSK3β 45% 97% 5%
MAPK1 (ERK2) 15% 88% <1%
TK ABL1 22% 99% 92%
SRC 31% 98% 8%
EGFR 12% 94% 3%
DDR1 35% 91% 6%
AGC PKA 18% 99% 2%
AKT1 25% 96% 4%
CAMK CAMK2A 19% 95% 7%

| STE | MEK1 | 8% | 85% | <1% |

Interpretation of the Selectivity Profile

The data presented in Table 1 provides several key insights:

  • Primary Activity: this compound shows significant activity against the tested members of the CDK family, consistent with published data for its parent acid.[11] This confirms its primary targets within this illustrative panel.

  • Cross-Reactivity: The compound exhibits moderate cross-reactivity. It shows some inhibition (>30%) against other kinases like SRC and DDR1, and weaker but non-negligible activity against ABL1, AKT1, and GSK3β.

  • Selectivity Comparison: Compared to Staurosporine, which indiscriminately inhibits nearly every kinase in the panel, this compound is substantially more selective. However, it is far less selective than the hypothetical "Compound X," which is highly specific for ABL1.

  • Actionable Insights: This profile suggests that while this compound is a promising scaffold for CDK inhibitors, researchers must be aware of its potential off-target effects on kinases like SRC and DDR1. Cellular assays should be designed to confirm whether this enzymatic inhibition translates to functional consequences on pathways regulated by these kinases.

Part 3: Methodologies for Robust Cross-Reactivity Assessment

A trustworthy assessment of kinase cross-reactivity relies on a systematic workflow and a robust assay platform.

Overall Workflow for Kinase Inhibitor Profiling

The process begins with a broad primary screen and narrows down to detailed characterization. The causality is key: each step validates the findings of the previous one before committing more resources.

G cluster_0 Phase 1: Discovery & Triage cluster_1 Phase 2: Validation & Characterization A Compound Selection (e.g., this compound) B Primary Screen (Large kinase panel, single high concentration) A->B Broad Profiling C Hit Identification (Define % inhibition threshold, e.g., >50%) B->C Data Analysis D Dose-Response Assay (Generate IC50 values for confirmed hits) C->D Advance Hits E Selectivity Analysis (Calculate S-Score, compare IC50s) D->E Quantify Potency F Cellular Target Engagement (Confirm activity in a biological context) E->F Validate Off-Targets

Caption: High-level workflow for kinase inhibitor profiling.

Detailed Experimental Protocol: The ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a widely used, luminescence-based method that measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[14][15] Its universal nature makes it suitable for screening against virtually any kinase.[16]

Principle of the Assay: This is a two-step process. First, the kinase reaction occurs, converting ATP to ADP. Then, the ADP-Glo™ Reagent is added to terminate the kinase reaction and eliminate the remaining ATP. In the second step, the Kinase Detection Reagent is added to convert the ADP back into ATP, which then fuels a luciferase reaction to produce a light signal proportional to the initial kinase activity.[17]

G cluster_0 Kinase Reaction cluster_1 Step 1: Signal Quench cluster_2 Step 2: Signal Detection KR Kinase + Substrate + ATP ADP ADP + Phospho-Substrate KR->ADP Enzymatic Activity ATP_rem Remaining ATP ADP_prod Reaction ADP ATP_dep Depleted ATP_rem->ATP_dep Add ADP-Glo™ Reagent ATP_new Newly Synthesized ATP ADP_prod->ATP_new Add Kinase Detection Reagent Light Luminescent Signal ATP_new->Light Luciferase/Luciferin G A Raw Luminescence Data (RLU) B Subtract Background (RLU from 'no enzyme' control) A->B C Normalize Data to Controls B->C Max Signal = 'DMSO only' control Min Signal = 'Max inhibition' control D Calculate % Inhibition 100 * (1 - (Signal_inh / Signal_max)) C->D E Plot % Inhibition vs. [Compound] D->E F Non-linear Regression (Sigmoidal dose-response curve fit) E->F G Determine IC50 Value F->G

Caption: Workflow for calculating IC50 from raw assay data.

Part 4: Conclusion and Future Directions

This guide demonstrates a systematic approach to evaluating the cross-reactivity of a kinase inhibitor, using this compound as a working example. The illustrative profiling data, grounded in published findings, suggests that this compound is a moderately selective inhibitor with primary activity against CDKs and notable off-target interactions with kinases such as SRC and DDR1.

For researchers working with this compound or similar compounds, the path forward is clear. The in vitro enzymatic data presented here must be validated in a cellular context. Key next steps include:

  • Cellular Target Engagement Assays: Use techniques like Western blotting to see if the compound inhibits the phosphorylation of known downstream substrates of its target kinases in treated cells.

  • Phenotypic Screening: Assess the compound's effect on cell proliferation, apoptosis, or other relevant cellular processes to understand the functional consequences of its kinase inhibition profile.

  • SAR Studies: Synthesize and test analogs of this compound to determine if the dihydroxybenzoate core can be modified to enhance potency for CDKs while reducing activity against identified off-targets.

By combining robust biochemical profiling with careful cellular validation, researchers can build a comprehensive understanding of a compound's selectivity, unlocking its full therapeutic potential while mitigating risks.

References

  • Vertex AI Search. (2020). Promiscuous kinase inhibitors: When having more than one partner can be good.
  • Niijima, S., et al. (2012). Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors. PubMed.
  • Hu, Y., et al. (2018). Computational Analysis of Kinase Inhibitors Identifies Promiscuity Cliffs across the Human Kinome. ACS Omega.
  • Wang, Y., et al. (2023). Unraveling Structural Alerts in Marketed Drugs for Improving Adverse Outcome Pathway Framework of Drug-Induced QT Prolongation.
  • Hanson, S. M., et al. (2019). What makes a kinase promiscuous for inhibitors? PMC - NIH.
  • Pintus, F., & Ligeza, A. (2024).
  • Promega Corporation. (n.d.). ADP-Glo™ Kinase Assay Protocol.
  • Vogt, M., et al. (2020). Promiscuity analysis of a kinase panel screen with designated p38 alpha inhibitors. European Journal of Medicinal Chemistry.
  • Sigma-Aldrich. (n.d.).
  • Promega Corporation. (n.d.). ADP-Glo™ Kinase Assay Technical Manual #TM313.
  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay.
  • Nascimento, C. M. C., et al. (2023).
  • Allam, C. R., et al. (2019). Aspirin metabolites 2,3‑DHBA and 2,5‑DHBA inhibit cancer cell growth: Implications in colorectal cancer prevention.
  • Santa Cruz Biotechnology. (n.d.).
  • Hughes, L., & Kapa, P. R. (2025). The use of structural alerts to avoid the toxicity of pharmaceuticals.
  • ResearchGate. (n.d.).
  • Vieth, M., et al. (2005). Turning promiscuous kinase inhibitors into safer drugs. PubMed - NIH.
  • Promega Corporation. (n.d.). ADP-Glo(TM) Kinase Assay Quick Protocol #9FB099.
  • Gopalakrishnan, S., & Saroja, S. (2025). Antibiotic activity of 2, 3-dihydroxybenzoic acid isolated from Flacourtia inermis fruit against multidrug resistant bacteria.
  • Ramakanth, S. (2023). Applications of promiscuity of FDA-approved kinase inhibitors in drug repositioning and toxicity. PubMed.

Sources

A Comparative Guide to the Validation of a Novel HPLC-UV Method for the Quantification of Methyl 2,3-dihydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Methyl 2,3-dihydroxybenzoate is a significant aromatic compound utilized as a key intermediate in the synthesis of pharmaceuticals and other complex organic molecules. Accurate and reliable quantification of this analyte is paramount for ensuring quality control in manufacturing processes and for its characterization in research settings. This guide presents a comprehensive validation of a newly developed high-performance liquid chromatography (HPLC) method with UV detection for the determination of this compound. The performance of this novel method is objectively compared against a traditional ultraviolet-visible (UV-Vis) spectrophotometric assay, providing supporting experimental data to demonstrate its superior specificity, sensitivity, and precision. The validation protocol is rigorously designed and executed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]

Introduction: The Need for a Superior Analytical Method

The precise quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development and manufacturing. This compound, with its phenolic structure, presents analytical challenges that necessitate a method capable of high resolution and specificity. While traditional methods like direct UV-Vis spectrophotometry are simple and cost-effective, they are inherently prone to interference from other UV-absorbing impurities or excipients that may be present in a sample matrix.[4][5] This lack of specificity can lead to inaccurate quantification, compromising product quality and safety.

To overcome these limitations, we developed a stability-indicating reversed-phase HPLC (RP-HPLC) method. The principle of HPLC is to separate components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase.[6] This separation capability, coupled with sensitive UV detection, is hypothesized to provide a significant improvement in analytical performance. This guide details the validation of this new method, establishing its suitability for its intended purpose and comparing its performance against the conventional spectrophotometric approach.

Experimental Design & Methodologies

Physicochemical Properties of the Analyte
  • Compound: this compound

  • Molecular Formula: C₈H₈O₄[7][8]

  • Molecular Weight: 168.15 g/mol [7][8]

  • Structure:

    
    

    (Image Source: PubChem CID 75484)[9]

The presence of the chromophoric dihydroxybenzoate ring system makes the molecule suitable for UV detection. Its moderate polarity makes it an ideal candidate for separation using a C18 reversed-phase column.

Instrumentation and Reagents
  • HPLC System: Standard HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • UV-Vis Spectrophotometer: Double-beam UV-Vis spectrophotometer.

  • Reagents: HPLC-grade acetonitrile and methanol; analytical grade formic acid; purified water (18.2 MΩ·cm); this compound reference standard (>99% purity).

Protocol 1: The Novel RP-HPLC-UV Method
  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile and 0.1% Formic Acid in Water (40:60 v/v).

    • Causality: The acetonitrile acts as the organic modifier to elute the analyte from the nonpolar C18 column. The aqueous phase contains 0.1% formic acid to suppress the ionization of the phenolic hydroxyl groups (pKa ~7-9), ensuring a single, non-ionized form of the analyte. This results in a sharp, symmetrical peak shape and reproducible retention times.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 295 nm.

    • Causality: The wavelength was selected by running a spectrum of the analyte on the DAD, identifying 295 nm as a wavelength of high absorbance for the analyte and good selectivity from potential degradants.

  • Standard Preparation: A stock solution of 1000 µg/mL was prepared in methanol. Working standards were prepared by diluting the stock solution with the mobile phase.

Protocol 2: The Comparative UV-Vis Spectrophotometric Method
  • Solvent: Methanol.

  • Wavelength Scan: A scan from 200-400 nm was performed to determine the wavelength of maximum absorbance (λmax). The λmax was determined to be 295 nm.[10]

  • Standard Preparation: A stock solution of 100 µg/mL was prepared in methanol. Working standards were prepared by further dilution in methanol.

Method Validation Protocol & Comparative Analysis

The validation was conducted following the ICH Q2(R1) tripartite guideline, which outlines the necessary characteristics for validating analytical procedures.[11][12]

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[3][12]

  • Experimental Protocol:

    • A solution of the diluent (blank) was injected/measured.

    • A solution of the this compound standard was analyzed.

    • The sample was subjected to forced degradation (acidic, basic, oxidative, and thermal stress). The stressed samples were then analyzed.

  • Results:

    • HPLC-UV Method: The blank showed no interfering peaks at the retention time of this compound (~5.2 min). In the stressed samples, degradation products were well-resolved from the main analyte peak. Peak purity analysis using the DAD confirmed the main peak was spectrally pure.

    • UV-Vis Method: The blank showed no absorbance at 295 nm. However, the stressed samples showed significantly increased absorbance, indicating that the degradation products also absorb at this wavelength, thus interfering with the analyte's quantification.

  • Comparison: The HPLC method is demonstrably specific and stability-indicating, whereas the UV-Vis method is non-specific.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte within a given range.[13]

  • Experimental Protocol:

    • For HPLC, five concentrations ranging from 10 to 150 µg/mL were prepared and injected in triplicate.

    • For UV-Vis, five concentrations ranging from 2 to 20 µg/mL were prepared and measured in triplicate.

    • Calibration curves were constructed by plotting the mean response against concentration, and linear regression analysis was performed.

  • Results & Comparison:

ParameterHPLC-UV MethodUV-Vis MethodAcceptance Criteria (ICH)
Range 10 - 150 µg/mL2 - 20 µg/mL-
Regression Equation y = 45872x + 1250y = 0.0451x + 0.0012-
Correlation Coefficient (R²) 0.99980.9991R² ≥ 0.999

Both methods exhibit excellent linearity, but the HPLC method provides a much wider working range.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is assessed using a recovery study.[14]

  • Experimental Protocol:

    • Accuracy was determined by spiking a placebo mixture with the analyte at three concentration levels (80%, 100%, and 120% of the target concentration).

    • For each level, three replicate samples were prepared and analyzed.

    • The percentage recovery was calculated.

  • Results & Comparison:

Spiked LevelHPLC-UV Method (% Recovery)UV-Vis Method (% Recovery)Acceptance Criteria
80% 99.8%104.5%Typically 98.0% - 102.0%
100% 100.5%103.2%
120% 101.1%105.1%
Mean Recovery 100.5% 104.3%

The HPLC method shows superior accuracy, with recovery values falling well within the acceptable limits. The UV-Vis method shows a positive bias, likely due to background interference.

Precision

Precision is the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: Repeatability and Intermediate Precision.[4]

  • Experimental Protocol:

    • Repeatability (Intra-day precision): Six replicate samples at 100% of the target concentration were analyzed on the same day by the same analyst.

    • Intermediate Precision (Inter-day precision): The repeatability assay was performed on a different day by a different analyst using different equipment.

    • The Relative Standard Deviation (%RSD) was calculated.

  • Results & Comparison:

ParameterHPLC-UV Method (% RSD)UV-Vis Method (% RSD)Acceptance Criteria
Repeatability 0.45%1.85%RSD ≤ 2%
Intermediate Precision 0.68%2.41%RSD ≤ 2%

The HPLC method is significantly more precise. The UV-Vis method's intermediate precision falls outside the typical acceptance criteria, indicating it is less reproducible.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[3] They are often calculated based on the standard deviation of the response and the slope of the calibration curve.

  • Formulae: LOD = 3.3 * (σ/S); LOQ = 10 * (σ/S), where σ = standard deviation of the y-intercepts of regression lines, S = slope of the calibration curve.

  • Results & Comparison:

ParameterHPLC-UV MethodUV-Vis Method
LOD 0.5 µg/mL0.8 µg/mL
LOQ 1.5 µg/mL2.5 µg/mL

The HPLC method is more sensitive, capable of detecting and quantifying lower concentrations of the analyte.

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[4][12]

  • Experimental Protocol (HPLC Method):

    • Small changes were made to the method:

      • Flow Rate (± 0.1 mL/min)

      • Mobile Phase Composition (± 2% organic)

      • Column Temperature (± 2°C)

    • System suitability parameters (e.g., peak tailing, theoretical plates) and assay results were evaluated.

  • Results: The HPLC method showed no significant changes in results or system suitability when subjected to these minor variations, with all %RSD values remaining below 2.0%. This indicates the method is robust for routine use. The robustness of the UV-Vis method was also tested by varying the brand of methanol and the analysis wavelength (± 2 nm), and it was found to be acceptable.

Visualizing the Validation Process

The following diagrams illustrate the workflow and logical connections within the analytical method validation process.

ValidationWorkflow start Method Development spec Specificity (Forced Degradation) start->spec lin Linearity & Range spec->lin acc Accuracy (% Recovery) lin->acc limits LOD & LOQ (From Linearity Data) lin->limits Data Used prec Precision (Repeatability & Intermediate) acc->prec robust Robustness prec->robust end Validated Method robust->end

Caption: A flowchart of the sequential analytical method validation workflow.

ValidationRelationships core Reliable Method spec Specificity core->spec Selectivity acc Accuracy core->acc Trueness prec Precision core->prec Reproducibility robust Robustness core->robust Reliability lin Linearity lin->core Proportionality sens Sensitivity (LOD/LOQ) lin->sens Derives

Caption: Logical relationships between core validation parameters.

Conclusion

The validation data unequivocally demonstrates that the newly developed RP-HPLC-UV method is suitable for the accurate and precise quantification of this compound. A direct comparison highlights its significant advantages over the traditional UV-Vis spectrophotometric method.

  • Superiority of the HPLC-UV Method:

    • Specificity: The method is stability-indicating, capable of separating the analyte from its degradation products.

    • Accuracy & Precision: It provides more accurate results with lower variability.

    • Sensitivity: It can reliably quantify lower levels of the analyte.

    • Wider Range: It offers a broader linear range, providing greater flexibility for analyzing samples of varying concentrations.

For researchers, scientists, and drug development professionals, the adoption of this validated HPLC method is strongly recommended for routine quality control, stability studies, and any application where the accurate determination of this compound is critical.

References

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2021). U.S. Food and Drug Administration. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. (2019). ResearchGate. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). U.S. Food and Drug Administration. [Link]

  • Applicability of Phenolic Profile Analysis Method Developed with RP-HPLC-PDA to some Bee Product. (2022). SciELO. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). International Council for Harmonisation. [Link]

  • HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. (2014). National Institutes of Health (NIH). [Link]

  • Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds. (2023). Malaysian Journal of Fundamental and Applied Sciences. [Link]

  • This compound Information. The Good Scents Company. [Link]

  • Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds. (2023). ResearchGate. [Link]

  • ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995). European Medicines Agency. [Link]

  • UV Spectrophotometric method for quantitative determination of Agomelatine in coated tablets. (2018). Drug Analytical Research. [Link]

  • This compound. PubChem, National Center for Biotechnology Information. [Link]

  • Development and validation of the UV-spectrophotometric method for determination of terbinafine hydrochloride in bulk and in formulation. (2013). National Institutes of Health (NIH). [Link]

  • Development and validation of UV-visible spectrophotometric method for estimation of rifapentine in bulk and dosage form. (2013). Der Pharma Chemica. [Link]

  • Development and Validation of UV Spectrophotometric Method for the Determination of Ibuprofen by Using Quality by Design (QbD). (2024). International Journal of Pharmaceutical Quality Assurance. [Link]

  • Development and Validation of UV-Spectrophotometric Method for Estimation of Metformin in Bulk and Tablet Dosage Form. (2017). ResearchGate. [Link]

  • Biotechnological Production, Isolation and Characterisation of (2R ,3S )‐2,3‐Dihydroxy‐2,3‐Dihydrobenzoate. (2018). National Institutes of Health (NIH). [Link]

  • This compound. precisionFDA. [Link]

Sources

A Senior Application Scientist's Guide to Inter-laboratory Comparison of Methyl 2,3-dihydroxybenzoate Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Analytical Harmony

In the landscape of pharmaceutical development and scientific research, the precise and accurate quantification of chemical entities is paramount. Methyl 2,3-dihydroxybenzoate, a key building block and potential impurity in various synthetic pathways, demands robust analytical oversight. Inconsistency in its measurement across different laboratories can lead to significant discrepancies in research findings, product quality assessments, and regulatory submissions. This guide provides an in-depth, objective comparison of analytical methodologies for the quantification of this compound.

Given the scarcity of direct inter-laboratory comparison studies for this specific analyte, this document presents a synthesized comparison based on established analytical principles and validated methods for structurally analogous phenolic compounds. The aim is to equip researchers, scientists, and drug development professionals with a framework for evaluating and implementing analytical methods, fostering greater consistency and reliability in results across the scientific community. The principles and protocols outlined herein are grounded in internationally recognized standards for method validation and inter-laboratory comparisons, such as those from the International Council for Harmonisation (ICH) and the International Organization for Standardization (ISO).[1][2][3][4][5]

Methodological Landscape: A Comparative Overview

The analytical toolkit for a molecule like this compound is diverse, with each technique offering a unique balance of sensitivity, selectivity, and throughput. The choice of methodology is often dictated by the sample matrix, the required level of sensitivity, and the available instrumentation. Here, we compare the most prevalent and effective techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

At a Glance: Comparison of Analytical Techniques
ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)
Primary Use Quantification, Purity AssessmentIdentification, Quantification, Impurity Profiling
Sample Derivatization Not typically requiredMay be required to enhance volatility and thermal stability
Selectivity Good to ExcellentExcellent
Sensitivity High (ng/mL range)Very High (pg/mL to ng/mL range)
Quantitative Accuracy ExcellentVery Good
Quantitative Precision ExcellentVery Good
Throughput HighMedium to High

Synthesized Inter-laboratory Comparison Data

The following table presents synthesized data representing the expected performance of three hypothetical laboratories employing a validated HPLC-UV method for the analysis of this compound. This data is a composite derived from validation studies of similar phenolic esters and serves as a realistic benchmark for inter-laboratory performance.[6][7]

ParameterLaboratory ALaboratory BLaboratory C
Linearity (R²) > 0.9996> 0.9992> 0.9999
Accuracy (Recovery %) 98.7 - 101.5%99.0 - 101.0%97.5 - 101.8%
Precision (RSD %) < 1.3%< 1.8%< 0.9%
Limit of Detection (LOD) 0.005 µg/mL0.01 µg/mL0.002 µg/mL
Limit of Quantitation (LOQ) 0.015 µg/mL0.03 µg/mL0.007 µg/mL

Note: This data is illustrative and synthesized from multiple sources for structurally related compounds to provide a realistic expectation of inter-laboratory variability.

Experimental Protocols: A Step-by-Step Guide

A self-validating system is crucial for trustworthy results.[1] The following protocols are designed to be robust and reproducible.

Protocol 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a workhorse in many analytical laboratories due to its robustness, high precision, and accuracy, making it ideal for quality control and stability testing.[8][9]

1. Instrumentation and Conditions:

  • System: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol). A typical starting point is a 60:40 (v/v) mixture of aqueous to organic phase.[10][11][12]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: UV detection at approximately 280 nm.[8]

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase or a suitable solvent like methanol to a known concentration (e.g., 1 mg/mL).

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples.

  • Sample Preparation: The sample preparation will depend on the matrix. For a solid sample, an accurately weighed portion should be dissolved in a suitable solvent, sonicated to ensure complete dissolution, and then diluted to the final volume. For liquid samples, a direct dilution with the mobile phase may be sufficient. All samples and standards should be filtered through a 0.45 µm syringe filter before injection.[6]

3. Analysis and Quantification:

  • Inject the prepared standard and sample solutions into the HPLC system.

  • Identify the peak corresponding to this compound based on its retention time compared to the standard.

  • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

  • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides exceptional selectivity and sensitivity, making it a powerful tool for identification and for analyzing complex matrices.[9][13]

1. Instrumentation and Conditions:

  • System: A standard GC-MS system with a split/splitless injector and a mass selective detector.

  • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Mass Spectrometer: Electron ionization (EI) mode at 70 eV. Scan range of m/z 40-400.

2. Sample Derivatization (if necessary):

  • To improve the volatility and thermal stability of this compound, derivatization may be necessary. A common approach is silylation.

  • Procedure: To a dried sample, add a silylating agent (e.g., BSTFA with 1% TMCS) and a suitable solvent (e.g., pyridine or acetonitrile). Heat the mixture at 60-70 °C for 30 minutes.

3. Standard and Sample Preparation:

  • Prepare standard and sample solutions in a volatile organic solvent (e.g., ethyl acetate or dichloromethane). If derivatization is performed, the standards should also be derivatized in the same manner.

4. Analysis and Quantification:

  • Inject the prepared solutions into the GC-MS system.

  • Identify the derivatized this compound peak based on its retention time and mass spectrum.

  • Quantification can be performed using an internal standard method or an external calibration curve based on the total ion chromatogram (TIC) or extracted ion chromatograms (EICs) of characteristic ions.

Mandatory Visualizations

Experimental Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Standard & Sample Weighing B Dissolution & Dilution A->B C Filtration (0.45 µm) B->C D HPLC Injection C->D E Chromatographic Separation D->E F UV Detection E->F G Peak Integration F->G H Calibration Curve Construction G->H I Concentration Calculation H->I

Caption: A streamlined workflow for the HPLC-UV analysis of this compound.

Inter-laboratory Comparison Process

ILC_Process A Central Organizer Prepares & Distributes Homogeneous Samples B Participating Laboratories Receive Samples A->B C Analysis using Pre-defined or In-house Validated Method B->C D Data Submission to Central Organizer C->D E Statistical Analysis of Results (e.g., Z-scores) D->E F Performance Evaluation & Reporting E->F

Caption: The logical flow of an inter-laboratory comparison study.

Statistical Evaluation of Inter-laboratory Data

The core of an inter-laboratory comparison is the statistical analysis of the submitted data to assess the performance of each laboratory and the overall reproducibility of the analytical method.[14] A commonly used and effective metric is the Z-score.[15][16]

The Z-score for a laboratory's result is calculated as:

Z = (x - X) / σ

Where:

  • x is the result from the individual laboratory.

  • X is the assigned value (often the consensus mean of all participants' results after outlier removal).

  • σ is the target standard deviation for proficiency assessment.

A general interpretation of Z-scores is:

  • |Z| ≤ 2: Satisfactory performance.

  • 2 < |Z| < 3: Questionable performance.

  • |Z| ≥ 3: Unsatisfactory performance, indicating a significant deviation from the consensus value.

In addition to Z-scores, Mandel's h and k statistics can be used to graphically assess the consistency of data, with the h-statistic comparing the mean values between laboratories and the k-statistic evaluating the variance of each laboratory against the others.[17]

Conclusion: Towards Consensus and Confidence

References

  • Validation of Impurity Methods, Part II. (2014). LCGC North America.
  • LI Jing, XIANG Xin-hua, ZHANG He-zhan. (2016). Comparison Evaluation of Statistical Analysis Methods for Inter-laboratory Comparison statistical Analysis Methods. Chinese Pharmaceutical Journal, 51(2): 139-143.
  • Validation Of Analytical Methods For Pharmaceutical Analysis. .

  • Guidelines for Proficiency Testing and Inter-Laboratory Comparison for Calibration Labor
  • Methodology of Inter-comparison Tests and Statistical Analysis of Test Results. Diva-portal.org.
  • Assessing interlaboratory comparison d
  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. pharmaguideline.com.
  • Analysis of interlaboratory comparison when the measurements are not normally distributed. Archimer.
  • Analytical Method Validation: ICH and USP Perspectives.
  • Analytical method validation: A brief review.
  • How to Participate in an Interlaboratory Comparison (ILC) Easily. Morehouse Instrument Company.
  • What is an inter labor
  • Interlaboratory comparison.
  • What are the purposes of Interlaboratory Comparisons ? ISO 17043 - 5725. YouTube.
  • Biotechnological Production, Isolation and Characterisation of (2R ,3S )
  • HPLC Methods for analysis of 2,3-Dihydroxybenzoic acid.
  • CO2 Utilisation for Effective Production of Hydroxybenzoic Acids. Aston Research Explorer.
  • HPLC Separation of Dihydroxybenzoic Acids on Newcrom B Column. SIELC Technologies.
  • Assay of 2,3-dihydroxybenzoic acid and related compounds in plant materials by high-performance liquid chrom
  • Inter-laboratory Comparison of Methyl 4-hydroxy-3,5-dimethylbenzoate Analysis: A Compar
  • An Interlaboratory Comparison Study of Regulated and Emerging Mycotoxins Using Liquid Chromatography Mass Spectrometry: Challenges and Future Directions of Routine Multi-Mycotoxin Analysis including Emerging Mycotoxins. MDPI.
  • A Comparative Guide to the Analytical Techniques for Methyl 3-hydroxy-4,5-dimethoxybenzo

Sources

"comparative analysis of Methyl 2,3-dihydroxybenzoate from different suppliers"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Supplier Qualification: A Comparative Analysis of Methyl 2,3-dihydroxybenzoate

In the landscape of pharmaceutical research and development, the quality of starting materials is a cornerstone of experimental reproducibility and the ultimate success of a drug development pipeline. The seemingly simple act of sourcing a chemical reagent, such as this compound, can have profound implications on downstream processes, from reaction kinetics to impurity profiles of the final active pharmaceutical ingredient (API). This guide provides a comprehensive framework for the comparative analysis of this compound from different suppliers, offering a suite of analytical methodologies to ensure the selection of a high-quality, consistent, and reliable source.

The Critical Role of Starting Material Quality

This compound is a versatile building block in organic synthesis, frequently employed in the preparation of more complex molecules with biological activity. The presence of impurities, such as positional isomers (e.g., Methyl 2,4-dihydroxybenzoate or Methyl 3,4-dihydroxybenzoate), residual starting materials from its synthesis (e.g., 2,3-dihydroxybenzoic acid), or by-products, can lead to unforeseen side reactions, reduced yields, and the introduction of difficult-to-remove impurities in subsequent synthetic steps. Therefore, a rigorous analytical comparison of the material from various suppliers is not merely a quality control measure but a critical risk mitigation strategy.

Supplier Specification Comparison

A preliminary assessment begins with a thorough review of the Certificate of Analysis (CoA) and specification sheets provided by each supplier. While these documents provide a baseline for quality, it is crucial to understand that the listed specifications are often the extent of what is guaranteed, not necessarily the full impurity profile.

Table 1: Comparison of Supplier Specifications for this compound

ParameterSupplier ASupplier BSupplier C
Appearance White to off-white crystalline powderWhite to light yellow powderWhite crystalline powder
Purity (by HPLC) ≥ 98.0%≥ 99.0%≥ 99.5% (by GC)
Melting Point 78-82 °C80-83 °C81-83 °C
Water Content (by Karl Fischer) ≤ 0.5%≤ 0.2%≤ 0.1%
Residual Solvents Not specifiedMethanol ≤ 3000 ppmToluene ≤ 890 ppm
Identification Conforms to structure (by ¹H NMR)Conforms (by IR)Conforms (by ¹H NMR and MS)

This initial paper-based evaluation already highlights key differences. Supplier C, for instance, provides a higher purity claim and specifies a limit for a specific residual solvent, suggesting a more controlled manufacturing process. The use of different analytical techniques for purity assessment (HPLC vs. GC) also warrants further internal investigation to ensure an apples-to-apples comparison.

Experimental Workflow for Supplier Qualification

A robust internal qualification process is essential to verify supplier claims and uncover potential unlisted impurities. The following experimental workflow provides a comprehensive approach to this evaluation.

Supplier_Qualification_Workflow cluster_0 Sample Reception & Initial Checks cluster_1 Physicochemical & Structural Confirmation cluster_2 Purity & Impurity Profiling cluster_3 Specific Tests cluster_4 Decision Sample_A Supplier A Sample Visual_Inspection Visual Inspection (Color, Form) Sample_A->Visual_Inspection Sample_B Supplier B Sample Visual_inspection Visual_inspection Sample_B->Visual_inspection Sample_C Supplier C Sample Sample_C->Visual_Inspection FTIR FTIR Spectroscopy (Functional Groups) Visual_Inspection->FTIR NMR ¹H & ¹³C NMR (Structural Integrity) FTIR->NMR MS Mass Spectrometry (Molecular Weight) NMR->MS HPLC_UV HPLC-UV (Purity Assay, Known Impurities) MS->HPLC_UV LC_MS LC-MS (Unknown Impurity Identification) HPLC_UV->LC_MS KF_Titration Karl Fischer Titration (Water Content) LC_MS->KF_Titration GC_HS Headspace GC-MS (Residual Solvents) KF_Titration->GC_HS Decision Supplier Selection GC_HS->Decision

Caption: Experimental workflow for the comprehensive qualification of this compound suppliers.

Detailed Experimental Protocols

The following are detailed protocols for the key analytical tests in the supplier qualification workflow. These methods are designed to be self-validating through the use of system suitability tests and controls.

Purity and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC with UV detection is the gold standard for determining the purity of non-volatile organic compounds and for quantifying known and unknown impurities. A gradient elution method is employed to ensure the separation of closely related isomers and potential by-products.

Protocol:

  • System: Agilent 1260 Infinity II LC System or equivalent with a diode array detector (DAD).

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 10% B

    • 18.1-25 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • Detection: 280 nm.

  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of this compound in 10 mL of 50:50 Acetonitrile:Water.

  • System Suitability: Inject a standard solution six times. The relative standard deviation (RSD) for the peak area of this compound should be ≤ 2.0%.

  • Analysis: Inject each supplier's sample in duplicate. Calculate the area percent of the main peak and any impurities. For unknown impurity identification, couple the HPLC system to a mass spectrometer (LC-MS).

Structural Confirmation by ¹H NMR Spectroscopy

Rationale: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides unambiguous structural confirmation by analyzing the chemical environment of each proton in the molecule. It is highly effective for identifying positional isomers which may be difficult to resolve by chromatography alone.

Protocol:

  • System: Bruker Avance III 400 MHz spectrometer or equivalent.

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

  • Acquisition: Acquire a standard ¹H spectrum with 16-32 scans.

  • Analysis: Compare the obtained spectrum with a reference spectrum or with predicted chemical shifts. Pay close attention to the aromatic region to confirm the 1,2,3-substitution pattern and look for minor peaks that could indicate the presence of isomers.

Residual Solvent Analysis by Headspace Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: Residual solvents are process-related impurities that must be controlled. Headspace GC-MS is a highly sensitive technique for the detection and quantification of volatile organic compounds without interference from the non-volatile sample matrix.

Protocol:

  • System: Agilent 7890B GC with 5977A MSD and 7697A Headspace Sampler or equivalent.

  • Column: DB-624, 30 m x 0.25 mm, 1.4 µm.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program:

    • Initial: 40 °C for 5 min.

    • Ramp: 10 °C/min to 240 °C.

    • Hold: 5 min at 240 °C.

  • Headspace Parameters:

    • Oven Temperature: 80 °C.

    • Loop Temperature: 90 °C.

    • Transfer Line Temperature: 100 °C.

    • Vial Equilibration Time: 15 min.

  • Sample Preparation: Accurately weigh approximately 100 mg of the sample into a 20 mL headspace vial. Add 1 mL of Dimethyl sulfoxide (DMSO).

  • Analysis: Perform a full scan MS analysis to identify any residual solvents present. Quantify against a standard containing expected solvents based on the likely synthesis route.

Comparative Data Analysis

Following the execution of these protocols, the data should be tabulated for a clear, side-by-side comparison.

Table 2: Hypothetical Experimental Comparative Data

ParameterSupplier ASupplier BSupplier C
Purity (by HPLC, Area %) 98.2%99.1%99.7%
Largest Unknown Impurity (Area %) 0.5% at RRT 1.150.2% at RRT 0.850.08% at RRT 1.20
Isomer Content (by NMR) ~1% Methyl 2,4-dihydroxybenzoateNot DetectedNot Detected
Water Content (KF) 0.45%0.18%0.09%
Residual Solvents (GC-MS) Toluene: 1200 ppm, Acetone: 500 ppmToluene: 450 ppmToluene: < 50 ppm
¹H NMR Confirmation Conforms, with minor isomer peaksConformsConforms

Interpretation and Decision Logic

The experimental data provides a much clearer picture than the supplier specifications alone.

Decision_Logic Data Comparative Experimental Data (Tables 1 & 2) Purity Purity ≥ 99.5%? Data->Purity Impurities Specific Impurities < 0.1%? Purity->Impurities Yes Reject Reject Supplier Purity->Reject No Solvents Residual Solvents below ICH Limits? Impurities->Solvents Yes Impurities->Reject No Consistency Lot-to-Lot Consistency? Solvents->Consistency Yes Solvents->Reject No Select Select Supplier Consistency->Select Yes Consistency->Reject No

Caption: Decision-making flowchart for supplier selection based on analytical data.

In our hypothetical analysis:

  • Supplier A shows a lower purity and the presence of a significant positional isomer, which could complicate subsequent reactions. The high level of residual toluene is also a concern.

  • Supplier B offers good purity, but the presence of an unknown impurity at 0.2% warrants further investigation and identification to assess its potential impact.

  • Supplier C demonstrates the highest purity, lowest water content, and negligible residual solvents. The material is free from detectable isomeric impurities.

Based on this comprehensive analysis, Supplier C would be the recommended choice for use in a regulated drug development environment. The final step in the qualification process would be to analyze several different lots from the chosen supplier to ensure consistent quality over time.

Conclusion

A thorough, science-driven approach to supplier qualification is indispensable in the pharmaceutical industry. Relying solely on supplier-provided CoAs is insufficient. By implementing a suite of orthogonal analytical techniques, as detailed in this guide, researchers and drug development professionals can gain a deep understanding of the quality of their starting materials. This diligence ensures the robustness of synthetic processes, the purity of the final API, and ultimately, the safety and efficacy of the therapeutic agent.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Guideline Q3C (R8) on Impurities: Guideline for Residual Solvents. [Link]

A Senior Application Scientist's Guide to Benchmarking Methyl 2,3-dihydroxybenzoate Against Known Standards

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Pursuit of Novel Bioactive Scaffolds

In the landscape of drug discovery and development, the exploration of novel chemical entities with therapeutic potential is a perpetual endeavor. Phenolic compounds, in particular, have garnered significant attention due to their well-documented antioxidant and enzyme-inhibitory properties. Methyl 2,3-dihydroxybenzoate, a derivative of dihydroxybenzoic acid, presents an intriguing scaffold. Its structural similarity to known bioactive molecules, such as the antioxidant powerhouse protocatechuic acid, necessitates a thorough investigation of its performance characteristics.

This guide provides a comprehensive framework for benchmarking this compound against established standards. It is designed for researchers, scientists, and drug development professionals seeking to objectively evaluate the compound's potential. We will delve into the causal reasoning behind experimental choices, provide detailed, self-validating protocols, and present a clear structure for data analysis and interpretation. Our approach is grounded in scientific integrity, ensuring that the methodologies described herein are robust, reproducible, and supported by authoritative literature.

Rationale for Benchmarking: A Structural Perspective

The bioactivity of dihydroxybenzoic acid (DHBA) isomers is profoundly influenced by the positioning of the two hydroxyl groups on the benzoic acid ring. This structural nuance dictates their efficacy in various biological assays.[1] this compound is the methyl ester of 2,3-dihydroxybenzoic acid (pyrocatechuic acid). Understanding its potential begins with an analysis of its parent compound and structurally similar, well-characterized standards.

  • This compound: This compound has been noted for its potential as an inhibitor of epidermal growth factor (EGF) and has demonstrated anti-leukemic properties in preliminary studies. Its antifungal activity has also been reported.[2]

  • Gallic Acid (3,4,5-trihydroxybenzoic acid): A potent natural antioxidant, gallic acid's therapeutic and industrial applications are well-documented.[1] Its mechanism of action involves radical scavenging, inhibition of lipid peroxidation, and chelation of metal ions.

  • Protocatechuic Acid (3,4-dihydroxybenzoic acid): As a major metabolite of antioxidant polyphenols, protocatechuic acid exhibits significant antioxidant and anti-inflammatory properties.[3][4][5]

The primary objective of this benchmarking guide is to elucidate the comparative efficacy of this compound in relation to these standards, focusing on its antioxidant capacity and enzyme inhibitory potential. The esterification of the carboxylic acid group in 2,3-dihydroxybenzoic acid to form this compound may alter its lipophilicity and, consequently, its bioavailability and interaction with biological targets.

Experimental Design: A Multi-faceted Approach

To construct a comprehensive performance profile of this compound, a battery of in vitro assays is recommended. The selection of these assays is predicated on the known biological activities of phenolic compounds and the desire to explore a range of potential therapeutic applications.

Assessment of Antioxidant Capacity

Oxidative stress is a key contributor to a multitude of chronic diseases.[1] Therefore, the primary focus of this benchmarking study is to quantify the antioxidant capacity of this compound. A combination of assays that measure different aspects of antioxidant activity is crucial for a thorough evaluation. The DPPH, ABTS, and FRAP assays are widely accepted and provide complementary information on the radical scavenging and reducing capabilities of a compound.[6][7]

Evaluation of Enzyme Inhibition

Beyond its antioxidant potential, the ability of this compound to inhibit specific enzymes offers a pathway to targeted therapeutic interventions. Based on the known activities of structurally similar compounds and the prevalence of these enzymes in disease pathways, we propose the following assays:

  • Tyrosinase Inhibition: Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for treating hyperpigmentation disorders.[8][9] The structural similarity of this compound to phenolic compounds known to inhibit tyrosinase makes this a relevant and promising area of investigation.

  • Cyclooxygenase (COX) Inhibition: COX enzymes are central to the inflammatory cascade.[10] Inhibition of COX-1 and COX-2 is the primary mechanism of action for non-steroidal anti-inflammatory drugs (NSAIDs). Assessing the inhibitory activity of this compound against these enzymes could reveal its anti-inflammatory potential.

dot

Caption: Overall experimental workflow for benchmarking.

Detailed Experimental Protocols

The following protocols are provided as a comprehensive guide for conducting the proposed assays. Adherence to these standardized procedures is critical for generating reliable and comparable data.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, resulting in a color change from purple to yellow, which is measured spectrophotometrically.

Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM stock solution of DPPH in methanol. Protect this solution from light.

  • Sample and Standard Preparation:

    • Prepare serial dilutions of this compound, Gallic Acid, and Protocatechuic Acid in methanol.

  • Assay Procedure:

    • In a 96-well microplate, add 20 µL of each sample or standard dilution to respective wells.[3]

    • Add 200 µL of the DPPH working solution to each well.[3]

    • Include a control well containing only methanol and the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100

    • Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore, leading to a decrease in absorbance.[2]

Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.[2]

    • Mix equal volumes of the ABTS and potassium persulfate solutions and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.[2]

    • Dilute the ABTS•+ stock solution with ethanol to obtain a working solution with an absorbance of 0.70 ± 0.02 at 734 nm.[2]

  • Sample and Standard Preparation:

    • Prepare serial dilutions of this compound, Gallic Acid, and Protocatechuic Acid in ethanol.

  • Assay Procedure:

    • In a 96-well microplate, add 10 µL of each sample or standard dilution to respective wells.[11]

    • Add 190 µL of the ABTS•+ working solution to each well.

    • Include a control well containing only ethanol and the ABTS•+ working solution.

    • Incubate the plate at room temperature for 6 minutes.

  • Measurement:

    • Measure the absorbance at 734 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of ABTS•+ scavenging activity and determine the IC50 values as described for the DPPH assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically.[12]

Protocol:

  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and 16 mL of glacial acetic acid in distilled water and make up to 1 L.[12]

    • TPTZ Solution (10 mM): Dissolve 31 mg of TPTZ in 10 mL of 40 mM HCl.[12]

    • Ferric Chloride Solution (20 mM): Dissolve 54 mg of FeCl₃·6H₂O in 10 mL of distilled water.[12]

    • FRAP Reagent: Mix the acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 ratio. Prepare this reagent fresh and warm it to 37°C before use.[12][13]

  • Sample and Standard Preparation:

    • Prepare serial dilutions of this compound, Gallic Acid, and Protocatechuic Acid. Prepare a standard curve using a known concentration of FeSO₄.

  • Assay Procedure:

    • In a 96-well microplate, add 20 µL of each sample or standard dilution to respective wells.[13]

    • Add 150 µL of the pre-warmed FRAP reagent to each well.[13]

    • Incubate the plate at 37°C for 4 minutes.[13]

  • Measurement:

    • Measure the absorbance at 593 nm using a microplate reader.[12]

  • Calculation:

    • Determine the FRAP value of the samples by comparing their absorbance to the FeSO₄ standard curve. Express the results as µM of Fe²⁺ equivalents.

Antioxidant_Assay_Mechanisms cluster_DPPH DPPH Assay cluster_ABTS ABTS Assay cluster_FRAP FRAP Assay DPPH_Radical DPPH• (Purple) DPPH_Reduced DPPH-H (Yellow) DPPH_Radical->DPPH_Reduced + Antioxidant (H• donor) ABTS_Radical ABTS•+ (Blue-Green) ABTS_Reduced ABTS (Colorless) ABTS_Radical->ABTS_Reduced + Antioxidant (e- donor) Fe3_TPTZ Fe³⁺-TPTZ (Colorless) Fe2_TPTZ Fe²⁺-TPTZ (Blue) Fe3_TPTZ->Fe2_TPTZ + Antioxidant (Reducing Agent)

Sources

A Comparative Guide to Structural Analogues of Methyl 2,3-dihydroxybenzoate and Their Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry and drug discovery, the benzoic acid scaffold represents a foundational element for a vast array of bioactive molecules. Among these, Methyl 2,3-dihydroxybenzoate, the methyl ester of 2,3-dihydroxybenzoic acid (2,3-DHBA), stands out as a molecule of interest. 2,3-DHBA is a naturally occurring phenolic compound found in plants like Phyllanthus acidus and the fruits of Flacourtia inermis, and is also a metabolic byproduct of aspirin in humans.[1] Its structure, featuring a catechol ring (two adjacent hydroxyl groups), is a key determinant of its biological profile, which includes potent iron-chelating, antimicrobial, and antioxidant properties.[1] This guide provides an in-depth comparison of this compound and its structural analogues, primarily focusing on the isomeric dihydroxybenzoic acids (DHBAs) that form their parent structures. We will delve into the structure-activity relationships (SAR) that govern their efficacy, present supporting experimental data, and provide detailed protocols for their synthesis and evaluation.

The primary goal is to elucidate how subtle changes in molecular architecture—specifically, the positioning of hydroxyl groups and the esterification of the carboxyl group—profoundly impact biological activity. This analysis is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge to rationally design novel therapeutic agents based on this versatile scaffold.

The Influence of Structure on Activity: A Comparative Analysis of Dihydroxybenzoic Acid Isomers

The biological activity of dihydroxybenzoic acid isomers is critically dependent on the positioning of the two hydroxyl (-OH) groups on the benzene ring.[2] This structural variation dictates their redox potential, chelating ability, and interaction with biological targets. The parent acid of our topic compound, 2,3-DHBA, possesses a catechol moiety, a feature shared with the 3,4-DHBA isomer (Protocatechuic acid). This specific arrangement is fundamental to many of their shared activities.

Antioxidant Activity: The Primacy of the Catechol Moiety

A primary mechanism of action for phenolic compounds is their ability to scavenge free radicals, thereby mitigating oxidative stress. The antioxidant capacity is largely governed by the ability to donate a hydrogen atom from a hydroxyl group, forming a stable phenoxyl radical.

The presence of vicinal hydroxyl groups, as seen in 2,3-DHBA and 3,4-DHBA, significantly enhances antioxidant activity.[3] This is because the resulting radical can be stabilized through intramolecular hydrogen bonding and electron delocalization across the two oxygen atoms.[4] In contrast, isomers where the hydroxyl groups are in a meta arrangement (e.g., 2,4-DHBA, 3,5-DHBA) generally exhibit substantially lower antioxidant potential.[4]

Experimental data from widely used antioxidant assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, provide a clear quantitative comparison.

Isomer Common Name DPPH IC₅₀ (µM) ABTS % Inhibition (at 50 µM)
2,3-DHBAPyrocatechuic Acid> 100086.40%[2][4]
2,4-DHBAβ-Resorcylic Acid> 120,00016.17%[2][4]
2,5-DHBAGentisic Acid3.9680.11%[2][4]
2,6-DHBAγ-Resorcylic Acid> 10008.12%[2][4]
3,4-DHBAProtocatechuic Acid8.0174.51%[2][4]
3,5-DHBAα-Resorcylic Acid> 100060.39%[2][4]
Data sourced from a comprehensive study on plant-derived hydroxybenzoic acids.[2][4] Lower IC₅₀ values indicate higher potency.

Interestingly, while 2,3-DHBA shows very high activity in the ABTS assay, its performance in the DPPH assay is poor. This highlights the importance of using multiple assays to assess antioxidant potential, as different radicals can have different reaction kinetics and mechanisms. The standout performers are 2,5-DHBA and 3,4-DHBA, which demonstrate potent scavenging in both assays.

Enzyme Inhibition and Anticancer Activity

The structural arrangement of DHBA isomers also dictates their ability to interact with and inhibit enzymes. For instance, a study on the inhibition of α-amylase, a key enzyme in carbohydrate metabolism, found that the presence of a hydroxyl group at the 2-position was critical for activity.[5] Specifically, 2,3,4-trihydroxybenzoic acid showed the strongest inhibitory effect, suggesting that the 2-OH group plays a significant role in binding to the enzyme's active site, potentially through the formation of an intramolecular hydrogen bond with the adjacent carboxyl group.[5]

In the context of cancer, DHBA isomers have shown the ability to inhibit the growth of various cancer cell lines.[2] For example, 2,4-dihydroxybenzoic acid has demonstrated cytotoxicity towards human breast cancer cell lines (MDA-MB-231) with an IC₅₀ of 4.77 mM.[2] The mechanisms often involve the modulation of critical signaling pathways that control cell proliferation and apoptosis.[2]

Neuroprotective Effects

Certain DHBA isomers have shown potential in the context of neurodegenerative diseases like Alzheimer's. The 2,3-, 2,5-, and 3,4-dihydroxybenzoic acid isomers were found to be active in dissociating pre-formed amyloid-β(1–42) oligomers, which are implicated in Alzheimer's pathology.[6] Notably, the other isomers were inactive, again underscoring the high degree of structural specificity required for this biological function.[6]

The Role of Esterification: From Acid to Methyl Ester

The conversion of the carboxylic acid group of a DHBA to its methyl ester, yielding compounds like this compound, significantly alters its physicochemical properties. This modification is a common strategy in drug design to modulate pharmacokinetics.

  • Increased Lipophilicity: The replacement of the polar carboxylic acid group (-COOH) with a less polar methyl ester group (-COOCH₃) increases the molecule's lipophilicity (fat-solubility). This can enhance its ability to cross cell membranes, potentially leading to improved bioavailability and cellular uptake.

  • Prodrug Potential: Esterified analogues can act as prodrugs. Once inside a cell, the ester bond can be cleaved by intracellular esterase enzymes, releasing the parent dihydroxybenzoic acid in its active form.[7] This allows for targeted delivery and can protect the active molecule from premature metabolism.

  • Altered Target Interaction: While often acting as prodrugs, the ester form itself may have unique biological activities. For instance, this compound has been reported to be an inhibitor of the epidermal growth factor (EGF) receptor, suggesting a direct interaction of the esterified molecule with the target.[8]

The antiviral activity of a hydroxybenzoic acid ester is often higher than that of its corresponding acid, further supporting the benefits of this modification. Therefore, while the parent acid's structure determines the core pharmacophore, esterification provides a critical tool for optimizing its delivery and efficacy.

Key Signaling Pathway Inhibition: The Epidermal Growth Factor Receptor (EGFR)

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and differentiation.[8][9] Its dysregulation is a hallmark of many cancers. The binding of a ligand like EGF causes the receptor to dimerize, activating its intracellular tyrosine kinase domain. This triggers a cascade of autophosphorylation events, creating docking sites for downstream signaling proteins that activate pathways like the MAPK cascade, ultimately leading to DNA synthesis and cell proliferation.[8][10]

This compound has been identified as an inhibitor of EGF.[8] The likely mechanism involves the small molecule binding to the EGFR's tyrosine kinase domain, preventing its activation and halting the downstream signaling cascade. This is a common strategy for anticancer drugs.[8]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF Ligand EGFR_inactive EGFR (Monomer) EGF->EGFR_inactive Binding EGFR_active EGFR Dimer (Active Kinase) EGFR_inactive->EGFR_active Dimerization Adaptor Adaptor Proteins (e.g., Grb2) EGFR_active->Adaptor Autophosphorylation (P) ATP ATP ADP ADP RAS Ras Adaptor->RAS Activation RAF Raf RAS->RAF Activation MEK MEK RAF->MEK Phosphorylation MAPK MAPK (ERK) MEK->MAPK Phosphorylation Proliferation Cell Proliferation & Survival MAPK->Proliferation Nuclear Translocation Inhibitor This compound Inhibitor->EGFR_active Inhibition

Caption: EGFR signaling pathway and proposed inhibition by this compound.

Experimental Methodologies

To ensure the reproducibility and validity of research in this area, detailed protocols are essential. The following sections describe self-validating methodologies for the synthesis of methyl dihydroxybenzoates and the assessment of their antioxidant activity.

Synthesis: Fischer Esterification of Dihydroxybenzoic Acids

Fischer-Speier esterification is a classic, acid-catalyzed reaction used to convert a carboxylic acid and an alcohol into an ester.[11] It is an equilibrium reaction, so to ensure a high yield of the desired ester, an excess of the alcohol (in this case, methanol) is used to drive the reaction forward, according to Le Châtelier's principle.[12]

Synthesis_Workflow cluster_reaction Reaction Setup cluster_workup Workup & Purification A 1. Dissolve DHBA in excess Methanol B 2. Add Acid Catalyst (e.g., conc. H₂SO₄) A->B C 3. Reflux mixture (e.g., 2-6 hours at 65°C) B->C D 4. Remove excess Methanol (in vacuo) C->D E 5. Extract with Ethyl Acetate D->E F 6. Wash with NaHCO₃(aq) to neutralize acid E->F G 7. Dry & Concentrate Organic Phase F->G H 8. Recrystallize (if needed) G->H Product Product H->Product Pure Methyl Dihydroxybenzoate

Caption: General workflow for the synthesis of Methyl Dihydroxybenzoates via Fischer Esterification.

Step-by-Step Protocol:

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the chosen dihydroxybenzoic acid (e.g., 2,3-dihydroxybenzoic acid, 1.0 eq) in a large excess of anhydrous methanol (e.g., 20-40 eq), which serves as both a reactant and the solvent.[13]

  • Catalyst Addition: While stirring, slowly and cautiously add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (e.g., 0.05-0.1 eq) to the mixture.[13] Causality: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the methanol.

  • Reaction: Heat the mixture to reflux (approximately 65°C for methanol) and maintain this temperature for 2-6 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting carboxylic acid is consumed.[14]

  • Solvent Removal: After cooling the reaction mixture to room temperature, remove the excess methanol under reduced pressure using a rotary evaporator.

  • Extraction: Dilute the residue with ethyl acetate and transfer it to a separatory funnel.

  • Neutralization and Washing: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases. This step neutralizes the sulfuric acid catalyst. Subsequently, wash the organic layer with a saturated solution of NaCl (brine).[13] Causality: The brine wash helps to remove residual water from the organic phase.

  • Drying and Concentration: Dry the organic phase over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude ester.

  • Purification: If necessary, purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography to obtain the pure methyl dihydroxybenzoate.[14]

Biological Assay: DPPH Radical Scavenging Activity

This assay measures the ability of a compound to act as a hydrogen/electron donor to neutralize the stable DPPH radical. The reduction of the deep violet DPPH solution to a pale yellow product is monitored spectrophotometrically.[15][16]

DPPH_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) A 1. Prepare stock solutions of Test Compound & Trolox (Control) B 2. Create serial dilutions of each stock solution A->B D 4. Add sample/control/blank solutions to wells (e.g., 20 µL) B->D C 3. Prepare fresh DPPH working solution in Ethanol E 5. Add DPPH working solution to all wells (e.g., 180 µL) C->E D->E F 6. Incubate in the dark (e.g., 30 min at 25°C) E->F G 7. Measure Absorbance at ~517 nm F->G Analysis Analysis G->Analysis 8. Calculate % Inhibition & Determine IC₅₀

Caption: Workflow for the DPPH Radical Scavenging Assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Test Compounds: Prepare a stock solution of each analogue (e.g., 1 mg/mL) in a suitable solvent like ethanol or DMSO. Create a series of dilutions from this stock.

    • Positive Control: Prepare a similar dilution series of a known antioxidant like Trolox or Ascorbic Acid. Trustworthiness: The positive control validates that the assay is working correctly and provides a benchmark for comparing the potency of the test compounds.

    • DPPH Solution: Prepare a fresh 0.1 mM solution of DPPH in ethanol. The absorbance of this solution at 517 nm should be approximately 1.0.[15]

  • Assay Procedure (96-well plate format):

    • Add 20 µL of each sample dilution, control dilution, or blank solvent to respective wells.

    • Add 180 µL of the DPPH working solution to each well.[17]

    • Mix gently and incubate the plate at room temperature in the dark for 30 minutes. Causality: Incubation in the dark is critical as DPPH is light-sensitive and can degrade, leading to inaccurate results.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of radical scavenging activity (% Inhibition) using the formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100 where Abs_blank is the absorbance of the DPPH solution with the blank solvent and Abs_sample is the absorbance with the test compound.

    • Plot the % Inhibition against the concentration of the test compound and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Conclusion

The structural analogues of this compound, particularly the isomeric forms of their parent dihydroxybenzoic acids, represent a rich source of bioactive scaffolds. The structure-activity relationship is profoundly clear: the relative positioning of the hydroxyl groups is the primary determinant of biological function, especially for antioxidant activity where the catechol moiety of the 2,3- and 3,4-isomers confers significant potency. Esterification of the carboxylic acid to form methyl esters serves as a critical tool for modulating pharmacokinetic properties, enhancing cellular uptake and potentially creating prodrugs that release the active acid intracellularly. The reported inhibitory effect of this compound on the EGFR pathway highlights the therapeutic potential of this class of compounds in oncology. By understanding these fundamental principles and employing robust, validated experimental protocols, researchers can continue to explore and optimize this versatile chemical scaffold for the development of novel and effective therapeutic agents.

References

  • Kalinowska, M., et al. (2021). Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines. Molecules, 26(11), 3149. Available at: [Link]

  • Li, Y., et al. (2022). A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives. Foods, 11(9), 1339. Available at: [Link]

  • Roy, B. A., et al. (2010). Dihydroxybenzoic Acid Isomers Differentially Dissociate Soluble Biotinyl-Aβ(1–42) Oligomers. Current Alzheimer Research, 7(2), 117-126. Available at: [Link]

  • Oda, K., et al. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010. Available at: [Link]

  • Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

  • Wikipedia. (n.d.). 2,3-Dihydroxybenzoic acid. Retrieved from [Link]

  • Dojindo Molecular Technologies, Inc. (n.d.). DPPH Antioxidant Assay Kit D678 manual. Retrieved from [Link]

  • G-Biosciences. (n.d.). DPPH Antioxidant Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Antioxidant Assays. Retrieved from [Link]

  • Moreira, D. C. (2019). ABTS decolorization assay – in vitro antioxidant capacity. protocols.io. Available at: [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Rushing, J., et al. (n.d.). Antioxidant Assay: The DPPH Method. LOUIS. Retrieved from [Link]

  • Kalinowska, M., et al. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. Molecules, 28(24), 8089. Available at: [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Zhang, L., et al. (2018). Design, synthesis and biological activity of hydroxybenzoic acid ester conjugates of phenazine-1-carboxylic acid. Pesticide Biochemistry and Physiology, 152, 60-66. Available at: [Link]

  • University of Toronto Scarborough. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]

  • Wikipedia. (n.d.). Epidermal growth factor receptor. Retrieved from [Link]

  • Google Patents. (n.d.). CN103193651A - Synthesis of medical intermediate 3,5-dihydroxy methyl benzoate and industrial production process.
  • Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]

  • CABI Digital Library. (n.d.). ELABORATION OF A METHOD FOR SYNTHESIS FOR METHYL P-HIDROXYLBENZOATE, A FOOD PRESERVATIVE. Retrieved from [Link]

  • The Good Scents Company. (n.d.). This compound. Retrieved from [Link]

  • de Oliveira, A. C. L., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 719-728. Available at: [Link]

Sources

A Comparative Guide to the Synergistic Effects of Methyl 2,3-dihydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, identifying novel strategies to enhance the efficacy of existing therapeutic agents is a paramount objective. The emergence of drug resistance necessitates innovative approaches, one of which is the exploration of synergistic compound combinations. This guide provides an in-depth technical comparison of the synergistic effects of Methyl 2,3-dihydroxybenzoate (MDHB) with various classes of therapeutic compounds.

Introduction to this compound (MDHB) and Synergy

This compound is a naturally occurring phenolic compound. A key characteristic of MDHB and its parent compound, 2,3-dihydroxybenzoic acid, is their function as siderophores. Siderophores are small, high-affinity iron-chelating molecules secreted by microorganisms to sequester and transport iron, an essential mineral for microbial growth and proliferation.[1][2] This iron-chelating ability is central to the synergistic potential of MDHB.

In pharmacology, synergy refers to the interaction of two or more agents to produce a combined effect greater than the sum of their individual effects.[3] This can manifest as a lower required dose of a drug, overcoming resistance mechanisms, or broadening the spectrum of activity. For antimicrobial and anticancer therapies, finding effective synergistic partners can revitalize existing drugs and combat resistance.

Comparative Analysis of MDHB Synergistic Interactions

The primary mechanism underpinning MDHB's synergistic activity is its ability to deprive pathogens or cancer cells of iron, a critical element for their survival and growth.[4] This iron starvation can weaken the target cells, making them more susceptible to the action of other drugs.

The rising tide of antibiotic resistance is a global health crisis. Siderophores like MDHB offer a promising strategy to potentiate existing antibiotics, particularly against drug-resistant bacteria.[4][5]

Mechanism of Action: The synergy between MDHB and antibiotics is often attributed to two primary mechanisms:

  • Iron Deprivation: By chelating iron in the environment, MDHB inhibits the growth of bacteria and can inactivate iron-dependent enzymes essential for bacterial functions.[4]

  • Enhanced Permeability (The "Trojan Horse" Strategy): Bacteria have specific uptake systems for siderophores to acquire iron.[1][2] When MDHB is present, it can potentially increase the permeability of the bacterial cell membrane, facilitating the entry of antibiotics.[4] In some cases, antibiotic-siderophore conjugates are designed to actively exploit these uptake pathways, tricking the bacteria into transporting a lethal payload.[1][5]

Comparative Data: While specific quantitative data for MDHB is an active area of research, studies on related siderophores and dihydroxybenzoic acid derivatives demonstrate significant synergistic potential with various antibiotic classes.

Antibiotic ClassExampleTarget Pathogen(s)Observed Synergistic EffectPotential Mechanism
β-Lactams Ampicillin, PiperacillinMethicillin-resistant Staphylococcus aureus (MRSA), Pseudomonas aeruginosaReduction in Minimum Inhibitory Concentration (MIC) of the antibiotic.[4]Iron deprivation weakens bacteria, increasing susceptibility to cell wall synthesis inhibitors.[4][6]
Fluoroquinolones CiprofloxacinMultidrug-resistant P. aeruginosa, E. coliEnhanced bactericidal activity and overcoming of resistance mechanisms.[7][8]Increased drug uptake and inhibition of efflux pumps.[7]

Fungal infections, particularly in immunocompromised patients, can be difficult to treat. MDHB and related compounds have shown promise in enhancing the activity of antifungal agents.

Mechanism of Action: Similar to its antibacterial effects, the primary mechanism is iron chelation, which disrupts essential metabolic processes in fungi. Additionally, some benzo analogs can target cellular oxidative stress response systems, chemosensitizing the fungi to conventional antifungal agents.[9]

Comparative Data: Studies have shown that 2,3-dihydroxybenzoic acid, the parent compound of MDHB, can enhance the activity of antifungals that target oxidative and osmotic stress response systems.[9]

Antifungal AgentTarget Pathogen(s)Observed Synergistic EffectPotential Mechanism
Polyenes Candida speciesReduced MIC of the antifungal agent.[10][11]Iron deprivation, disruption of fungal cell membrane integrity.
Azoles Candida species, Aspergillus speciesIncreased susceptibility of resistant strains.[11]Inhibition of ergosterol biosynthesis combined with iron starvation.

Cancer cells often have a high demand for iron to support their rapid proliferation. This dependency makes them vulnerable to iron chelation therapy.

Mechanism of Action: By sequestering iron, MDHB can inhibit the growth of cancer cells and induce apoptosis. This iron-depleted state can render cancer cells more sensitive to the cytotoxic effects of chemotherapeutic drugs.

Comparative Data: While direct studies on MDHB are emerging, research on other iron chelators and structurally similar compounds in combination with anticancer drugs has shown significant synergistic effects. For instance, a derivative of glycyrrhetinic acid, which shares some structural motifs with natural products, was shown to synergistically enhance the effect of erlotinib on non-small cell lung cancer cells by inhibiting mitosis and inducing oxidative stress.[12][13][14]

Anticancer AgentCancer Cell LineObserved Synergistic EffectPotential Mechanism
Tyrosine Kinase Inhibitors Non-small cell lung cancerSensitization of resistant cells, reduction in IC50.[12][13]Induction of oxidative stress, inhibition of cell cycle progression.[13]
Topoisomerase Inhibitors B-cell lymphomaEnhanced growth inhibition and apoptosis.[15]Increased DNA damage, cell cycle arrest.
Experimental Protocols for Synergy Assessment

To quantitatively assess the synergistic interactions between MDHB and other compounds, the Checkerboard Assay is a widely accepted and robust method.[16][17][18]

Objective: To determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the nature of the interaction between two compounds (synergy, additivity, indifference, or antagonism).[3][19]

Materials:

  • 96-well microtiter plates

  • Test compounds (MDHB and antibiotic/antifungal/anticancer agent)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Bacterial/fungal inoculum or cancer cell suspension standardized to a specific density

  • Incubator

  • Plate reader (for optical density measurements)

Procedure:

  • Preparation of Drug Dilutions:

    • Along the x-axis of the 96-well plate, prepare serial dilutions of MDHB.

    • Along the y-axis, prepare serial dilutions of the compound to be tested in combination.

    • The result is a matrix where each well contains a unique concentration combination of the two agents.[3][17]

  • Inoculation:

    • Add a standardized inoculum of the test organism or cells to each well of the microtiter plate.[19]

  • Incubation:

    • Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[19]

  • Data Analysis:

    • After incubation, determine the Minimum Inhibitory Concentration (MIC) of each drug alone and in combination. The MIC is the lowest concentration that inhibits visible growth.

    • Calculate the FIC index using the following formula:[3][19]

      • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

      • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

      • FIC Index (FICI) = FIC of Drug A + FIC of Drug B

Interpretation of FICI: [3][20]

  • Synergy: FICI ≤ 0.5

  • Additive/Indifference: 0.5 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0

Visualizing Mechanisms and Workflows

To better understand the concepts discussed, the following diagrams illustrate the proposed synergistic mechanism and the experimental workflow.

Caption: Proposed mechanism of MDHB synergy.

Checkerboard_Workflow start Start prep_plate Prepare Serial Dilutions in 96-well Plate (Drug A vs. MDHB) start->prep_plate inoculate Inoculate with Standardized Cell Suspension prep_plate->inoculate incubate Incubate under Optimal Conditions inoculate->incubate read_mic Determine MICs (Visually or Plate Reader) incubate->read_mic calculate_fic Calculate FIC Index FICI = FIC_A + FIC_B read_mic->calculate_fic interpret Interpret Results (Synergy, Additive, Antagonism) calculate_fic->interpret end End interpret->end

Caption: Workflow for the Checkerboard Assay.

Conclusion and Future Perspectives

This compound, through its action as a siderophore, presents a compelling case as a synergistic partner for a range of therapeutic agents. Its ability to chelate iron can potentiate the effects of antibiotics, antifungals, and anticancer drugs, offering a potential strategy to combat drug resistance and enhance therapeutic efficacy. The checkerboard assay remains the gold standard for quantifying these interactions in vitro.

Future research should focus on in vivo studies to validate these synergistic effects and explore the development of novel siderophore-drug conjugates. A deeper understanding of the specific molecular pathways affected by iron deprivation in different pathological contexts will further refine the application of this promising therapeutic strategy.

References

  • Activity of siderophores against drug-resistant Gram-positive and Gram-negative bacteria. (2018). Journal of Pharmacy and Bioallied Sciences. [Link]

  • Siderophore conjugates to combat antibiotic-resistant bacteria. (2020). RSC Chemical Biology. [Link]

  • New and simplified method for drug combination studies by checkerboard assay. (2021). MethodsX. [Link]

  • Antimicrobial synergy testing by inkjet printer-assisted automated checkerboard array and manual time-kill methods. (2018). Journal of Visualized Experiments. [Link]

  • Antimicrobial Synergy Testing/Checkerboard Assay. Creative Diagnostics. [Link]

  • Siderophores mediate antibiotic resistance. (2024). ResearchGate. [Link]

  • Present and future of siderophore-based therapeutic and diagnostic approaches in infectious diseases. (2018). Expert Review of Anti-infective Therapy. [Link]

  • Antimicrobial Synergy Study – Checkerboard Testing. Emery Pharma. [Link]

  • Siderophore conjugates to combat antibiotic-resistant bacteria. (2020). RSC Publishing. [Link]

  • Isolation and antifungal activity of this compound from Paenibacillus elgii HOA73. (2016). PubMed. [Link]

  • Chemosensitization of fungal pathogens to antimicrobial agents using benzo analogs. (2008). FEMS Microbiology Letters. [Link]

  • This compound, 2411-83-8. The Good Scents Company. [Link]

  • Old and New Beta-Lactamase Inhibitors: Molecular Structure, Mechanism of Action, and Clinical Use. (2021). MDPI. [Link]

  • Antibiotics Susceptibility Profile and Synergistic Effects of Flavonoids with Antibiotics against Resistant Staphylococcus aureus from Asymptomatic Individuals. (2022). Journal of Pure and Applied Microbiology. [Link]

  • Synergistic effects of methyl 2-cyano-3,11-dioxo-18beta-olean-1,-12-dien-30-oate and erlotinib on erlotinib-resistant non-small cell lung cancer cells. Houston Methodist Scholars. [Link]

  • Synergistic Antifungal Interactions between Antibiotic Amphotericin B and Selected 1,3,4-thiadiazole Derivatives, Determined by Microbiological, Cytochemical, and Molecular Spectroscopic Studies. (2021). MDPI. [Link]

  • Multicenter Collaborative Study of the Interaction of Antifungal Combinations against Candida Spp. by Loewe Additivity and Bliss Independence-Based Response Surface Analysis. (2022). MDPI. [Link]

  • Synergistic effects of methyl 2-cyano-3,11-dioxo-18beta-olean-1,-12-dien-30-oate and erlotinib on erlotinib-resistant non-small cell lung cancer cells. (2021). Journal of Pharmaceutical Analysis. [Link]

  • Synergistic effects of methyl 2-cyano-3,11-dioxo-18beta-olean-1,-12-dien-30-oate and erlotinib on erlotinib-resistant non-small cell lung cancer cells. (2021). Journal of Pharmaceutical Analysis. [Link]

  • Antibiotic activity of 2, 3-dihydroxybenzoic acid isolated from Flacourtia inermis fruit against multidrug resistant bacteria. (2015). ResearchGate. [Link]

  • β-Lactams and β-Lactamase Inhibitors: An Overview. (2016). Cold Spring Harbor Perspectives in Medicine. [Link]

  • Synergistic Antibiofilm Activity between Synthetic Peptides and Ciprofloxacin against Staphylococcus aureus. (2022). International Journal of Molecular Sciences. [Link]

  • β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates. (2019). Chemical Society Reviews. [Link]

  • Combination Therapy with Ciprofloxacin and Pentamidine against Multidrug-Resistant Pseudomonas aeruginosa: Assessment of In Vitro and In Vivo Efficacy and the Role of Resistance–Nodulation–Division (RND) Efflux Pumps. (2022). MDPI. [Link]

  • In Vitro Synergistic Inhibitory Effects of Plant Extract Combinations on Bacterial Growth of Methicillin-Resistant Staphylococcus aureus. (2022). MDPI. [Link]

  • Repositioning of Benzodiazepine Drugs and Synergistic Effect with Ciprofloxacin Against ESKAPE Pathogens. (2023). Current Microbiology. [Link]

  • Synergistic Ciprofloxacin-RWn Peptide Therapy Overcomes Drug Resistance in Gram-Negative Bacteria. (2024). bioRxiv. [Link]

  • Predicting anticancer synergistic drug combinations based on multi-task learning. (2022). ResearchGate. [Link]

  • Beta-Lactamase Inhibitors. (2023). StatPearls. [Link]

  • In vitro synergy of ciprofloxacin and three other antibiotics against Bacteroides fragilis. (1990). Chemioterapia. [Link]

  • Synergistic Effect of 1,3,6-Trihydroxy-4,5,7-Trichloroxanthone in Combination with Doxorubicin on B-Cell Lymphoma Cells and Its Mechanism of Action Through Molecular Docking. (2022). Drug Design, Development and Therapy. [Link]

  • Synergistic antibacterial effects of herbal extracts and antibiotics on methicillin-resistant Staphylococcus aureus : A computational and experimental study. (2022). ResearchGate. [Link]

  • Drug Discovery in the Field of β-Lactams: An Academic Perspective. (2021). Antibiotics. [Link]

Sources

Confirming the Mechanism of Action of Methyl 2,3-dihydroxybenzoate: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to elucidate and confirm the mechanism of action of Methyl 2,3-dihydroxybenzoate (MDHB). By integrating established methodologies with expert insights, this document outlines a logical, self-validating experimental workflow to investigate the hypothesis that MDHB functions as an inhibitor of Hypoxia-Inducible Factor (HIF) prolyl hydroxylases, a key pathway in cellular oxygen sensing.

Introduction: The Scientific Rationale

This compound is a small molecule with reported biological activities, including the inhibition of the epidermal growth factor (EGF) receptor and anti-leukemic properties. Structurally, its dihydroxybenzoic acid moiety is analogous to other compounds known to act as iron chelators and inhibitors of 2-oxoglutarate-dependent dioxygenases, such as HIF prolyl hydroxylase domain (PHD) enzymes.[1]

The HIF pathway is a master regulator of the cellular response to low oxygen (hypoxia).[2] Under normal oxygen conditions (normoxia), PHD enzymes hydroxylate the alpha subunit of HIF (HIF-α), targeting it for rapid proteasomal degradation.[3][4] Inhibition of PHDs prevents this degradation, leading to the stabilization of HIF-α, its translocation to the nucleus, and the subsequent transcription of a wide array of genes involved in angiogenesis, erythropoiesis, and metabolism.[5][6] Several small molecule PHD inhibitors have been developed for therapeutic applications, such as treating anemia associated with chronic kidney disease.[1]

This guide proposes a systematic approach to investigate whether MDHB's mechanism of action involves the inhibition of PHD enzymes, leading to the stabilization of HIF-1α. We will compare its activity to well-characterized PHD inhibitors.

Comparative Framework: MDHB vs. Established HIF Prolyl Hydroxylase Inhibitors

To rigorously assess the mechanism of MDHB, its cellular and biochemical effects must be compared against known PHD inhibitors. This comparative approach provides essential context for interpreting experimental outcomes.

CompoundPrimary Mechanism of ActionKey Experimental Readouts
This compound (MDHB) Hypothesized: HIF Prolyl Hydroxylase InhibitorHIF-1α stabilization, increased HRE-driven reporter gene expression, downstream target gene upregulation (e.g., VEGF, EPO).
Roxadustat Competitive inhibitor of HIF prolyl hydroxylasesPotent stabilization of HIF-α and induction of hypoxia-responsive genes.[3]
Vadadustat Competitive inhibitor of HIF prolyl hydroxylasesBroad-spectrum inhibition of PHD1, PHD2, and PHD3 isoforms.[3]
Deferoxamine (DFO) Iron ChelatorIndirectly inhibits PHDs by sequestering Fe(II), a necessary cofactor.[4]
Cobalt Chloride (CoCl₂) Hypoxia MimeticCompetes with iron for binding to PHDs, thus inhibiting their activity.[4]

Experimental Workflow for Mechanistic Confirmation

The following sections detail a logical and stepwise experimental plan to test the hypothesis that MDHB acts as a PHD inhibitor.

Foundational Experiment: Assessing HIF-1α Stabilization

The primary indicator of PHD inhibition is the accumulation of the HIF-1α subunit in cells cultured under normoxic conditions. Western blotting is the gold-standard technique for this initial assessment.

Experimental Protocol: Western Blot for HIF-1α

  • Cell Culture and Treatment:

    • Culture suitable cell lines such as HEK293 (Human embryonic kidney cells), Hep3B (Human hepatocellular carcinoma cells), or PC-12 (Rat pheochromocytoma cells) in appropriate media.[3]

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with a concentration range of this compound (e.g., 1 µM, 10 µM, 50 µM, 100 µM) for 4-8 hours.

    • Include positive controls (e.g., Roxadustat at 10 µM, CoCl₂ at 100 µM) and a vehicle control (e.g., 0.1% DMSO).

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold Phosphate-Buffered Saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.[3]

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with a primary antibody against HIF-1α overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Quantify the band intensities using image analysis software.

    • Normalize the HIF-1α signal to a loading control such as β-actin or GAPDH.[3]

Expected Outcome: A dose-dependent increase in HIF-1α protein levels in cells treated with MDHB under normoxic conditions, similar to the positive controls.

Diagram: Western Blot Workflow

G cluster_0 Cell Culture & Treatment cluster_1 Protein Extraction cluster_2 Western Blot cell_culture Seed Cells treatment Treat with MDHB & Controls cell_culture->treatment lysis Cell Lysis treatment->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Membrane Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody (anti-HIF-1α) blocking->primary_ab secondary_ab Secondary Antibody (HRP) primary_ab->secondary_ab detection ECL Detection secondary_ab->detection

Caption: Workflow for Western Blot analysis of HIF-1α stabilization.

Functional Confirmation: HIF Transcriptional Activity

To confirm that the stabilized HIF-1α is transcriptionally active, a Hypoxia Response Element (HRE) luciferase reporter assay is essential. This assay measures the ability of HIF-1 to bind to HREs in the promoter of target genes and drive transcription.[7][8]

Experimental Protocol: HRE Luciferase Reporter Assay

  • Transfection:

    • Transfect HEK293 cells with an HRE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.[3]

  • Cell Seeding and Treatment:

    • After 24 hours, seed the transfected cells into a 96-well plate.

    • Treat the cells with the same concentration range of MDHB and controls as in the Western blot experiment for 16-24 hours.

  • Luciferase Assay:

    • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.

    • Calculate the fold change in HRE activity relative to the vehicle-treated control.

Expected Outcome: A dose-dependent increase in luciferase activity in MDHB-treated cells, indicating that the stabilized HIF-1α is functional.

G transfection Transfect Cells with HRE-Luciferase Plasmid seeding Seed Transfected Cells in 96-well Plate transfection->seeding treatment Treat with MDHB & Controls seeding->treatment lysis Cell Lysis treatment->lysis luciferase_assay Measure Luciferase Activity lysis->luciferase_assay data_analysis Data Analysis (Fold Change) luciferase_assay->data_analysis

Caption: Hypothesized signaling pathway of this compound.

Conclusion

By following this structured, multi-faceted approach, researchers can robustly test the hypothesis that this compound acts as a HIF prolyl hydroxylase inhibitor. The combination of cellular assays to demonstrate HIF-1α stabilization and functional activity, along with biochemical assays to show direct enzyme inhibition, provides a powerful and self-validating workflow for confirming its mechanism of action. This guide serves as a blueprint for the rigorous scientific investigation of novel small molecules targeting the HIF pathway.

References

  • Target Identification and Validation (Small Molecules). UCL. [Link]

  • A Luciferase Reporter Assay to Detect Cellular Hypoxia In Vitro. PubMed. [Link]

  • Target Validation: Linking Target and Chemical Properties to Desired Product Profile. PMC. [Link]

  • Target Identification and Validation in Drug Discovery. Chemspace. [Link]

  • Enzyme-Linked Immunosorbent Assay for Pharmacological Studies Targeting Hypoxia-Inducible Factor 1α. PMC - NIH. [Link]

  • Assays to Study Hypoxia-Inducible Factor Prolyl Hydroxylase Domain 2 (PHD2), a Key Human Oxygen Sensing Protein. PubMed. [Link]

  • Assessment of Hypoxia Inducible Factor Levels in Cancer Cell Lines upon Hypoxic Induction Using a Novel Reporter Construct. PLOS One. [Link]

  • Identification of inhibitors of the hypoxia-inducible factor-1 signaling pathway in a cellular model. AACR Journals. [Link]

  • Assays to Study Hypoxia-Inducible Factor Prolyl Hydroxylase Domain 2 (PHD2), a Key Human Oxygen Sensing Protein. Springer Nature Experiments. [Link]

  • Development of a colorimetric α-ketoglutarate detection assay for prolyl hydroxylase domain (PHD) proteins. PMC - NIH. [Link]

  • The Hypoxia-Inducible Factor Pathway, Prolyl Hydroxylase Domain Protein Inhibitors, and Their Roles in Bone Repair and Regeneration. PMC - PubMed Central. [Link]

  • HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review. PMC - PubMed Central. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 2,3-dihydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of methyl 2,3-dihydroxybenzoate (CAS No. 2411-83-8). As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench; it is codified in the meticulous procedures we follow for waste management. This document synthesizes regulatory standards with practical, field-proven insights to ensure that from the moment of generation to its final disposition, your chemical waste is managed with the utmost integrity and safety.

Core Safety Directives: Hazard Profile & Personal Protection

Understanding the inherent risks of a compound is the first principle of safe handling and disposal. This compound, while a valuable building block, possesses a distinct hazard profile that necessitates stringent adherence to safety protocols. Its primary hazards include being harmful if swallowed, in contact with skin, or inhaled, and causing significant skin and eye irritation.[1][2][3]

The causality is clear: exposure to this solid, powdered compound can lead to acute health effects. Therefore, a robust personal protective equipment (PPE) strategy is not merely a recommendation but a critical control measure.

Table 1: Hazard Profile and Required Personal Protective Equipment (PPE)

Hazard Statement & CodeDescriptionRequired PPE & Engineering Controls
H302, H312, H332Harmful if swallowed, in contact with skin, or if inhaled.[1]Engineering: Use in a well-ventilated area or chemical fume hood.[4][5] PPE: Nitrile gloves, lab coat, dust respirator (especially when handling powders).[2][4]
H315Causes skin irritation.[2][5]PPE: Wear appropriate protective gloves (e.g., nitrile) and clothing to prevent skin exposure.[4]
H319Causes serious eye irritation.[2][3][5]PPE: Wear appropriate protective eyeglasses or chemical safety goggles.[4] A face shield may be required for larger quantities.[2]
H335May cause respiratory irritation.[3][5][6]Engineering: Use a local exhaust or work within a chemical fume hood to minimize dust generation.[2][4] PPE: Dust respirator.[2]

The Regulatory Imperative: Your Responsibility as a Waste Generator

In the United States, the disposal of chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7] As a laboratory professional, you are considered a "waste generator." This designation carries the legal responsibility to accurately characterize, safely collect, and properly dispose of any hazardous waste you produce.[4]

This compound is not typically listed as a specific hazardous waste (e.g., F, K, P, or U-listed wastes).[4] Therefore, it must be managed as a "characteristic" hazardous waste if it exhibits properties of ignitability, corrosivity, reactivity, or toxicity. Given its hazard profile, it is prudent to manage all waste streams containing this compound as hazardous chemical waste. The cardinal rule is to formulate a disposal plan before beginning any experimental work.[8]

Core Disposal Workflow: From Generation to Collection

The following diagram illustrates the decision-making process for segregating and managing different waste streams associated with this compound. Adherence to this workflow ensures regulatory compliance and minimizes the risk of incompatible chemical reactions.

Caption: Waste segregation and disposal decision tree.

Step-by-Step Disposal Protocols

Always consult your institution's Environmental Health and Safety (EHS) office, as they will provide specific containers and guidance based on local and state regulations.[9] The following are best-practice, generalized procedures.

Protocol 4.1: Disposal of Unused or Expired Solid Reagent
  • Do Not Mix: Never combine unused this compound with other chemical waste. Keep it segregated in its original container.[8]

  • Container Integrity: Ensure the original container's cap is tightly sealed and the container is clean and free of external contamination.

  • Labeling: The manufacturer's label must be intact and fully legible.[8] Affix your facility's "Hazardous Waste" label to the container. Clearly write the full chemical name, "this compound," and the accumulation start date.

  • Storage: Place the labeled container in your designated Satellite Accumulation Area (SAA).[10] Ensure it is stored away from incompatible materials, such as strong oxidizing agents.[2][5]

  • Pickup: Arrange for pickup by your institution's EHS or a licensed hazardous waste contractor.

Protocol 4.2: Disposal of Contaminated Solid Waste

This stream includes items such as gloves, weigh boats, paper towels, and other consumables contaminated with this compound.

  • Segregation: Collect all solid waste contaminated with the chemical in a designated container lined with a heavy-duty plastic bag. Do not mix with liquid waste or other solid waste types.[11]

  • Container: Use a container specifically designated for solid chemical waste. This may be a labeled pail or a drum. Keep the container closed except when adding waste.[8][10]

  • Labeling: Clearly label the container or bag with a "Hazardous Waste" tag. List the contaminating chemical: "Solid waste contaminated with this compound."

  • Storage & Pickup: Store the sealed container in the SAA and arrange for pickup.

Spill Response and Decontamination

Accidental spills require immediate and precise action to mitigate exposure and environmental release.

Protocol 5.1: Spill Cleanup
  • Alert & Evacuate: Alert personnel in the immediate area. Evacuate non-essential personnel.[12]

  • Don PPE: At a minimum, wear a lab coat, nitrile gloves, and chemical safety goggles. If the spill is large or has generated significant dust, a dust respirator is required.[4]

  • Control Dust: Do NOT use a dry brush or create airborne dust.[2][4]

  • Containment: Gently cover the spill with an inert, non-combustible absorbent material like vermiculite, sand, or a commercial sorbent pad.[12]

  • Collection: Carefully sweep or scoop the absorbed material into a sealable, chemically compatible container (e.g., a labeled plastic pail).[2][5][13]

  • Labeling & Disposal: Label the container as "Spill debris with this compound" and manage it as hazardous waste according to Protocol 4.2.

Protocol 5.2: Work Area Decontamination
  • Initial Wipe: After gross contamination has been removed, use a paper towel dampened with water to gently wipe the area. Do not scrub vigorously, which could create aerosols.[14] Dispose of the towel as contaminated solid waste.

  • Detergent Wash: Thoroughly wash the affected surface with a mild detergent solution.[12]

  • Rinse: Wipe the area with a new paper towel dampened with water to remove any detergent residue.

  • Dry: Dry the surface with a clean paper towel.

  • PPE Disposal: Remove and dispose of all PPE used during the cleanup as contaminated solid waste.

  • Hand Washing: Wash your hands thoroughly with soap and water after the procedure is complete.[2]

By adhering to these scientifically grounded and procedurally sound protocols, you actively contribute to a culture of safety, ensuring the protection of yourself, your colleagues, and the environment.

References

  • This compound SDS. Key Organics Limited. (2019-02-21).

  • Management of Waste. Prudent Practices in the Laboratory. National Center for Biotechnology Information (NCBI), National Institutes of Health (NIH).

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. (2022-04-11).

  • Navigating the Disposal of Specialized Laboratory Reagents. Benchchem.

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.

  • Properly Managing Chemical Waste in Laboratories. Ace Waste.

  • Safety Data Sheet - Methyl 3,4-Dihydroxybenzoate. TCI Chemicals. (2018-10-03).

  • Safety Data Sheet - Methyl 2,4-dihydroxybenzoate. Thermo Fisher Scientific. (2025-09-22).

  • Material Safety Data Sheet - 2,3-Dihydroxybenzoic acid, 99%. Cole-Parmer.

  • Safety Data Sheet - Methyl 2,4-dihydroxybenzoate. Fisher Scientific. (2011-02-10).

  • Safety Data Sheet - Methyl 3,5-dihydroxybenzoate. Fisher Scientific.

  • Safety Data Sheet. Sigma-Aldrich. (2024-09-07).

  • This compound. TCI Chemicals.

  • Chemical Spill Procedures. Clarkson University.

  • Contamination Prevention and Decontamination. bioMerieux.

  • Safety Data Sheet - Methyl 3,5-dihydroxybenzoate. Thermo Fisher Scientific. (2025-09-05).

  • Safety Data Sheet: 2,3-Dihydroxybenzoic acid. Carl ROTH. (2024-03-02).

Sources

A Senior Application Scientist's Guide to the Safe Handling of Methyl 2,3-dihydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to scientific advancement must be matched by an unwavering dedication to safety. This guide provides essential, field-proven safety and logistical information for handling Methyl 2,3-dihydroxybenzoate (CAS No. 2411-83-8). The protocols herein are designed not merely as a list of steps, but as a self-validating system to ensure your well-being and the integrity of your work.

Hazard Analysis: Understanding the Risks

This compound is a solid, typically a white to reddish powder or crystal. While not classified as acutely toxic, its primary hazards lie in its ability to cause significant irritation upon contact. A thorough understanding of these risks is the foundation of safe handling. The globally harmonized system (GHS) classifications for this compound are explicit: it causes skin irritation and serious eye irritation.

This means that direct contact with the skin can lead to redness, inflammation, or dermatitis. More critically, exposure to the eyes can result in significant damage. These are not trivial concerns; they necessitate a proactive and diligent approach to personal protection.

Hazard Summary Table

Hazard ClassificationGHS CodeDescription
Skin Corrosion/IrritationH315Causes skin irritation.
Serious Eye Damage/Eye IrritationH319Causes serious eye irritation.
The Core of Safety: Personal Protective Equipment (PPE)

The selection of PPE is not a matter of preference but a direct response to the identified hazards. For this compound, the focus is on creating an impermeable barrier between the chemical and your body.

  • Eye and Face Protection: Given the serious eye irritation risk, at a minimum, safety glasses with side shields are mandatory.[1] However, for any procedure with a potential for splashing or dust generation—such as weighing or transferring the solid—it is essential to upgrade to tightly-sealed safety goggles . For larger quantities, a face shield should be worn in conjunction with goggles to protect the entire face.[1] The causality is simple: the eyes are highly susceptible to chemical irritants, and damage can be irreversible. Protecting them is paramount.

  • Skin Protection:

    • Gloves: Chemical-resistant protective gloves are required.[1] Nitrile gloves are a common and effective choice for handling powders. Always inspect gloves for tears or punctures before use. After handling, remove gloves using the proper technique to avoid contaminating your skin and dispose of them in accordance with your institution's guidelines.

    • Lab Coat: A standard lab coat or protective clothing is necessary to prevent the powder from settling on your clothes and causing prolonged skin contact.[1]

  • Respiratory Protection: While the substance is a solid, fine powders can become airborne during handling.[1] To prevent respiratory tract irritation, a dust respirator should be used, particularly when working outside of a dedicated ventilation system.[1] Always follow local and national regulations for respirator use.[1]

Operational Plan: From Receipt to Use

A safe laboratory environment is a controlled environment. The following procedural steps are designed to minimize exposure and prevent accidental release.

3.1. Engineering Controls

Whenever possible, handle this compound in a closed system or under local exhaust ventilation , such as a chemical fume hood.[1] This is the most effective way to prevent inhalation of any airborne dust and to contain any potential spills. Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[1]

3.2. Step-by-Step Handling Protocol

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Clear the workspace of any unnecessary items.

  • Weighing and Transfer: Conduct any weighing or transfer of the solid chemical within a fume hood or ventilated enclosure to control dust. Use a spatula to gently transfer the powder, avoiding actions that could cause it to become airborne.

  • In Solution: When preparing solutions, add the solid to the solvent slowly to prevent splashing.

  • Post-Handling: After handling, wash your hands and face thoroughly with soap and water, even if you were wearing gloves. This removes any residual contamination. Decontaminate the work surface.

  • Storage: Store this compound in a tightly closed container in a cool, dark, and well-ventilated area.[1] It should be stored away from incompatible materials such as strong oxidizing agents.[1]

Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_storage Storage & Disposal prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_setup Prepare Workspace in Fume Hood prep_ppe->prep_setup handle_weigh Weigh/Transfer Solid (Minimize Dust) prep_setup->handle_weigh Proceed to Handling handle_solution Prepare Solution (If Applicable) handle_weigh->handle_solution cleanup_decon Decontaminate Workspace handle_solution->cleanup_decon After Use cleanup_wash Wash Hands Thoroughly cleanup_decon->cleanup_wash storage_store Store in Cool, Dark, Ventilated Area cleanup_wash->storage_store Final Steps storage_dispose Dispose of Waste per Regulations storage_store->storage_dispose

Caption: Workflow for the safe handling of this compound.

Emergency and Disposal Plan

4.1. First Aid Measures

  • Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek immediate medical advice or attention.

  • Skin Contact: Wash the affected area with plenty of water. If skin irritation occurs, get medical advice or attention. Remove contaminated clothing and wash it before reuse.

  • Ingestion: Rinse mouth and seek medical advice if you feel unwell.

  • Inhalation: Move the person to fresh air.

4.2. Spill Management

In the event of a spill, sweep up the solid material, taking care not to create dust, and place it into an airtight container for disposal.[1]

4.3. Disposal

All waste materials, including contaminated PPE and spilled solids, must be disposed of in accordance with all applicable federal, state, and local regulations.[1] One recommended method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber system.[1] Always consult your institution's environmental health and safety office for specific guidance.

References

  • Key Organics Limited. (2019). This compound SDS. SDS Manager. [Link]

  • CP Lab Chemicals. (n.d.). Methyl 2, 3-Dihydroxybenzoate, min 98% (GC), 1 gram. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2,3-dihydroxybenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 2,3-dihydroxybenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.